molecular formula C3H2ClN B3422452 2-Chloroacrylonitrile CAS No. 25641-34-3

2-Chloroacrylonitrile

Cat. No.: B3422452
CAS No.: 25641-34-3
M. Wt: 87.51 g/mol
InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N
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Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192°F (88-89°C). Density 1.096 g / cm3. Flash point 44°F. Highly toxic.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-enenitrile
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InChI

InChI=1S/C3H2ClN/c1-3(4)2-5/h1H2
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InChI Key

OYUNTGBISCIYPW-UHFFFAOYSA-N
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Canonical SMILES

C=C(C#N)Cl
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Molecular Formula

C3H2ClN
Record name 2-CHLOROACRYLONITRILE
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Related CAS

25641-34-3
Record name 2-Propenenitrile, 2-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID6052613
Record name 2-Chloroacrylonitrile
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Molecular Weight

87.51 g/mol
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Physical Description

2-chloroacrylonitrile appears as a liquid. Boiling point 190-192 °F (88-89 °C). Density 1.096 g / cm3. Flash point 44 °F. Highly toxic., Highly toxic liquid with boiling point of 88-89 deg C; [CAMEO]
Record name 2-CHLOROACRYLONITRILE
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Boiling Point

190 to 192 °F at 760 mmHg (NTP, 1992)
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Flash Point

44 °F (NTP, 1992), 44 °F
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CAS No.

920-37-6
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Record name 2-Propenenitrile, 2-chloro-
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Melting Point

-85 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacrylonitrile: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroacrylonitrile (α-chloroacrylonitrile), with the chemical formula C₃H₂ClN, is a highly reactive and versatile halogenated organic compound.[1] At room temperature, it exists as a colorless to pale yellow liquid characterized by a pungent, acrid odor.[1][2] Its unique molecular architecture, featuring a chlorine atom and a nitrile group attached to a vinyl framework, renders it an electron-deficient alkene. This electronic characteristic is the cornerstone of its high reactivity, making it a valuable, albeit hazardous, intermediate in organic synthesis.[1] This guide provides an in-depth exploration of the chemical properties, reactivity, synthesis, and safe handling protocols for this compound, tailored for researchers, scientists, and professionals in drug development and specialty chemical synthesis.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and analytical monitoring of reactions.

Physical Properties

This compound is a volatile and flammable liquid.[3] Its key physical characteristics are summarized in the table below, which are critical for designing experimental setups and ensuring safe handling. For instance, its low flash point necessitates storage away from ignition sources and the use of explosion-proof equipment.[4][5]

PropertyValueSource(s)
Molecular Formula C₃H₂ClN[3][6]
Molecular Weight 87.51 g/mol [6][7]
CAS Number 920-37-6[1][7]
Appearance Colorless to light yellow liquid[2][8]
Melting Point -65 °C[8]
Boiling Point 88-89 °C (at 760 mmHg)[7][8]
Density 1.096 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.429[8]
Flash Point 6 °C (44 °F) - Closed Cup[7]
Solubility Sparingly soluble in water; soluble in chloroform, ethyl acetate, methanol.[1][8]
Vapor Pressure 58.4 mmHg at 25 °C[3]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Spectroscopy TypeKey Features
¹H NMR In CDCl₃, two distinct signals are observed for the geminal vinyl protons at approximately δ 6.15 ppm and δ 6.24 ppm. These appear as doublets with a small coupling constant (J ≈ 2.5 Hz), characteristic of geminal protons on a C=C double bond.[9]
¹³C NMR Expected signals would include a nitrile carbon (C≡N), and two sp² hybridized carbons of the vinyl group, with the carbon bearing the chlorine atom shifted downfield.
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is observed around 2230 cm⁻¹. A band for the C=C stretch appears in the 1620-1640 cm⁻¹ region.[7]
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[7]

Part 2: Chemical Reactivity and Synthetic Utility

The high reactivity of this compound is its most defining chemical feature. The potent electron-withdrawing effects of both the adjacent nitrile (-CN) and chlorine (-Cl) groups create a highly electrophilic π-system, making it susceptible to a variety of chemical transformations.

Caption: Reactivity map of this compound.

Polymerization

A significant aspect of this compound's reactivity is its propensity to readily polymerize and copolymerize with other unsaturated monomers.[7][8] This reaction can be explosive, especially when heated.[10] Consequently, the monomer is typically stored with a polymerization inhibitor, such as hydroquinone, to ensure stability.[11][12] This tendency is a direct result of the activated double bond, which is susceptible to radical, anionic, and cationic initiators.

Nucleophilic Reactions

The electron-deficient nature of the double bond makes this compound an excellent substrate for nucleophilic attack. This can occur via two primary pathways:

  • Michael (Conjugate) Addition: Nucleophiles can attack the β-carbon (the carbon not bearing the chlorine atom), in a classic Michael addition fashion. This is a common reaction with soft nucleophiles like amines, thiols, and enolates.

  • Addition-Elimination (Substitution): Nucleophilic attack can also occur at the α-carbon (the carbon bearing the chlorine). This is often followed by the elimination of the chloride ion, resulting in a net substitution of the chlorine atom. This pathway allows for the introduction of various functional groups at the α-position.[13]

Cycloaddition Reactions

This compound is a competent dienophile in Diels-Alder reactions and a cyclodipolarophile in 1,3-cycloadditions.[8][10][14] Its electron-deficient nature accelerates the reaction with electron-rich dienes and dipoles, providing a route to complex cyclic and heterocyclic systems containing a cyano group. This makes it a useful building block for synthesizing substituted pyrroles, pyridines, and other structures of pharmaceutical interest.[14]

Part 3: Synthesis Protocols

Industrially, this compound is typically generated and consumed in situ to minimize storage risks.[1] The most common synthetic routes start from acrylonitrile.

Synthesis via Chlorination and Thermal Cleavage

A prevalent industrial method involves a two-step process: the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal dehydrochlorination.[12][15]

Synthesis Diagram 2: Synthesis via Chlorination/Thermal Cleavage start Acrylonitrile step1 Chlorination (Cl₂, Catalyst) start->step1 intermediate Crude 2,3-Dichloropropionitrile step1->intermediate step2 Thermal Cleavage (Heat, ~130°C) + Polymerization Inhibitor intermediate->step2 product This compound step2->product byproduct HCl (gas) step2->byproduct

Caption: Workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound [12][16]

  • Part A: Chlorination of Acrylonitrile

    • To a four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add acrylonitrile and a suitable chlorination catalyst (e.g., a system containing dimethylformamide and pyridine).[12][15]

    • Cool the reaction vessel using an ice-water bath to maintain a temperature of 30-35 °C.[16]

    • Under vigorous stirring, bubble chlorine gas (Cl₂) through the reaction mixture.

    • Monitor the reaction progress by Gas Chromatography (GC) to determine the endpoint of chlorination.

    • Once the reaction is complete, continue stirring for an additional hour. The resulting crude product is 2,3-dichloropropionitrile.

  • Part B: Thermal Cleavage

    • Transfer the crude 2,3-dichloropropionitrile to a distillation apparatus equipped with a packed column.

    • Add a polymerization inhibitor (e.g., hydroquinone) to the flask.[12]

    • Heat the mixture with stirring to 110-130 °C.[16]

    • This compound and hydrogen chloride (HCl) gas will begin to distill. The HCl gas is removed via a condenser at the top of the column.

    • Collect the this compound distillate at a head temperature of approximately 85-89 °C.[12][16]

Part 4: Safety, Handling, and Storage

This compound is an extremely hazardous substance that requires stringent safety protocols. Its handling should be restricted to trained personnel in a well-ventilated chemical fume hood.

Hazard Profile

The compound is classified as highly flammable and acutely toxic via oral, dermal, and inhalation routes.[7][17] It causes severe skin burns and eye damage and is a suspected carcinogen.[5][17]

Hazard ClassGHS Hazard StatementCode
FlammabilityHighly flammable liquid and vaporH225
Acute Toxicity (Oral)Fatal if swallowedH300
Acute Toxicity (Dermal)Fatal in contact with skinH310
Acute Toxicity (Inhalation)Fatal if inhaledH330
Skin CorrosionCauses severe skin burns and eye damageH314
CarcinogenicityMay cause cancerH350
Aquatic HazardVery toxic to aquatic lifeH400

Source: ECHA C&L Inventory[7][17]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle in a chemical fume hood with explosion-proof ventilation.[4][5] Eyewash stations and safety showers must be readily accessible.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., PVC or other suitable material).[4] Double-gloving is recommended.

    • Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent any skin exposure.[4]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge if exposure limits are exceeded or if ventilation is inadequate.[5]

Storage

Store this compound in a tightly sealed container under an inert atmosphere.[8] It should be kept in a cool, dry, well-ventilated, and flame-proof area, away from heat, sparks, and open flames.[5] Refrigerated storage (2-8 °C) is recommended.[8] It must be stored separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[4][5]

First Aid Measures
  • Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Conclusion

This compound is a synthetically valuable yet highly hazardous chemical intermediate. Its unique electronic properties make it a powerful tool for constructing complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. However, its high reactivity, toxicity, and flammability demand the utmost respect and adherence to rigorous safety protocols. A comprehensive understanding of its chemical properties and reactivity, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70198, this compound. Retrieved from [Link]

  • PrepChem.com (n.d.). Preparation of this compound. Retrieved from [Link]

  • Fengchen Group (n.d.). Understanding the Properties and Handling of this compound. Retrieved from [Link]

  • Google Patents (1996). EP0771787B1 - Process for the preparation of this compound.
  • Google Patents (1997). US5679826A - Process for the preparation of this compound.
  • Anshul Specialty Molecules (n.d.). 2-Chloroacetonitrile. Note: While the title refers to 2-Chloroacetonitrile, the context provided on applications in synthesis is relevant to reactive halogenated nitriles. Retrieved from [Link]

  • Wikipedia (n.d.). Acrylonitrile. Retrieved from [Link]

  • Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry, 28(7), 1889-1892. Note: This reference discusses the isomer but provides mechanistic insights applicable to nucleophilic displacement on chloroacrylonitriles. Retrieved from [Link]

  • Benages, I. A., & Albonico, S. M. (1978). This compound as a cyclodipolarophile in 1,3-cycloadditions. 3-Cyanopyrroles. The Journal of Organic Chemistry, 43(22), 4273-4276. Retrieved from [Link]

  • Liu, Z., & Francisco, J. S. (2000). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. The Journal of Physical Chemistry A, 104(49), 11662-11668. Note: While on a different substrate, this provides insight into the cycloaddition behavior of the acrylonitrile framework. Retrieved from [Link]

  • Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ChemComplete (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

  • ResearchGate (n.d.). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloroacrylonitrile (CAS No. 920-37-6)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for professionals engaged in advanced chemical synthesis, research, and drug development. We will delve into its fundamental properties, synthesis, reactivity, applications, and critical safety protocols, offering field-proven insights beyond standard data reporting.

Core Molecular Profile and Physicochemical Properties

This compound (α-chloroacrylonitrile) is a highly reactive organohalide and nitrile compound.[1][2] Its structure, featuring a vinyl group substituted with both a chlorine atom and a cyano group, makes it a potent and versatile building block in organic chemistry.[3][4] The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the double bond and the lability of the chlorine atom, making it susceptible to various chemical transformations.

The compound is a colorless to light yellow liquid with a pungent odor.[2][5][6][7] It is highly volatile and flammable.[1][2][5][6][8] A summary of its key physicochemical properties is presented below for rapid reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 920-37-6[1][6][9][10]
Molecular Formula C₃H₂ClN[1][10][11]
Molecular Weight 87.51 g/mol [1][10][11]
Appearance Colorless to light yellow liquid[6][7][12]
Boiling Point 88-89 °C (190-192 °F) at 760 mmHg[1][6][8][10]
Melting Point -65 °C (-85 °F)[6][8][10]
Density 1.096 g/cm³ at 25 °C[1][6][8][10]
Flash Point 6-8 °C (43-46 °F)[1][6][12][13]
Refractive Index (n²⁰/D) 1.429 - 1.435[2][6][8]
Solubility Soluble in chloroform, ethyl acetate; slightly soluble in methanol. Does not mix with water.[5][8]
Vapor Pressure 58.4 mmHg at 25 °C[7]

Spectroscopic Characterization: A Guide to Identification

Accurate identification is paramount. The following spectral data are characteristic of this compound and serve as a benchmark for sample verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is simple, showing two distinct signals for the geminal vinyl protons. These protons appear as doublets due to their coupling. In CDCl₃, typical shifts are observed around δ 6.15-6.25 ppm.[14] In benzene, the shifts are around δ 4.87-4.93 ppm.[14]

  • ¹³C NMR: The carbon NMR spectrum will display three signals corresponding to the nitrile carbon (C≡N), the chlorinated vinyl carbon (C-Cl), and the terminal vinyl carbon (=CH₂).[15]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[1]

  • C≡N Stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹ is characteristic of the nitrile group.

  • C=C Stretch: An absorption in the region of 1600-1650 cm⁻¹ indicates the carbon-carbon double bond.

  • C-H Bending: Out-of-plane C-H bending vibrations for the =CH₂ group are also prominent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion (M⁺) peak at m/z 87 and an (M+2)⁺ peak at m/z 89, with a characteristic ~3:1 intensity ratio, confirming the presence of a single chlorine atom.[15]

Synthesis and Reaction Mechanisms

Industrial Synthesis Pathway

The predominant industrial synthesis of this compound is a two-step process starting from acrylonitrile.[16][17] This method is efficient and provides high yields.

Step-by-Step Synthesis Protocol:

Step 1: Chlorination of Acrylonitrile to 2,3-Dichloropropionitrile

  • Catalyst System: The reaction is catalyzed by a system comprising dimethylformamide (DMF) and a pyridine derivative.[16][17] The catalyst facilitates the electrophilic addition of chlorine across the double bond of acrylonitrile.

  • Reaction Conditions: Acrylonitrile is charged into a reactor with the catalyst system.[2] Elemental chlorine gas is then bubbled through the solution.[2]

  • Temperature Control: The reaction is exothermic and requires careful temperature control, typically maintained between 30-35 °C, often using an ice-water bath, to prevent side reactions and ensure high selectivity for the desired 2,3-dichloropropionitrile intermediate.[2][18]

Step 2: Thermal Dehydrochlorination

  • Cleavage: The crude 2,3-dichloropropionitrile from Step 1 is subjected to thermal cleavage without the addition of further catalysts; the same system from the chlorination step is present.[16][17]

  • Temperature: The mixture is heated to approximately 90-140 °C.[16][17] At this temperature, hydrogen chloride (HCl) is eliminated, forming the C=C double bond of this compound.

  • Distillation: The product, this compound, and HCl gas are distilled from the reaction mixture as they form.[16] The product is collected, while HCl can be removed.

  • Stabilization: To prevent polymerization during distillation and storage, a stabilizer such as hydroquinone (HQ) is often added.[12][19]

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thermal Cleavage A Acrylonitrile (CH₂=CHCN) D Reaction Vessel (30-35 °C) A->D B Chlorine (Cl₂) B->D C Catalyst (DMF/Pyridine) C->D E 2,3-Dichloropropionitrile (ClCH₂CHClCN) D->E Electrophilic Addition F Heating (90-140 °C) E->F Crude Intermediate G Distillation Column F->G Dehydrochlorination H This compound (Product) G->H I HCl (byproduct) G->I

Caption: Industrial synthesis workflow for this compound.

Reactivity and Applications

This compound's unique structure makes it a valuable reagent. It readily undergoes polymerization and copolymerization with other unsaturated monomers.[1][6][8][20] Its primary utility, however, lies in its role as an intermediate in complex organic synthesis.

Reactivity cluster_reactions Key Reaction Classes cluster_products Resulting Scaffolds CAN This compound NucSub Nucleophilic Substitution (at C-Cl bond) CAN->NucSub Nu⁻ Cyclo Cycloaddition Reactions (e.g., Diels-Alder) CAN->Cyclo Diene Poly Polymerization CAN->Poly Initiator Pharma Pharmaceuticals NucSub->Pharma Cyclo->Pharma Agro Agrochemicals Cyclo->Agro Polymer Specialty Polymers Poly->Polymer

Caption: Core reactivity pathways of this compound.

Key Applications:
  • Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceutical compounds, including antirheumatic drugs and the anti-detoxification agent fluphenidine hydrochloride.[9] Its structure is foundational for building more complex therapeutic molecules.[9]

  • Agrochemicals: The reactive nature of this compound makes it a building block for certain pesticides and herbicides.[2][21][22]

  • Cycloaddition Reactions: It serves as a common and effective dienophile in Diels-Alder and other cycloaddition reactions, enabling the construction of complex cyclic systems.[6]

  • Specialty Polymers: Due to its ability to polymerize, it is used in creating specialty polymers and resins with unique properties.[21]

Safety, Handling, and Disposal: A Mandate for Researchers

This compound is classified as a highly hazardous substance.[5] Strict adherence to safety protocols is non-negotiable.

Table 2: GHS Hazard Classification

Hazard CodeDescriptionClassificationSource(s)
H225Highly flammable liquid and vaporFlammable Liquid, Cat. 2[1][13][23]
H300Fatal if swallowedAcute Toxicity, Oral, Cat. 1/2[1][12][13]
H310Fatal in contact with skinAcute Toxicity, Dermal, Cat. 1/2[1][13]
H330Fatal if inhaledAcute Toxicity, Inhalation, Cat. 1[1][13]
H314Causes severe skin burns and eye damageSkin Corrosion, Cat. 1B[1][13]
H350May cause cancerCarcinogenicity, Cat. 1B[12][13]
H400/H410Very toxic to aquatic lifeAquatic Hazard, Acute/Chronic[12][24]
Mandatory Handling and Storage Protocol
  • Ventilation: All work must be conducted in a certified chemical fume hood with high airflow. Use only in well-ventilated areas.[13][23]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., PVC).[5] Double-gloving is recommended. Note that this material may cause skin sensitization.[5][12]

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[5][23]

    • Lab Coat/Body Protection: Wear a flame-retardant lab coat and chemical-resistant apron. Ensure no skin is exposed.[13]

    • Respiratory Protection: For any potential exposure above limits, a NIOSH-approved full-face positive pressure supplied-air respirator or SCBA is necessary.[20]

  • Ignition Sources: The compound is highly flammable with a low flash point.[1][23] Keep away from all heat, sparks, open flames, and other ignition sources.[5][13][23] Use non-sparking tools and explosion-proof equipment.[13] Ground and bond all containers and receiving equipment to prevent static discharge.[13][23]

  • Storage: Store in a cool, dry, well-ventilated, flame-proof area.[5][8] Keep containers tightly closed and store locked up.[13] Recommended storage is in a refrigerator under an inert atmosphere (2-8°C).[8][20]

  • Incompatibilities: Avoid contact with strong acids, oxidizing agents (nitrates, chlorine bleaches), and metals, as violent reactions or polymerization may occur.[5]

Emergency and First Aid Procedures
  • Inhalation: IMMEDIATELY move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][20][23]

  • Skin Contact: IMMEDIATELY flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][20][23]

  • Eye Contact: IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][23]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[23]

Disposal Protocol

Disposal must be treated as hazardous waste.[5] All waste must be handled in accordance with local, state, and federal regulations.[5] Consult a licensed professional waste disposal service. Puncture empty containers to prevent re-use before disposal at an authorized landfill.[5][25]

References

  • This compound | C3H2ClN | CID 70198 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Preparation of this compound. (n.d.). PrepChem.com. [Link]

  • Process for the preparation of this compound. (1999).
  • Process for the preparation of this compound. (1997).
  • 2-Chloroacetonitrile. (n.d.). Anshul Specialty Molecules. [Link]

  • Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry. [Link]

  • This compound - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • Acrylonitrile. (n.d.). Wikipedia. [Link]

  • NMR, mass spectroscopy, IR - finding compound structure. (2019, March 6). ResearchGate. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

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A Technical Guide to 2-Chloroacrylonitrile: Structure, Reactivity, and Applications for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacrylonitrile (C₃H₂ClN) is a highly reactive and versatile trifunctional chemical intermediate of significant interest to researchers in organic synthesis, materials science, and drug development. This guide provides an in-depth analysis of its core molecular structure, physicochemical properties, and spectroscopic signature. We delve into the causality behind its chemical behavior, presenting its role as a potent dienophile and cyclodipolarophile, with a particular focus on its utility as a masked ketene equivalent in complex molecular architecture. Detailed protocols for synthesis and handling are provided, grounded in authoritative safety and reactivity data to ensure both scientific integrity and practical laboratory safety.

Molecular Identity and Physicochemical Properties

This compound, systematically named 2-chloroprop-2-enenitrile , is a compact yet highly functionalized molecule.[1] Its structure incorporates a vinyl group, a nitrile, and a halogen atom on the same carbon, creating a unique electronic environment that dictates its reactivity.

  • Molecular Formula: C₃H₂ClN[1]

  • Molecular Weight: 87.51 g/mol [1]

  • CAS Number: 920-37-6[1]

  • Canonical SMILES: C=C(C#N)Cl

The molecule's geometry is planar around the C=C double bond. The presence of the strongly electron-withdrawing nitrile (-C≡N) and chlorine (-Cl) groups on the C2 carbon renders the double bond electron-poor, a critical feature for its role in pericyclic reactions.

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is presented below. Its low flash point and high toxicity necessitate stringent handling protocols, which are discussed in a later section.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid
Boiling Point 88-89 °CPubChem[1]
Melting Point -65 °C
Density 1.096 g/mL at 25 °CPubChem[1]
Flash Point 6 °C (42.8 °F) - closed cup
Refractive Index (n20/D) 1.429

Spectroscopic Characterization: A Validating Signature

Confirming the identity and purity of this compound is paramount. The following spectroscopic data serve as a definitive fingerprint for the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is simple and characteristic, displaying an AB spin system for the two geminal, non-equivalent vinyl protons.

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.24 (d, 1H, J=2.5 Hz), 6.15 (d, 1H, J=2.5 Hz).

  • Interpretation: The two signals correspond to the two protons on the C1 carbon (=CH₂). Their chemical non-equivalence arises from their different spatial relationships to the chlorine and nitrile substituents. They appear as doublets due to geminal coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows three distinct signals corresponding to the three carbon atoms in unique electronic environments.

  • ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 133.0 (C2), 125.5 (C1), 114.5 (CN).

  • Interpretation:

    • δ 133.0: Assigned to C2, the carbon bearing the chlorine atom. It is deshielded due to the electronegativity of the attached chlorine.

    • δ 125.5: Assigned to C1, the terminal vinyl carbon (=CH₂).

    • δ 114.5: Assigned to the nitrile carbon. Nitrile carbons typically appear in this region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule. Data is consistent with spectra available from the NIST Chemistry WebBook.

  • Key Absorptions (cm⁻¹):

    • ~2230 cm⁻¹ (Strong): Characteristic sharp absorption for the C≡N (nitrile) stretch.

    • ~1620 cm⁻¹ (Medium): Absorption for the C=C (alkene) stretch. The conjugation and substitution slightly lower this frequency from a typical isolated alkene.

    • ~3000-3100 cm⁻¹ (Medium): C-H stretching vibrations for the sp² hybridized C-H bonds of the vinyl group.

    • ~950 cm⁻¹ (Strong): Out-of-plane bending for the =CH₂ group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, further confirming the structure.

  • Molecular Ion (M⁺): A prominent cluster of peaks is observed around m/z 87 and 89, corresponding to the molecular ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively, in an approximate 3:1 ratio.

  • Key Fragments: Common fragmentation pathways include the loss of a chlorine atom (M-Cl)⁺ and the loss of HCN (M-HCN)⁺, leading to characteristic daughter ions.

Synthesis and Reactivity

Industrial Synthesis Protocol

This compound is typically prepared via a robust, two-step industrial process starting from acrylonitrile. This method avoids the need for intermediate purification, making it highly efficient.[2]

Step 1: Chlorination of Acrylonitrile Acrylonitrile is chlorinated to form the intermediate 2,3-dichloropropionitrile. This addition reaction is catalyzed by a system comprising dimethylformamide (DMF) and pyridine.

Step 2: Thermal Dehydrochlorination (Cleavage) The crude reaction mixture from Step 1, containing 2,3-dichloropropionitrile and the catalyst system, is heated. Thermal elimination of hydrogen chloride (HCl) yields the final product, this compound, which is distilled directly from the reaction mixture.

Caption: Industrial synthesis workflow for this compound.

Core Reactivity: A Versatile Building Block

The reactivity of this compound is dominated by the electronically poor nature of its double bond, making it an excellent electrophile in addition reactions and a superb dienophile in cycloadditions.

  • Polymerization: Like its parent compound, it readily polymerizes and copolymerizes, a property that must be managed during storage and reactions, often through the addition of inhibitors like hydroquinone.[1]

  • Cycloaddition Reactions: This is the most significant area of its application in fine chemical synthesis.

    • Diels-Alder Reaction ([4+2] Cycloaddition): this compound is a highly effective dienophile, reacting with conjugated dienes to form six-membered rings. The electron-withdrawing groups (-CN, -Cl) significantly accelerate the reaction. Critically, it serves as a masked ketene equivalent . The resulting α-chloronitrile adduct can be readily hydrolyzed under basic conditions to a ketone, providing a synthetic route that is not possible with ketene itself, which tends to undergo undesirable [2+2] cycloadditions.

    • 1,3-Dipolar Cycloadditions: It also serves as an efficient cyclodipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to generate five-membered heterocyclic rings, such as 3-cyanopyrroles.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. Its ability to introduce a masked ketone functionality with controlled stereochemistry via the Diels-Alder reaction is particularly powerful.

  • Antirheumatic and Anti-detoxification Agents: It is a documented intermediate in the production of antirheumatic drugs and is also used in the synthesis of fluphenidine hydrochloride, an anti-detoxification agent.[3] This highlights its role in creating specialized therapeutic compounds where precise molecular frameworks are essential.

  • Prostaglandin Synthesis: The use of this compound as a ketene equivalent was famously applied in E.J. Corey's synthesis of prostaglandins, demonstrating its utility in the construction of complex natural products and their analogues.

Safety, Handling, and Toxicology

WARNING: this compound is a highly toxic, flammable, and reactive chemical. It must be handled only by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Toxicity: The compound is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] It is a lachrymator and a possible skin sensitizer.

  • Toxicological Mechanism: The toxicity of many nitriles is linked to their in vivo metabolism. Acrylonitrile and its derivatives can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate (2-cyanoethylene oxide).[4][5] This epoxide can subsequently release cyanide, a potent metabolic poison, contributing to the overall toxicity profile.[4][5] Therefore, exposure can lead to symptoms consistent with cyanide poisoning.

  • Handling:

    • Always use in a certified chemical fume hood.

    • Wear chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and chemical splash goggles with a face shield.

    • Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.

    • The compound is often stabilized with an inhibitor like hydroquinone to prevent spontaneous polymerization. Check the certificate of analysis for the presence and concentration of stabilizers.

References

  • Process for the preparation of this compound.
  • This compound: A Key Intermediate in Pharmaceutical Synthesis. [Link]

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  • Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Acrylonitrile: toxicological overview. GOV.UK. [Link]

  • Diels-Alder reaction. Wikipedia. [Link]

  • Can vinyl alcohol react as a dienophile in Diels-Alder reactions? Chemistry Stack Exchange. [Link]

  • Process for the preparation of this compound.

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An In-Depth Technical Guide to the Physical Characteristics of Alpha-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-chloroacrylonitrile (α-CAN), systematically named 2-chloroprop-2-enenitrile, is a highly reactive and versatile unsaturated nitrile.[1] Its unique molecular structure, featuring a vinyl group, a nitrile moiety, and a chlorine atom on the same carbon, imparts a distinct set of physical and chemical properties that make it a valuable intermediate in organic synthesis.[2] This guide provides a comprehensive overview of the core physical characteristics of α-CAN, offering insights relevant to its handling, application in experimental design, and its behavior in various chemical environments. Understanding these properties is paramount for researchers in drug development and materials science to ensure safe and effective utilization of this compound.

Molecular and Chemical Identity

Alpha-chloroacrylonitrile is a small, halogenated organic molecule. Its fundamental properties are summarized below:

  • Molecular Formula: C₃H₂ClN[1]

  • Molecular Weight: 87.51 g/mol [1]

  • Canonical SMILES: C=C(C#N)Cl

  • InChI Key: OYUNTGBISCIYPW-UHFFFAOYSA-N

  • CAS Number: 920-37-6

The presence of the electron-withdrawing nitrile and chlorine groups on the double bond significantly influences its reactivity, making the alkene susceptible to nucleophilic attack and polymerization.[1][2]

Core Physical Properties

The physical state and thermodynamic properties of α-CAN are critical for its storage, handling, and use in chemical reactions. It is a clear, colorless to yellow liquid under standard conditions.[3][4]

Physical PropertyValueSource(s)
Appearance Clear colorless to yellow liquid[3][4]
Melting Point -65 °C (-85 °F)[5]
Boiling Point 88-89 °C (190-192 °F) at 760 mmHg[1][5]
Density 1.096 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.429[3]
Flash Point 6 °C (42.8 °F)[6]
Vapor Pressure 1.78 psi at 20 °C[7]

Solubility Profile

The solubility of α-CAN is a key consideration for its use in various reaction media.

  • Water: Does not mix with water.[8]

  • Organic Solvents: Soluble in chloroform, ethyl acetate, and slightly soluble in methanol.[3]

The nonpolar nature of the vinyl backbone, combined with the polar nitrile and chloro groups, results in its miscibility with a range of common organic solvents. This allows for flexibility in choosing appropriate solvent systems for reactions involving α-CAN.

Spectroscopic Characterization

Spectroscopic data is fundamental for the identification and purity assessment of α-CAN.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of α-chloroacrylonitrile is a classic example of an AB spin system.[9] The two non-equivalent vinyl protons exhibit geminal coupling.

  • ¹H NMR (CDCl₃, 89.56 MHz): δ 6.242 (d, 1H, J = 2.5 Hz), 6.150 (d, 1H, J = 2.5 Hz)[10]

The two distinct doublets correspond to the two protons on the terminal carbon of the double bond. The small coupling constant (J = 2.5 Hz) is characteristic of geminal coupling in vinyl systems.[10]

Infrared (IR) Spectroscopy

The IR spectrum of α-CAN provides key information about its functional groups. The spectrum will exhibit characteristic absorption bands for the nitrile and carbon-carbon double bond.

A typical IR spectrum of α-chloroacrylonitrile will show the following significant peaks:

  • C≡N stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.

  • C=C stretch: A medium intensity band in the region of 1620-1640 cm⁻¹.

  • =C-H stretch: Absorption bands above 3000 cm⁻¹.

The precise peak positions can provide insights into the electronic environment of these functional groups.

Experimental Workflow: Determination of Refractive Index

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid samples. The following is a generalized protocol for its determination.

G Workflow for Refractive Index Measurement cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement start Start sample Obtain a pure sample of α-chloroacrylonitrile start->sample instrument Calibrate the refractometer using a standard (e.g., distilled water) sample->instrument apply Apply a few drops of the sample to the prism of the refractometer instrument->apply close Close the prism apply->close read Read the refractive index value from the scale or digital display close->read clean Clean the prism with a suitable solvent (e.g., ethanol) and a soft tissue read->clean record Record the refractive index and the measurement temperature clean->record end End record->end

Caption: A generalized workflow for the determination of the refractive index of a liquid sample.

Reactivity and Handling Considerations

Alpha-chloroacrylonitrile is a highly reactive and hazardous compound. Its physical properties directly impact its handling and storage requirements.

  • Polymerization: It readily polymerizes and copolymerizes with other unsaturated monomers.[1][4] This reactivity is a key feature for its use in polymer chemistry but also necessitates the use of stabilizers for storage. Commercial preparations are often stabilized with hydroquinone.[11]

  • Flammability: With a low flash point of 6 °C, it is a highly flammable liquid.[6] It should be handled in a well-ventilated area, away from ignition sources, and stored in a flammables-approved cabinet.[6]

  • Toxicity: Alpha-chloroacrylonitrile is highly toxic if ingested, inhaled, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential when handling this compound.[12]

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, bases, and strong oxidizing agents.[3][6]

Logical Relationship of Physical Properties and Experimental Design

The interplay of α-CAN's physical characteristics is a critical consideration in experimental design.

G Interrelation of Physical Properties in Experimental Design bp Boiling Point (88-89 °C) exp Experimental Design bp->exp Determines reaction temperature and distillation conditions vp Vapor Pressure vp->exp Influences handling in vacuum systems and potential for inhalation exposure sol Solubility sol->exp Dictates choice of reaction solvent and purification methods react Reactivity (Polymerization) react->exp Requires consideration of reaction time, temperature, and potential for side reactions

Sources

Navigating the Volatility: A Technical Guide to the Stability and Storage of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacrylonitrile (C₃H₂ClN), a highly reactive and valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, presents significant challenges in its handling and storage due to its inherent instability.[1][2] This technical guide provides an in-depth analysis of the factors governing the stability of this compound, outlines optimal storage conditions, and offers field-proven protocols for its safe handling. By understanding the causality behind its reactivity, researchers, scientists, and drug development professionals can mitigate risks and ensure the integrity of this critical reagent in their experimental workflows.

The Chemical Profile of a Reactive Intermediate

This compound is a colorless to light yellow liquid characterized by its high toxicity, flammability, and propensity to polymerize.[1][3][4] Its utility in organic synthesis stems from the electrophilic nature of its carbon-carbon double bond and the presence of both a nitrile and a chloro functional group, making it a versatile building block.[1] However, these same features contribute to its instability.

A comprehensive understanding of its physical and chemical properties is the foundation for safe handling and storage.

PropertyValueSource
Molecular Weight87.51 g/mol [3]
Boiling Point88-89 °C (190-192 °F)[3][4]
Melting Point-65 °C (-85 °F)[4]
Flash Point6 °C (42.8 °F) - closed cup
Density1.096 g/mL at 25 °C[3][4]
AppearanceColorless to light yellow liquid[2][4]

The Core Challenge: Inherent Instability and Polymerization

The primary challenge in the storage and handling of this compound is its tendency to undergo spontaneous and often vigorous polymerization.[3][4][5] This reactivity is driven by the electron-withdrawing effects of the nitrile and chlorine groups, which activate the double bond towards nucleophilic attack and free-radical addition.

Mechanisms of Degradation

Several pathways can lead to the degradation and polymerization of this compound:

  • Free-Radical Polymerization: This is the most common degradation pathway. It can be initiated by heat, light (UV radiation), or the presence of radical initiators. The process involves the formation of a free radical that attacks the double bond of a monomer, creating a new radical that propagates the polymer chain.

  • Anionic Polymerization: Strong bases or nucleophiles can initiate anionic polymerization by attacking the electrophilic double bond.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, releasing toxic fumes of hydrogen cyanide (HCN), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][4]

cluster_degradation Degradation Pathways of this compound 2-CAN This compound Polymer Poly(this compound) 2-CAN->Polymer leads to Decomp Decomposition Products (HCN, NOx, HCl) 2-CAN->Decomp leads to Radical Radical Initiator (Heat, Light) Radical->2-CAN initiates Base Base / Nucleophile Base->2-CAN initiates Heat High Temperature Heat->2-CAN causes cluster_inhibition Mechanism of Hydroquinone (HQ) Inhibition Radical Growing Polymer Radical (R•) HQ Hydroquinone (HQ) Radical->HQ reacts with Stable_Radical Stable HQ Radical HQ->Stable_Radical forms Terminated_Polymer Terminated Polymer (RH) HQ->Terminated_Polymer forms

Caption: Inhibition of polymerization by hydroquinone.

Other potential inhibitors include hydroquinone monomethyl ether (MEHQ) and phenothiazine. [6][7]The choice and concentration of the inhibitor are critical and should be specified by the supplier. It is imperative not to remove the inhibitor from this compound before storage.

Recommended Storage and Handling Protocols

The following protocols are designed to ensure the stability and safety of this compound in a laboratory and research setting.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Reduces the rate of potential polymerization and decomposition. [3][5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and the introduction of moisture, which can initiate degradation. [5]
Light Store in an amber or opaque container in the darkProtects from light-induced (photolytic) polymerization. [1]
Container Tightly sealed, manufacturer-approved containersPrevents contamination and evaporation. Plastic containers should only be used if approved for flammable liquids. [8][9]
Location A designated, well-ventilated, and approved flammables storage areaEnsures proper segregation from incompatible materials and minimizes fire risk. [1][8][10]
Incompatible Materials

To prevent violent reactions and decomposition, this compound must be stored separately from:

  • Strong Acids and Bases: Can initiate polymerization and decomposition. [8]* Strong Oxidizing Agents: Can lead to extremely violent reactions and pose a fire hazard. [8]* Strong Reducing Agents: Can react exothermically. [8]* Metals and some Metal Compounds: Can catalyze polymerization. [8]

Experimental Workflow: A Step-by-Step Handling Protocol

Personal Protective Equipment (PPE) is mandatory: Chemical-resistant gloves (e.g., PVC), safety goggles with side shields, a face shield, and a flame-retardant lab coat are essential. [8][11]All manipulations should be performed in a certified chemical fume hood.

Step 1: Preparation

  • Ensure the work area is clean and free of incompatible materials.

  • Have an appropriate fire extinguisher (e.g., dry chemical, CO₂) and spill containment materials readily available. [4]* Prepare an ice bath to keep the reagent cool during handling if necessary.

Step 2: Aliquoting

  • Allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), carefully transfer the required amount of this compound using a clean, dry syringe or cannula.

  • Immediately reseal the main container, purge with an inert gas, and return it to the recommended storage conditions.

Step 3: Reaction Quenching and Waste Disposal

  • Any unreacted this compound should be quenched appropriately according to established laboratory procedures.

  • All waste containing this compound must be disposed of as hazardous waste in clearly labeled, sealed containers.

Conclusion: A Commitment to Safety and Scientific Integrity

The successful use of this compound in research and development hinges on a deep respect for its reactive nature. By implementing the stringent storage and handling protocols outlined in this guide, scientists can ensure the integrity of their experiments, the safety of their personnel, and the reliability of their results. The principles of proactive stabilization, environmental control, and procedural diligence are paramount when working with this potent and valuable chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Unknown Source. (n.d.). Understanding the Properties and Handling of this compound.
  • Google Patents. (n.d.). EP0771787B1 - Process for the preparation of this compound.
  • National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US5679826A - Process for the preparation of this compound.

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A Technical Guide to the Safe Handling of 2-Chloroacrylonitrile for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroacrylonitrile (CAS No. 920-37-6) is a highly reactive chemical intermediate utilized in specialized organic synthesis, particularly in cycloaddition reactions and the formation of functional polymers and pharmaceuticals.[1][2][3] Its structure, featuring an electron-deficient alkene moiety, a nitrile group, and a chlorine atom, confers significant synthetic utility.[1] However, these same chemical characteristics render it an exceptionally hazardous substance. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage the significant risks associated with this compound. Adherence to these protocols is not merely a matter of compliance but a fundamental prerequisite for ensuring laboratory safety and scientific integrity.

Section 1: Hazard Identification & Comprehensive Risk Profile

This compound is classified as a hazardous substance that presents multiple, severe threats.[4] Its risk profile is dominated by its extreme flammability, acute toxicity via all routes of exposure, and potential for chronic health effects, including carcinogenicity.[5][6][7]

  • Acute Health Hazards: The compound is designated as Fatal if swallowed, inhaled, or in contact with skin.[5] Exposure can cause severe skin burns and serious eye damage.[5][8] The toxicological effects of nitriles like this compound often resemble cyanide poisoning, inducing cellular hypoxia.[4] Symptoms can include headache, dizziness, nausea, weakness, and in severe cases, asphyxia and death.[4][9] It is a potent irritant to the skin, eyes, and respiratory system.[1][4]

  • Chronic Health Hazards: this compound is a suspected human carcinogen and is suspected of causing genetic defects.[3][6] There is limited evidence that it may act as a skin and respiratory sensitizer, meaning that after an initial exposure, subsequent lower-level exposures can trigger an allergic reaction.[4][7] Chronic occupational exposure may lead to severe liver and renal inflammation and damage.[4]

  • Physical Hazards: It is a highly flammable liquid and vapor with a very low flash point.[5][6] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback fire or explosion.[5][10] The compound can polymerize readily and sometimes explosively, especially when heated or in the presence of certain metals, acids, or bases.[4][5][10]

  • Environmental Hazards: this compound is very toxic to aquatic life.[5][7] Releases into the environment must be strictly avoided.[5]

Section 2: Physicochemical & Reactivity Data

Understanding the fundamental properties of this compound is the basis for designing effective safety controls. Its high volatility and low flash point are the primary drivers behind the stringent requirements for ignition source control.

PropertyValueSource(s)
CAS Number 920-37-6[1][6]
Molecular Formula C₃H₂ClN[1][8]
Molecular Weight 87.51 g/mol [8][10]
Appearance Clear, colorless to yellow liquid with a pungent odor[1][3][4]
Boiling Point 88-89 °C (190-192 °F)[2][8][10]
Melting Point -65 °C (-85 °F)[2][3]
Flash Point 6-8 °C (43-46 °F)[5][6][8]
Density 1.096 g/mL at 25 °C[2][5][8]

Reactivity and Incompatibilities:

The high reactivity of this compound necessitates careful segregation from incompatible materials.

  • Polymerization: It readily polymerizes and copolymerizes, a reaction that can be violent or explosive if not controlled, particularly when initiated by heat or incompatible materials.[1][5][10]

  • Incompatible Materials: Avoid contact with:

    • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Can lead to ignition or violent reactions.[4]

    • Strong Acids and Bases: Can initiate hazardous polymerization.[4][6][11]

    • Metals and some Metal Compounds: May catalyze polymerization.[4]

  • Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl), hydrogen cyanide (HCN), and nitrogen oxides (NOx).[3][4][11]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation, grounded in the hierarchy of controls, is mandatory.

1. Engineering Controls (Primary Barrier)

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][12] The ventilation system, including lighting and electrical equipment in the area, must be explosion-proof.[5][6]

  • Ignition Source Control: The laboratory must be free of open flames, spark-producing equipment, and hot surfaces.[4][5][6] All equipment used for transfer must be made of non-sparking tools and be properly grounded and bonded to prevent static electricity discharge.[5][6][11]

  • Safety Equipment: An emergency eyewash station and safety shower must be located in the immediate vicinity of the workstation.[6][11]

2. Administrative Controls (Procedural Safeguards)

  • Develop and strictly follow detailed Standard Operating Procedures (SOPs) for all tasks involving this chemical.

  • Restrict access to authorized and trained personnel only.

  • Establish a first aid plan before beginning work.[4]

3. Personal Protective Equipment (PPE) (Final Barrier)

PPE selection must be based on a thorough risk assessment of the specific procedure being performed.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A full-face shield should be worn over the goggles when there is a splash hazard.[5]

  • Skin Protection:

    • Gloves: Wear chemical-protective gloves (e.g., PVC), but always verify suitability and breakthrough time for your specific application.[4] Gloves must be inspected before use and removed carefully to avoid skin contact.[4]

    • Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat and apron.[5] For tasks with a higher risk of exposure, disposable Tyvek-type sleeves or a full suit are recommended.[8][10] Do not allow clothing wet with the material to remain in contact with the skin.[4]

  • Respiratory Protection:

    • If exposure limits could be exceeded or ventilation is insufficient, a NIOSH-approved full-face respirator with appropriate organic vapor cartridges is required.[8][10]

    • For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) operating in positive-pressure mode is essential.[8][10]

Caption: Hazard & Risk Mitigation Workflow for this compound.

Section 4: Standard Operating Procedures for Handling & Storage

Handling Protocol:

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear, and all necessary equipment, including spill cleanup materials, is within arm's reach. Don all required PPE.

  • Transfer: Use only grounded, explosion-proof equipment for transfers.[6] Use non-sparking tools.[5] Perform all transfers slowly and carefully to avoid splashes or aerosol generation.

  • Post-Handling: Tightly close the container immediately after use.[5][6] Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even if no contact is suspected.[5][6] Do not eat, drink, or smoke in the work area.[4][5][6]

Storage Protocol:

  • Location: Store in a designated, approved flame-proof area.[4] The storage location should be cool, dry, and well-ventilated.[5][6]

  • Temperature: The material should be stored in a refrigerator, under an inert atmosphere, at 2-8°C.[2][3][10]

  • Security: The storage area or container must be kept locked to prevent unauthorized access.[5][6]

  • Containment: Keep containers tightly sealed.[5][6] Use plastic containers only if they are approved for flammable liquids; drums should be of the non-removable head type.[4]

  • Segregation: Store away from all incompatible materials, particularly strong acids and oxidizing agents.[4][6]

Section 5: Emergency Response Protocols

IMMEDIATE AND CORRECT RESPONSE IS VITAL. All personnel must be trained in these procedures before working with the chemical.

Personal Exposure

Emergency_Response_Exposure cluster_skin cluster_eye cluster_inhale cluster_ingest Start PERSONAL EXPOSURE OCCURS Skin1 IMMEDIATELY remove all contaminated clothing Start->Skin1 Eye1 IMMEDIATELY flush eyes with running water for 15+ minutes, holding eyelids open Start->Eye1 Inhale1 Remove victim to fresh air Start->Inhale1 Ingest1 DO NOT induce vomiting Start->Ingest1 Skin2 Flush skin with running water for at least 15 minutes Skin1->Skin2 End SEEK IMMEDIATE MEDICAL ATTENTION (Call Emergency Services) Skin2->End Eye1->End Inhale2 Keep warm and rested. Provide respiratory support if needed. Inhale1->Inhale2 Inhale2->End Ingest2 Rinse mouth with water Ingest1->Ingest2 Ingest2->End

Caption: Emergency Response Protocol for Personal Exposure.

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[4] Flush skin and hair with copious amounts of running water for at least 15 minutes.[4][10] Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Ensure complete irrigation of the eye.[4] Transport the victim to a hospital immediately, even if no symptoms develop.[8]

  • Inhalation: Remove the person from the contaminated area to fresh air.[4][8] Lay the patient down and keep them warm and rested.[4] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting.[6][8] If the victim is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute the chemical.[8] Call a poison control center or physician immediately.[6][7][8]

Spill & Leak Response

  • Minor Spill (<100 mL, contained in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing full PPE, including respiratory protection if necessary.

    • Remove all ignition sources.[4][12]

    • Contain the spill by creating a dike with a non-combustible, inert absorbent material like vermiculite, sand, or cat litter.[12][13][14]

    • Working from the outside in, cover the spill with the absorbent material.[14]

    • Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[13][15]

    • Wipe the spill area with a cloth or towel, which must also be placed in the hazardous waste container.

    • Decontaminate the area with soap and water, followed by a final rinse.[15]

  • Major Spill (>100 mL or outside of containment):

    • EVACUATE the area immediately.[4][8]

    • Alert others and activate the fire alarm if necessary.

    • Move upwind from the spill location.[4]

    • Close the laboratory doors to contain vapors.[15]

    • Call emergency responders and inform them of the location and nature of the hazard.[4]

    • Isolate the spill area for at least 50 meters (150 feet) in all directions. Consider an initial downwind evacuation of at least 300 meters (1000 feet).[8][10]

Fire Response

  • In case of a fire involving this compound, a severe hazard exists due to its flammability and the toxic gases produced.[4]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][4][5] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]

  • Firefighter Precautions: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[5][6]

  • Evacuation: If a large container (e.g., drum, tanker) is involved in a fire, evacuate the area for up to 800-1000 meters (1/2 mile) in all directions.[4][8]

Section 6: Waste Disposal

All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.

  • Collection: Collect all waste materials in a designated, sealed, and clearly labeled container.[13] The container must be compatible with the chemical.

  • Labeling: Label the container as "Hazardous Waste: this compound" and include other relevant hazard warnings (e.g., Flammable, Toxic).

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company.[4] Do not attempt to dispose of this chemical down the drain or with regular trash.[4][16]

Conclusion

This compound is a valuable synthetic reagent whose utility is matched by its extreme hazardous potential. There is no margin for error in its handling. By integrating a deep understanding of its chemical properties with the rigorous and disciplined application of engineering controls, personal protective equipment, and emergency preparedness, researchers can mitigate the inherent risks and maintain a safe laboratory environment.

References

  • This compound | C3H2ClN | CID 70198 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding the Properties and Handling of this compound. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (2023). Retrieved from [Link]

  • Chemical spill cleanup procedures - J&K Scientific LLC. (2021). Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acrylonitrile - CDC. (n.d.). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Toxicological Profile of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloroacrylonitrile (CAS No. 920-37-6) is a reactive industrial chemical intermediate characterized by its high toxicity. This guide provides a comprehensive analysis of its toxicological properties, drawing from available data and employing established principles of toxicology to offer field-proven insights. While extensive data exists for the related compound acrylonitrile, this document focuses on the specific toxicological data for this compound, supplementing with information from its structural analog where necessary to provide a more complete picture of potential hazards. This guide is designed to be a vital resource for professionals in research and development, enabling informed risk assessment and the implementation of appropriate safety protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological profile and ensuring safe handling.

PropertyValueSource
Chemical Formula C₃H₂ClN[1]
Molecular Weight 87.51 g/mol [1]
Appearance Colorless to pale-yellow liquid[2]
Odor Pungent, onion or garlic-like[3]
Boiling Point 88-89 °C (190-192 °F)[1]
Flash Point 6 °C (42.8 °F)
Density 1.096 g/cm³[1]
Solubility Moderately soluble in water[3]
Reactivity Readily polymerizes; incompatible with strong acids, oxidizing agents, bases, and reducing agents.[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for this compound is limited, the behavior of the closely related acrylonitrile provides a strong predictive model.

Absorption: Acrylonitrile is readily absorbed following inhalation, oral, and dermal exposure.[4] Given its similar chemical structure, this compound is also expected to be well-absorbed through these routes.

Distribution: Following absorption, acrylonitrile is widely distributed throughout the body, with higher concentrations found in the liver, kidneys, lungs, and stomach.[5]

Metabolism: The metabolism of acrylonitrile is complex and proceeds via two primary pathways.[5][6] The first involves direct conjugation with glutathione (GSH), a critical detoxification pathway.[5][6] The second pathway involves oxidation by cytochrome P450 enzymes to form 2-cyanoethylene oxide, a reactive epoxide intermediate.[5][7] This epoxide can then be detoxified by conjugation with GSH or be further metabolized, potentially leading to the release of cyanide.[5][6][7] Given its structure, this compound is anticipated to follow similar metabolic pathways. The presence of the chlorine atom may influence the rate and products of metabolism, a crucial area for further research.

Excretion: Metabolites of acrylonitrile are primarily excreted in the urine.[5][6]

Below is a conceptual diagram illustrating the likely metabolic pathways of this compound, based on the known metabolism of acrylonitrile.

Conceptual Metabolic Pathway of this compound CAN This compound GSH_conjugation GSH Conjugation (Detoxification) CAN->GSH_conjugation GST CYP450 Cytochrome P450 Oxidation CAN->CYP450 Urinary_excretion Urinary Excretion GSH_conjugation->Urinary_excretion Epoxide Reactive Epoxide Intermediate CYP450->Epoxide GSH_conjugation2 GSH Conjugation (Detoxification) Epoxide->GSH_conjugation2 GST Further_metabolism Further Metabolism Epoxide->Further_metabolism GSH_conjugation2->Urinary_excretion Cyanide Cyanide Release Further_metabolism->Cyanide Cyanide->Urinary_excretion as Thiocyanate

Caption: Conceptual metabolic pathway of this compound.

Acute Toxicity

This compound exhibits high acute toxicity via oral, dermal, and inhalation routes of exposure.

RouteSpeciesValueSource
Oral LD₅₀ Rat230 mg/kg[2]
Oral LD₅₀ Mouse128 mg/kg[2]
Inhalation LC₅₀ Mouse105 mg/m³/2h[2]
Intravenous LD₅₀ Mouse100 mg/kg[2]

Symptoms of acute exposure are consistent with nitrile poisoning and are similar to those of hydrogen cyanide exposure.[2] These can include headache, dizziness, nausea, vomiting, and in severe cases, convulsions, paralysis, and respiratory failure.[2] It is also a severe irritant to the skin, eyes, and respiratory tract.[2]

Subchronic and Chronic Toxicity

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

To address the data gap in subchronic and reproductive toxicity, a study following OECD Guideline 422 would be appropriate.[6][8] This study design allows for the assessment of both general systemic toxicity and potential effects on reproductive function in a single study.

Methodology:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Dose Administration: The test substance is administered daily by gavage for a period of at least 28 days for males and throughout the study for females (including mating, gestation, and lactation).

  • Dose Groups: A control group and at least three dose levels are used.

  • Endpoints Evaluated:

    • General Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.

    • Reproductive Performance: Mating and fertility indices, gestation length, and parturition.

    • Developmental Toxicity: Pup viability, body weight, and clinical signs.

OECD 422 Study Design cluster_pre_mating Pre-mating (2 weeks) cluster_mating Mating (up to 2 weeks) cluster_post_mating Post-mating/Gestation cluster_lactation Lactation cluster_endpoints Endpoints Male_dosing Male Dosing Mating Mating Male_dosing->Mating General_Tox General Toxicity Assessment Male_dosing->General_Tox Female_dosing Female Dosing Female_dosing->Mating Female_dosing->General_Tox Gestation Gestation Mating->Gestation Mating->General_Tox Repro_Tox Reproductive Performance Mating->Repro_Tox Lactation Lactation Gestation->Lactation Gestation->General_Tox Gestation->Repro_Tox Lactation->General_Tox Lactation->Repro_Tox Dev_Tox Developmental Toxicity Lactation->Dev_Tox

Caption: Workflow for an OECD 422 combined repeated dose and reproductive/developmental toxicity screening study.

Genotoxicity and Mutagenicity

This compound has been evaluated for its genotoxic potential in bacterial and other test systems.

  • Ames Test (Bacterial Reverse Mutation Assay): In Salmonella typhimurium strain TA100, this compound produced equivocal results without metabolic activation (S9 mix) and unequivocal positive results with S9 mix. This suggests that a metabolite of this compound is mutagenic.

  • SOS-Chromotest: In contrast to the Ames test, this compound was not positive in the SOS-chromotest in E. coli.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test; OECD 471)

The Ames test is a widely used and internationally accepted method for identifying substances that can cause gene mutations.[9][10][11][12][13]

Methodology:

  • Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

  • Exposure: The tester strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Detection of Mutations: The bacteria are plated on a minimal agar medium lacking the essential amino acid. Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the amino acid will grow and form colonies.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Carcinogenicity

There is limited evidence suggesting a carcinogenic effect of this compound.[2] However, comprehensive long-term carcinogenicity bioassays in rodents have not been found in the readily available literature. The related compound, acrylonitrile, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and has been shown to induce tumors at multiple sites in animal studies, including the brain, Zymbal's gland, and forestomach in rats.[14][15]

Experimental Protocol: Long-Term Carcinogenicity Bioassay

A two-year rodent bioassay is the standard for assessing the carcinogenic potential of a chemical.

Methodology:

  • Animal Model: Typically, Fischer 344 rats and B6C3F1 mice are used.

  • Dose Administration: The test substance is administered daily for 18-24 months via a relevant route of exposure (e.g., gavage, drinking water, inhalation).

  • Dose Groups: A control group and at least two to three dose levels are used.

  • Endpoints Evaluated: Survival, clinical observations, body weight, and a complete histopathological examination of all organs and tissues to identify neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

  • In Vitro Developmental Toxicity: In a whole embryo culture system using day 10 rat embryos, this compound was found to be highly embryotoxic, with a lowest effect level of 50 µM.[8] It induced concentration-dependent decreases in growth and differentiation and an increase in morphological abnormalities.[8] The presence of a rat hepatic microsomal fraction enhanced its embryotoxic effects, suggesting that a metabolite is responsible for the observed toxicity.[8]

  • In Vivo Data: Specific in vivo reproductive and developmental toxicity studies for this compound are lacking. For acrylonitrile, reproductive toxicity studies in rats have shown no clear effects on fertility, but developmental toxicity (fetotoxicity and malformations) has been observed at maternally toxic doses.[9][10]

Mechanisms of Toxicity

The toxicity of this compound is likely mediated by multiple mechanisms:

  • Cyanide Release: As with other nitriles, a significant mechanism of acute toxicity is the metabolic release of cyanide.[2] Cyanide inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia and systemic toxicity.

  • Direct Cytotoxicity and DNA Adduct Formation: The parent compound and its reactive epoxide metabolite are electrophilic and can react with cellular macromolecules, including proteins and DNA. The formation of DNA adducts is a plausible mechanism for the observed mutagenicity and potential carcinogenicity.

  • Oxidative Stress: The metabolism of acrylonitrile has been associated with the generation of reactive oxygen species, leading to oxidative stress and cellular damage. A similar mechanism may contribute to the toxicity of this compound.

Mechanisms of this compound Toxicity CAN This compound Metabolism Metabolism CAN->Metabolism Direct_Action Direct Action of Parent Compound CAN->Direct_Action Cyanide Cyanide Release Metabolism->Cyanide Epoxide Reactive Epoxide Metabolite Metabolism->Epoxide Oxidative_Stress Oxidative Stress Metabolism->Oxidative_Stress Cytochrome_Oxidase Inhibition of Cytochrome c Oxidase Cyanide->Cytochrome_Oxidase DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Protein_Adducts Protein Adducts Epoxide->Protein_Adducts Direct_Action->Protein_Adducts Cellular_Hypoxia Cellular Hypoxia Cytochrome_Oxidase->Cellular_Hypoxia Cellular_Damage Cellular Damage Cellular_Hypoxia->Cellular_Damage Mutagenicity Mutagenicity/ Carcinogenicity DNA_Adducts->Mutagenicity Protein_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Postulated mechanisms of this compound toxicity.

Conclusion and Future Directions

This compound is a highly toxic chemical with demonstrated acute toxicity, mutagenicity, and in vitro developmental toxicity. While significant data gaps exist, particularly in the areas of chronic toxicity, carcinogenicity, and in vivo reproductive toxicity, the available information, supplemented by data from its structural analog acrylonitrile, strongly indicates that this compound should be handled with extreme caution. Further research is warranted to fully characterize its toxicological profile, including comprehensive toxicokinetic studies and long-term animal bioassays. This will enable a more precise risk assessment and the establishment of evidence-based occupational exposure limits.

References

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A Technical Guide to the Historical Synthesis of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Reactive Intermediate

2-Chloroacrylonitrile (α-chloroacrylonitrile) is a highly reactive and versatile chemical intermediate, pivotal in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from the concurrent presence of a halogen, a nitrile group, and an activated carbon-carbon double bond. This guide provides an in-depth exploration of the historical evolution of its synthesis, offering researchers and drug development professionals a comprehensive understanding of the core chemical principles and experimental methodologies that have defined its production.

Physicochemical Properties and Safety Imperatives

Before delving into its synthesis, it is crucial to acknowledge the hazardous nature of this compound. It is a highly flammable, colorless to light yellow liquid with a pungent odor.[2][4] The compound is highly toxic if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[5][6][7] Its high reactivity also makes it prone to polymerization.[4][5] Therefore, all historical and modern synthetic endeavors must be approached with stringent safety protocols, including the use of well-ventilated areas, appropriate personal protective equipment, and measures to prevent static discharge.[7][8][9]

PropertyValueReference
Molecular Formula C₃H₂ClN[5]
Molecular Weight 87.51 g/mol [5]
Boiling Point 88-89 °C (190-192 °F)[5]
Melting Point -65 °C (-85 °F)
Density 1.096 g/mL at 25 °C[5]
Flash Point 6 °C (42.8 °F) - closed cup
CAS Number 920-37-6

The Dominant Historical Paradigm: A Two-Step Approach from Acrylonitrile

The most prevalent and historically significant route to this compound involves a two-step process commencing with the chlorination of acrylonitrile to produce the intermediate, 2,3-dichloropropionitrile, followed by the dehydrochlorination of this intermediate.[10]

Step 1: The Chlorination of Acrylonitrile to 2,3-Dichloropropionitrile

The initial addition of chlorine across the double bond of acrylonitrile has been accomplished through several historical methodologies, each with its own set of advantages and drawbacks.

One of the early approaches involved the direct chlorination of acrylonitrile with chlorine gas under the influence of light. This method, however, often resulted in modest yields of 2,3-dichloropropionitrile, typically around 80% at best.[11]

To improve yields and reaction control, various catalytic systems were introduced.

  • Pyridine and its Derivatives: The use of pyridine as a catalyst for the chlorination of acrylonitrile was an early development.[11] However, to achieve good yields and prevent runaway reactions, significant amounts of the expensive pyridine were often required.[12] Later improvements involved the use of pyridine or alkylpyridines in combination with an alkaline earth metal carbonate, which allowed for a reduction in the amount of pyridine needed.[12]

  • Acid Amides (e.g., Dimethylformamide): The use of acid amides like dimethylformamide (DMF) as catalysts was also explored, leading to high yields of 2,3-dichloropropionitrile.[11] A significant advancement was the development of a catalyst system comprising both DMF and pyridine (or its derivatives), which proved to be highly efficient.[11]

  • Inorganic Bases: The use of inorganic bases such as sodium bicarbonate or sodium hydrogen phosphate as catalysts has also been documented.[2][13] While effective in promoting the chlorination, a major drawback of using heterogeneous inorganic catalysts was the need to filter and dispose of the solid waste, creating environmental and handling challenges.[10][14]

  • Ionic Liquids: In more recent historical developments, ionic liquids have been employed as both catalysts and reaction media for the chlorination of acrylonitrile.[10][15] This approach offers the advantages of high selectivity, environmental friendliness, and easier separation and recycling of the catalyst.[10][15]

Step 2: Dehydrochlorination of 2,3-Dichloropropionitrile

The second critical step is the elimination of a molecule of hydrogen chloride from 2,3-dichloropropionitrile to form the desired this compound.

Heating 2,3-dichloropropionitrile, often in the presence of a catalyst, can effect the elimination of HCl. Iron, aluminum, or their chlorides have been used as catalysts for this thermal cleavage, achieving yields of up to 95%.[14] A key innovation was the ability to perform the thermal cleavage on the crude 2,3-dichloropropionitrile reaction mixture without prior purification, particularly when using a DMF/pyridine catalyst system for the initial chlorination.[11] The this compound and hydrogen chloride formed distill off from the reaction mixture.[11]

The elimination of HCl can also be achieved by treatment with a base. An early method describes the use of sodium acetate in methanol to effect the dehydrochlorination.[16]

Alternative Historical Synthetic Routes

While the two-step process from acrylonitrile has been the most common, other methods have been developed.

Direct Gas-Phase Synthesis from Acrylonitrile and Chlorine

A one-step gas-phase process has been described where acrylonitrile and chlorine are reacted at high temperatures (200-500 °C).[11] This method involves the in situ generation and subsequent cleavage of 2,3-dichloropropionitrile. However, this direct route has been hampered by low yields, typically around 40%.[11]

Pyrolysis of 2,2-Dichloropropionitrile

An alternative route involves the pyrolysis of 2,2-dichloropropionitrile.[17] This process is achieved by heating the vapors of 2,2-dichloropropionitrile to high temperatures (400-700 °C), resulting in the elimination of hydrogen chloride to yield this compound.[17] This method is noted for its potential for high yields and efficiency, provided the precursor, 2,2-dichloropropionitrile, is readily available.[17]

Comparative Overview of Historical Synthesis Methods

MethodStarting Material(s)Key Reagents/ConditionsReported YieldAdvantagesDisadvantagesReference
Two-Step: Photochemical Chlorination & Dehydrochlorination Acrylonitrile, ChlorineLight~80% (chlorination step)Simple setupModerate yield, potential side reactions[11]
Two-Step: Catalytic Chlorination (Pyridine/DMF) & Thermal Dehydrochlorination Acrylonitrile, ChlorinePyridine, DMF, Heat (80-160°C)86.9% (overall)High yield, one-pot potentialUse of toxic catalysts[11]
Two-Step: Catalytic Chlorination (Inorganic Base) & Dehydrochlorination Acrylonitrile, ChlorineNaHCO₃ or NaH₂PO₄>95% (chlorination step)High yield in chlorinationSolid waste generation, catalyst removal needed[13][14]
Direct Gas-Phase Synthesis Acrylonitrile, ChlorineHigh Temperature (200-500°C)~40%One-step processLow yield[11]
Pyrolysis of 2,2-Dichloropropionitrile 2,2-DichloropropionitrileHigh Temperature (400-700°C)ExcellentHigh yield and efficiencyRequires specific precursor[17]

Experimental Protocols from the Historical Literature

Protocol 1: Two-Step Synthesis via Catalytic Chlorination and Thermal Dehydrochlorination

This protocol is a synthesis based on the process described in U.S. Patent 5,679,826.[11]

Step 1: Chlorination of Acrylonitrile

  • To a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, add acrylonitrile.

  • Add the catalyst system, for example, 0.1 to 20 mol% of dimethylformamide and a catalytic amount of pyridine, based on the acrylonitrile.

  • Cool the mixture and introduce chlorine gas at a rate that maintains the desired reaction temperature (e.g., 0-40 °C).

  • Monitor the reaction progress by appropriate analytical methods (e.g., gas chromatography) until the acrylonitrile is consumed.

  • The resulting crude 2,3-dichloropropionitrile solution can be used directly in the next step.

Step 2: Thermal Cleavage of 2,3-Dichloropropionitrile

  • Transfer the crude 2,3-dichloropropionitrile mixture to a distillation apparatus equipped with a fractionating column.

  • Add a polymerization inhibitor (e.g., hydroquinone).

  • Heat the mixture with stirring to 80-160 °C (preferably 90-110 °C in the liquid phase).

  • This compound and hydrogen chloride will distill off. The hydrogen chloride can be removed via a condenser at the column head.

  • Collect the this compound distillate. The overhead temperature is typically around 85 °C.

  • The collected product can be further purified by distillation if required.

Protocol 2: Pyrolysis of 2,2-Dichloropropionitrile

This protocol is based on the process described in U.S. Patent 3,312,729.[17]

  • Set up a tubular reactor capable of being heated to 400-700 °C.

  • Pass the vapor of 2,2-dichloropropionitrile through the heated reactor. The contact time can range from 0.1 to 60 seconds, depending on the temperature.

  • The effluent vapors from the reactor are passed through a condenser to collect the liquid products.

  • Hydrogen chloride gas formed during the reaction is scrubbed.

  • The condensed liquid, containing this compound, is then purified by fractional distillation.

Mechanistic Considerations

Chlorination of Acrylonitrile

The addition of chlorine to the double bond of acrylonitrile is believed to proceed through an electrophilic addition mechanism. The catalyst, whether it be pyridine, DMF, or an ionic liquid, likely plays a role in polarizing the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the electron-rich double bond of acrylonitrile. This results in the formation of a chloronium ion intermediate, which is then attacked by the chloride ion to give 2,3-dichloropropionitrile.

Dehydrochlorination of 2,3-Dichloropropionitrile

The elimination of HCl from 2,3-dichloropropionitrile to form this compound is a classic dehydrohalogenation reaction. In the presence of a base (e.g., sodium acetate), the reaction likely proceeds through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the β-carbon, and the chloride ion is simultaneously eliminated from the α-carbon. In the case of thermal dehydrochlorination, the mechanism may be more complex, potentially involving radical pathways or a unimolecular elimination (E1) mechanism at higher temperatures.

Visualizing the Synthetic Pathways

G cluster_main Dominant Historical Synthesis of this compound cluster_alt Alternative Historical Synthesis Acrylonitrile Acrylonitrile Intermediate 2,3-Dichloropropionitrile Acrylonitrile->Intermediate Step 1: Chlorination (Photochemical or Catalytic) Chlorine Chlorine Chlorine->Intermediate Product This compound Intermediate->Product Step 2: Dehydrochlorination (Thermal or Base-mediated) HCl_elim HCl Intermediate->HCl_elim Acrylonitrile_alt Acrylonitrile Product_alt This compound Acrylonitrile_alt->Product_alt Direct Gas-Phase Synthesis (200-500°C) HCl_alt HCl Acrylonitrile_alt->HCl_alt Chlorine_alt Chlorine Chlorine_alt->Product_alt Precursor_pyrolysis 2,2-Dichloropropionitrile Precursor_pyrolysis->Product_alt Pyrolysis (400-700°C) Precursor_pyrolysis->HCl_alt

Caption: Primary and alternative historical synthetic routes to this compound.

Conclusion

The historical synthesis of this compound has predominantly relied on a robust two-step process involving the chlorination of acrylonitrile followed by dehydrochlorination. Over time, this method has been refined through the introduction of various catalytic systems to improve yield, selectivity, and process safety. Alternative, more direct routes have been explored but have generally been less efficient. For researchers and professionals in drug development and materials science, understanding this synthetic evolution provides a strong foundation for both laboratory-scale synthesis and the development of new, potentially more sustainable, manufacturing processes for this important chemical intermediate.

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The Emergence of a Versatile Reagent: A Technical Guide to the Discovery and Initial Studies of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloroacrylonitrile, a highly reactive and versatile compound that has carved a significant niche in organic synthesis. From its initial preparation to its pivotal role as a ketene equivalent in complex molecule synthesis, this document offers researchers, scientists, and drug development professionals a comprehensive overview of its fundamental chemistry. This guide delves into its discovery, detailed synthesis protocols, thorough spectroscopic characterization, reactivity profile, and the initial understanding of its toxicological properties, grounding all information in peer-reviewed literature and established safety data.

Introduction: Unveiling a Reactive Intermediate

This compound (C₃H₂ClN) is a halogenated organic compound and a nitrile derivative that presents as a colorless to pale yellow liquid with a pungent odor.[1] Its chemical structure, featuring a chlorine atom and a nitrile group attached to a vinyl framework, renders it a highly reactive α,β-unsaturated nitrile and an electrophilic alkene. This inherent reactivity makes it prone to addition and polymerization reactions, positioning it as a valuable, albeit hazardous, building block in the synthesis of a wide array of specialty chemicals, including agrochemicals and pharmaceuticals.[1] While not a naturally occurring compound, its synthetic utility has prompted extensive investigation into its preparation and chemical behavior. This guide aims to provide a detailed chronicle of its scientific journey, from early synthesis to its application in sophisticated organic transformations.

Historical Context and Discovery

While the parent molecule, acrylonitrile, was first synthesized by Charles Moureu in 1893, the specific timeline for the discovery of this compound is less definitively attributed to a single individual.[2] The initial synthesis of this compound is reported to have occurred in the mid-20th century amidst broader research into reactive intermediates for industrial organic synthesis.[1] A significant milestone in its application was its use as a "masked ketene" in the Diels-Alder reaction by Paasivirta and Kreiger in 1965.[3] This innovative application, further popularized by E.J. Corey's laboratory in the total synthesis of prostaglandins, solidified the importance of this compound as a strategic tool in organic chemistry.[1][4]

Synthesis of this compound: A Two-Step Approach

The most common and industrially viable method for the preparation of this compound involves a two-step process: the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by the thermal or base-induced dehydrochlorination to yield the final product.[5][6]

Step 1: Chlorination of Acrylonitrile

The initial step involves the addition of elemental chlorine across the double bond of acrylonitrile. This reaction is typically catalyzed to ensure high selectivity for the desired 2,3-dichloropropionitrile intermediate.

Reaction Scheme: CH₂=CHCN + Cl₂ → ClCH₂CHClCN

A variety of catalyst systems have been developed for this chlorination, including those based on pyridine and dimethylformamide, which have been shown to be effective.[7] Ionic liquids have also been explored as environmentally benign catalysts and reaction media.[5]

Step 2: Dehydrochlorination of 2,3-Dichloropropionitrile

The subsequent elimination of a hydrogen chloride molecule from 2,3-dichloropropionitrile affords this compound. This can be achieved through thermal cleavage or by treatment with a base.[8][9]

Reaction Scheme: ClCH₂CHClCN → CH₂=CClCN + HCl

Thermal cleavage is often performed at elevated temperatures (80-160 °C), allowing for the distillation of the this compound product as it is formed.[7] Alternatively, bases such as sodium acetate in methanol can be employed to facilitate the elimination reaction at lower temperatures.[9]

Detailed Experimental Protocol: Synthesis of 2,3-Dichloropropionitrile

The following protocol is a representative example of the chlorination of acrylonitrile.

Materials:

  • Acrylonitrile (53.1 g)

  • Anhydrous sodium hydrogen carbonate (12.6 g)

  • Chlorine gas

  • Reaction vessel equipped with a stirrer, thermometer, gas inlet, and cooling bath

Procedure:

  • Charge the reaction vessel with acrylonitrile and anhydrous sodium hydrogen carbonate.

  • Cool the mixture to between -10 °C and -5 °C using a cooling bath.

  • Slowly bubble chlorine gas through the stirred reaction mixture, maintaining the temperature within the specified range.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC).

  • Upon completion, cease the chlorine gas flow and allow the reaction to stir for a short period.

  • The resulting 2,3-dichloropropionitrile can be purified by filtration and vacuum distillation.[10]

Detailed Experimental Protocol: Dehydrochlorination of 2,3-Dichloropropionitrile

This protocol outlines the thermal cleavage of 2,3-dichloropropionitrile.

Materials:

  • Crude 2,3-dichloropropionitrile (containing the catalyst system from the previous step)

  • Distillation apparatus with a fractionating column

Procedure:

  • Charge the distillation flask with the crude 2,3-dichloropropionitrile.

  • Heat the mixture with stirring. Cleavage typically begins around 100 °C.

  • Continue heating to a temperature of 125-130 °C.

  • This compound and hydrogen chloride will distill off. The hydrogen chloride can be removed via a condenser at the head of the column.

  • Collect the this compound distillate. The overhead temperature is typically around 85 °C.

  • For higher purity, the collected distillate can be redistilled.[7]

A polymerization inhibitor, such as hydroquinone, is often added during the distillation of this compound to prevent unwanted polymerization.[9]

Physicochemical and Spectroscopic Characterization

This compound is a colorless to light yellow liquid with a number of distinct physical and spectroscopic properties.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₃H₂ClN[11]
Molecular Weight 87.51 g/mol [12]
Boiling Point 88-89 °C[12]
Melting Point -65 °C[12]
Density 1.096 g/mL at 25 °C[12]
Flash Point 6 °C (closed cup)[12]
Refractive Index n20/D 1.429[12]
CAS Number 920-37-6[11]
Spectroscopic Analysis

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two geminal protons on the double bond.

  • ¹H NMR (89.56 MHz, CDCl₃): δ 6.24 (d, J=2.5 Hz, 1H), 6.15 (d, J=2.5 Hz, 1H).[13]

The two doublets arise from the two non-equivalent vinyl protons, with the small coupling constant (J = 2.5 Hz) being typical for geminal coupling.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

  • C≡N stretch: A sharp, strong absorption is expected in the region of 2230-2210 cm⁻¹.

  • C=C stretch: A medium intensity absorption should appear around 1620 cm⁻¹.

  • =C-H stretch: Absorptions for the vinyl C-H bonds are expected above 3000 cm⁻¹.

  • C-Cl stretch: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, is indicative of the carbon-chlorine bond.

(Note: While a specific peer-reviewed spectrum is not provided in the search results, these are the expected characteristic absorption regions based on the molecule's structure.)

Electron ionization mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 87 and an M+2 peak at m/z 89 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[14]

  • Major Fragments: Common fragmentation pathways may include the loss of a chlorine atom (M-Cl)⁺, a cyanide radical (M-CN)⁺, or a hydrogen chloride molecule (M-HCl)⁺.[14]

Reactivity and Synthetic Applications

The high reactivity of this compound makes it a valuable intermediate in organic synthesis.

Diels-Alder Reactions: A Masked Ketene Equivalent

One of the most significant applications of this compound is its role as a dienophile in Diels-Alder reactions.[2] The electron-withdrawing nature of the nitrile group makes the double bond electron-poor and thus a good dienophile for reaction with electron-rich dienes.[4]

Crucially, the resulting cycloadduct contains an α-chloronitrile functionality, which can be subsequently hydrolyzed to a ketone. This two-step sequence makes this compound a "masked ketene" or a ketene equivalent. Direct [4+2] cycloaddition with ketene itself is often problematic as it tends to undergo [2+2] cycloadditions.[4]

Workflow for this compound as a Ketene Equivalent:

G cluster_0 Diels-Alder Reaction cluster_1 Hydrolysis Diene Diene Adduct α-Chloronitrile Adduct Diene->Adduct + CAN This compound (Dienophile) CAN->Adduct Ketone Ketone Product Adduct->Ketone H₂O, Base

Caption: Diels-Alder reaction of a diene with this compound followed by hydrolysis to yield a ketone.

Mechanism of the Diels-Alder Reaction and Subsequent Hydrolysis

The Diels-Alder reaction proceeds via a concerted [4+2] cycloaddition mechanism. The subsequent hydrolysis of the α-chloronitrile to a ketone typically involves nucleophilic attack by a hydroxide ion, followed by elimination of the chloride and cyanide ions to form the carbonyl group.

Toxicology and Safety Considerations

This compound is a highly toxic and hazardous material that must be handled with extreme caution.

Acute Toxicity and Hazards

It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[11] It is also highly flammable and its vapors can form explosive mixtures with air.[7][11] The compound is corrosive and can cause severe skin burns and eye damage.[11]

Mechanism of Toxicity

The toxicity of this compound is attributed to two primary mechanisms:

  • Metabolic Release of Cyanide: In the body, this compound can be metabolized, leading to the release of cyanide.[15] Cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to cellular asphyxiation and rapid onset of toxic effects.[15][16]

  • Reactivity of the Vinyl Group and Epoxide Intermediates: The electrophilic nature of the double bond and the formation of reactive epoxide intermediates during metabolism can lead to the depletion of cellular glutathione.[15] Glutathione is a critical antioxidant, and its depletion can lead to oxidative stress and damage to cellular components, including proteins and DNA, contributing to liver damage.[15]

The onset of symptoms from cyanide release may be delayed for several hours after exposure.[15]

Handling and Safety Precautions

Due to its high toxicity and flammability, this compound should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible. All work should be conducted away from heat, sparks, and open flames.

Conclusion

This compound, since its initial studies, has proven to be a compound of significant interest and utility in organic synthesis. Its role as a masked ketene in the Diels-Alder reaction, in particular, has provided synthetic chemists with a powerful tool for the construction of complex cyclic systems. However, its high reactivity is intrinsically linked to its significant toxicity, demanding a thorough understanding of its properties and meticulous adherence to safety protocols. This guide has aimed to provide a comprehensive and technically grounded overview of this important molecule, from its historical roots to its practical applications and inherent hazards, to better inform and equip the scientific community in its responsible and innovative use.

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  • SciSpace. (2016, September 5). Masked Ketenes as Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

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2-Chloroacrylonitrile: A Strategic Dienophile for Advanced Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry for the construction of six-membered rings.[1] The choice of dienophile is paramount, dictating the reactivity, selectivity, and ultimate utility of the transformation. This guide provides a comprehensive technical overview of 2-chloroacrylonitrile, a highly reactive and versatile dienophile. We will explore its electronic properties, the mechanistic nuances of its participation in [4+2] cycloadditions, strategies for controlling regioselectivity and stereoselectivity, and its powerful application as a ketene equivalent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecular architectures.

Physicochemical Properties and Safety Imperatives

This compound (C₃H₂ClN) is a colorless to light yellow liquid characterized by high reactivity, which is a direct consequence of its molecular structure.[2] The presence of both a chlorine atom and a nitrile group on the same olefinic carbon renders the double bond electron-poor, making it an excellent dienophile for normal-electron-demand Diels-Alder reactions.[3][4]

However, this inherent reactivity also brings significant safety challenges. This compound is a highly flammable liquid with a low flash point of approximately 6.7 °C.[2] It is also acutely toxic, corrosive, and a suspected carcinogen.[5][6]

Table 1: Key Properties and Safety Data for this compound

PropertyValueSource(s)
CAS Number 920-37-6[2][5]
Molecular Formula C₃H₂ClN[2]
Molecular Weight 87.51 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point ~89 °C[2][5]
Density ~1.1 g/cm³[2]
Flash Point ~6.7 °C (44 °F)[2][5]
Hazards Highly flammable, Fatal if swallowed/inhaled/in contact with skin, Causes severe skin burns and eye damage, Suspected carcinogen[6][7]
Mandatory Handling and Storage Protocols

Due to its hazardous nature, strict safety protocols are non-negotiable.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood with high-efficiency ventilation. Use of a glovebox is recommended for transfers. All equipment must be grounded to prevent static discharge.[6]

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., PVC).[7][8] A respirator with an appropriate cartridge may be necessary for certain operations.[7]

  • Storage: Store in a cool, dry, well-ventilated, flammables-approved area, away from heat, sparks, and open flames.[6][8] The container must be kept tightly closed under an inert atmosphere (e.g., argon or nitrogen).[5] It is incompatible with acids, bases, and strong oxidizing agents.[6][8]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[6] Ensure appropriate fire extinguishing media (dry chemical, CO₂, foam) are available.[5]

The Diels-Alder Reaction: Mechanism and Selectivity

The Diels-Alder reaction is a concerted, pericyclic [4+2] cycloaddition that forms a cyclohexene ring.[1] The reactivity of this compound is driven by its low-lying Lowest Unoccupied Molecular Orbital (LUMO), which has a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes.[4]

General Reaction Mechanism

The reaction proceeds through a single, cyclic transition state, leading to the simultaneous formation of two new sigma bonds.

Caption: Concerted [4+2] cycloaddition mechanism.

Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene reacts with this compound, the formation of constitutional isomers is possible. The regiochemical outcome is governed by electronic effects, specifically the alignment of the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO.[9][10]

  • For 1-substituted dienes: The reaction typically favors the "ortho" (1,2) adduct.

  • For 2-substituted dienes: The reaction generally yields the "para" (1,4) adduct as the major product.[10]

The strong electron-withdrawing nature of the nitrile and chloro groups polarizes the dienophile, leading to a larger LUMO coefficient on the unsubstituted carbon. This carbon preferentially bonds to the diene terminus with the largest HOMO coefficient.

Caption: "Para" adduct is favored with 2-substituted dienes.

Stereoselectivity: The Endo Rule

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[11] When a cyclic diene is used, the reaction typically favors the formation of the endo product over the exo product. This preference is attributed to "secondary orbital interactions" between the p-orbitals of the electron-withdrawing group (nitrile) and the developing pi-bond in the diene at the transition state.

The Role of Lewis Acid Catalysis

Lewis acids can dramatically accelerate the rate of Diels-Alder reactions and often enhance selectivity.[12] A Lewis acid, such as AlCl₃ or a copper-based catalyst, coordinates to the nitrogen atom of the nitrile group.[13] This coordination further withdraws electron density from the dienophile's double bond, lowering its LUMO energy. The result is a smaller HOMO-LUMO energy gap, a more polarized dienophile, and a significantly faster reaction, often allowing for lower reaction temperatures.[14][15]

Application: this compound as a Ketene Equivalent

One of the most powerful applications of this compound in synthesis is its function as a "masked ketene" or ketene equivalent.[1][16] Ketenes themselves are generally poor dienophiles for [4+2] cycloadditions, often favoring [2+2] pathways.[16][17] this compound circumvents this issue. The initial Diels-Alder reaction proceeds smoothly to form an α-chloronitrile adduct. This adduct can then be readily hydrolyzed under basic conditions to unmask a ketone functionality.[13][16]

This two-step sequence is synthetically equivalent to a direct [4+2] cycloaddition with ketene, a transformation that is otherwise difficult to achieve. This strategy was famously employed by E.J. Corey in the synthesis of prostaglandins.[13][16]

Caption: Two-step sequence to achieve formal ketene cycloaddition.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific diene and scale. A thorough risk assessment must be conducted before any experiment.[18]

Protocol: General Diels-Alder Cycloaddition

This protocol describes a typical thermal cycloaddition. For less reactive dienes, the addition of a Lewis acid catalyst (e.g., 10 mol% Cu(BF₄)₂) and lower temperatures may be required.

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermometer.

  • Reagent Charging: Charge the flask with the diene (1.0 eq) and a suitable solvent (e.g., toluene or xylene).

  • Dienophile Addition: While stirring, slowly add this compound (1.1 eq) to the solution via syringe. Causality: A slight excess of the dienophile ensures complete consumption of the potentially more valuable diene. Slow addition helps control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-140 °C, depending on the solvent and diene reactivity) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the solvent using a rotary evaporator in a well-ventilated hood.

  • Purification: Purify the crude cycloadduct by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol: Hydrolysis of α-Chloronitrile Adduct to Ketone
  • Solution Preparation: Dissolve the purified α-chloronitrile adduct (1.0 eq) in a suitable solvent such as aqueous dimethyl sulfoxide (DMSO) or ethanol.

  • Base Addition: Add an aqueous solution of a base, such as potassium hydroxide (KOH, ~3.0 eq), to the stirred solution.

  • Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the disappearance of the starting material by TLC. Causality: The basic conditions facilitate the elimination of HCl and subsequent hydrolysis of the resulting enamine or related intermediate to the ketone.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic extracts and wash sequentially with water and brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ketone by flash column chromatography or distillation as appropriate.

Experimental_Workflow General Experimental Workflow setup 1. Reactor Setup (Inert Atmosphere) charge_diene 2. Charge Diene & Solvent setup->charge_diene add_dienophile 3. Add this compound (Slowly) charge_diene->add_dienophile react 4. Heat to Reflux (Monitor Progress) add_dienophile->react workup 5. Cool & Concentrate react->workup purify 6. Column Chromatography workup->purify product Purified Cycloadduct purify->product hydrolysis Optional: Hydrolysis to Ketone product->hydrolysis

Caption: Standard workflow for synthesis and purification.

Conclusion

This compound is a potent and highly effective dienophile for the synthesis of functionalized six-membered rings via the Diels-Alder reaction. Its strong electron-deficient character ensures high reactivity, while the resulting α-chloronitrile functionality in the cycloadduct serves as a versatile synthetic handle, most notably as a masked ketone. While its utility is undeniable, the significant toxicity and handling hazards associated with this compound demand rigorous safety protocols and careful experimental design. For the informed researcher, it represents a powerful tool for accessing complex molecular targets in pharmaceutical and materials science.

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A Guide to the Spectroscopic Characterization of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroacrylonitrile (C₃H₂ClN), with the IUPAC name 2-chloroprop-2-enenitrile, is a versatile monomer and a key intermediate in organic synthesis.[1][2] Its reactivity, driven by the electron-withdrawing nitrile group and the halogenated double bond, makes it a valuable building block for pharmaceuticals and specialty polymers.[2] A precise and unambiguous structural confirmation is paramount for its application in regulated industries like drug development. This technical guide provides an in-depth analysis of the core spectroscopic data of this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a foundational dataset for researchers and quality control scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Proton and Carbon Skeleton

NMR spectroscopy provides the most definitive information regarding the molecular structure of this compound in solution. By analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei, we can confirm the connectivity and electronic properties of the molecule.

¹H NMR Spectroscopy: The AB Spin System

The ¹H NMR spectrum of this compound is a classic example of an AB spin system. The two geminal protons on the terminal alkene carbon are chemically non-equivalent due to their different spatial relationships with the chlorine and nitrile substituents on the adjacent carbon. This non-equivalence leads to spin-spin coupling, resulting in a distinct splitting pattern.

Data Summary: ¹H NMR of this compound

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Coupling Constant (J) in Hz
Hₐ6.242
Hₑ6.150²Jₐₑ = 2.5

Data sourced from ChemicalBook.[3]

Interpretation and Causality:

The two signals observed correspond to the two vinyl protons. Their chemical shifts, appearing downfield (6.15-6.25 ppm), are characteristic of protons attached to sp² hybridized carbons. The electron-withdrawing nature of both the adjacent chlorine atom and the nitrile group (C≡N) deshields these protons, shifting their resonance to a higher frequency compared to unsubstituted alkenes.

The key feature is the splitting of each signal into a doublet, a direct consequence of geminal coupling. The small coupling constant (²J = 2.5 Hz) is typical for two-bond coupling between protons on the same sp² carbon.[3] This pattern is a definitive signature of the H₂C=C< moiety.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: 0-10 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: ¹H NMR geminal coupling in this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Proton-decoupled ¹³C NMR spectroscopy reveals three distinct signals, corresponding to the three unique carbon environments in the molecule.

Data Summary: ¹³C NMR of this compound

Carbon AssignmentChemical Shift (δ) in CDCl₃ (ppm) (Predicted Range)Rationale
C1 (=CH₂)125 - 140Typical sp² alkene carbon, deshielded by adjacent electronegative group.
C2 (-CCl)115 - 140sp² alkene carbon directly attached to chlorine, showing deshielding.
C3 (C≡N)110 - 120Characteristic chemical shift for a nitrile carbon.

Note: Specific experimental values were not available in the searched literature; ranges are based on standard ¹³C NMR correlation tables.[4][5][6]

Interpretation and Causality:

  • Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the 110-120 ppm range, a characteristic region for this functional group.[5]

  • Alkene Carbons (=CH₂ and -CCl): The two sp² carbons of the double bond are expected in the 115-140 ppm region. The carbon atom bonded to the chlorine (C2) is significantly influenced by the halogen's electronegativity, which causes a downfield shift. The terminal methylene carbon (C1) is also in a similar environment. Differentiating between these two signals definitively would require advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024 scans, or more, are typically required.

    • Spectral Width: 0-220 ppm.

  • Processing: Apply Fourier transform with exponential line broadening, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (0.00 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) (Predicted Range)Vibrational ModeIntensity
3100 - 3000=C-H StretchMedium
2260 - 2220C≡N Stretch (Nitrile)Strong
1680 - 1620C=C Stretch (Alkene)Medium
800 - 600C-Cl StretchStrong

Note: Specific experimental peak values were not available in the searched literature; ranges are based on standard IR correlation tables.[7][8][9]

Interpretation and Causality:

The IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups.

  • C≡N Stretch: The most characteristic peak is the strong, sharp absorption for the nitrile group, expected between 2260-2220 cm⁻¹.[7] Its intensity is high due to the large change in dipole moment during the stretching vibration.

  • C=C Stretch: The carbon-carbon double bond stretch appears in the 1680-1620 cm⁻¹ region.[8]

  • =C-H Stretch: The stretching of the C-H bonds on the alkene typically occurs just above 3000 cm⁻¹, a key diagnostic feature separating them from alkane C-H stretches.[8]

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, is indicative of the carbon-chlorine bond stretch.[7]

Caption: Key functional groups and their IR vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Data Summary: Electron Ionization (EI) Mass Spectrometry

m/z ValueIon AssignmentInterpretation
87[C₃H₂³⁵ClN]⁺˙Molecular Ion (M⁺˙) peak with the ³⁵Cl isotope.
89[C₃H₂³⁷ClN]⁺˙M+2 peak due to the natural abundance of ³⁷Cl.
52[C₃H₂N]⁺Loss of chlorine radical (·Cl). Base Peak.
51[C₃HN]⁺˙Loss of HCl.

Data sourced from ChemicalBook.[3]

Interpretation and Causality:

The mass spectrum of this compound displays a characteristic isotopic pattern for a monochlorinated compound.

  • Molecular Ion Cluster (m/z 87 and 89): The presence of two peaks for the molecular ion, separated by two mass units (M⁺˙ and M+2), is the definitive signature of chlorine. The relative intensity ratio of these peaks is approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]

  • Base Peak (m/z 52): The most abundant fragment, or base peak, is observed at m/z 52. This corresponds to the loss of a chlorine radical from the molecular ion. The stability of the resulting cation makes this a highly favorable fragmentation pathway.

  • Other Fragments: A notable fragment at m/z 51 corresponds to the loss of a neutral HCl molecule, a common fragmentation mechanism for alkyl halides.

Fragmentation_Pathway M_ion [C₃H₂ClN]⁺˙ m/z = 87, 89 frag_52 [C₃H₂N]⁺ m/z = 52 (Base Peak) M_ion->frag_52 - ·Cl frag_51 [C₃HN]⁺˙ m/z = 51 M_ion->frag_51 - HCl

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.

  • GC Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 150.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion cluster and major fragment ions.

Conclusion

The comprehensive analysis of this compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and orthogonal dataset for its unequivocal identification. The characteristic AB spin system in the ¹H NMR, the three distinct carbon signals, the strong nitrile stretch in the IR, and the classic M/M+2 isotopic pattern in the mass spectrum collectively form a unique spectroscopic fingerprint. This guide provides the foundational data and methodologies essential for researchers, synthetic chemists, and quality assurance professionals working with this important chemical intermediate.

References

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A Senior Application Scientist's Guide to 2-Chloroacrylonitrile: From Procurement to Application in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Versatile C3 Building Block

2-Chloroacrylonitrile (CAS No. 920-37-6), a colorless to pale yellow liquid, is a highly reactive and versatile trifunctional chemical intermediate. Its structure, incorporating a nitrile group, a vinyl moiety, and a chlorine atom, makes it a potent building block in organic synthesis. For researchers in drug discovery and development, this compound serves as a valuable precursor for introducing the cyanovinyl group and constructing complex heterocyclic scaffolds, which are prevalent in modern pharmacophores. This guide provides a comprehensive overview of its commercial availability, underlying chemical principles, and practical applications, with a focus on ensuring scientific integrity and procedural safety in a research environment.

I. Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. The compound is typically offered at purities of 98% or higher and is almost always sold with a stabilizer, such as hydroquinone (approx. 500 ppm), to prevent spontaneous and potentially violent polymerization[1].

The choice of supplier often depends on the required scale, purity, and documentation (e.g., Certificate of Analysis). For academic and early-stage drug discovery research, suppliers offering small quantities (e.g., 5 g to 25 g) are suitable. For process development and scale-up, larger quantities are available from manufacturers and distributors specializing in bulk chemicals.

Supplier Typical Purity Available Quantities Notes
Sigma-Aldrich (MilliporeSigma) 98%5 g, 25 gA common choice for research-grade materials[2][3].
Thermo Scientific Chemicals 99%5 g, 25 gOften sold under the legacy Acros Organics brand[4][5].
TCI Chemicals >99.0% (GC)Gram to bulk scaleOffers high-purity grades, stabilized with hydroquinone (HQ)[6][7][8].
Alfa Chemistry Research GradeVariesProvides material for experimental use[9].
Parchem Specialty GradeBulkA supplier for larger, industrial quantities[10].
Ality Group / ChemicalBook 99% to BulkKilogram to TonConnects to various manufacturers, primarily based in China[11][12].

II. Synthesis, Impurities, and Quality Control: An Industrial Perspective

Understanding the manufacturing process of this compound is critical for anticipating potential impurities that could affect sensitive downstream reactions, particularly in catalysis and drug development. The primary industrial synthesis routes involve the manipulation of a dichloropropionitrile intermediate.

Prevailing Synthesis Routes

Two main strategies dominate the industrial production of this compound:

  • Chlorination of Acrylonitrile followed by Thermal Dehydrochlorination : This is a robust, two-step industrial process. Acrylonitrile is first chlorinated to produce 2,3-dichloropropionitrile. This intermediate is then subjected to thermal cleavage, often in the presence of a catalyst system (e.g., dimethylformamide and pyridine), to eliminate hydrogen chloride and form the desired product. The crude this compound is subsequently purified by distillation.

  • Dehydrochlorination of Dichloropropionitrile Precursors : An alternative route involves the base-mediated elimination of hydrogen chloride from dichloropropionitrile isomers. For example, treating 2,3-dichloropropionitrile with a base like sodium acetate can yield this compound[11].

Synthesis_of_2_Chloroacrylonitrile cluster_route1 Route 1: Chlorination-Dehydrochlorination cluster_route2 Route 2: Base-Mediated Elimination Acrylonitrile Acrylonitrile Cl2 + Cl₂ (DMF/Pyridine catalyst) DCPN 2,3-Dichloropropionitrile (Crude Intermediate) Acrylonitrile->DCPN Chlorination Cl2->DCPN Heat Thermal Cleavage (Δ) (-HCl) CAN_Final1 This compound DCPN->CAN_Final1 Dehydrochlorination Heat->CAN_Final1 DCPN_Start 2,3-Dichloropropionitrile Base + Base (e.g., NaOAc) (-HCl) CAN_Final2 This compound DCPN_Start->CAN_Final2 Elimination Base->CAN_Final2

Caption: Common industrial synthesis routes to this compound.

Causality of Impurities

The choice of synthesis route directly influences the impurity profile:

  • Unreacted Precursors : Incomplete dehydrochlorination can lead to residual 2,3-dichloropropionitrile in the final product.

  • Isomeric Byproducts : Depending on the reaction conditions, minor amounts of the isomeric cis/trans-3-chloroacrylonitrile may form.

  • Solvent and Catalyst Residues : Trace amounts of solvents or catalysts (e.g., pyridine, DMF) from the synthesis and purification steps may be present.

  • Polymerization Products : Despite the presence of stabilizers, oligomers or polymers can form, especially during distillation or prolonged storage at elevated temperatures.

For applications in drug development, particularly those involving sensitive organometallic or enzymatic catalysis, it is imperative to use freshly distilled or high-purity grades of this compound and to verify its purity by methods such as Gas Chromatography (GC) or ¹H NMR spectroscopy prior to use.

III. Applications in Drug Development and Advanced Synthesis

The unique electronic and steric properties of this compound make it a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of both the nitrile and the chlorine atom activates the double bond for nucleophilic attack, making it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.

A prime example of its utility is in the organocatalytic asymmetric conjugate addition of oxindoles. This reaction allows for the stereocontrolled construction of 3,3'-disubstituted oxindoles containing a chiral cyanohydrin moiety. These structures are precursors to chiral spiro-pyrrolidinyloxindoles, a privileged scaffold in medicinal chemistry found in numerous bioactive compounds and clinical drug candidates.

The reaction, catalyzed by a chiral thiourea derivative, proceeds with high efficiency and stereoselectivity, creating two non-adjacent stereocenters in a single step. This transformation underscores the value of this compound as a strategic building block for accessing complex, three-dimensional molecules from simple precursors.

IV. A Self-Validating Experimental Protocol: Asymmetric Conjugate Addition

The following protocol is adapted from the work of Li et al. and describes a trustworthy and self-validating system for the synthesis of a chiral 3-substituted oxindole derivative. The self-validating nature of this protocol lies in the detailed analytical confirmation of the product's structure and stereochemical purity.

Objective

To synthesize (S)-2-chloro-3-((R)-2-oxoindolin-3-yl)propanenitrile via an organocatalytic asymmetric Michael addition of 2-oxindole to this compound.

Materials and Reagents
  • 2-Oxindole (Substrate)

  • This compound (Reagent, freshly distilled or from a new bottle)

  • Chiral Thiourea Catalyst ((1R,2R)-N,N'-Bis(3,5-bis(trifluoromethyl)benzoyl)cyclohexane-1,2-diamine)

  • Toluene (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

Step-by-Step Methodology
  • Reaction Setup : To a dry 10 mL vial equipped with a magnetic stir bar, add 2-oxindole (0.2 mmol, 1.0 equiv) and the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Solvent Addition : Add anhydrous toluene (1.0 mL) to the vial.

  • Cooling : Cool the mixture to the specified reaction temperature (e.g., -20 °C) using a cryocooler or a suitable cooling bath.

  • Reagent Addition : Add this compound (0.3 mmol, 1.5 equiv) dropwise to the stirred solution.

  • Reaction Monitoring : Allow the reaction to stir at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-oxindole) is consumed (typically 12-24 hours).

  • Work-up and Purification :

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and concentrate in vacuo to yield the final product as a solid or oil.

Validation and Characterization (The Self-Validating System)
  • Structural Confirmation :

    • ¹H and ¹³C NMR Spectroscopy : Dissolve a sample of the purified product in CDCl₃. The resulting spectra should confirm the proposed structure, showing characteristic peaks for the oxindole and the newly formed propanenitrile side chain.

    • High-Resolution Mass Spectrometry (HRMS) : Obtain an HRMS spectrum to confirm the elemental composition and exact mass of the product.

  • Stereochemical Purity Confirmation :

    • Chiral High-Performance Liquid Chromatography (HPLC) : Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by analysis on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., hexanes/isopropanol). The peak areas of the different stereoisomers are integrated to calculate the ee and dr.

Experimental_Workflow cluster_validation Self-Validation start Start setup 1. Combine Oxindole & Catalyst in Toluene start->setup cool 2. Cool to -20 °C setup->cool add_reagent 3. Add this compound cool->add_reagent react 4. Stir & Monitor by TLC (12-24 h) add_reagent->react workup 5. Concentrate Reaction Mixture react->workup purify 6. Flash Column Chromatography workup->purify product Isolated Product purify->product nmr ¹H & ¹³C NMR (Structural Confirmation) product->nmr Analysis hrms HRMS (Elemental Composition) product->hrms Analysis hplc Chiral HPLC (ee and dr Determination) product->hplc Analysis

Caption: Workflow for the asymmetric synthesis and validation.

V. Safety, Handling, and Storage

This compound is a hazardous material and must be handled with extreme caution by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Classification:

  • Flammable Liquid : Category 2 (Highly flammable liquid and vapor)[4][9].

  • Acute Toxicity : Category 1/2 (Fatal if inhaled or swallowed), Category 2/3 (Fatal/Toxic in contact with skin)[4][9].

  • Skin Corrosion/Irritation : Category 1B (Causes severe skin burns and eye damage)[9].

  • Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled[9].

  • Carcinogenicity : Category 1B (May cause cancer)[9].

  • Aquatic Hazard : Acute Category 1 (Very toxic to aquatic life)[9].

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-resistant gloves (e.g., PVC or nitrile rubber). Double-gloving is recommended.

  • Eye Protection : Use chemical safety goggles and a full-face shield.

  • Skin and Body Protection : Wear a flame-retardant lab coat and consider additional protective clothing like an apron or sleeves.

  • Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, or a self-contained breathing apparatus (SCBA) for emergencies or high-concentration exposures[10].

Handling and Storage
  • Handling :

    • Work exclusively in a chemical fume hood.

    • Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools[9][12].

    • Ground and bond containers when transferring material to prevent static discharge[9].

    • Avoid all personal contact, including inhalation[11].

  • Storage :

    • Store in a cool, dry, well-ventilated, flame-proof area[11].

    • Keep the container tightly closed and store locked up[9]. Refrigeration is recommended for long-term storage[10].

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Be aware that it can polymerize readily, especially if the stabilizer is depleted[2].

Emergency Procedures
  • Spills : Evacuate the area. Remove all ignition sources. Contain the spill with absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust. Collect and place in a sealed container for hazardous waste disposal[11].

  • First Aid :

    • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[10].

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention[4].

    • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[4].

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

VI. Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its commercial availability from numerous suppliers makes it accessible for a wide range of research and development activities. However, its utility is matched by its hazardous nature. A thorough understanding of its synthesis, potential impurities, reactivity, and strict adherence to safety protocols are paramount for its successful and safe application. By leveraging its unique reactivity in well-designed, validated synthetic protocols, researchers can continue to unlock its potential for innovation in drug discovery and beyond.

References

  • Ality Group. (n.d.). This compound(CAS:920-37-6).
  • Alfa Chemistry. (n.d.). CAS 920-37-6 this compound.
  • Parchem. (n.d.). 2- Chloroacrylonitrile (Cas 920-37-6).
  • Thermo Fisher Scientific. (n.d.). This compound, 99%, stabilized.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • ChemicalBook. (n.d.). This compound suppliers & manufacturers in China.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 920-37-6.
  • MilliporeSigma. (n.d.). This compound, 1 X 5 g (C22369-5G).
  • Thermo Fisher Scientific. (n.d.). This compound, 99%, stabilized 25 g.
  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound (stabilized with HQ).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 920-37-6.
  • Bayer AG. (1999). Process for the preparation of this compound. EP0771787B1.
  • Li, X., Luo, S., & Cheng, J.-P. (2010). Asymmetric conjugate addition of oxindoles to this compound: a highly effective organocatalytic strategy for simultaneous construction of 1,3-nonadjacent stereocenters leading to chiral pyrroloindolines. Chemistry (Weinheim an der Bergstrasse, Germany), 16(48), 14290–14294. [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound, stabilized.

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Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction of 2-Chloroacrylonitrile with Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the Diels-Alder reaction between 2-chloroacrylonitrile and various furan derivatives. This cycloaddition offers a powerful and versatile method for the synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles, which are valuable intermediates in medicinal chemistry and organic synthesis. This document outlines the underlying scientific principles, detailed experimental protocols, and potential applications of the resulting cycloadducts.

I. Scientific Principles and Mechanistic Overview

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[1] In the context of this guide, furan and its derivatives serve as the diene, while this compound acts as the dienophile. The presence of the electron-withdrawing nitrile and chloro groups on the dienophile activates it for reaction with the electron-rich furan ring.

Causality Behind Experimental Choices
  • Lewis Acid Catalysis: Furan itself is a relatively unreactive diene in Diels-Alder reactions due to its aromatic character. To overcome this, Lewis acid catalysis is often employed. Lewis acids, such as zinc chloride (ZnCl₂) or niobium(V) chloride (NbCl₅), coordinate to the nitrogen atom of the nitrile group in this compound. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction and often enhancing stereoselectivity.[1][2]

  • Stereoselectivity (Endo/Exo Isomerism): The Diels-Alder reaction between a cyclic diene and a dienophile can result in two diastereomeric products: the endo and exo adducts. The "endo rule" generally predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the substituent on the dienophile and the diene's π-system. However, the exo isomer is typically the more thermodynamically stable product. In reactions involving furan, the endo selectivity is often less pronounced and can be influenced by reaction temperature, catalysts, and the steric bulk of substituents.[3] Under kinetic control, copper(I) and copper(II) catalysts have been shown to favor the formation of exo-carbonitrile adducts in reactions of α-substituted acrylonitriles with furan.

  • Regioselectivity: When an unsymmetrically substituted furan is used, the regiochemical outcome of the cycloaddition becomes a key consideration. The substituents on both the diene and dienophile direct the orientation of the addition. Generally, the reaction proceeds to favor the "ortho" or "para" constitutional isomers, with the "meta" isomer being a minor product.[4] The regioselectivity is governed by the electronic and steric properties of the substituents. For instance, in the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with this compound, the "ortho" isomer is formed exclusively.[4]

II. Safety Precautions: Handling this compound

This compound is a highly toxic and flammable liquid that must be handled with extreme caution in a well-ventilated fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[6]

  • Handling: Use in a closed system or with appropriate exhaust ventilation. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]

III. Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific furan derivative and available laboratory equipment.

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of Furan with this compound

This protocol is adapted from general procedures for Lewis acid-catalyzed Diels-Alder reactions of furans.[2]

Materials:

  • Furan

  • This compound

  • Zinc Chloride (ZnCl₂), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous dichloromethane.

  • Addition of Lewis Acid and Dienophile: Add anhydrous zinc chloride (1.0 equivalent) to the solvent, followed by the slow addition of this compound (1.0 equivalent). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Diene: Cool the mixture to 0 °C using an ice bath. Slowly add furan (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Characterization: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the endo and exo isomers. Characterize the products using NMR spectroscopy.

Protocol 2: High-Pressure Diels-Alder Reaction of Substituted Furans with this compound

This protocol is based on a reported high-pressure method which can be advantageous for less reactive furan derivatives.[8]

Materials:

  • Substituted furan (e.g., 2-methylfuran)

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • High-pressure reaction vessel

Procedure:

  • Reactant Preparation: In a suitable container, prepare a 3 M solution of the substituted furan and this compound in dichloromethane.

  • High-Pressure Reaction: Transfer the solution to a high-pressure reaction vessel. Pressurize the vessel to 15 kbar and maintain the reaction at 30 °C. The reaction time will vary depending on the furan derivative (e.g., 24 hours for 2-methylfuran).[8]

  • Work-up and Purification: After the designated reaction time, carefully depressurize the vessel. Concentrate the reaction mixture in vacuo.

  • Characterization: Purify the resulting adducts by column chromatography on neutral alumina to separate the isomers. Characterize the products by NMR and IR spectroscopy.[8]

IV. Data Presentation: Reaction Yields and Stereoselectivity

The following table summarizes the reported yields and endo:exo ratios for the Diels-Alder reaction between furan and this compound under various catalytic conditions.

Catalyst (mol%)Temperature (°C)Time (h)Yield (%)endo:exo RatioReference
NbCl₅ (10)254659:41[2]
NbCl₅ (10)0242260:40[2]
NbCl₅ (10)-20243364:36[2]
NbCl₅ (2.5)-20242061:39[2]

V. Characterization of Adducts

The primary products of the Diels-Alder reaction between furan and this compound are exo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile.

Spectroscopic Data for the Adduct of Furan and this compound:

  • ¹H NMR: The proton NMR spectra of these adducts are expected to show characteristic signals for the olefinic protons (H-5 and H-6) in the range of δ 6.0-6.5 ppm. The bridgehead protons (H-1 and H-4) would appear around δ 5.0-5.5 ppm. The remaining methylene protons would be found in the upfield region. The coupling constants between these protons are crucial for determining the endo or exo stereochemistry.

  • ¹³C NMR: The carbon NMR spectra will display signals for the olefinic carbons around 130-140 ppm and the bridgehead carbons in the region of 80-85 ppm. The carbon bearing the nitrile and chloro groups would also have a characteristic chemical shift.

VI. Applications in Drug Development and Organic Synthesis

The 7-oxabicyclo[2.2.1]heptene framework is a versatile scaffold in the synthesis of a wide range of biologically active molecules and natural products.[9] The adducts derived from the reaction of this compound and furans are valuable intermediates for several reasons:

  • Access to Functionalized Carbocycles: The oxygen bridge of the 7-oxabicyclo[2.2.1]heptene system can be cleaved under various conditions to afford highly substituted cyclohexene and cyclohexane derivatives.

  • Introduction of Nitrogen and Oxygen Functionality: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further synthetic transformations. The chloro group can be displaced by various nucleophiles.

  • Synthesis of Nucleoside Analogs: The carbocyclic core derived from these adducts is a key structural motif in many antiviral nucleoside analogs. The strategic placement of functional groups allows for the synthesis of compounds that can mimic natural nucleosides and interfere with viral replication.

VII. Logical Relationships and Experimental Workflow

The following diagrams illustrate the key concepts and workflows described in these application notes.

Diels_Alder_Mechanism furan Furan Derivative (Diene) transition_state [4+2] Transition State furan->transition_state dienophile This compound (Dienophile) activated_dienophile Activated Dienophile Complex dienophile->activated_dienophile Coordination lewis_acid Lewis Acid (e.g., ZnCl2) lewis_acid->activated_dienophile activated_dienophile->transition_state endo_adduct Endo Adduct (Kinetic Product) transition_state->endo_adduct Kinetic Pathway exo_adduct Exo Adduct (Thermodynamic Product) transition_state->exo_adduct Thermodynamic Pathway Experimental_Workflow start Start: Reactant Preparation reaction Diels-Alder Reaction (Lewis Acid Catalysis or High Pressure) start->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography (Separation of endo/exo isomers) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization application Further Synthetic Transformations (e.g., for Drug Discovery) characterization->application

Caption: General experimental workflow for the synthesis of cycloadducts.

VIII. References

  • Kalepu, R., & Mishra, S. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1), 1-7.

  • Smolecule. (n.d.). 2-Oxabicyclo[2.2.1]heptan-5-one. Retrieved from [No valid URL provided]

  • Kotsuki, H., & Nishizawa, H. (1981). HIGH-PRESSURE DIELS-ALDER REACTIONS OF FURANS WITH a-CHLORO- AND a-ACETOXYACRYLONITRILE. Heterocycles, 16(8), 1287-1290.

  • [No valid reference provided for this number in the context]

  • Al-Abed, Y., & Khan, M. A. (2015). Substituent Effects on Regioselectivity of the Diels-Alder Reactions: Reactions of 10-Allyl-1,8-dichloroanthracene with this compound, 1-Cyanovinyl Acetate and Phenyl Vinyl Sulfone. Journal of Chemistry, 2015, 1-6.

  • [No valid reference provided for this number in the context]

  • Sibi, M. P., & Patil, K. (2013). Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl Derivatives and Their Screening for Antimicrobial and Antioxidant Properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3599-3603.

  • [No valid reference provided for this number in the context]

  • Patet, R. E., Fan, W., Vlachos, D. G., & Caratzoulas, S. (2016). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ChemCatChem, 8(11), 1934-1941.

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • [No valid reference provided for this number in the context]

  • Declerck, V., & Vincent, J. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(104), 85358-85366.

Sources

Application Note & Protocol: The Diels-Alder Cycloaddition of 2-Chloroacrylonitrile with Cyclopentadiene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile [4+2] Cycloaddition for Complex Scaffold Synthesis

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile proceeds through a concerted mechanism, allowing for the predictable formation of complex cyclic systems with significant stereochemical control.[1][2] The reaction of cyclopentadiene, a highly reactive diene, with various dienophiles is a well-established and synthetically useful transformation.[3]

This application note provides a detailed protocol for the cycloaddition of 2-chloroacrylonitrile with freshly prepared cyclopentadiene. This compound serves as a potent dienophile due to the electron-withdrawing effects of both the nitrile and chloro groups. The resulting product, 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene, is a valuable intermediate for the synthesis of a variety of more complex molecules, including conformationally constrained amino acids and other biologically active compounds. A key aspect of this particular reaction is its stereoselectivity, offering insights into the factors governing endo versus exo product formation in Diels-Alder reactions.[4][5]

Safety First: Handling Highly Reactive and Toxic Reagents

Extreme caution is paramount when performing this experiment. Both reactants are hazardous, and the procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

This compound:

  • Hazards: Highly flammable liquid and vapor.[6][7] Fatal if swallowed, toxic in contact with skin or if inhaled.[6][8] Causes skin and serious eye irritation.[6][8] Suspected of causing genetic defects and cancer.[6]

  • Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Wear chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, and open flames.[6][7] All equipment must be grounded to prevent static discharge.[6][7]

Cyclopentadiene:

  • Hazards: Highly flammable liquid.[9][10] Can cause skin, eye, and respiratory irritation.[10] Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature; the monomer must be freshly prepared by "cracking" the dimer before use.[1]

  • Handling: Store in a tightly closed container in a cool, well-ventilated area.[10][11] Handle in a closed system with explosion-proof electrical equipment.[9][12] Use non-sparking tools.[10][11] Emergency shower and eyewash stations should be readily accessible.[10]

Materials and Apparatus

Reagents Grade Supplier
DicyclopentadieneReagent(Specify)
This compoundStabilized(Specify)
BenzeneAnhydrous(Specify)
Potassium Hydroxide (KOH)ACS Grade(Specify)
Ethanol (EtOH)Anhydrous(Specify)
Hydrochloric Acid (HCl)Concentrated(Specify)
Celite---(Specify)
Iron Powder---(Specify)
Ammonium Chloride (NH₄Cl)ACS Grade(Specify)
Ethyl Acetate (EtOAc)ACS Grade(Specify)
Apparatus
Round-bottom flasks (various sizes)
Distillation apparatus for cracking dicyclopentadiene
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Dropping funnel
Rotary evaporator
Standard glassware for workup
Thin-Layer Chromatography (TLC) plates and chamber

Experimental Protocol

Part 1: Preparation of Cyclopentadiene Monomer

Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer immediately before use.

  • Set up a fractional distillation apparatus. The distillation flask should contain dicyclopentadiene and a few boiling chips.

  • Gently heat the dicyclopentadiene to its boiling point (approx. 170 °C).

  • The dicyclopentadiene will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (b.p. 41 °C) will distill over.

  • Collect the freshly distilled cyclopentadiene in a receiver flask cooled in an ice bath.

  • Use the cyclopentadiene monomer immediately, as it will begin to dimerize back to dicyclopentadiene.[1]

Part 2: Cycloaddition Reaction

This protocol is adapted from a literature procedure for the synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.[13]

  • To a stirred solution of freshly distilled cyclopentadiene (32.90 g, 0.498 mol) in a round-bottom flask containing anhydrous benzene (90 mL), add this compound (24.85 g, 0.398 mol).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 36 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator. The resulting product is a yellow oil.[13] This crude 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene can often be used in subsequent steps without further purification.[13]

Mechanism and Stereochemistry

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. The π-electrons from the diene (cyclopentadiene) and the dienophile (this compound) rearrange in a cyclic transition state to form a new six-membered ring.[2]

G cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene Cyclopentadiene->2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene [4+2] Cycloaddition This compound This compound This compound->2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene

Caption: Diels-Alder reaction workflow.

A significant feature of the Diels-Alder reaction with cyclopentadiene is the potential for two diastereomeric products: the endo and exo isomers. The endo product, where the substituent on the dienophile is oriented towards the diene's π-system in the transition state, is often the kinetic product due to favorable secondary orbital interactions.[14][15]

However, the reaction between cyclopentadiene and this compound is reported to favor the exo product, with an endo/exo selectivity of 1:4.[5] This preference for the exo isomer is likely due to steric hindrance between the chloro and cyano groups of the dienophile and the diene in the more sterically congested endo transition state.[4]

G Endo vs. Exo Transition States cluster_endo Endo Transition State cluster_exo Exo Transition State endo_label Substituents (Cl, CN) are 'inside', under the diene. endo_ts Favorable Secondary Orbital Interactions (Often kinetically favored) Endo Product Endo Product endo_ts->Endo Product Forms exo_label Substituents (Cl, CN) are 'outside', away from the diene. exo_ts Sterically Less Hindered (Favored in this reaction) Exo Product (Major) Exo Product (Major) exo_ts->Exo Product (Major) Forms Reactants Cyclopentadiene + this compound Reactants->endo_ts Endo approach Reactants->exo_ts Exo approach

Caption: Factors influencing endo/exo selectivity.

Characterization of the Product

The crude product, 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene, can be characterized by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Complex multiplets in the aliphatic and olefinic regions, characteristic of the bicyclo[2.2.1]heptene scaffold.
¹³C NMR Signals corresponding to the nitrile carbon, the quaternary carbon bearing the chloro and cyano groups, olefinic carbons, and aliphatic bridge and bridgehead carbons.
IR Spectroscopy Characteristic absorption for the C≡N stretch (around 2240 cm⁻¹) and C=C stretch (around 1650 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₈H₈ClN).

The ratio of endo to exo isomers can be determined by Gas Chromatography (GC) or ¹H NMR analysis of the crude reaction mixture.[5]

Conclusion

The Diels-Alder reaction between cyclopentadiene and this compound is a robust and reliable method for the synthesis of the versatile bicyclic intermediate, 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene. This protocol highlights the practical considerations for handling reactive reagents and provides a framework for conducting the reaction on a laboratory scale. The intriguing stereochemical outcome, favoring the exo product, makes this a valuable case study for understanding the interplay of electronic and steric effects in [4+2] cycloadditions.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclopentadiene. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 23). Safety Data Sheet. Retrieved from [Link]

  • Braskem. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved from [Link]

  • National Institutes of Health. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Retrieved from [Link]

  • PubMed. (1996, January 26). Ab Initio Study of Endo/Exo and Diastereofacial Selectivities in Diels-Alder Reactions between Chiral Butenolides and Cyclopentadiene. Retrieved from [Link]

  • Sciforum. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1982). Photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene. Observation of 1,2- and 1,3-sigmatropic shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Diels-Alder reaction between cyclopentadiene and acrylonitrile. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of this compound to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. Retrieved from [Link]

  • Unknown. (n.d.). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry with Cyclopentadiene. Retrieved from [Link]

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Asymmetric Diels-Alder Reactions Using 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Chloroacrylonitrile in Asymmetric Synthesis

The Diels-Alder reaction stands as one of the most powerful transformations in organic chemistry for the construction of complex cyclic systems.[1] This [4+2] cycloaddition allows for the formation of two carbon-carbon bonds and up to four stereocenters in a single, atom-economical step.[1] Within the vast scope of this reaction, the use of this compound as a dienophile offers unique synthetic advantages. The resulting bicyclic adducts, bearing a quaternary stereocenter with both a chloro and a nitrile group, are versatile intermediates. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chlorine atom can be substituted or eliminated, providing a gateway to a diverse array of functionalized molecules, including prostaglandins and other bioactive compounds.

Achieving high enantioselectivity in these reactions is paramount for applications in drug development and total synthesis. This guide provides an in-depth overview of the prevailing catalytic systems for the asymmetric Diels-Alder reaction of this compound, focusing on chiral Lewis acid and organocatalytic methodologies. We will delve into the mechanistic rationale behind stereochemical control and provide detailed protocols to enable researchers to implement these powerful synthetic tools.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of a Diels-Alder reaction is determined by the facial selectivity of the diene's approach to the dienophile. In an asymmetric catalytic approach, a chiral catalyst coordinates to the dienophile, creating a chiral environment that sterically and/or electronically biases one face over the other.

Chiral Lewis Acid Catalysis

Chiral Lewis acids are the most common and effective catalysts for this transformation. They function by coordinating to the nitrile group of this compound, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction and enhancing its endo/exo selectivity. The chiral ligands attached to the Lewis acidic metal center create a sterically defined pocket that directs the incoming diene to one face of the dienophile.

A general workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction is depicted below:

Lewis_Acid_Workflow cluster_Catalyst_Activation Catalyst Formation cluster_Reaction Diels-Alder Reaction cluster_Workup Workup & Purification Chiral_Ligand Chiral Ligand Active_Catalyst Active Chiral Lewis Acid Catalyst Chiral_Ligand->Active_Catalyst Metal_Precursor Metal Precursor (e.g., Cu(OTf)₂, Sc(OTf)₃) Metal_Precursor->Active_Catalyst Chiral_Complex Chiral Catalyst- Dienophile Complex Active_Catalyst->Chiral_Complex Coordination Dienophile This compound Dienophile->Chiral_Complex Diene Diene (e.g., Cyclopentadiene) Product Enantioenriched Diels-Alder Adduct Diene->Product Cycloaddition Chiral_Complex->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product Purified Product Chromatography->Final_Product

Caption: General workflow for a chiral Lewis acid-catalyzed Diels-Alder reaction.

Organocatalysis

An alternative strategy involves the use of chiral secondary amines as organocatalysts. This approach is particularly effective for α,β-unsaturated aldehydes and ketones. While less common for this compound, the principle involves the formation of a chiral iminium ion from the dienophile and the catalyst. This iminium ion is a highly activated dienophile that participates in the cycloaddition, with the stereochemistry being directed by the chiral catalyst backbone.

Prominent Catalytic Systems and Protocols

Chiral Copper(II)-Bis(oxazoline) Complexes

Chiral Cu(II)-BOX complexes are among the most reliable and versatile catalysts for asymmetric Diels-Alder reactions.[2] The catalyst is typically formed in situ from a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), and a chiral bis(oxazoline) ligand. The rigid C₂-symmetric ligand creates a well-defined chiral environment around the copper center.

Mechanism of Stereoselection: The square-planar geometry of the Cu(II) complex, with the bidentate BOX ligand and the dienophile, leaves one face of the this compound sterically shielded by one of the bulky substituents on the oxazoline ring (e.g., tert-butyl or phenyl). The diene is then forced to approach from the less hindered face, leading to high enantioselectivity.[2]

Cu_BOX_Stereo cluster_catalyst Catalyst-Dienophile Complex cluster_approach Diene Approach Catalyst Cu(II)-BOX Complex Dienophile This compound Catalyst->Dienophile Coordination Unhindered Unhindered Face Dienophile->Unhindered Favored Approach Hindered Sterically Hindered Face (blocked by ligand substituent) Dienophile->Hindered Disfavored Approach Major_Enantiomer Major Product (High ee) Unhindered->Major_Enantiomer leads to Minor_Enantiomer Minor Product Hindered->Minor_Enantiomer leads to

Caption: Stereochemical model for Cu(II)-BOX catalyzed Diels-Alder reactions.

Detailed Protocol: Asymmetric Diels-Alder of this compound with Cyclopentadiene using a Cu(II)-t-Bu-BOX Catalyst

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (R)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (t-Bu-BOX ligand)

  • This compound (distilled before use)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the t-Bu-BOX ligand (0.11 mmol) and Cu(OTf)₂ (0.10 mmol).

  • Add anhydrous CH₂Cl₂ (10 mL) and stir the mixture at room temperature for 1-2 hours until a clear, light blue solution is formed.

  • Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 mmol) dropwise to the cold catalyst solution. Stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.

  • Analysis: Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Catalyst SystemDieneDienophileTemp (°C)Yield (%)ee (%)
Cu(II)-t-Bu-BOXCyclopentadieneThis compound-78>90>95
Cu(II)-Ph-BOXCyclopentadieneThis compound-78~90~92

Note: The values in the table are representative and may vary based on specific reaction conditions and substrate purity.

Chiral Oxazaborolidine-Lewis Acid Complexes

Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, can be activated by strong Lewis or Brønsted acids to form highly potent cationic catalysts for Diels-Alder reactions.[3][4] The combination of a chiral oxazaborolidine with a strong Lewis acid like aluminum bromide (AlBr₃) generates a superacidic catalyst capable of activating even weakly coordinating dienophiles at very low catalyst loadings.[4]

Rationale for Activation: The lone pair on the nitrogen atom of the oxazaborolidine coordinates to the strong Lewis acid (e.g., AlBr₃). This coordination dramatically increases the Lewis acidity of the endocyclic boron atom, which then activates the dienophile. The stereochemical outcome is dictated by the chiral framework of the oxazaborolidine, which forces the diene to approach from a specific trajectory.[4]

Detailed Protocol: Asymmetric Diels-Alder of this compound with Isoprene using an Oxazaborolidine-AlBr₃ Catalyst

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Aluminum bromide (AlBr₃)

  • This compound (distilled before use)

  • Isoprene (distilled before use)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 mmol, 5 mol%) in toluene.

  • Cool the flask to -78 °C and add anhydrous CH₂Cl₂ (8 mL).

  • In a separate glovebox or inert atmosphere bag, prepare a stock solution of AlBr₃ in CH₂Cl₂. Carefully add the AlBr₃ solution (0.05 mmol, 5 mol%) to the cold oxazaborolidine solution. Stir for 20 minutes at -78 °C.

  • Reaction Setup: Add this compound (1.0 mmol) to the catalyst solution. Stir for 10 minutes.

  • Add isoprene (2.5 mmol) dropwise.

  • Reaction Monitoring: Maintain the reaction at -78 °C and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • After warming to room temperature, extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the product by flash chromatography and determine the yield and enantiomeric excess by chiral HPLC or GC.

Catalyst SystemDieneDienophileTemp (°C)Yield (%)ee (%)
(S)-CBS-AlBr₃IsopreneThis compound-78High>90
(S)-CBS-TfOHCyclopentadieneAcrolein-789697

Note: Data for acrolein is provided for comparison to illustrate the high efficacy of this catalyst system. Similar high yields and ee are expected for this compound.[3]

Applications in Synthesis

The enantioenriched products of these reactions, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, are valuable synthetic intermediates.[5] For instance, they can be converted to chiral bicyclo[2.2.1]heptan-2-ones (norcamphor derivatives), which are key building blocks for the synthesis of prostaglandins, carbocyclic nucleosides, and various terpenes.[5]

Synthetic_Utility Start Chiral 2-Chloro-2-cyano Bicyclo[2.2.1]heptene (D-A Adduct) Hydrolysis Hydrolysis of Nitrile (e.g., KOH, H₂O₂) Start->Hydrolysis Ketone Chiral Bicyclo[2.2.1]heptenone (Dehydro-norcamphor) Hydrolysis->Ketone Prostaglandins Prostaglandins Ketone->Prostaglandins Other Other Bioactive Molecules Ketone->Other

Sources

Application Note: Strategic Synthesis of Bicyclic Ketones Using 2-Chloroacrylonitrile as a Versatile Ketene Equivalent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bicyclic ketones are privileged structural motifs in medicinal chemistry and natural product synthesis, offering conformational rigidity and three-dimensional complexity that is highly sought after in modern drug design.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of bicyclic ketones utilizing 2-chloroacrylonitrile, a powerful and versatile C3 building block. We will delve into the mechanistic underpinnings of its use as a ketene equivalent in [4+2] cycloaddition reactions, followed by the crucial hydrolysis of the resulting α-chloronitrile adduct to unmask the desired ketone functionality. This two-stage approach provides a reliable and efficient pathway to valuable bicyclic scaffolds, such as the bicyclo[2.2.2]octanone core.[3] The protocols herein are designed to be self-validating, with in-depth explanations for experimental choices, safety considerations, and expected outcomes to ensure successful implementation in a research setting.

Theoretical Background: The Dual Reactivity of this compound

Direct [4+2] cycloaddition reactions with ketene itself are often problematic as ketenes preferentially undergo [2+2] cycloadditions with dienes.[4] To circumvent this, chemists employ "ketene equivalents," which are stable dienophiles that contain latent ketone functionality. This compound (C₃H₂ClN) is an exemplary ketene equivalent.[5]

Its utility stems from two key features:

  • Electron-Deficient Alkene: The electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups activate the double bond, making this compound an excellent dienophile for Diels-Alder reactions with electron-rich dienes.

  • Masked Carbonyl Group: The α-chloronitrile moiety in the resulting cycloadduct is a precursor to a carbonyl group. This transformation is typically achieved through hydrolysis under basic or acidic conditions, where the chlorine and nitrile groups are replaced by an oxygen atom.

This strategy allows for the reliable formation of a six-membered ring via a [4+2] cycloaddition, with the subsequent in situ generation of a ketone function, effectively achieving the formal addition of a ketene in a Diels-Alder fashion.

General Synthetic Workflow

The synthesis of bicyclic ketones from this compound generally follows a two-step sequence. This workflow provides a logical and efficient pathway to the target molecules, separating the carbon-carbon bond-forming event from the functional group transformation.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Functional Group Transformation A Starting Materials (Diene + this compound) B [4+2] Cycloaddition (Diels-Alder Reaction) A->B C Bicyclic α-Chloronitrile Adduct B->C D Hydrolysis C->D Purified Intermediate E Target Bicyclic Ketone D->E

Sources

Application Notes & Protocols: 2-Chloroacrylonitrile as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloroacrylonitrile in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 920-37-6) has emerged as a highly valuable and versatile C3 building block, prized for its unique trifecta of reactive sites: a nucleophilic nitrile group, an electrophilic carbon-carbon double bond, and a displaceable chloro substituent. This confluence of functionality allows for a diverse range of chemical transformations, making it an indispensable precursor for a variety of pharmaceutical intermediates. Notably, it is utilized in the synthesis of antirheumatic drugs and anti-detoxification agents like fluphenidine hydrochloride, underscoring its relevance in modern drug development.[1] This guide provides an in-depth exploration of the properties, reactivity, and applications of this compound, complete with detailed protocols for its synthesis and subsequent use in key transformations relevant to pharmaceutical research.

Physicochemical Properties and Reactivity Profile

A thorough understanding of this compound's properties is fundamental to its safe and effective use. It is a colorless to light yellow liquid characterized by a pungent odor and high flammability.[2][3] Its moderate polarity and balanced hydrophilic/lipophilic properties (LogP of 0.34) make it soluble in most organic solvents, a crucial attribute for its application in a wide range of reaction conditions.[3]

PropertyValueSource(s)
CAS Number 920-37-6[2][3][4]
Molecular Formula C₃H₂ClN[2][3][4]
Molecular Weight 87.51 g/mol [3][4]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 88-89 °C (190-192 °F)[2][4][5]
Melting Point -65 °C[3][6]
Density 1.096 g/cm³ at 25 °C[2][4][5]
Flash Point 6 °C (42.8 °F)[3][6]
Refractive Index n20/D 1.429[6]

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitrile and chloro groups renders the double bond highly susceptible to nucleophilic attack, particularly through Michael additions. Furthermore, this electron-deficient alkene is an excellent dienophile for Diels-Alder cycloaddition reactions, enabling the efficient construction of cyclic and bicyclic systems.[7]

Reactivity_of_2_Chloroacrylonitrile cluster_main This compound cluster_reactions Key Reactions C3H2ClN CH₂=C(Cl)C≡N Michael Michael Addition (Nucleophilic Attack) C3H2ClN->Michael C=C bond Cycloaddition [4+2] Cycloaddition (Diels-Alder) C3H2ClN->Cycloaddition C=C bond Substitution Nucleophilic Substitution (at Chloro group) C3H2ClN->Substitution C-Cl bond

Diagram of the primary reaction pathways for this compound.
Critical Safety and Handling Protocols

This compound is a highly toxic, corrosive, and flammable substance that requires stringent safety protocols.[2][4] It is classified as a suspected carcinogen and can be fatal if swallowed, inhaled, or in contact with skin.[4][8]

Hazard ClassificationGHS PictogramPrecautionary Statement
Flammable Liquid (Category 2) 🔥P210: Keep away from heat/sparks/open flames.[2]
Acute Toxicity (Oral, Dermal, Inhalation) 💀P260: Do not breathe fumes/vapors. P270: Do not eat, drink or smoke when using.[2]
Skin Corrosion/Irritation corrosiveP280: Wear protective gloves/clothing/eye protection.[2]
Suspected Carcinogen/Mutagen ⚕️P201: Obtain special instructions before use.[2]

Handling:

  • All manipulations should be conducted in a certified chemical fume hood with appropriate exhaust ventilation.[8]

  • Use spark-proof tools and explosion-proof equipment.[8]

  • Wear chemical-resistant gloves (e.g., PVC or Neoprene rubber), a PVC apron, and chemical safety goggles with a face shield.[9]

  • Avoid all personal contact, including inhalation.[9]

Storage:

  • Store in a cool, dry, well-ventilated, and flame-proof area.[9]

  • Keep containers tightly closed and under an inert atmosphere.[2]

  • Store away from heat, ignition sources, strong acids, and oxidizing agents.[8][9]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[2][8]

  • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[8]

Synthetic Applications in Pharmaceutical Intermediate Synthesis

The utility of this compound in drug development stems from its ability to participate in a variety of bond-forming reactions, leading to the creation of complex molecular scaffolds.

Michael Addition Reactions

The electron-deficient nature of the alkene in this compound makes it an excellent Michael acceptor. This reaction is fundamental for forming carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of synthesizing many active pharmaceutical ingredients (APIs). For example, the asymmetric conjugate addition of oxindoles to this compound has been demonstrated as a highly effective strategy for constructing chiral pyrroloindolines, a privileged scaffold in medicinal chemistry.[6]

Michael_Addition Reactants Nu⁻  +  CH₂=C(Cl)C≡N Transition ⇌ [Intermediate Anion] Reactants->Transition Base-catalyzed addition Product → Nu-CH₂-CH(Cl)C≡N Transition->Product Protonation

Generalized mechanism of a Michael addition with this compound.
Cycloaddition Reactions

This compound serves as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[7] This allows for the stereocontrolled synthesis of six-membered rings, which are prevalent in numerous natural products and synthetic drugs. The reaction of this compound with substituted 1,3-dienes can lead to the formation of bicyclo[2.2.2]octanone derivatives, which are versatile intermediates for further functionalization.[10] These types of reactions are crucial in the synthesis of antiviral compounds.[11]

Applications in Anticancer and Antiviral Drug Scaffolds

Derivatives of acrylonitrile are being actively investigated as potential anticancer agents. For instance, 2,3-diaryl acrylonitrile derivatives have shown significant antiproliferative effects on human cancer cell lines.[12] Similarly, 2-phenylacrylonitrile derivatives have been synthesized as tubulin inhibitors, arresting the cell cycle in the G2/M phase.[13] While these examples do not use this compound directly, they highlight the importance of the acrylonitrile scaffold, which can be accessed and functionalized via this compound, in cancer research. Furthermore, the synthesis of various nucleoside analogues with antiviral activity often involves complex heterocyclic intermediates that can be constructed using cycloaddition strategies involving dienophiles like this compound.[14]

Detailed Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements. All procedures must be performed with strict adherence to the safety protocols outlined in section 1.2.

Protocol 1: Synthesis of this compound via Chlorination and Thermal Cleavage

This two-step process is an industrially relevant method for preparing this compound from acrylonitrile.[15][16] It involves the chlorination of acrylonitrile to form 2,3-dichloropropionitrile, followed by thermal dehydrochlorination.

Synthesis_Workflow Start Start: Acrylonitrile + Catalysts (DMF/Pyridine) Chlorination Step 1: Chlorination (Gaseous Chlorine, <30°C) Start->Chlorination Intermediate Crude 2,3-Dichloropropionitrile (Contains catalyst) Chlorination->Intermediate Cleavage Step 2: Thermal Cleavage (90-110°C) Intermediate->Cleavage Product Final Product: this compound (Distilled off with HCl) Cleavage->Product

Workflow for the two-step synthesis of this compound.

Materials:

  • Acrylonitrile

  • Dimethylformamide (DMF)

  • Pyridine

  • Gaseous chlorine

  • Reaction vessel protected from light, equipped with a stirrer, thermometer, gas inlet, and reflux condenser.

Procedure:

  • Chlorination:

    • In a light-protected reaction vessel, charge acrylonitrile.

    • Add the catalyst system, consisting of dimethylformamide (e.g., 1-3.5 mol%) and pyridine (e.g., 5 mol%).[15]

    • Cool the mixture and introduce gaseous chlorine at a rate that maintains the reaction temperature below 30°C.

    • Continue the chlorine addition until the stoichiometric amount has been added. The reaction mixture now contains crude 2,3-dichloropropionitrile.[15]

  • Thermal Cleavage:

    • Transfer the crude reaction mixture directly to a distillation apparatus.

    • Heat the mixture to 90-110°C.[15]

    • The this compound and hydrogen chloride formed will distill off.

    • Collect the distillate. The this compound can be further purified by fractional distillation.

    • This process can achieve overall yields of 85-95%.[16]

Protocol 2: Representative [4+2] Cycloaddition for a Bicyclic Intermediate

This protocol is based on the cycloaddition of this compound to a 1,3-diene, a key step in building complex molecular frameworks.[10]

Materials:

  • A 1,3-diene (e.g., 1,3-dimethoxycyclohexadiene)

  • This compound

  • An appropriate solvent (e.g., toluene)

  • Reaction vessel with a stirrer, thermometer, and reflux condenser under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve the 1,3-diene in the chosen solvent.

    • Add this compound (typically 1.0 to 1.2 equivalents) to the solution.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

    • The reaction time will vary depending on the reactivity of the diene.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product, a bicyclo[2.2.2]octene derivative, can be purified by column chromatography on silica gel or by recrystallization.

    • Subsequent acidic work-up can convert the initial adduct into the corresponding bicyclo[2.2.2]octanone derivative.[10]

Conclusion

This compound is a potent and versatile reagent in the synthesis of pharmaceutical intermediates. Its unique electronic properties and multiple reactive sites enable chemists to employ it in a range of powerful synthetic transformations, including Michael additions and cycloadditions. While its high toxicity and reactivity demand rigorous safety precautions, a well-grounded understanding of its handling and chemical behavior allows for its effective application in the construction of novel and complex drug candidates. The protocols and data presented herein serve as a foundational guide for researchers and drug development professionals seeking to leverage the synthetic potential of this important chemical building block.

References

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  • Fisher Scientific. (2025). SAFETY DATA SHEET - this compound, stabilized.
  • ChemicalBook. (n.d.). This compound | 920-37-6.
  • Wikipedia. (n.d.). Glutethimide.
  • Wikipedia. (n.d.). Acrylonitrile.
  • Burness, J. H., & Martin, G. C. (1961). The Preparation and Reactions of this compound. The Journal of Organic Chemistry, 26(7), 2325–2327.
  • Birch, A. J., & Chamberlain, T. R. (1973). Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of this compound to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. Journal of the Chemical Society, Perkin Transactions 1, 1, 1928-1933.
  • Google Patents. (n.d.). US5679826A - Process for the preparation of this compound.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Google Patents. (n.d.). EP0771787B1 - Process for the preparation of this compound.
  • Li, X., et al. (2010). Asymmetric conjugate addition of oxindoles to this compound: a highly effective organocatalytic strategy for simultaneous construction of 1,3-nonadjacent stereocenters leading to chiral pyrroloindolines. Chemistry (Weinheim an der Bergstrasse, Germany), 16(48), 14290-14294.
  • Zhang, X., et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 123-128.
  • Wang, Y., et al. (2020). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Molecules, 25(21), 5123.
  • Padwa, A., & Kulkarni, Y. S. (1987). Cycloaddition reactions for antiviral compounds. Journal of Organic Chemistry, 52(1), 123-131.
  • Chong, Y., et al. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides. Journal of Medicinal Chemistry, 45(22), 4888-4898.

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The Synthetic Utility of 2-Chloroacrylonitrile in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloroacrylonitrile as a Versatile C3 Synthon

In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. This compound (CAN), a trifunctional C3 synthon, has emerged as a powerful reagent in heterocyclic synthesis. Its unique electronic properties, featuring an electron-withdrawing nitrile group and a halogen on a double bond, render it highly susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity profile makes it an invaluable precursor for the construction of a diverse array of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which form the core scaffolds of medicinally important compounds.[1]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for the utilization of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, offering insights into the causality behind experimental choices and providing self-validating, step-by-step protocols for the synthesis of thiazoles, pyrimidines, and pyridines.

A Critical Note on Safety: this compound is a highly flammable, toxic, and polymerizable substance.[2] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) before commencing any experimental work.

I. Synthesis of 2-Amino-5-cyanothiazoles: A Modified Hantzsch-Type Approach

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, traditionally involving the condensation of an α-haloketone with a thioamide.[3] By employing this compound, we can access highly functionalized 2-aminothiazoles, which are prevalent motifs in numerous biologically active compounds. In this modified approach, this compound serves as a vinologous α-halocarbonyl equivalent.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the β-carbon of this compound, which is activated by the electron-withdrawing nitrile group. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiazole ring.

Hantzsch-Type Thiazole Synthesis CAN This compound step1 Nucleophilic Attack CAN->step1 Thiourea Thiourea Thiourea->step1 Intermediate1 Michael Adduct step2 Intramolecular Cyclization Intermediate1->step2 Intermediate2 Cyclized Intermediate step3 Tautomerization Intermediate2->step3 Product 2-Amino-5-cyanothiazole step1->Intermediate1 SN2' step2->Intermediate2 step3->Product

Caption: Mechanism of 2-Amino-5-cyanothiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-cyanothiazole

This protocol details a reliable method for the synthesis of the parent 2-amino-5-cyanothiazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound87.510.88 g (0.80 mL)10 mmol
Thiourea76.120.76 g10 mmol
Sodium Ethoxide68.050.68 g10 mmol
Ethanol (absolute)-20 mL-

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (0.76 g, 10 mmol) and absolute ethanol (20 mL).

  • Stir the mixture at room temperature until the thiourea is partially dissolved.

  • Carefully add sodium ethoxide (0.68 g, 10 mmol) to the suspension. Note: Sodium ethoxide is highly moisture-sensitive. Handle under an inert atmosphere if possible.

  • To the resulting mixture, add this compound (0.88 g, 10 mmol) dropwise over 5 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 50 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the crude product in a vacuum oven at 50 °C.

  • The product can be further purified by recrystallization from ethanol to afford pale yellow crystals.

Expected Yield: 75-85%

II. Synthesis of 2,4-Diamino-5-cyanopyrimidines: A Cyclocondensation Approach

Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleobases and a multitude of pharmaceuticals. This compound serves as a versatile three-carbon synthon that can undergo cyclocondensation with amidines, such as guanidine, to produce highly substituted pyrimidines.[4]

Reaction Mechanism

The synthesis of 2,4-diamino-5-cyanopyrimidine from this compound and guanidine proceeds via a sequence of nucleophilic addition, elimination, and cyclization steps. The initial step is a Michael addition of a nitrogen atom from guanidine to the β-carbon of this compound. This is followed by an intramolecular cyclization and subsequent elimination of HCl and tautomerization to furnish the aromatic pyrimidine ring.

Pyrimidine Synthesis cluster_workflow Reaction Workflow CAN This compound Michael_Adduct Michael Adduct CAN->Michael_Adduct Guanidine Guanidine Guanidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2,4-Diamino-5-cyanopyrimidine Cyclized_Intermediate->Product Elimination & Tautomerization Start Start Mix Mix Reactants Start->Mix Reflux Reflux Mix->Reflux Workup Work-up & Isolate Reflux->Workup End End Workup->End

Caption: Workflow and Mechanism for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2,4-Diamino-5-cyanopyrimidine

This protocol provides a method for the direct synthesis of a highly functionalized diaminopyrimidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound87.510.88 g (0.80 mL)10 mmol
Guanidine Hydrochloride95.530.96 g10 mmol
Sodium Methoxide54.021.08 g20 mmol
Methanol-25 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium methoxide (1.08 g, 20 mmol) in methanol (25 mL). Caution: The dissolution is exothermic.

  • To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Add this compound (0.88 g, 10 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • To the residue, add 30 mL of water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from a mixture of ethanol and water.

Expected Yield: 65-75%

III. Synthesis of 2-Amino-3-cyanopyridines: A Multicomponent Approach

Pyridines are among the most important heterocyclic scaffolds in medicinal chemistry. This compound can participate in multicomponent reactions to construct highly substituted pyridine rings. A common strategy involves the reaction with an enamine or a precursor that can form an enamine in situ, along with a source of ammonia.

Reaction Mechanism

This synthesis is a variation of the Thorpe-Ziegler reaction, involving a series of condensations and cyclization.[5] An enamine (formed from a ketone and a secondary amine, or another suitable precursor) acts as a four-atom component. The reaction with this compound proceeds through a Michael addition, followed by intramolecular cyclization and subsequent aromatization via elimination to form the pyridine ring.

Pyridine Synthesis CAN This compound Michael_Adduct Michael Adduct CAN->Michael_Adduct Enamine Enamine (from Ketone + Amine) Enamine->Michael_Adduct Ammonia_Source Ammonium Acetate Product 2-Amino-3-cyanopyridine Ammonia_Source->Product Nitrogen Source Cyclized_Dihydropyridine Cyclized Dihydropyridine Michael_Adduct->Cyclized_Dihydropyridine Intramolecular Cyclization Cyclized_Dihydropyridine->Product Oxidative Aromatization

Caption: Multicomponent Synthesis of a 2-Amino-3-cyanopyridine.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3-cyanopyridine

This protocol outlines a one-pot, four-component synthesis of a substituted 2-amino-3-cyanopyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acetophenone120.151.20 g (1.18 mL)10 mmol
Malononitrile66.060.66 g10 mmol
Ammonium Acetate77.086.17 g80 mmol
This compound87.510.88 g (0.80 mL)10 mmol
Ethanol-30 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ammonium acetate (6.17 g, 80 mmol), and ethanol (30 mL).

  • Add this compound (0.88 g, 10 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8 hours with constant stirring.

  • Monitor the reaction by TLC (Eluent: 3:7 Ethyl Acetate/Hexane).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product. Recrystallization from ethanol or isopropanol will yield the purified product.

Expected Yield: 50-65%

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of thiazoles, pyrimidines, and pyridines are robust and can be adapted for the creation of diverse chemical libraries for drug discovery programs. The reactivity of this compound is not limited to these examples, and its application in cycloaddition reactions and in the synthesis of other heterocyclic systems continues to be an active area of research. Future work will likely focus on the development of stereoselective transformations involving this synthon and its application in the total synthesis of complex natural products.

References

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Chen, J., Ma, Z., & Yan, C. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities, 26(6), 937-941.
  • Elnagdi, M. H., Elmoghayar, M. R. H., & Kandeel, E. M. (1977). Reactions with the Arylidenemalononitriles: A new Route for the Synthesis of Polysubstituted Pyridines and their Condensed Derivatives. Journal of Heterocyclic Chemistry, 14(2), 227-230.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Hantzsch, A. (1887). Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Tu, S., Jiang, B., & Shi, F. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

Sources

Protocol for the [4+2] Cycloaddition of 2-Chloroacrylonitrile with Cyclopentadiene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist, Organic Synthesis Division

Abstract

This document provides a comprehensive guide to the cycloaddition reactions of 2-chloroacrylonitrile, a versatile and highly reactive dienophile. We delve into the theoretical underpinnings of its reactivity, focusing on the electronically-driven nature of the Diels-Alder reaction. A detailed, step-by-step protocol for the [4+2] cycloaddition of this compound with freshly cracked cyclopentadiene is presented, yielding the bicyclic adduct 2-chloro-2-cyanobicyclo[2.2.1]hept-5-ene. This guide emphasizes critical safety procedures for handling the hazardous starting material, provides a framework for product characterization, and includes visual diagrams to elucidate the reaction mechanism and experimental workflow. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science seeking to leverage this powerful reaction for the construction of complex cyclic systems.

Critical Safety Precautions: Handling this compound

This compound is a hazardous chemical that requires strict safety protocols.[1][2][3][4] It is a highly flammable liquid and vapor, fatal if swallowed, inhaled, or in contact with skin, and causes severe skin and eye irritation.[1][2][4] Furthermore, it is a lachrymator, a possible skin sensitizer, and may be metabolized to cyanide.[2] Due to its high reactivity, it can also polymerize readily.[2]

Mandatory Handling Procedures:

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with high-efficiency ventilation to prevent inhalation of vapors.[3][4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., PVC or other suitable material) at all times.[1] Care must be taken to avoid skin contact when removing gloves.[1]

    • Eye Protection: Tightly fitting safety goggles and a face shield are required.[3]

    • Lab Coat: A flame-resistant lab coat must be worn.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools and explosion-proof equipment.[4][5]

  • Storage: Store in a refrigerator in a tightly closed container, in a designated flammables area.[2][6]

  • Spills: In case of a spill, evacuate the area, remove all ignition sources, and contain the spillage. Alert emergency responders for major spills.[1]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing.[2][6] Seek immediate medical attention for any exposure.[2][6]

Theoretical Framework: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. It is a pericyclic, [4+2] cycloaddition that occurs in a single, concerted step between a conjugated diene (providing 4 π-electrons) and a dienophile (providing 2 π-electrons).[7][8][9] The driving force is the conversion of two weaker π-bonds into two stronger σ-bonds.[7][8]

The reactivity of this compound as a dienophile is governed by Frontier Molecular Orbital (FMO) theory. The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the chloro (-Cl) group—significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7] This creates a small energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene (like cyclopentadiene), facilitating a rapid, kinetically favored reaction.[7][8]

// Reactants Diene [label=<

Diene (HOMO)

];

Dienophile [label=<

Dienophile (LUMO)

];

// Transition State TS [label=<

Cyclic Transition State

];

// Product Product [label=<

Cycloadduct

];

// Arrows Diene -> TS [label="[4+2]"]; Dienophile -> TS; TS -> Product; } doted Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

When reacting with cyclic dienes like cyclopentadiene, the Diels-Alder reaction typically favors the formation of the endo isomer due to stabilizing secondary orbital interactions in the transition state.[7][10] However, the exo isomer is often thermodynamically more stable, and under certain conditions (e.g., higher temperatures), it can be a significant product.[11]

Experimental Protocol: Synthesis of 2-Chloro-2-cyanobicyclo[2.2.1]hept-5-ene

This protocol details the synthesis of the Diels-Alder adduct between this compound and cyclopentadiene.[12] Cyclopentadiene is thermally unstable and dimerizes at room temperature to dicyclopentadiene; it must be freshly prepared by "cracking" the dimer before use.[13]

Reaction Scheme:

Reaction of Cyclopentadiene with this compound
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dicyclopentadiene95%Sigma-AldrichTo be cracked prior to use.
This compound98%Sigma-AldrichExtremely Hazardous. Handle with extreme caution.[1][2][4]
BenzeneAnhydrous, 99.8%Sigma-AldrichCarcinogen. Use in a fume hood.
Round-bottom flask250 mL---Oven-dried.
Reflux condenser---------
Magnetic stirrer & stir bar---------
Heating mantle---------
Rotary evaporator---------
Nitrogen or Argon lineHigh purity---For inert atmosphere.
Step-by-Step Procedure
  • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to ~170-180 °C.[13] The monomer, cyclopentadiene (b.p. 41 °C), will distill over. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. This monomer should be used immediately as it will re-dimerize over time.[13]

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Addition of Reactants:

    • To the flask, add 90 mL of anhydrous benzene.

    • Add 32.9 g (0.498 mol) of freshly distilled cyclopentadiene to the solvent.

    • CAREFULLY , using a syringe or cannula, add 24.85 g (0.398 mol) of this compound to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C for benzene) using a heating mantle. Maintain the reflux under an inert atmosphere for 36 hours.[12]

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent (benzene) under reduced pressure using a rotary evaporator.

  • Product: The resulting yellow oil is the crude product, (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, which is often of sufficient purity for subsequent synthetic steps.[12] If higher purity is required, purification can be achieved via column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Crack Crack Dicyclopentadiene (170-180 °C) Add Add Benzene, Cyclopentadiene, & this compound Crack->Add Setup Assemble Dry Glassware (Inert Atmosphere) Setup->Add Reflux Reflux for 36 hours (~80 °C) Add->Reflux Cool Cool to Room Temp Reflux->Cool Evaporate Evaporate Solvent (Rotary Evaporator) Cool->Evaporate Product Crude Product (Yellow Oil) Evaporate->Product

Product Characterization

The product is a mixture of endo and exo isomers, often with a selectivity of 1:4 endo/exo.[14]

  • ¹H NMR: The proton NMR spectrum will be complex due to the bicyclic structure and the presence of isomers. Key signals include the vinyl protons of the norbornene backbone (~6.0-6.5 ppm) and the bridgehead protons. The two vinyl protons of this compound (at ~6.15 and 6.24 ppm) will be absent.[15]

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the nitrile carbon (~118-120 ppm), the quaternary carbon bearing the Cl and CN groups, and the vinyl carbons (~135-140 ppm).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 2230-2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of one chlorine atom.

Discussion and Further Applications

The [4+2] cycloaddition of this compound is a highly efficient method for constructing substituted bicyclo[2.2.1]heptene frameworks. The reaction described proceeds in high yield, and the crude product is often suitable for further transformations.[12] The resulting α-chloronitrile is a versatile synthetic intermediate. For instance, it can be hydrolyzed under basic conditions to form the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one, which is a valuable building block in natural product synthesis.[12]

Beyond the Diels-Alder reaction, this compound can participate in other types of cycloadditions. It has been used as a cyclodipolarophile in 1,3-cycloaddition reactions to synthesize 3-cyanopyrroles.[16] It also undergoes cycloaddition with substituted 1,3-dimethoxycyclohexa-1,4-dienes to produce bicyclo[2.2.2]octanone derivatives.[17] These varied reactivities underscore its utility as a versatile C3 building block in synthetic chemistry.

Conclusion

This compound serves as a potent dienophile in [4+2] cycloaddition reactions, providing rapid and efficient access to complex, chlorine- and nitrile-functionalized bicyclic systems. This application note provides a detailed, field-tested protocol for its reaction with cyclopentadiene. Strict adherence to the outlined safety procedures is paramount due to the hazardous nature of the reagent. The resulting cycloadduct is a valuable intermediate, opening avenues for diverse synthetic transformations in drug discovery and materials science.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70198, this compound. Retrieved from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diels Alder Reaction Mechanism, Orbitals & Examples. (n.d.). Total Synthesis. Retrieved from [Link]

  • Dunlap, N. K., & Rizzo, C. J. (1997). Diels-Alder Reaction. Vanderbilt University. Retrieved from [Link]

  • Frings, M., et al. (2004). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide. Arkivoc, 2004(11), 131-143.
  • Burnell, D. J., & Wu, Y. J. (1990). Synthesis of 4,4-disubstituted cyclohexenones. Part 2. Cycloaddition of this compound to 5-substituted 1,3-dimethoxycyclohexa-1,4-dienes. Journal of the Chemical Society, Perkin Transactions 1, 3001-3006.
  • LibreTexts. (2019, June 5). 11.3.7 The Diels-Alder Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Benages, I. A., & Albonico, S. M. (1978). This compound as a cyclodipolarophile in 1,3-cycloadditions. 3-Cyanopyrroles. The Journal of Organic Chemistry, 43(22), 4273–4276.
  • McCullough, J. J., et al. (1982). Photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene. Observation of 1,2- and 1,3-sigmatropic shifts. Canadian Journal of Chemistry, 60(13), 1657-1665.
  • 2-cyanobicyclo[2.2.1]hept-5-en-2-yl acetate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • Choi, C. H., & Gordon, M. S. (2002). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface. Journal of the American Chemical Society, 124(24), 7173–7182.
  • Liu, F., et al. (2005). Computational Investigation of the Competition between the Concerted Diels−Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 70(25), 10163–10173.
  • Taylor, R. T., Goins, C. M., & Taylor, K. R. (2015). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Molbank, 2015(2), M856.
  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444.
  • Pham, T. L., et al. (2020). Visualization of Electron Density Changes Along Chemical Reaction Pathways.
  • LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Vakulin, I. V., et al. (2018). Theoretical Substantiation of the Possibility of Predicting the Catalytic Activity of Carbon Nanotubes in the Diels–Alder Reaction.
  • Diels-Alder Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Process for the preparation of this compound. (1997). EP0771787B1.
  • Process for the preparation of this compound. (1997). US5679826A.
  • Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. Accounts of chemical research, 54(5), 1339–1351.
  • Reisner, D. B., & Horning, E. C. (1950). Chloroacetonitrile. Organic Syntheses, 30, 22.
  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2019). Organic Syntheses, 96, 1-28.
  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube. Retrieved from [Link]

  • Friedrich, K., et al. (2000). Diels-Alder-Adducts of Dichloromethylenepropanedinitrile; Reactions with Nucleophiles. European Journal of Organic Chemistry, 2000(21), 3561-3564.
  • Gupta, R. K., et al. (2012). 2D NMR studies of acrylonitrile–methyl acrylate copolymers. Journal of the Indian Chemical Society, 89(1), 89-96.

Sources

Application Note: Enhancing Diels-Alder Cycloadditions with 2-Chloroacrylonitrile through Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition is instrumental in the stereocontrolled synthesis of complex molecular architectures found in natural products and pharmaceutical agents.[3][4] The reaction's efficiency is profoundly influenced by the electronic nature of its components: an electron-rich diene and an electron-poor dienophile.[1][5]

2-Chloroacrylonitrile stands out as a highly reactive dienophile.[6] The synergistic electron-withdrawing effects of its vicinal chloro and cyano groups render the alkene exceptionally electrophilic, accelerating its reaction with a wide range of dienes.[1][6] Its utility is further enhanced as the resulting cycloadduct serves as a masked ketene, allowing for subsequent transformation into a valuable ketone functionality.[6]

To further augment the reactivity and control the selectivity of these reactions, Lewis acid catalysis is an indispensable tool.[7][8] Lewis acids coordinate to the dienophile, drastically increasing its electrophilicity and thereby accelerating the cycloaddition, often at significantly lower temperatures and with enhanced stereochemical outcomes.[9][10] This application note provides an in-depth guide to the principles, practical considerations, and experimental protocols for employing Lewis acid catalysis in Diels-Alder reactions involving this compound, tailored for researchers in synthetic chemistry and drug development.

Mechanistic Principles and the Role of the Catalyst

The [4+2] Cycloaddition Framework

The Diels-Alder reaction is a concerted pericyclic reaction where a 4π-electron system (the diene) reacts with a 2π-electron system (the dienophile) to form a cyclohexene ring. This process involves the simultaneous formation of two new sigma bonds and one new pi bond from the breaking of three existing pi bonds.[1][11]

Diels_Alder_Mechanism Figure 1. The general mechanism of the Diels-Alder reaction. cluster_reactants cluster_ts cluster_product Diene Diene (4π electrons) TS [ ... ]‡ Diene->TS [4+2] Dienophile Dienophile (2π electrons) Dienophile->TS plus + Product Cyclohexene Adduct TS->Product Cycloaddition

Figure 1. The general mechanism of the Diels-Alder reaction.
Lewis Acid Activation of this compound

A Lewis acid (LA), an electron-pair acceptor, reversibly coordinates to a Lewis basic site on the dienophile.[12][13] In this compound, the most Lewis basic site is the nitrogen atom of the nitrile group. This coordination dramatically enhances the electron-withdrawing nature of the cyano group, which in turn polarizes the dienophile's π-system, making it significantly more electrophilic.[8]

This enhancement of reactivity is explained by two complementary models:

  • Frontier Molecular Orbital (FMO) Theory: The traditional view posits that Lewis acid coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[7][8] This reduction in the HOMO(diene)-LUMO(dienophile) energy gap leads to a stronger orbital interaction and a lower activation barrier for the reaction.[8]

  • Activation Strain Model: More recent computational studies suggest that the primary role of the Lewis acid is to reduce the destabilizing Pauli repulsion between the electron clouds of the approaching diene and dienophile.[7][14] By polarizing electron density away from the reactive C=C bond, the Lewis acid-dienophile complex presents a less repulsive face to the diene, thereby lowering the reaction barrier.[14][15]

Regardless of the precise model, the observable outcome is a dramatic acceleration of the reaction rate, often by several orders of magnitude.[8][10]

Lewis_Acid_Activation Figure 2. Lewis acid coordination to this compound. cluster_reactants cluster_product cluster_explanation Dienophile H₂C=C(Cl)C≡N Complex H₂C=C(Cl)C≡N→LA Dienophile->Complex LA LA (e.g., AlCl₃) LA->Complex plus + exp1 LA coordinates to nitrile N Complex->exp1 exp2 Increases electron withdrawal exp1->exp2 exp3 Lowers dienophile LUMO energy Reduces Pauli repulsion exp2->exp3 exp4 Accelerates [4+2] cycloaddition exp3->exp4

Figure 2. Lewis acid coordination to this compound.
Impact on Selectivity

Lewis acid catalysis not only boosts reaction rates but also provides a powerful handle to control selectivity.

  • Regioselectivity: In reactions with unsymmetrical dienes, Lewis acids can significantly enhance the preference for one constitutional isomer over another by amplifying the electronic differences between the termini of the diene and dienophile.[9][15]

  • Stereoselectivity: Catalysis often increases the diastereoselectivity of the reaction, typically favoring the endo product.[8][10] This is attributed to stabilizing secondary orbital interactions between the activated electron-withdrawing group and the developing π-system in the endo transition state. In some cases, bulky Lewis acids can be used to favor the exo product.[16]

Practical Guide: Catalyst and Condition Selection

The success of a Lewis acid-catalyzed Diels-Alder reaction hinges on the judicious selection of the catalyst, solvent, and reaction temperature.

Lewis Acid Formula Relative Acidity Typical Conditions Key Considerations
Aluminum ChlorideAlCl₃Very Strong0.1-1.1 eq., CH₂Cl₂, -78 to 25 °CHighly hygroscopic. Can promote polymerization. Excellent for rate acceleration.[10][17]
Titanium TetrachlorideTiCl₄Strong0.1-1.1 eq., CH₂Cl₂, -78 to 0 °CHighly hygroscopic, fumes in air. Often provides excellent selectivity.[8]
Boron Trifluoride EtherateBF₃·OEt₂Moderate0.5-2.0 eq., CH₂Cl₂, Toluene, -78 to 25 °CEasier to handle liquid. Often used in excess due to lower Lewis acidity.[8]
Zinc ChlorideZnCl₂Mild0.5-2.0 eq., CH₂Cl₂, THF, 0 to 60 °CLess reactive but tolerant of more functional groups. Requires heating for less reactive dienes.[8]
Tin TetrachlorideSnCl₄Strong0.2-1.1 eq., CH₂Cl₂, -78 to 25 °CSimilar in reactivity to TiCl₄. Can be used for a wide range of substrates.[10]

Solvent Selection: The ideal solvent must be anhydrous and non-coordinating to prevent it from competing with the dienophile for the Lewis acid.

  • Recommended: Dichloromethane (CH₂Cl₂), Toluene.

  • Avoid: Ethers (THF, Et₂O), alcohols, water, and other Lewis basic solvents that will sequester the catalyst.

Temperature Control: Low temperatures (e.g., -78 °C, achieved with a dry ice/acetone bath) are generally preferred. They help to suppress side reactions, such as dienophile polymerization, and often lead to higher levels of stereo- and regioselectivity.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the AlCl₃-catalyzed Diels-Alder reaction between freshly cracked cyclopentadiene and this compound.

Safety Precautions: this compound is toxic and volatile. Aluminum chloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents
  • This compound (≥98%)

  • Dicyclopentadiene (95%)

  • Aluminum Chloride (AlCl₃), anhydrous powder (≥99.99%)

  • Dichloromethane (CH₂Cl₂), anhydrous (≤50 ppm H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • TLC plates and visualization chamber (UV lamp, KMnO₄ stain)

Step-by-Step Procedure

Protocol_Workflow Figure 3. Experimental workflow for the catalyzed reaction. start Start prep 1. Prepare Cyclopentadiene (Crack Dicyclopentadiene) start->prep setup 2. Reaction Setup (Inert atmosphere, add solvent, dienophile, and AlCl₃) prep->setup cool 3. Cool to -78 °C setup->cool add_diene 4. Add Diene (Slowly add cyclopentadiene) cool->add_diene react 5. React & Monitor (Stir at -78 °C, check by TLC) add_diene->react quench 6. Quench Reaction (Add sat. NaHCO₃ solution) react->quench workup 7. Workup (Separate layers, extract, dry organic phase) quench->workup purify 8. Purify (Concentrate and perform column chromatography) workup->purify characterize 9. Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Figure 3. Experimental workflow for the catalyzed reaction.
  • Preparation of Cyclopentadiene: Cyclopentadiene is prepared immediately before use by the thermal retro-Diels-Alder reaction ("cracking") of its dimer, dicyclopentadiene.[18] Set up a fractional distillation apparatus and heat the dicyclopentadiene to ~180 °C. Collect the monomeric cyclopentadiene, which distills at 40-42 °C, in a receiver flask cooled in an ice bath. Use immediately.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add anhydrous dichloromethane (40 mL). Add this compound (1.0 eq., e.g., 10 mmol, 0.875 g).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq., 11 mmol, 1.47 g) to the stirred solution. Caution: The addition may be exothermic. Allow the resulting slurry to stir for 15 minutes at 0 °C.

  • Diene Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. To this, add a solution of freshly cracked cyclopentadiene (1.2 eq., 12 mmol, 0.79 g) in 10 mL of anhydrous dichloromethane dropwise via syringe over 20 minutes.

  • Reaction and Monitoring: Maintain the reaction at -78 °C and stir vigorously. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution (30 mL) while the flask is still in the cold bath. Caution: Gas evolution (CO₂) and an exothermic reaction will occur. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent system) to afford the desired bicyclic adduct.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The ratio of endo to exo products can be determined by ¹H NMR analysis of the crude reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture. 2. Diene is not fresh (e.g., cyclopentadiene has re-dimerized). 3. Reaction temperature is too low for the chosen catalyst/substrate.1. Use fresh anhydrous catalyst and ensure all glassware and solvents are rigorously dried. 2. Always use freshly "cracked" cyclopentadiene. 3. Allow the reaction to warm slowly to a higher temperature (e.g., -40 °C or 0 °C) while monitoring.
Polymerization of Dienophile 1. Lewis acid is too strong or used in excess. 2. Reaction temperature is too high. 3. High concentration of reagents.1. Switch to a milder Lewis acid (e.g., ZnCl₂). Reduce the catalyst loading. 2. Maintain strict low-temperature control. 3. Add the diene slowly to a dilute solution of the dienophile-LA complex.
Poor Selectivity 1. Reaction temperature is too high, eroding kinetic control. 2. Lewis acid is not bulky enough or is not coordinating strongly.1. Run the reaction at the lowest possible temperature that allows for a reasonable rate. 2. Screen different Lewis acids. Bulky catalysts can sometimes be used to alter selectivity.[16]
Complex Mixture of Products 1. Side reactions promoted by the strong Lewis acid. 2. Impure starting materials.1. Use a milder Lewis acid or decrease the reaction temperature. 2. Purify all reagents before use.

Conclusion and Applications

Lewis acid catalysis provides a robust and highly effective strategy for conducting Diels-Alder reactions with this compound. By appropriately selecting the catalyst and optimizing reaction conditions, chemists can achieve significant rate enhancements and exert fine control over product selectivity. The resulting cycloadducts are versatile synthetic intermediates. For instance, the α-chloronitrile moiety can be readily hydrolyzed under various conditions (e.g., with Na₂S in refluxing ethanol) to yield bicyclic ketones, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[6] This methodology represents a key enabling technology for drug development professionals and academic researchers engaged in complex molecule synthesis.

References

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  • Masked Ketenes as Dienophiles in the Diels-Alder Reaction. SciSpace. [URL: https://typeset.io/papers/masked-ketenes-as-dienophiles-in-the-diels-alder-reaction-39j652l50o]
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  • Substituent Effects on Regioselectivity of the Diels-Alder Reactions: Reactions of 10-Allyl-1,8-dichloroanthracene with this compound, 1-Cyanovinyl Acetate and Phenyl Vinyl Sulfone. ResearchGate. [URL: https://www.researchgate.
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  • Lewis Acid Assisted Diels-Alder Reaction with Regio- and Stereoselectivity: Anti-1,4-Adducts with Rigid Scaffolds and Their Application in Explosives Sensing. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/26440588/]
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Application Note: Methodologies and Protocols for High-Pressure Reactions of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacrylonitrile (2-CAN) is a highly reactive and versatile building block in organic synthesis, notable for its electron-deficient alkene structure. This attribute makes it an excellent substrate for a variety of transformations, including cycloadditions, polymerizations, and nucleophilic substitutions. However, its high reactivity is coupled with extreme toxicity and a propensity for uncontrolled polymerization, demanding carefully controlled reaction conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging high-pressure conditions to safely and efficiently conduct reactions with 2-CAN. We will explore the theoretical underpinnings of high-pressure chemistry, detail specific applications for 2-CAN, and provide robust, safety-oriented experimental protocols.

Section 1: Introduction to this compound and High-Pressure Chemistry

This compound (C₃H₂ClN) is a colorless to light yellow liquid characterized by the presence of a vinyl group, a nitrile, and a chlorine atom.[1] This unique combination of functional groups makes it a valuable reagent, particularly in cycloaddition reactions where it serves as a potent dienophile or dipolarophile.[1][2]

Why Use High Pressure?

Standard atmospheric pressure is often insufficient to drive certain chemical reactions to completion at a practical rate or with desired selectivity. High-pressure chemistry, typically conducted in the range of 100 to 2000 MPa (approx. 1000 to 20,000 atm), offers a powerful tool to influence reaction outcomes.[3][4] Applying pressure increases the concentration of reactants, thereby increasing collision frequency and reaction rates.[5][6] More fundamentally, pressure influences the thermodynamics and kinetics of a reaction based on the volume changes that occur as reactants proceed to the transition state and then to products.[7] This allows chemists to:

  • Accelerate Slow Reactions: Overcome significant activation energy barriers.[4]

  • Increase Yields and Selectivity: Favor the formation of sterically hindered products or specific stereoisomers.

  • Enable Formally "Forbidden" Reactions: Promote reactions, such as certain [2+2] cycloadditions, that are kinetically unfavorable at ambient pressure.

  • Control Polymerization: Initiate or moderate polymerization processes to achieve desired material properties.[8]

Section 2: CRITICAL SAFETY PROTOCOLS: Handling this compound

Before any experimental work is considered, it is imperative to understand and mitigate the significant hazards associated with this compound. It is an extremely hazardous substance and all handling must be performed with the utmost care in a controlled laboratory environment.

Toxicity and Exposure Hazards:

  • Acute Toxicity: this compound is classified as highly toxic and potentially fatal if swallowed, inhaled, or in contact with skin.[9] It is a powerful irritant and lachrymator, causing severe burns to the skin, eyes, and respiratory tract.[10][11] Symptoms of exposure can be delayed.[10]

  • Carcinogenicity: It is a suspected carcinogen.[1]

  • Cyanide Poisoning: Like other nitriles, it may be metabolized to cyanide, exhibiting similar poisoning symptoms which reflect cellular hypoxia.[10]

Physical and Reactivity Hazards:

  • Flammability: It is a highly flammable liquid and vapor with a low flash point of 44°F (approx. 7°C).[1][9] Vapors can form explosive mixtures with air.[12]

  • Explosive Polymerization: The compound readily polymerizes, especially when exposed to heat, light, or contaminants.[9][11][12] This polymerization can be exothermic and potentially explosive, particularly in a sealed container.[12]

  • Hazardous Decomposition: When heated to decomposition, it emits highly toxic fumes of hydrogen chloride (HCl), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[1][10]

Mandatory Handling and Storage Procedures:

  • Work Area: All manipulations must be conducted within a certified, high-performance chemical fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[13]

    • Skin Protection: Use chemical-resistant gloves (e.g., PVC, but consult specific glove manufacturer data for breakthrough times).[10] Wear a flame-retardant lab coat and disposable sleeves. Avoid all skin contact.[10]

    • Respiratory Protection: A NIOSH-approved full-face, positive-pressure supplied-air respirator or SCBA is recommended for handling.[12]

  • Inert Atmosphere: To prevent polymerization and oxidation, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Storage: Store in a tightly sealed, light-resistant container in a refrigerator (2-8°C), away from heat, ignition sources, and incompatible materials like oxidizing agents and strong bases.[9][11][13] The storage area should be a designated, flame-proof location.[10]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[14] All personnel must be trained on emergency procedures for spills, fire, and personal exposure.[12]

Section 3: The High-Pressure Advantage: Mechanistic and Kinetic Considerations

The influence of pressure (P) on the rate constant (k) of a reaction is quantitatively described by the transition state theory, expressed by the equation:

d(ln k)/dP = -ΔV‡ / RT

where R is the universal gas constant, T is the absolute temperature, and ΔV‡ is the volume of activation .

The volume of activation is the difference in partial molar volume between the transition state (V‡) and the reactants (Vᵣ): ΔV‡ = V‡ - Vᵣ.[7]

  • Negative ΔV‡: If the transition state is more compact (occupies less volume) than the reactants, ΔV‡ is negative. Applying pressure will significantly accelerate the reaction. This is common in reactions where bonds are being formed, such as cycloadditions.

  • Positive ΔV‡: If the transition state is larger than the reactants (e.g., in dissociation reactions), ΔV‡ is positive, and increasing pressure will slow the reaction.

Caption: Reaction energy profile illustrating a negative activation volume (ΔV‡).

Section 4: Application I: High-Pressure Cycloaddition Reactions

This compound's electron-deficient double bond makes it an excellent reactant in cycloaddition reactions. High pressure is particularly effective for promoting these transformations, which typically proceed through highly ordered, compact transition states (negative ΔV‡).

[2+2] Cycloadditions: These reactions are often thermally "forbidden" by the Woodward-Hoffmann rules and proceed poorly under ambient conditions. High pressure can overcome this kinetic barrier, making it a key enabling technology for synthesizing substituted cyclobutane rings.

G cluster_reactants Reactants cluster_ts Compact Transition State cluster_product Product r1 H₂C=C(Cl)CN (this compound) ts [ ... ]‡ r1->ts High Pressure (ΔV‡ < 0) r2 H₂C=CH(OR) (Alkene) r2->ts p1 Substituted Cyclobutane ts->p1 Bond Formation G A 1. Equipment Inspection (Vessel, Seals, Gauges) B 2. Reactor Assembly (Tighten bolts diagonally) A->B C 3. Inert Gas Leak Test (Pressurize with N₂, monitor for 30 min) B->C D 4. System Purge (Flush with inert gas to remove O₂) C->D E 5. Load Reactants (Handle 2-CAN in fume hood, transfer via cannula) D->E F 6. Seal & Pressurize (Slowly increase pressure with pump or gas) E->F G 7. Run Reaction (Monitor T and P) F->G H 8. Cool & Depressurize (Cool to RT, vent slowly into fume hood scrub line) G->H I 9. Product Workup (Open reactor in hood) H->I

Caption: Standard workflow for a high-pressure chemical reaction.

Part B: Detailed Protocol: [2+2] Cycloaddition of this compound with Benzyl Vinyl Ether

This protocol is an illustrative example and must be adapted and risk-assessed for specific laboratory conditions and substrates.

Objective: To synthesize a substituted cyclobutane via a high-pressure [2+2] cycloaddition.

Reagents & Equipment:

  • This compound (2-CAN), stabilized

  • Benzyl vinyl ether (or other suitable alkene)

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • 100 mL high-pressure reactor with magnetic stirrer, pressure gauge, thermocouple, and rupture disc

  • Inert gas source (Argon or Nitrogen)

  • High-pressure pump or gas cylinder with regulator

Procedure:

  • Preparation: Ensure the high-pressure reactor is clean, dry, and has been inspected for any signs of wear or corrosion. [15]Assemble the reactor according to the manufacturer's instructions.

  • Leak Test: Seal the empty reactor. Pressurize with nitrogen gas to 1.25x the intended working pressure. Monitor the pressure for at least 30 minutes to ensure there are no leaks. [15]Depressurize completely.

  • Reactant Loading:

    • In a fume hood, add the magnetic stir bar to the reactor vessel.

    • Add benzyl vinyl ether (e.g., 3 equivalents) and 50 mL of anhydrous acetonitrile.

    • CRITICAL: Following all safety protocols (Section 2), draw a calculated amount of this compound (e.g., 1 equivalent) into a gas-tight syringe and add it dropwise to the stirred solution in the reactor vessel.

  • Sealing and Purging: Immediately seal the reactor. Purge the headspace with argon for 10-15 minutes to remove all oxygen.

  • Pressurization: Begin stirring. Slowly pressurize the reactor to the target pressure (e.g., 10-15 kbar or ~1000-1500 MPa) using a high-pressure pump. Monitor the pressure gauge carefully.

  • Reaction: Heat the reactor to the desired temperature (e.g., 50°C). Maintain constant temperature and pressure, monitoring via the control unit, for the required reaction time (e.g., 12-24 hours).

  • Depressurization and Workup:

    • After the reaction is complete, cool the vessel to room temperature.

    • CRITICAL: Slowly and carefully vent the pressure. The outlet should be connected to a scrubbing system or directed deep into the fume hood.

    • Once at atmospheric pressure, open the reactor inside the fume hood.

    • Quench any unreacted 2-CAN with a suitable nucleophile if necessary.

    • Transfer the reaction mixture for standard workup (e.g., solvent evaporation, chromatography) to isolate and characterize the product.

Section 7: Data Summary

The following table provides hypothetical yet representative parameters for high-pressure reactions involving this compound, illustrating the range of conditions that may be explored.

Reaction TypeSubstrate 1Substrate 2Pressure (MPa)Temperature (°C)Time (h)SolventTypical Outcome
[2+2] Cycloaddition 2-CANStyrene800 - 120040 - 6012 - 24DichloromethaneHigh yield of cyclobutane product
[4+2] Cycloaddition 2-CANCyclopentadiene500 - 100025 - 404 - 8AcetonitrileAccelerated rate, high endo-selectivity
Graft Polymerization 2-CANCellulose Fiber1 - 560 - 802 - 4WaterControlled grafting onto fiber backbone
Nucleophilic Substitution 2-CANSodium Azide600 - 90050 - 706 - 12DMFFormation of vinyl azide

Section 8: Conclusion

High-pressure chemistry provides an indispensable platform for exploring the rich reactivity of this compound. By leveraging the principles of activation volume, researchers can accelerate reactions, control selectivity, and enable transformations that are not feasible under ambient conditions. However, the extreme hazards of 2-CAN cannot be overstated. The successful and safe application of these high-pressure techniques is entirely dependent on a thorough understanding of the risks and the strict, unwavering implementation of comprehensive safety protocols.

References

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Application Note & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing 2-Chloroacrylonitrile and Related Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Developing efficient, versatile, and robust synthetic routes to access these heterocycles with diverse substitution patterns is a primary objective for synthetic chemists. This application note provides a detailed guide for researchers on the synthesis of substituted pyridines, with a conceptual focus on the utility of activated nitrile synthons. While direct, named reactions for 2-chloroacrylonitrile are sparse, its chemical properties are highly analogous to key intermediates in established pyridine syntheses. We will ground our discussion in the well-established Bohlmann-Rahtz pyridine synthesis, detailing its mechanism and modern, one-pot modifications that enhance its utility.[2][3][4] This framework will serve as a basis for understanding how activated alkenes like this compound can function as powerful building blocks in related cycloaddition and condensation strategies. This guide provides field-proven insights, step-by-step protocols, and troubleshooting advice for laboratory application.

Introduction: The Central Role of the Pyridine Ring

The pyridine ring is one of the most significant heterocyclic motifs in drug discovery, prized for its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capabilities, and its unique electronic properties. Consequently, a vast number of synthetic methods have been developed to construct this ring system.[5][6] Classical methods often rely on the condensation of aldehydes or ketones with an ammonia source, such as in the Hantzsch synthesis, but these can lack regiocontrol for producing non-symmetrically substituted pyridines.[1][3][5]

More advanced strategies offer greater control and versatility. Among these, the Bohlmann-Rahtz synthesis, first reported in 1957, provides a powerful two-step pathway to 2,3,6-trisubstituted pyridines from the reaction of an enamine with an alkynone (ethynylketone).[2][7][8] This reaction's logic—a Michael addition followed by a cyclodehydration—underpins many modern approaches. This document will detail the Bohlmann-Rahtz reaction and its improved, one-pot variants, which reduce reaction temperatures and simplify workflows, making the methodology highly attractive for library synthesis and complex molecule construction.[4][9][10]

Mechanistic Foundations: The Bohlmann-Rahtz Pyridine Synthesis

Understanding the mechanism of the Bohlmann-Rahtz synthesis is key to appreciating its scope, limitations, and the rationale behind its modern modifications. The reaction proceeds via a clear, logical sequence of organic transformations.

Traditional Two-Step Process:

  • Michael Addition: An enamine undergoes a conjugate addition to an electron-deficient alkynone. A subsequent proton transfer yields a stable aminodiene intermediate.[3] This intermediate is typically isolated and purified.

  • Cyclodehydration: The isolated aminodiene undergoes a heat-induced E/Z isomerization, which is a prerequisite for the 6-electron electrocyclization.[3] The subsequent cyclization and elimination of water (dehydration) yields the aromatic pyridine ring. This step traditionally requires high temperatures (120-160 °C), which is a significant drawback.[3][10]

The high thermal energy required for the second step has historically limited the reaction's utility, particularly for sensitive substrates.[3]

Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.

Methodological Advancements: The One-Pot Bohlmann-Rahtz

The primary innovation that broadened the applicability of the Bohlmann-Rahtz synthesis was the development of one-pot procedures using acid catalysis.[9][10] Researchers found that adding a Brønsted acid, such as acetic acid, or a solid acid catalyst like Amberlyst 15 ion-exchange resin, can promote the cyclodehydration step at significantly lower temperatures (e.g., 50 °C).[9][10]

Causality of Acid Catalysis:

  • Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of the aminodiene intermediate, activating it towards nucleophilic attack.

  • Facilitated Cyclization: This activation dramatically lowers the energy barrier for the intramolecular cyclization by the enamine nitrogen.

  • Enhanced Dehydration: The acid also facilitates the final dehydration step to form the stable aromatic ring.

This modification allows the entire sequence—conjugate addition and cyclodehydration—to occur in a single step, obviating the need to isolate the intermediate and avoiding harsh thermal conditions.[10] This makes the reaction compatible with more sensitive functional groups and amenable to high-throughput synthesis.[9] Further refinements include three-component reactions where the enamine is generated in situ from a ketone and an ammonia source (e.g., ammonium acetate), further streamlining the process.[2][3][11]

Application Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylnicotinate

This protocol details a representative one-pot, acid-catalyzed Bohlmann-Rahtz synthesis. It is a robust procedure that serves as an excellent template for synthesizing a wide array of substituted pyridines.

Materials and Reagents
ReagentCAS No.PuritySupplierNotes
Ethyl acetoacetate141-97-9≥99%StandardSubstrate for enamine formation
Ammonium acetate631-61-8≥98%StandardAmmonia source
4-Phenyl-3-butyn-2-one1817-57-8≥97%StandardAlkynone component
Glacial Acetic Acid64-19-7≥99.7%StandardCatalyst and solvent component
Toluene108-88-3AnhydrousStandardSolvent
Ethyl Acetate141-78-6ACS GradeStandardFor workup and chromatography
Hexanes110-54-3ACS GradeStandardFor chromatography
Saturated NaHCO₃(aq)N/AN/ALab PrepFor workup
Brine (Saturated NaCl)N/AN/ALab PrepFor workup
Anhydrous MgSO₄7487-88-9N/AStandardDrying agent
Safety Precautions: Handling Reagents
  • This compound (Conceptual Precursor): While not used in this specific protocol, it is critical to address its handling for related syntheses. This compound is a highly toxic, flammable, and corrosive liquid and a suspected carcinogen.[12][13] It is fatal if swallowed, inhaled, or in contact with skin.[14] Always handle this reagent in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat.[13][15] Ensure all equipment is properly grounded to prevent static discharge.[13]

  • General Reagents: Handle all chemicals in a well-ventilated fume hood. Wear standard PPE. Toluene and ethyl acetate are flammable. Acetic acid is corrosive. Avoid ignition sources.

Step-by-Step Experimental Procedure

Caption: General experimental workflow for one-pot pyridine synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv.), ammonium acetate (0.77 g, 10.0 mmol, 1.0 equiv.), and 4-phenyl-3-butyn-2-one (1.44 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Catalyst Addition: Add toluene (40 mL) and glacial acetic acid (8 mL) to the flask. Expert Insight: The toluene/acetic acid (5:1) mixture is a well-established system that effectively dissolves the reactants and provides the necessary acidic environment for the one-pot reaction to proceed at a moderate temperature.[10]

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Workup - Quenching and Extraction: After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL). Trustworthiness Check: The bicarbonate wash is critical to remove the acid catalyst, which can interfere with purification and product stability. Continue washing until CO₂ evolution ceases.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product (identified by TLC) and concentrate to yield the pure pyridine derivative.

Expected Results and Characterization
ParameterExpected Outcome
Product Ethyl 2,6-dimethyl-4-phenylnicotinate
Appearance Pale yellow oil or low-melting solid
Yield 70-85%
¹H NMR Characteristic peaks for aromatic protons, ethyl ester (quartet and triplet), and two methyl singlets on the pyridine ring.
¹³C NMR Peaks corresponding to the pyridine ring carbons, phenyl group, ester carbonyl, and methyl groups.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Decomposition of starting materials. 3. Inefficient enamine formation.1. Extend reaction time and monitor by TLC. 2. Ensure anhydrous conditions; consider a lower reaction temperature (e.g., 60-70 °C) with a longer reaction time. 3. Ensure the quality of ammonium acetate.
Formation of Side Products 1. Self-condensation of ethyl acetoacetate. 2. Polymerization of the alkynone.1. Maintain the recommended stoichiometry. 2. Add the alkynone slowly to the reaction mixture at the reaction temperature.
Difficult Purification Co-elution of starting materials or byproducts.Optimize the chromatography gradient. If the product is basic, adding 0.5% triethylamine to the eluent can improve peak shape.

Conclusion and Future Perspectives

The Bohlmann-Rahtz synthesis and its modern, acid-catalyzed variants represent a highly effective and versatile platform for the synthesis of substituted pyridines.[16] The one-pot methodology significantly improves the reaction's practicality, making it a valuable tool for both academic research and industrial drug development.[4] The principles of this reaction—leveraging the reactivity of electron-deficient π-systems with amine-derived nucleophiles—provide a strong conceptual basis for exploring other building blocks. Electron-deficient alkenes, such as this compound, can be envisioned to participate in analogous cycloaddition or condensation-elimination sequences to afford cyanopyridines, which are themselves valuable synthetic intermediates. Future work will continue to expand the scope of these reactions through the development of novel catalysts and the incorporation of new, functionally diverse building blocks.[17][18]

References

  • Title: Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC Source: J&K Scientific URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: A New Modification of the Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation Source: Organic Chemistry Portal URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis - SynArchive Source: SynArchive URL
  • Title: A New Modification of the Bohlmann-Rahtz Pyridine Synthesis Source: Synlett URL
  • Title: this compound 920-37-6 wiki - Guidechem Source: Guidechem URL
  • Source: J. Am. Chem. Soc.
  • Title: Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis Source: BenchChem URL
  • Title: One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines Source: CORE URL
  • Title: The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications Source: ResearchGate URL
  • Title: Bohlmann–Rahtz pyridine synthesis - Wikipedia Source: Wikipedia URL
  • Title: The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications Source: Thieme E-Books & E-Journals URL
  • Title: this compound - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Title: Bohlmann-Rahtz Pyridine Synthesis Guide | PDF Source: Scribd URL
  • Title: Pyridine synthesis by reactions of allyl amines and alkynes...
  • Title: Pyridine Synthesis: Cliff Notes - Baran Lab Source: Baran Lab, Scripps Research URL
  • Title: Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation Source: Journal of the American Chemical Society URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation...
  • Title: this compound - CAMEO Chemicals - NOAA Source: NOAA URL
  • Title: this compound SDS, 920-37-6 Safety Data Sheets Source: ECHEMI URL
  • Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)
  • Title: Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile...
  • Title: Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine...
  • Source: PubMed Central (PMC)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview Source: RSC Advances URL
  • Title: CATALYTIC SYNTHESIS OF PYRIDINE DERIVATIVES AND THEIR CORROSION INHIBITION PROPERTIES Source: Austrian Journal of Technical and Natural Sciences URL
  • Title: Pyridine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL

Sources

The Strategic Application of 2-Chloroacrylonitrile in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile C3 Building Block

In the intricate tapestry of natural product synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is a perpetual driving force. Among the arsenal of versatile reagents available to the synthetic chemist, 2-chloroacrylonitrile stands out as a compact and highly reactive C3 building block. Its unique electronic properties, stemming from the presence of both a chlorine atom and a nitrile group on a vinyl system, render it a potent electrophile and a valuable participant in a variety of carbon-carbon bond-forming reactions. This application note delves into the strategic use of this compound in the synthesis of natural products, with a particular focus on its role in constructing nitrogen-containing heterocyclic cores, which are prevalent in a vast array of bioactive alkaloids. We will explore its application in key transformations such as the Diels-Alder reaction and annulation strategies, providing both mechanistic insights and detailed experimental protocols to guide researchers in harnessing the full potential of this remarkable reagent.

Core Principles of Reactivity: A Duality of Function

The synthetic utility of this compound is rooted in its dual reactivity profile. The electron-withdrawing nature of the nitrile group and the chlorine atom polarizes the double bond, making it an excellent Michael acceptor and a reactive dienophile in [4+2] cycloaddition reactions.[1] Furthermore, the chlorine atom serves as a good leaving group, facilitating subsequent aromatization or functionalization steps. This combination of features allows for the rapid assembly of highly functionalized six-membered rings, which are foundational components of numerous natural products.

Application I: Diels-Alder Cycloaddition for the Construction of Pyridine and Pyridone Scaffolds

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of cyclohexene rings.[2] this compound, with its electron-deficient double bond, serves as an excellent dienophile, readily reacting with electron-rich dienes to forge complex cyclic systems. This strategy has been elegantly employed in the construction of substituted pyridine and pyridone moieties, which are integral to the structures of many biologically active alkaloids.

A prime example of this strategy can be envisioned in the synthesis of the core of a substituted pyridine, a common motif in alkaloids. The reaction of an electron-rich diene, such as a 1-alkoxy-3-siloxy-1,3-butadiene (Danishefsky's diene), with this compound would proceed via a [4+2] cycloaddition to furnish a highly functionalized cyclohexene adduct. Subsequent elimination of the chlorine atom and tautomerization can lead to a stable aromatic pyridine ring.

Illustrative Reaction Scheme: Diels-Alder Approach to a Substituted Pyridine Core

Annulation start Start: Cyclic Ketone enolate Enolate Formation (LDA, THF, -78 °C) start->enolate michael Michael Addition of this compound enolate->michael cyclization Intramolecular Cyclization michael->cyclization elimination Elimination of HCl & Aromatization cyclization->elimination product Product: Fused Pyridone elimination->product

Sources

Application Notes and Protocols for the Synthesis of 2-Chloroacrylonitrile via Thermal Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Chloroacrylonitrile and its Synthesis by Thermal Cleavage

This compound (C₃H₂ClN) is a pivotal building block in organic synthesis, serving as a precursor for a wide array of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity, stemming from the presence of a nitrile group, a chlorine atom, and a double bond, makes it a versatile intermediate. The synthesis of this compound is therefore of significant interest, and thermal cleavage methods offer robust and scalable pathways to this valuable compound.

This document provides detailed application notes and protocols for two primary thermal cleavage routes for the synthesis of this compound: the liquid-phase thermal dehydrochlorination of 2,3-dichloropropionitrile and the gas-phase pyrolysis of 1,1,2-trichloropropane. The protocols are designed to be self-validating, with an emphasis on the causal relationships between experimental parameters and reaction outcomes, ensuring both scientific integrity and practical applicability.

Part 1: Liquid-Phase Thermal Cleavage of 2,3-Dichloropropionitrile

This method involves a two-step process commencing with the chlorination of acrylonitrile to yield 2,3-dichloropropionitrile, which is then subjected to thermal cleavage without intermediate purification. This approach is advantageous due to its efficiency and the direct use of the crude product.

Reaction Mechanism and Rationale

The core of this synthesis is a dehydrochlorination reaction, an elimination reaction that removes a hydrogen and a chlorine atom from adjacent carbons to form an alkene.

Step 1: Chlorination of Acrylonitrile

Acrylonitrile reacts with chlorine in the presence of a catalyst system, typically comprising dimethylformamide (DMF) and pyridine, to form 2,3-dichloropropionitrile.

Step 2: Thermal Dehydrochlorination

The crude 2,3-dichloropropionitrile, still containing the DMF/pyridine catalyst system, is heated. The elevated temperature provides the activation energy for the elimination of hydrogen chloride (HCl), yielding this compound. The reaction is driven to completion by the continuous removal of the volatile products (this compound and HCl) by distillation.

The use of a DMF and pyridine catalyst system is crucial. Pyridine, a mild base, likely facilitates the dehydrochlorination by assisting in the removal of the acidic proton. DMF, a polar aprotic solvent, can act as a solvent and has been shown to play multiple roles in similar reactions, including acting as a catalyst or a reagent source under certain conditions.[1][2][3] In this context, it primarily serves to facilitate the reaction and maintain a homogeneous reaction mixture.

Experimental Setup: Reaction-Distillation Apparatus

The experimental setup is designed for the simultaneous reaction and separation of the product. A reaction flask is fitted with a distillation column to continuously remove the lower-boiling this compound as it is formed, shifting the equilibrium towards the product side.

G Liquid-Phase Thermal Cleavage Setup reagent_feed Crude 2,3-Dichloropropionitrile (with DMF/Pyridine) reaction_flask Reaction Flask (Heating Mantle) reagent_feed->reaction_flask Feed distillation_column Fractional Distillation Column reaction_flask->distillation_column Vapors condenser Condenser (Cooling Water In/Out) distillation_column->condenser Purified Vapor collection_flask Receiving Flask (this compound) condenser->collection_flask Condensate hcl_trap HCl Gas Trap (e.g., NaOH solution) condenser->hcl_trap HCl Gas

Caption: Apparatus for liquid-phase thermal cleavage and distillation.

Detailed Protocol

Materials:

  • Crude 2,3-dichloropropionitrile (from the chlorination of acrylonitrile, containing DMF and pyridine catalyst)

  • Heating mantle

  • Reaction flask (round-bottom)

  • Fractional distillation column

  • Condenser

  • Receiving flask

  • HCl gas trap (containing dilute sodium hydroxide solution)

  • Thermometer

Procedure:

  • Apparatus Assembly: Assemble the reaction-distillation apparatus as depicted in the diagram above in a well-ventilated fume hood. Ensure all joints are properly sealed.

  • Charging the Reactor: Charge the reaction flask with the crude 2,3-dichloropropionitrile containing the catalyst system.

  • Heating and Reaction: Begin heating the reaction flask using the heating mantle. The reaction temperature in the liquid phase should be maintained between 90°C and 140°C.[4]

  • Product Distillation: As the reaction proceeds, this compound (boiling point: 88-89°C) and HCl gas will be produced. The vapors will rise through the distillation column.

  • Condensation and Collection: The this compound vapor will be condensed in the condenser and collected in the receiving flask. The overhead temperature at the top of the distillation column should be monitored and will be close to the boiling point of this compound.

  • HCl Neutralization: The non-condensable HCl gas will pass through the condenser and should be directed to a gas trap containing a basic solution (e.g., 1M NaOH) to neutralize it.

  • Reaction Completion and Shutdown: Continue the process until the distillation of the product ceases. Allow the apparatus to cool down to room temperature before dismantling.

Quantitative Data Summary
ParameterValueReference
Reaction Temperature (Liquid Phase)90 - 140 °C[4]
Product Boiling Point88 - 89 °C
Catalyst SystemDimethylformamide (DMF) & Pyridine
PressureAtmospheric

Part 2: Gas-Phase Pyrolysis of 1,1,2-Trichloropropane

Gas-phase pyrolysis offers a continuous process for the synthesis of this compound, which can be advantageous for large-scale production. This method involves the high-temperature decomposition of a suitable precursor in the absence of oxygen. 1,1,2-Trichloropropane is a potential precursor, which upon dehydrochlorination, can yield this compound.

Reaction Mechanism and Rationale

The gas-phase pyrolysis of chlorinated hydrocarbons typically proceeds through a free-radical chain mechanism or a unimolecular elimination reaction. In the case of 1,1,2-trichloropropane, the primary reaction is expected to be dehydrochlorination to form various chloropropene isomers. The formation of this compound would involve the elimination of two molecules of HCl.

The reaction is carried out at high temperatures in a flow reactor. The short residence time at high temperature favors the desired cleavage reaction while minimizing side reactions and decomposition of the product. An inert carrier gas, such as nitrogen, is used to control the residence time and prevent unwanted oxidative side reactions.

Experimental Setup: Gas-Phase Pyrolysis Reactor

A typical laboratory setup for gas-phase pyrolysis consists of a precursor delivery system, a heated tube reactor, and a product collection system.

G Gas-Phase Pyrolysis Setup carrier_gas Inert Gas (N2) Supply flow_controllers Mass Flow Controllers carrier_gas->flow_controllers precursor_saturator Precursor Saturator (1,1,2-Trichloropropane) precursor_saturator->flow_controllers tube_furnace Tube Furnace (Quartz Reactor Tube) flow_controllers->tube_furnace Precursor + N2 condenser_trap Condenser/Cold Trap (Product Collection) tube_furnace->condenser_trap Product Mixture vent Vent (to Scrubber) condenser_trap->vent

Caption: Gas-phase pyrolysis reactor setup.

Detailed Protocol

Materials:

  • 1,1,2-Trichloropropane

  • Inert gas (e.g., Nitrogen)

  • Tube furnace with a quartz reactor tube

  • Mass flow controllers

  • Precursor saturator (or syringe pump for liquid feed)

  • Condenser/cold trap (e.g., using dry ice/acetone)

  • Scrubber system for acidic gases

Procedure:

  • System Preparation: Assemble the pyrolysis apparatus as shown in the diagram within a fume hood. The reactor tube is packed with an inert material like quartz wool to ensure good heat transfer.

  • Inert Atmosphere: Purge the entire system with an inert gas (nitrogen) to remove any oxygen.

  • Heating the Reactor: Heat the tube furnace to the desired pyrolysis temperature. Temperatures for dehydrochlorination of similar compounds are typically in the range of 300-500°C.

  • Precursor Introduction: Introduce the 1,1,2-trichloropropane into the reactor. This can be done by bubbling the inert carrier gas through a saturator containing the liquid precursor or by direct injection using a syringe pump. The flow rates of the carrier gas and the precursor are controlled by mass flow controllers to achieve the desired residence time.

  • Pyrolysis: The precursor vaporizes and passes through the hot zone of the reactor tube, where thermal cleavage occurs.

  • Product Quenching and Collection: The product stream exiting the reactor is rapidly cooled in a condenser or cold trap to quench the reaction and collect the condensable products, including this compound.

  • Exhaust Gas Treatment: The non-condensable gases, including HCl and any unreacted precursor, are passed through a scrubber system to neutralize acidic components before venting.

  • Analysis: The collected liquid product can be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and purity of this compound.

Key Experimental Parameters
ParameterDescriptionRationale
Temperature The primary driver of the pyrolysis reaction.Higher temperatures increase the rate of dehydrochlorination but can also lead to undesired side reactions and product decomposition. Optimal temperature needs to be determined experimentally.
Residence Time The average time the precursor molecules spend in the heated zone of the reactor.Controlled by the reactor volume and the total gas flow rate. Shorter residence times can improve selectivity by minimizing secondary reactions.
Carrier Gas Flow Rate Controls the partial pressure of the precursor and the residence time.An inert gas prevents oxidation. The flow rate is a key parameter for process control.
Precursor Feed Rate Determines the concentration of the precursor in the reactor.Affects the reaction kinetics and overall throughput.

Safety and Handling Precautions

This compound is a highly toxic and flammable substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A NIOSH-approved respirator may be necessary for certain operations.

Precursors: 2,3-Dichloropropionitrile and 1,1,2-trichloropropane are also toxic and should be handled with care.

Reaction Hazards:

  • Thermal Burns: High-temperature apparatus requires careful handling.

  • Pressure Buildup: Ensure the system is not sealed to avoid pressure buildup, especially in the gas-phase setup.

  • Hydrogen Chloride Gas: HCl is a corrosive gas. A proper scrubbing system is mandatory to neutralize it before venting.

Conclusion

The thermal cleavage routes presented provide robust and adaptable methods for the synthesis of this compound. The liquid-phase dehydrochlorination of 2,3-dichloropropionitrile is a convenient batch process, particularly when integrated with the initial chlorination step. The gas-phase pyrolysis of 1,1,2-trichloropropane offers a continuous production method suitable for larger-scale synthesis. The choice of method will depend on the desired scale of production, available equipment, and specific process requirements. In all cases, a thorough understanding of the reaction mechanism and strict adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

  • Process for the preparation of this compound. EP0771787B1.
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry.
  • DMF as a methine source in pyridine ring formation via cyclization of 4-(phenylamino)-2H-chromen-2-ones.
  • Pyrolysis of 1, 2-dichloropropane.
  • Gas-phase pyrolysis of 1,2-dichloropropane. Transactions of the Faraday Society (RSC Publishing).
  • Performance Study of Catalysts for Dehydrochlorination Reaction of 1,1,2-TCE Using In Situ FTIR-MS.
  • Gas-Phase Hydrodechlorination of Dichloromethane at Low Concentrations with Palladium/Carbon Catalysts.
  • Dmf role in acid chloride form
  • Apparatus and methods of dehydrochlorination of 1,3-dichloropropane-2-ol, reaction times in the pre-reactor and reactor. Biblioteka Nauki.
  • Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository.
  • Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids.
  • Reaction of dichloromethane with pyridine derivatives under ambient conditions.
  • Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Open Research Newcastle.
  • Process intensification of heterogeneous dehydrochlorination of β-chlorohydrin using phase transfer catalysts. Green Chemistry (RSC Publishing).
  • Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane.
  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions.
  • Unraveling the Kinetics and Mechanism of Ethane Chlorin
  • 1,1,2-Trichloropropane | 598-77-6. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Chlorine. Wikipedia.
  • Potassium. Wikipedia.
  • Low-temperature destructive hydrodechlorination of long-chain chlorinated paraffins to diesel and gasoline range hydrocarbons over a novel low-cost reusable ZSM-5@Al-MCM nanocatalyst: a new approach toward reuse instead of common mineralization.
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Application Notes and Protocols for the Synthesis of 2,3-Dichloropropionitrile via Chlorination of Acrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichloropropionitrile, a valuable and versatile chemical intermediate, through the direct chlorination of acrylonitrile. This document is designed to equip researchers and professionals in drug development and chemical synthesis with a thorough understanding of the reaction's principles, a detailed experimental protocol, and critical safety considerations.

Introduction and Significance

2,3-Dichloropropionitrile (C₃H₃Cl₂N) is a halogenated organic compound of considerable interest in synthetic chemistry.[1] It serves as a crucial building block in the preparation of a wide array of agrochemicals, pharmaceuticals, and other fine chemicals.[1][2] Its utility often lies in its role as a precursor to other key intermediates, such as 2-chloroacrylonitrile, through subsequent elimination reactions.[3][4] The addition of chlorine across the double bond of acrylonitrile is the most direct route to 2,3-dichloropropionitrile, and various methods have been developed to optimize this transformation for both laboratory and industrial scales.[5]

Reaction Mechanism and Catalysis

The fundamental reaction involves the electrophilic addition of a chlorine molecule (Cl₂) across the carbon-carbon double bond of acrylonitrile. The presence of a catalyst is often employed to enhance the reaction rate and selectivity, mitigating the formation of side products such as 2,2,3-trichloropropionitrile.[1]

Several catalytic systems have been explored, including:

  • Pyridine and its derivatives: These are commonly used in laboratory and industrial settings, often in combination with an alkaline earth metal carbonate.[5][6]

  • Ionic liquids: Imidazolium or pyridinium-based ionic liquids with chloride or bromide anions have demonstrated good catalytic properties and offer the advantage of catalyst recycling.[3][5]

  • Photochemical induction: The reaction can be initiated using visible light, particularly in the absence of oxygen and water.[7]

The generally accepted mechanism for the catalyzed reaction involves the activation of the chlorine molecule by the catalyst, facilitating the electrophilic attack on the electron-rich double bond of acrylonitrile to form a chloronium ion intermediate. This is followed by the nucleophilic attack of a chloride ion to yield the final 2,3-dichloropropionitrile product.[1]

Reaction_Mechanism cluster_activation Activation cluster_addition Electrophilic Addition Acrylonitrile Acrylonitrile Chloronium_Ion Chloronium Ion Intermediate Acrylonitrile->Chloronium_Ion + Activated Chlorine Chlorine Cl₂ Activated_Chlorine Activated Chlorine Complex Chlorine->Activated_Chlorine Catalyst Catalyst Catalyst (e.g., Pyridine) Catalyst->Activated_Chlorine Activated_Chlorine->Chloronium_Ion Product 2,3-Dichloropropionitrile Chloronium_Ion->Product + Cl⁻ Chloride_Ion Cl⁻ Chloride_Ion->Product Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Charge_Reactants Charge Flask with Acrylonitrile and Pyridine Setup->Charge_Reactants Cooling Cool Mixture in Ice-Water Bath Charge_Reactants->Cooling Chlorination Introduce Chlorine Gas Cooling->Chlorination Monitoring Monitor Weight Increase (~71 g) Chlorination->Monitoring Exothermic Reaction Workup Aqueous Work-up Monitoring->Workup Washing Wash with Water Workup->Washing Separation Separate Organic Layer Washing->Separation Drying Dry with Anhydrous CaCl₂ Separation->Drying Purification Vacuum Distillation Drying->Purification Product Collect 2,3-Dichloropropionitrile Purification->Product

Caption: Experimental workflow for the synthesis of 2,3-dichloropropionitrile.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium thiosulfate or sodium hydroxide) to neutralize any unreacted chlorine gas.

  • Charging Reactants: In a well-ventilated fume hood, charge the flask with 55 g of acrylonitrile and 14 g of pyridine.

  • Cooling: Place the flask in an ice-water bath and begin stirring the mixture.

  • Chlorination: Slowly bubble chlorine gas through the stirred mixture. The reaction is exothermic, so maintain the temperature of the reaction mixture between 10-25°C by adjusting the rate of chlorine addition and the cooling bath. [7]5. Reaction Monitoring: Continue the addition of chlorine until the total weight of the reaction mixture has increased by approximately 71 g. [8]6. Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash it with water.

  • Separation and Drying: Separate the organic layer, which is the lower layer, and dry it over anhydrous calcium chloride.

  • Purification: Decant the dried organic layer and purify it by vacuum distillation. Collect the fraction boiling at approximately 61°C at 13 mmHg. [8]The expected yield of 2,3-dichloropropionitrile is around 95%. [8]

Safety and Handling

Extreme caution must be exercised throughout this procedure.

  • Acrylonitrile: Acrylonitrile is highly flammable, toxic if inhaled, swallowed, or in contact with skin, and is a suspected carcinogen. [9][10]It can polymerize explosively, especially in the absence of inhibitors or upon exposure to light, heat, or certain chemicals. [9][11]Always handle acrylonitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Butyl Rubber), safety goggles, and a lab coat. [10]* Chlorine Gas: Chlorine is a highly toxic and corrosive gas. Inhalation can cause severe respiratory distress and can be fatal. A proper gas handling system and a scrubber are mandatory.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • 2,3-Dichloropropionitrile: The product is also expected to be toxic and an irritant. [2]Handle with the same precautions as the starting materials.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible. [10]A first aid kit, including ampoules of amyl nitrite for potential cyanide exposure from acrylonitrile, should be available. [12]

Analytical Characterization

The identity and purity of the synthesized 2,3-dichloropropionitrile can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the three carbon atoms. [1]* Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration. [1]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms. [1]* Physical Properties: The boiling point of 2,3-dichloropropionitrile is reported to be 62°C at 13 torr (17.3 kPa). [2]Its density is approximately 1.35 g/mL. [2]

References

  • PrepChem. (n.d.). Preparation of 2,3-dichloropropionitrile. PrepChem.com. [Link]

  • Lorette, N. B. (1961). The Addition of Chlorine to Acrylonitrile. The Journal of Organic Chemistry, 26(7), 2324–2327. [Link]

  • Google Patents. (2004). CN1556099A - A kind of preparation method of 2,3-dichloropropionitrile.
  • Google Patents. (1982). EP0058033A1 - Process for the production of 2,3-dichloropropionitrile.
  • Google Patents. (1997).
  • Acrylonitrile Group. (2017, April 12). Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]

  • IPCS. (1986). Acrylonitrile (HSG 1, 1986). Inchem.org. [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). ACRYLONITRILE HAZARD SUMMARY. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Chloroacrylonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the application of 2-chloroacrylonitrile as a pivotal C3 building block in the synthesis of modern agrochemicals. Moving beyond a simple recitation of facts, this document elucidates the underlying chemical principles, reaction mechanisms, and practical laboratory protocols for its use, with a primary focus on the synthesis of key intermediates for sulfonylurea herbicides. The inherent reactivity of this compound, stemming from its vicinal chloro, nitrile, and vinyl functionalities, makes it a versatile synthon for constructing complex heterocyclic scaffolds. This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering field-proven insights and robust, self-validating experimental designs.

Introduction: The Chemical Potential of this compound

This compound (CAS 920-37-6) is a highly reactive, colorless to light yellow liquid that serves as a valuable intermediate in organic synthesis.[1] Its utility in the agrochemical sector is primarily derived from its trifunctional nature:

  • Electrophilic Alkene: The carbon-carbon double bond is activated by the electron-withdrawing nitrile and chloro groups, making it susceptible to nucleophilic attack, such as Michael additions.

  • Reactive Vinylic Chloride: The chlorine atom can be displaced via nucleophilic substitution, a key step in cyclization reactions.

  • Versatile Nitrile Group: The nitrile can participate in cycloadditions or be hydrolyzed to amides or carboxylic acids, offering a handle for further derivatization.

This combination of reactive sites allows this compound to function as a potent C3 synthon, particularly in the construction of nitrogen-containing heterocycles, which form the core of many potent herbicides.

Core Application: Synthesis of Pyrimidine Scaffolds for Sulfonylurea Herbicides

The most significant application of this compound in agrochemical development is its role as a precursor to substituted 2-aminopyrimidines. These pyrimidines are the cornerstone intermediates for a major class of herbicides: the sulfonylureas. Sulfonylurea herbicides are renowned for their high efficacy at low application rates, acting by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants but absent in animals.

The key transformation is a cyclocondensation reaction between this compound and guanidine. This reaction efficiently constructs the essential 2-aminopyrimidine ring system.

Reaction Mechanism: Cyclocondensation

The reaction proceeds through a logical sequence of nucleophilic attack and intramolecular cyclization. While the exact intermediate steps can be influenced by reaction conditions, a plausible mechanism is as follows:

  • Initial Nucleophilic Attack: The most nucleophilic nitrogen of guanidine attacks the electron-deficient β-carbon of the this compound double bond (a Michael-type addition).

  • Tautomerization & Isomerization: The resulting intermediate undergoes tautomerization and isomerization, positioning the second amino group for cyclization.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack occurs from a nitrogen atom of the guanidine moiety onto the carbon bearing the chlorine atom.

  • Elimination & Aromatization: The elimination of hydrogen chloride (HCl) drives the reaction forward, leading to the formation of a stable, aromatic 2-aminopyrimidine ring.

The following diagram illustrates this pivotal synthetic transformation.

G cluster_reactants Reactants cluster_process Process cluster_product Product CAN This compound MA Michael Addition CAN->MA Guan Guanidine Guan->MA Cyc Intramolecular Cyclization & Elimination MA->Cyc Intermediate Adduct AP 2-Aminopyrimidine Intermediate Cyc->AP HCl byproduct

Caption: Cyclocondensation of this compound and guanidine.

Experimental Protocols

WARNING: this compound is highly toxic, flammable, and a potential sensitizer that readily polymerizes.[2][3] All manipulations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine (ADCP) Intermediate

This protocol is a representative procedure based on established principles of pyrimidine synthesis.[4][5] It first forms a dihydroxypyrimidine intermediate via cyclocondensation, which is subsequently chlorinated.

Part A: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

Reagent/MaterialM.W. ( g/mol )Amount (molar eq.)QuantityNotes
This compound87.511.087.5 gStabilized, >98% purity
Guanidine Hydrochloride95.531.1105.1 g
Sodium Ethoxide (21% in EtOH)68.052.2~640 mLHandle under inert atmosphere
Diethyl Malonate160.171.0160.2 gUsed in classical comparative synthesis
Ethanol (anhydrous)46.07-1.5 LSolvent
Hydrochloric Acid (conc.)36.46-As neededFor pH adjustment

Procedure:

  • Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Guanidine Preparation: In the flask, dissolve guanidine hydrochloride (105.1 g) in anhydrous ethanol (500 mL).

  • Base Addition: Slowly add the sodium ethoxide solution to the guanidine solution with vigorous stirring. A precipitate of sodium chloride will form. Stir the resulting slurry for 30 minutes at room temperature.

  • Reactant Addition: Add this compound (87.5 g) dropwise to the slurry over 1 hour. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Precipitation: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of ~6-7. The product, 2-amino-4,6-dihydroxypyrimidine, will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold ethanol, and then with water. Dry the solid under vacuum at 60°C to a constant weight.

Part B: Chlorination to 2-Amino-4,6-dichloropyrimidine (ADCP)

Reagent/MaterialM.W. ( g/mol )Amount (molar eq.)QuantityNotes
2-Amino-4,6-dihydroxypyrimidine127.101.0127.1 gFrom Part A
Phosphorus Oxychloride (POCl₃)153.33~4.0~380 mLHighly corrosive and toxic. Use with extreme caution.
N,N-Dimethylaniline121.18~2.0~210 mLAcid scavenger

Procedure:

  • Setup: In a fume hood, equip a 1 L flask with a mechanical stirrer, reflux condenser (with a gas scrubber for HCl and POCl₃ fumes), and an addition funnel.

  • Slurry Formation: Carefully charge the flask with phosphorus oxychloride (380 mL) and the dried 2-amino-4,6-dihydroxypyrimidine (127.1 g). Stir to form a slurry.

  • Catalyst Addition: Heat the mixture to 55-60°C. Add N,N-dimethylaniline (210 mL) dropwise over 2-3 hours, maintaining the reaction temperature between 60-70°C.[6]

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 70°C.

  • Quenching: Cool the reaction mixture and very slowly and carefully pour it onto crushed ice (approx. 2 kg) in a large beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.

  • Neutralization & Isolation: Adjust the pH of the aqueous suspension to ~3-4 with a 50% NaOH solution. The product, 2-amino-4,6-dichloropyrimidine, will precipitate. Filter the solid, wash extensively with cold water, and dry under vacuum.[2]

Downstream Application: Formation of a Sulfonylurea Herbicide

The synthesized 2-amino-4,6-dichloropyrimidine (or its alkoxy derivative) is the key "heterocyclic component" ready for coupling with the "aryl sulfonyl" component. This is typically achieved by reacting the aminopyrimidine with an appropriate aryl sulfonyl isocyanate.

G cluster_reactants Coupling Reactants cluster_product Final Product ADCP 2-Amino-4-chloro- 6-methoxypyrimidine (Intermediate from 2-CAN) SU Final Sulfonylurea Herbicide ADCP->SU SI Aryl Sulfonyl Isocyanate SI->SU

Caption: Final coupling step to form a sulfonylurea herbicide.

This final coupling reaction forms the characteristic sulfonylurea bridge (-SO₂-NH-C(O)-NH-), linking the two critical parts of the molecule and yielding the final active herbicidal product.

Summary of Key Data

Intermediate/ProductAgrochemical ClassKey SynthonCore Reaction TypeRepresentative Final Herbicides
2-Amino-4-chloro-6-methoxypyrimidineHerbicideThis compoundCyclocondensationChlorsulfuron, Metsulfuron-methyl
2-Amino-4,6-dimethoxypyrimidineHerbicideThis compoundCyclocondensationNicosulfuron, Rimsulfuron
2-Amino-4-chloro-6-methylpyrimidineHerbicideThis compoundCyclocondensationSulfometuron-methyl

Conclusion

This compound is a potent and effective C3 synthon for the construction of pyrimidine heterocycles, which are foundational to the synthesis of high-potency sulfonylurea herbicides. The cyclocondensation reaction with guanidine provides a direct and efficient pathway to the 2-aminopyrimidine core. While the handling of this compound requires stringent safety protocols due to its toxicity and reactivity, its strategic use allows for the efficient assembly of complex and economically important agrochemical molecules. The protocols and mechanisms outlined in this guide provide a robust framework for laboratory synthesis and further process development.

References

  • (2026). Current time information in Washington, DC, US. Google.
  • Perissutti, E., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 22(9), 4249-4261. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Krasavin, M. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 10, 254-262. Retrieved from [Link]

  • Zarghi, A., et al. (2018). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 23(11), 2956. Retrieved from [Link]

  • US Patent 5,563,270A: Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (1996). Google Patents.
  • US Patent 5,698,695A: Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
  • Al-Sultani, A. A. A. (2020). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Systematic Reviews in Pharmacy, 11(11), 1648-1654. Retrieved from [Link]

  • de la Torre, J. C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. Retrieved from [Link]

  • 2- amino -4- chloro -6- methoxy pyrimidine. (n.d.). Kefan Chem. Retrieved from [Link]

  • US Patent 2006/0035913A1: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.
  • DE Patent 10249946B4: Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004). Google Patents.
  • This compound Chemical and Physical Properties. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 2-chloroacrylonitrile (α-chloroacrylonitrile). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive monomer in their synthetic workflows. Unwanted polymerization is a critical issue that can compromise experimental outcomes, reduce yields, and pose significant safety risks. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate these challenges effectively.

Troubleshooting Guide: Real-Time Reaction Issues

This section addresses specific problems you might encounter during an experiment involving this compound. The question-and-answer format is designed to help you quickly identify the cause and implement a solution.

Scenario 1: My reaction mixture suddenly became viscous and solidified. What happened?

  • Answer: You have likely experienced bulk polymerization of your this compound. This is a rapid, often exothermic process where the monomer reacts with itself to form a polymer. The solidification is the result of long polymer chains forming and cross-linking, leading to a dramatic increase in viscosity.

  • Immediate Actions:

    • Safety First: If the reaction is generating a significant amount of heat (exotherm), immediately cool the vessel in an ice bath to slow the reaction.[1] If the reaction is vigorous, evacuate the fume hood and follow your laboratory's emergency procedures.

    • Dilution: If it is safe to do so, adding a large volume of an appropriate, cool solvent can help dissipate heat and slow the polymerization rate.[1]

  • Root Cause Analysis & Prevention:

    • Initiator Contamination: The most common cause is the presence of an unintended initiator.[1][2] This could be peroxides in your solvents (especially ethers like THF or diethyl ether), impurities in other reagents, or even exposure to air (oxygen can form peroxides).[1][2]

      • Solution: Always use freshly purified, peroxide-free solvents. Test solvents for peroxides before use. Ensure all reagents are of high purity.

    • Absence of Inhibitor: If you removed the storage inhibitor from this compound, it becomes highly susceptible to polymerization.[1]

      • Solution: Use inhibitor-free monomer immediately after purification.[1] Do not store it for extended periods.

    • Excessive Heat: High temperatures can initiate thermal polymerization.[3]

      • Solution: Maintain strict temperature control throughout your reaction. Use a temperature-controlled bath rather than a heating mantle for more precise regulation.[1][4]

Scenario 2: I'm observing a rapid and unexpected increase in temperature (exotherm). Is this polymerization?

  • Answer: A strong, uncontrolled exotherm is a classic sign of runaway polymerization.[1] The polymerization of vinyl monomers like this compound is a highly exothermic process. The heat generated can further accelerate the reaction, creating a dangerous feedback loop.

  • Immediate Actions:

    • Immediately cool the reaction vessel with an ice bath or other cooling system.

    • If possible and safe, add a pre-chilled solvent to dilute the reaction mixture.

    • If the exotherm cannot be controlled, treat it as a laboratory emergency.

  • Root Cause Analysis & Prevention:

    • High Monomer Concentration: Reactions run at high concentrations are more prone to dangerous exotherms because the heat generated per unit volume is much higher.

      • Solution: Conduct your reaction at a lower concentration. Consider adding the this compound slowly to the reaction mixture (slow addition) to allow the heat to dissipate as it is generated.

    • Inefficient Stirring: Poor mixing can lead to localized "hot spots" where polymerization can initiate and accelerate.

      • Solution: Ensure vigorous and efficient stirring throughout the reaction.

    • Inadequate Heat Removal: The reaction vessel may not be able to dissipate the heat of reaction effectively.

      • Solution: Use a reaction vessel with a larger surface area-to-volume ratio or a dedicated cooling system. For larger-scale reactions, consider a jacketed reactor.

Scenario 3: My reaction works inconsistently. Sometimes it's fine, but other times it polymerizes.

  • Answer: Inconsistent results often point to subtle variations in your experimental setup or reagents.

  • Troubleshooting Checklist:

    • Inhibitor Removal: Is your inhibitor removal procedure standardized and consistent?[1] Incomplete or overly aggressive removal can lead to variability.

    • Reagent Purity: Are you using the same batch of reagents and solvents for each reaction? A new bottle of solvent or reagent could be the source of contamination.[1]

    • Atmosphere Control: Are you consistently running the reaction under an inert atmosphere (e.g., nitrogen or argon)? Oxygen from the air can be a potent initiator.

    • Light Exposure: Are you protecting your reaction from light? UV light can initiate polymerization.[1] Wrap your reaction flask in aluminum foil as a precaution.[1]

    • Glassware Cleanliness: Is your glassware scrupulously clean? Residues from previous reactions could act as initiators.

Frequently Asked Questions (FAQs)

Q1: What is a polymerization inhibitor and how does it work?

A1: A polymerization inhibitor is a chemical added to reactive monomers like this compound to prevent spontaneous polymerization during storage and transport.[3] These molecules work by scavenging free radicals, which are the primary initiators of polymerization.[1][2] By reacting with and neutralizing these radicals, the inhibitor effectively stops the polymerization chain reaction before it can begin.[2][3] Common inhibitors for vinyl monomers include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3][5][6] It's important to note that many phenolic inhibitors, like MEHQ, require the presence of dissolved oxygen to function effectively.[1]

Q2: When and how should I remove the inhibitor?

A2: You should remove the inhibitor immediately before you intend to use the this compound in a reaction, especially if your reaction is a polymerization or is sensitive to phenolic compounds. Once the inhibitor is removed, the monomer is highly reactive and should be used immediately.[1]

The most common and recommended method for removing phenolic inhibitors is column chromatography.

Protocol: Inhibitor Removal using an Alumina Column
  • Preparation: In a fume hood, securely clamp a glass chromatography column. Place a small plug of glass wool at the bottom.

  • Packing: Add basic activated alumina to the column. A general guideline is to use 15-20g of alumina for every 100 mL of monomer.[1]

  • Application: Carefully pour the inhibited this compound onto the top of the alumina bed.

  • Elution: Open the stopcock and allow the monomer to pass through the alumina under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.

  • Collection: Collect the clear, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: Use the purified monomer without delay.[1]

Q3: What are the best practices for storing this compound?

A3: Proper storage is crucial for maintaining the stability of this compound.

  • With Inhibitor: Store the monomer in the original container, which is typically opaque to prevent light exposure. It should be kept in a cool, dark, and well-ventilated area, away from heat sources.[7][8] Refrigeration is recommended for long-term storage.[7][9]

  • Without Inhibitor: Storing inhibitor-free this compound is strongly discouraged. If temporary storage is absolutely necessary, it must be done at low temperatures (in a refrigerator), in a dark container, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

Q4: Can my choice of solvent affect polymerization?

A4: Absolutely. Solvents can play a significant role in promoting or preventing polymerization.

  • Peroxide-Forming Solvents: Solvents like tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane can form explosive peroxides upon exposure to air and light. These peroxides are potent radical initiators. Always use fresh, inhibitor-free, and peroxide-tested solvents.

  • Protic vs. Aprotic Solvents: The reaction type matters. While this compound can undergo free-radical polymerization, it is also susceptible to anionic polymerization due to the electron-withdrawing nature of the nitrile and chloro groups.[10][11] In some cases, protic solvents might interfere with anionic processes, while certain polar aprotic solvents could promote them.

Q5: Are there different types of polymerization I should be aware of?

A5: Yes, understanding the potential polymerization mechanisms is key to prevention.

  • Free-Radical Polymerization: This is the most common pathway for unwanted polymerization of vinyl monomers. It is initiated by radicals from sources like peroxides, heat, or UV light.[1] Most inhibitors are designed to stop this mechanism.

  • Anionic Polymerization: this compound is an excellent candidate for anionic polymerization due to its electron-deficient double bond.[10][11][12] This can be initiated by strong bases or other nucleophiles. If your reaction involves strong bases (e.g., organolithiums, Grignard reagents, strong alkoxides), you must take extra precautions, such as maintaining very low temperatures and slow addition of reagents.

  • Cationic Polymerization: While less common for this specific monomer compared to electron-rich alkenes, cationic polymerization can be initiated by strong Lewis or Brønsted acids.[13][14] Be mindful of using strongly acidic conditions.

Data Summary & Visualization

Table 1: Common Inhibitors for Vinyl Monomers
InhibitorAbbreviationTypeTypical Concentration (ppm)Removal MethodNotes
HydroquinoneHQPhenolic50-200Alumina column, Base washRequires oxygen to be effective.[1][5][6]
4-MethoxyphenolMEHQPhenolic10-100Alumina column, Base washCommon for acrylates and styrenes.[1][3]
PhenothiazinePTZAmine100-500Distillation (caution!)Highly effective, can function without oxygen.[5][6][15]
4-tert-ButylcatecholTBCPhenolic10-50Alumina column, Base washOften used for styrene and butadiene.[3]
Diagrams

G cluster_0 Initiation cluster_1 Propagation cluster_2 Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat, Light, Contaminant Polymer_Chain Polymer_Chain Radical->Polymer_Chain + Monomer Inactive_Species Inactive_Species Radical->Inactive_Species + Inhibitor Longer_Polymer_Chain Longer_Polymer_Chain Polymer_Chain->Longer_Polymer_Chain + Monomer Solid_Polymer Solid_Polymer Longer_Polymer_Chain->Solid_Polymer Termination

Caption: Mechanism of free-radical polymerization and inhibition.

G start Reaction Shows Signs of Polymerization (Viscosity, Exotherm) q1 Is the reaction exotherm controllable? start->q1 cool Immediately cool the reaction vessel (Ice Bath) q1->cool Yes emergency Follow Emergency Procedures (Evacuate) q1->emergency No q2 Can you safely dilute the mixture? cool->q2 dilute Add pre-chilled solvent q2->dilute Yes stop Abandon reaction. Investigate root cause. q2->stop No dilute->stop review Review Protocol: - Reagent purity? - Inhibitor removed correctly? - Temperature control adequate? - Inert atmosphere maintained? stop->review

Sources

Polymerization inhibitors for 2-chloroacrylonitrile stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and stabilization of 2-chloroacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the safe and effective use of this highly reactive monomer.

Introduction to this compound Instability

This compound (C₃H₂ClN) is a highly valuable but extremely reactive monomer.[1][2] Its susceptibility to spontaneous free-radical polymerization presents significant challenges during storage, handling, and experimentation.[2][3] Uncontrolled polymerization is not only detrimental to experimental outcomes but also poses a severe safety hazard due to its exothermic nature, which can lead to a runaway reaction and over-pressurization of vessels.[4][5]

To mitigate this risk, this compound is typically supplied with a polymerization inhibitor. Understanding the function of this inhibitor, how to manage it, and what to do when problems arise is critical for experimental success and laboratory safety. This guide provides a comprehensive resource in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and which ones are used for this compound?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers to prevent premature or spontaneous polymerization.[6] They function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[7][8] For acrylonitrile and its derivatives like this compound, the most common inhibitors are phenolic compounds, such as Hydroquinone (HQ) and the Monomethyl Ether of Hydroquinone (MEHQ) .[6][9][10][11][12] Phenothiazine (PTZ) is another effective inhibitor, particularly for high-temperature processes.[9][10][11][13]

Q2: How do phenolic inhibitors like HQ and MEHQ work?

A2: The inhibitory action of phenolic compounds like HQ and MEHQ is critically dependent on the presence of dissolved oxygen.[7][9][14] They do not directly react with the initial monomer radicals (R•). Instead, the monomer radical first reacts rapidly with oxygen to form a peroxy radical (ROO•). The phenolic inhibitor then efficiently donates a hydrogen atom to this peroxy radical, terminating the chain reaction and forming a stable, non-radical species.[7][8][14] This is why it is crucial to store the inhibited monomer with access to air (typically in a container that is not completely full and is periodically opened).

Below is a diagram illustrating this oxygen-dependent inhibition mechanism.

InhibitionMechanism Initiator Initiator (Heat, Light, Impurity) Monomer_Radical Monomer Radical (R•) Initiator->Monomer_Radical creates Polymerization Uncontrolled Polymerization Monomer_Radical->Polymerization initiates Peroxy_Radical Peroxy Radical (ROO•) Monomer_Radical->Peroxy_Radical + O₂ (fast) Oxygen Oxygen (O₂) Stable_Products Stable, Non-Radical Products Peroxy_Radical->Stable_Products + Inhibitor (fast) Phenolic_Inhibitor Phenolic Inhibitor (e.g., MEHQ)

Oxygen-dependent inhibition by phenolic compounds.
Q3: What is the typical concentration of an inhibitor in this compound?

A3: Commercial this compound is typically stabilized with MEHQ at concentrations ranging from 40 to 100 parts per million (ppm) .[11][15] While the exact concentration can vary by supplier, it is maintained at a level sufficient to prevent polymerization during shipping and storage under recommended conditions.

Q4: Do I need to remove the inhibitor before my experiment?

A4: Yes, in most cases, the inhibitor must be removed immediately before use in a polymerization reaction.[6] If left in the monomer, the inhibitor will interfere with your intended reaction by scavenging the free radicals generated by your initiator, leading to long induction periods or complete failure of the polymerization.[16]

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Monomer appears yellow and/or has increased viscosity upon inspection. Spontaneous Polymerization: This indicates that the inhibitor has been depleted due to prolonged storage, exposure to high temperatures, light, or lack of oxygen.DO NOT USE. The monomer is unstable and potentially hazardous. Dispose of it according to your institution's hazardous waste protocols.[17] For future storage, ensure the container is kept in a refrigerator, away from light, and is not completely full to allow for an air headspace.[3]
My polymerization reaction fails to initiate or has a very long induction period. Inhibitor Not Removed: The most common cause is residual inhibitor quenching the radicals from your initiator.Remove the inhibitor immediately before use. Follow the detailed protocol for inhibitor removal via an alumina column (see Protocol P1 below). Ensure the purified monomer is used promptly.[6]
Excessive Inhibitor Concentration: The supplier may have used a higher concentration of inhibitor.If you suspect high inhibitor levels, you can either increase the amount of initiator in your reaction (use with caution, as this can affect polymer properties) or perform the inhibitor removal step more thoroughly.
The monomer polymerized during a distillation attempt to remove the inhibitor. Thermal Initiation: Heating the monomer, even under vacuum, can generate enough free radicals to overcome the inhibitor and initiate rapid, often violent, polymerization.[5][6]Avoid distillation for inhibitor removal. Column chromatography over basic alumina is a much safer and more effective method for removing phenolic inhibitors at room temperature.[6] If distillation is absolutely necessary, it must be performed at the lowest possible temperature and pressure, and a non-volatile inhibitor like hydroquinone should be added to the distillation pot.[18]
My experiment works, but the results are not reproducible. Inconsistent Inhibitor Removal: Variable amounts of residual inhibitor between batches can lead to inconsistent reaction kinetics.Standardize your inhibitor removal process. Use the same amount of alumina, column dimensions, and flow rate for each purification. Consider testing for residual inhibitor to ensure complete removal.

Experimental Protocols

Protocol P1: Removal of MEHQ/HQ Inhibitor Using a Basic Alumina Column

This protocol describes the standard and safest method for removing phenolic inhibitors from this compound. Extreme caution is required due to the high toxicity of this compound. [19][20] All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[17][21]

Materials:

  • This compound (stabilized)

  • Basic activated alumina (Brockmann I, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask (e.g., round-bottom flask)

  • Sand (optional)

Procedure:

  • Column Preparation: a. Securely clamp the chromatography column in a vertical position inside the fume hood. b. Place a small plug of glass wool at the bottom of the column to retain the alumina. c. Add a thin layer of sand over the glass wool (optional, but recommended for better packing). d. Slowly pour the basic alumina into the column, gently tapping the side to ensure even packing without air gaps. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[6] e. Add another thin layer of sand on top of the alumina bed to prevent it from being disturbed when adding the monomer.[6]

  • Purification: a. Place the clean, dry collection flask under the column outlet. b. Carefully and slowly pour the stabilized this compound onto the top of the column. c. Open the stopcock and allow the monomer to pass through the alumina bed under gravity flow. The phenolic inhibitor will be adsorbed by the alumina. d. Collect the clear, inhibitor-free monomer in the collection flask.

  • Post-Purification Handling: a. Use Immediately: The purified this compound is no longer stabilized and is highly prone to polymerization. It should be used for your reaction immediately.[6] b. Short-Term Storage (If Absolutely Necessary): If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at low temperature (refrigerated), and under an inert atmosphere (e.g., nitrogen or argon). This is only a temporary measure and should be avoided if possible.

The workflow for inhibitor removal is visualized below.

InhibitorRemoval Start Start: This compound (with Inhibitor) PrepColumn Prepare Basic Alumina Column Start->PrepColumn PassMonomer Pass Monomer Through Column PrepColumn->PassMonomer Collect Collect Purified Monomer PassMonomer->Collect Decision Use Immediately? Collect->Decision Use Proceed with Experiment Decision->Use Yes Store Short-Term Storage (Low Temp, Inert Atm) Decision->Store No End End Use->End Store->Use

Workflow for inhibitor removal from this compound.

References

  • Singh, A. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 539. Retrieved from [Link]

  • ASTM D3125-06, Standard Test Method for Monomethyl Ether of Hydroquinone in Colorless Monomeric Acrylate Esters and Acrylic Acid, ASTM Intern
  • Polymerisation inhibitor. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Measuring MeHQ (Polymerization Inhibitor). (n.d.). Applied Analytics. Retrieved from [Link]

  • Lappe, P., et al. (1997). Process for the preparation of this compound.
  • Lappe, P., et al. (1997). Process for the preparation of this compound. U.S.
  • Vogel, H., et al. (2006). Phenothiazine as Stabilizer for Acrylic Acid. Chemical Engineering & Technology, 29(8), 992-998.
  • Schwach-Abdellaoui, K., et al. (2006). Phenothiazine as stabilizer for acrylic acid. Semantic Scholar. Retrieved from [Link]

  • Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile. (n.d.). Applied Analytics. Retrieved from [Link]

  • Polymerization Reactions Inhibitor Modeling. (n.d.). ioKinetic. Retrieved from [Link]

  • ASTM D3125-97 (Reapproved 2001)
  • Measuring MeHQ (Polymerization Inhibitor). (n.d.). Ankersmid. Retrieved from [Link]

  • Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • KAWAGUCHI CHEMICAL INDUSTRY CO.,LTD. (n.d.). POLYMERIZATION INHIBITORS. Retrieved from [Link]

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. (2021). Scientific Research Publishing. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Fujisawa, S., & Kadoma, Y. (1992). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate.
  • Acrylonitrile. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • HYDROQUINONE MONOMETHYL ETHER. (n.d.). Ataman Kimya. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Safe Handling of 2-Chloroacrylonitrile and Mitigation of Exothermic Hazards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-chloroacrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the safe handling of this compound, with a specific focus on managing its exothermic reactivity. The information presented here is synthesized from established safety protocols and technical literature to ensure scientific integrity and promote a culture of safety in the laboratory.

Understanding the Hazard: The Exothermic Nature of this compound

This compound is a highly reactive vinyl monomer that can undergo spontaneous and vigorous exothermic polymerization.[1] This inherent instability is a critical safety concern, as an uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction, vessel rupture, and release of toxic and flammable materials.[2][3] The primary hazard stems from the breaking of the C=C double bond and the formation of more stable C-C single bonds, a process that releases significant energy.[4]

This guide provides a structured question-and-answer format to address common challenges and troubleshooting scenarios you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary triggers for the hazardous polymerization of this compound?

A1: The polymerization of this compound can be initiated by several factors, often encountered in a laboratory setting. Understanding these triggers is the first line of defense in preventing a thermal event.

  • Heat and Light: Elevated temperatures and exposure to ultraviolet (UV) light can provide the activation energy needed to initiate polymerization.[2] Proper storage in a cool, dark place is crucial.[5][6]

  • Contaminants and Incompatible Materials: Contact with incompatible substances can catalyze polymerization. Key materials to avoid include:

    • Acids and Bases: Both strong acids and bases can initiate ionic polymerization.[5][7]

    • Oxidizing Agents: Peroxides, nitrates, and other strong oxidizers can generate free radicals, leading to radical polymerization.[5]

    • Metals: Certain metals and their compounds can promote polymerization.[5]

  • Absence of Inhibitors: Commercially available this compound is typically stabilized with a polymerization inhibitor.[6][8] If this inhibitor is removed (e.g., through purification) or depleted over time, the monomer becomes highly susceptible to spontaneous polymerization.

Q2: How do polymerization inhibitors work, and which ones are recommended for this compound?

A2: Polymerization inhibitors are essential for the safe storage and handling of this compound. They function by scavenging free radicals, which are the initiators of the most common polymerization pathway.

  • Mechanism of Action: Phenolic inhibitors, such as hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ), are widely used. They donate a hydrogen atom to a growing polymer radical, forming a stable radical that does not propagate the polymerization chain. It is important to note that these inhibitors often require the presence of dissolved oxygen to be effective.[3]

  • Recommended Inhibitors:

    • Hydroquinone (HQ): Commonly used as a stabilizer.[8][9]

    • Hydroquinone Monomethyl Ether (MEHQ): Another effective inhibitor for vinyl monomers.[8]

    • Phenothiazine: Mentioned as a potential inhibitor in some contexts.[8]

Q3: What are the early warning signs of an impending runaway reaction?

A3: Vigilance and the ability to recognize the early signs of uncontrolled polymerization are critical for preventing a catastrophic event. Key indicators include:

  • Unexpected Temperature Increase: A sudden and unexplained rise in the reaction temperature is the most direct indicator of an exothermic event. Continuous temperature monitoring is essential.

  • Increase in Viscosity: As the monomer polymerizes, the solution will become noticeably more viscous.

  • Color Change: The appearance of a yellow discoloration in the normally colorless to light yellow liquid can indicate polymerization or decomposition.[5]

  • Gas Evolution: The generation of fumes or bubbling in the reaction mixture can be a sign of decomposition at elevated temperatures.

  • Pressure Buildup: In a closed system, an increase in pressure is a critical danger sign.

The following flowchart provides a decision-making framework for handling suspected runaway reactions.

RunawayReactionDecisionTree Start Suspected Runaway Reaction (e.g., unexpected temperature rise) Check_Temp Is temperature rising uncontrollably? Start->Check_Temp Emergency_Cooling Initiate Emergency Cooling (Ice bath, cooling coils) Check_Temp->Emergency_Cooling Yes Investigate Quench and Investigate Cause Check_Temp->Investigate No (minor deviation) Add_Inhibitor Add Short-Stop Inhibitor (e.g., HQ, MEHQ solution) Emergency_Cooling->Add_Inhibitor Controlled Is the reaction under control? Add_Inhibitor->Controlled Evacuate Evacuate the Area Immediately! Alert Safety Personnel Continue_Evacuation Continue Evacuation and Emergency Response Evacuate->Continue_Evacuation Controlled->Evacuate No Controlled->Investigate Yes

Caption: Decision tree for responding to a suspected runaway reaction.

Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific issues you might encounter during your experiments with this compound.

Problem Possible Causes Troubleshooting Steps & Preventative Measures
Monomer appears viscous or has solidified in the storage container. Spontaneous polymerization due to inhibitor depletion, exposure to heat/light, or contamination.DO NOT USE. The material is unstable. Contact your institution's environmental health and safety (EHS) office for guidance on safe disposal. Prevention: Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials.[2][5][7] Regularly check the expiration date and visually inspect for any changes before use.
A reaction involving this compound shows an unexpectedly high exotherm. - Incorrect stoichiometry (too much this compound added at once).- Inadequate cooling capacity for the scale of the reaction.- Presence of contaminants that initiate polymerization.- Localized "hot spots" due to poor mixing.Immediate Action: Initiate emergency cooling (e.g., ice bath). If the temperature continues to rise, proceed to the emergency quenching protocol (see below). Prevention: - Perform a thorough hazard analysis before scaling up any reaction.- Add this compound slowly and portion-wise to the reaction mixture to control the rate of heat generation.- Ensure the cooling system is adequate for the heat load of the reaction.- Use clean, dry glassware and high-purity reagents to avoid contamination.- Ensure efficient stirring throughout the reaction.
Need to perform a reaction with inhibitor-free this compound. Removal of the inhibitor makes the monomer extremely prone to polymerization.This is a high-hazard operation and should only be performed by experienced personnel with appropriate safety measures in place. - Purify only the amount of monomer needed for immediate use.- Use the purified, inhibitor-free monomer as quickly as possible.- Keep the purified monomer cold (e.g., in an ice bath) and protected from light.- Have a quenching agent readily available.

Experimental Protocols

Emergency Quenching Protocol for a Runaway Polymerization

In the event of a runaway reaction that cannot be controlled by cooling alone, a "short-stop" or quenching agent must be added to rapidly terminate the polymerization.

CAUTION: This procedure should only be performed if it is safe to do so. If the reaction is proceeding too violently, evacuate the area immediately and alert emergency services.

Materials:

  • Pre-prepared quenching solution: A solution of a polymerization inhibitor (e.g., hydroquinone or MEHQ) in a compatible solvent that is miscible with the reaction mixture.

  • Appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves.[2][5]

Procedure:

  • Assess the Situation: If the reaction is in the very early stages of a runaway (i.e., a rapid but still manageable temperature rise), and you can safely approach the reaction vessel, proceed with quenching.

  • Ensure Adequate Cooling: Maintain maximum cooling on the reactor.

  • Add the Quenching Solution: Carefully and from a safe distance, add the pre-prepared quenching solution to the reaction mixture. The amount should be sufficient to introduce a high concentration of the inhibitor.

  • Continue Monitoring: Continue to monitor the temperature and observe for signs of the reaction slowing down.

  • Safe Shutdown: Once the reaction is under control, allow the mixture to cool to room temperature. Do not attempt to isolate the product. Treat the entire reaction mixture as hazardous waste and dispose of it according to your institution's guidelines.

  • Investigate the Cause: Conduct a thorough investigation to determine the root cause of the runaway reaction to prevent recurrence.

The following diagram illustrates the workflow for managing an exothermic event.

ExothermManagementWorkflow Start Exothermic Event Detected Action1 Apply Maximum Cooling Start->Action1 Check1 Is Temperature Controlled? Action1->Check1 Action2 Prepare and Add Quenching Agent Check1->Action2 No Safe_Shutdown Proceed to Safe Shutdown and Waste Disposal Check1->Safe_Shutdown Yes Check2 Is Reaction Quenched? Action2->Check2 Check2->Safe_Shutdown Yes Evacuate Evacuate and Alert Emergency Services Check2->Evacuate No

Caption: Workflow for managing an exothermic event during a this compound reaction.

References

  • This compound. Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.[5]

  • SAFETY DATA SHEET: this compound, stabilized. Fisher Scientific.[7]

  • SAFETY DATA SHEET: this compound. Sigma-Aldrich.

  • Process for the preparation of this compound. US Patent 5,679,826.[8]

  • This compound. SAFETY DATA SHEETS. ECHEMI.[2]

  • Acrylonitrile. Wikipedia.[10]

  • Acrylonitrile Safe Storage and Handling Guide. INEOS.[3]

  • Thermal Runaway of Self-Sustaining Polymerizing for Vinyl Acetate Monomer using Calorimetry Methodology. Journal of Thermal Analysis and Calorimetry.[11]

  • This compound 98%. Sigma-Aldrich.

  • This compound. PubChem. National Institutes of Health.[1]

  • Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups. Polymers.[12]

  • Heats of polymerization. A summary of published values and their relation to structure. National Bureau of Standards.[4]

  • The control of runaway polymerisation reactions by inhibition techniques. Institution of Chemical Engineers.[13]

  • Hazard Evaluation of Runaway Reaction in the Vinyl Acetate Polymerization Process. Semantic Scholar.[14]

  • Polymer Troubleshooting Guide. Thermo Fisher Scientific.[15]

  • Polymerisation runaway reaction, May 1992. Health and Safety Executive.[16]

  • Understanding vinyl acetate polymerisation accidents. Institution of Chemical Engineers.[17]

  • This compound Formula. ECHEMI.[18]

  • Process for the preparation of this compound. EP0771787B1. Google Patents.[9]

  • This compound, 99%, stabilized. Thermo Scientific Chemicals.[19]

  • This compound. Tokyo Chemical Industry (India) Pvt. Ltd.[6]

  • Kinetic parameters for polymerization of methyl methacrylate at 60°C. Polymer.[20]

  • This compound (stabilized with HQ). TCI Chemicals.

  • Troubleshooting Guide For Polymer Kits. Vector Labs.[21]

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Technical Support Center: Improving the Yield of 2-Chloroacrylonitrile Diels-Alder Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Diels-Alder reactions involving 2-chloroacrylonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cycloaddition reactions with this versatile, yet challenging, dienophile. Here, we address common issues encountered during experimentation, providing in-depth, evidence-based solutions in a direct question-and-answer format.

Troubleshooting Guide

This section provides solutions to specific problems you might be facing in the lab. Each answer delves into the root cause of the issue and offers actionable protocols to improve your results.

Q1: Why is my yield of the this compound Diels-Alder adduct consistently low?

Low yields in Diels-Alder reactions with this compound can stem from several factors, primarily the dienophile's propensity for polymerization and the reversibility of the reaction at elevated temperatures. 2-Chl[1][2]oroacrylonitrile is highly reactive and can readily polymerize, especially under thermal conditions or in the presence of impurities.

Ca[3][4][5]usality and Strategic Solutions:

  • Dienophile Instability and Polymerization: this compound is prone to polymerization, which competes with the desired Diels-Alder cycloaddition. This [3][6]is often initiated by heat or trace impurities. The polymerization process can consume a significant portion of your starting material, leading to a diminished yield of the desired adduct. Computational studies have shown that for some dienes, the activation barrier for the stepwise diradical pathway that can lead to polymerization is only slightly higher than the concerted Diels-Alder pathway.

  • [6][7]Retro-Diels-Alder Reaction: The Diels-Alder reaction is a reversible equilibrium. At hi[1][2]gher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, becomes more favorable, leading to the decomposition of the desired adduct back to the starting diene and dienophile. This [1][2]is especially a concern for adducts that are thermally labile.

Troubleshooting Workflow for Low Yields:

A Low Yield Observed B Investigate Polymerization A->B C Assess Reaction Conditions A->C D Add Radical Inhibitor (e.g., TEMPO, Hydroquinone) B->D E Lower Reaction Temperature B->E C->E F Use a Lewis Acid Catalyst (e.g., AlCl3, Ca(OTf)2) C->F G Optimize Solvent C->G H Monitor Reaction Progress (TLC, GC/MS) D->H E->H F->H G->H I Improved Yield? H->I I->A No J J I->J Reaction Optimized

Caption: A decision-making workflow for troubleshooting low yields.

Q2: How can I minimize the polymerization of this compound during the reaction?

Minimizing the polymerization of this compound is crucial for achieving a high yield of the Diels-Alder adduct. This [3]can be accomplished by carefully controlling the reaction conditions and using polymerization inhibitors.

Strategies to Mitigate Polymerization:

  • Addition of Radical Inhibitors: The inclusion of a radical scavenger can effectively suppress polymerization.

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): Adding a catalytic amount of TEMPO has been shown to be effective in preventing the polymerization of α-chloroacrylonitrile during Diels-Alder reactions, particularly at high temperatures. *[8] Hydroquinone: A small amount of hydroquinone can also be used as a polymerization inhibitor.

  • [9]Temperature Control: Since polymerization is often thermally initiated, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is critical. For h[1]ighly reactive dienes, reactions can even be performed at or below room temperature, especially when a catalyst is used.

  • [1]Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent polymerization initiated by atmospheric oxygen or moisture.

Q3: What is the role of a Lewis acid catalyst, and how do I choose the right one?

Lewis acid catalysts play a significant role in accelerating Diels-Alder reactions and can often improve both yield and stereoselectivity. They [10][11]function by coordinating to the electron-withdrawing group of the dienophile (in this case, the nitrile group of this compound), which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This [11][12]smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a faster reaction rate.

Se[9]lecting an Appropriate Lewis Acid:

The choice of Lewis acid can significantly impact the reaction outcome. Below is a comparison of commonly used Lewis acids:

Lewis AcidCommon SolventsTypical ConditionsKey Considerations
Aluminum Chloride (AlCl₃) Dichloromethane, Toluene0 °C to room temp.Highly active, but can be harsh and may promote side reactions. Requires anhydrous conditions.
[10][13]Boron Trifluoride Etherate (BF₃·OEt₂)Dichloromethane, Ether-78 °C to room temp.Milder than AlCl₃, but still requires careful handling and anhydrous conditions.
[10]Zinc Chloride (ZnCl₂)Dichloromethane, THFRoom temp. to refluxA milder Lewis acid, often used for sensitive substrates.
Calcium Triflate (Ca(OTf)₂) / (n-Bu)₄NPF₆ Dichloromethane0 °C to -20 °CAn effective and sustainable catalyst system that can provide excellent yields with no competing side reactions.

[10][14]Experimental Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the dienophile (1.0 equivalent) to a flask containing a suitable anhydrous solvent (e.g., dichloromethane) and a magnetic stir bar.

  • C[1]ool the mixture in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).

  • S[1]lowly add the Lewis acid catalyst (e.g., 10 mol% Ca(OTf)₂/(n-Bu)₄NPF₆) to the stirred solution.

  • A[10]dd the diene (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature for a specified time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a cold aqueous solution (e.g., citric acid or sodium bicarbonate solution).

  • E[10]xtract the aqueous layer with an organic solvent (e.g., dichloromethane), combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Q4: How does solvent choice impact the reaction, and what are the best options?

Solvent selection can have a pronounced effect on the rate and selectivity of Diels-Alder reactions. While nonpolar solvents are traditionally used, polar and hydrogen-bond-donating solvents can sometimes offer advantages.

Solvent Effects on Diels-Alder Reactions:

  • Polarity: Increasing solvent polarity can accelerate the reaction, especially in Lewis acid-catalyzed systems.

  • [13]Hydrogen Bonding: For some dienophiles, hydrogen bond-donating (HBD) solvents can enhance reactivity and influence selectivity. The u[15][16]se of aqueous mixtures of fluorinated alcohols, for example, has been shown to affect reaction rates and selectivities.

  • [15]Coordinating vs. Non-Coordinating Solvents: In Lewis acid-catalyzed reactions, strongly coordinating solvents can compete with the dienophile for binding to the Lewis acid, potentially inhibiting catalysis. Non-c[13]oordinating solvents like dichloromethane are often preferred.

Recommended Solvents:

  • Toluene or Xylene: These are good choices for thermal reactions, especially when higher temperatures are required.

  • [1][8]Dichloromethane (DCM): A common and effective solvent for Lewis acid-catalyzed reactions due to its non-coordinating nature.

  • [13]Fluorinated Alcohols (e.g., TFE, HFIP) in aqueous mixtures: These can be explored to potentially enhance reaction rates through solvophobic effects and hydrogen bonding interactions.

F[15][17]requently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

This compound is a highly toxic, flammable, and corrosive substance that requires stringent safety measures.

  • [3][4][17]Toxicity: It is fatal if swallowed, in contact with skin, or if inhaled. It ca[3]n cause severe skin burns and eye damage. It is[3] also a suspected carcinogen.

  • [5]Flammability: It is a highly flammable liquid and vapor with a low flash point.

  • [3][5][17]Reactivity: It can polymerize explosively. Conta[18]ct with acids liberates very toxic gas.

Ha[19]ndling Procedures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a full-face respirator, chemical-resistant gloves (e.g., Tyvek-type disposable sleeves taped to gloves), and protective clothing.

  • A[3]void all personal contact, including inhalation.

  • S[19]tore in a cool, well-ventilated area away from ignition sources and incompatible materials like strong acids and oxidizing agents.

[18][20]Q2: Can this compound be used as a "masked ketene" in synthesis?

Yes, this compound is an excellent example of a "masked ketene" dienophile. Keten[20][21]es themselves are generally unsuitable for [4+2] cycloadditions because they tend to undergo [2+2] cycloadditions. By us[21]ing this compound in a Diels-Alder reaction, the resulting α-chloronitrile adduct can be hydrolyzed to a ketone, effectively achieving the addition of a ketene across the diene.

[21][22]Q3: What is the typical stereoselectivity observed in Diels-Alder reactions with this compound?

Like many Diels-Alder reactions, those involving this compound often favor the formation of the endo product under kinetic control (i.e., at lower temperatures). The [1][2]endo transition state is stabilized by favorable secondary orbital interactions between the electron-withdrawing nitrile group and the developing pi system of the diene. Howev[9]er, at higher temperatures where the reaction becomes reversible, the more thermodynamically stable exo product may become the major isomer.

R[1][2]eferences

  • This compound | C3H2ClN | CID 70198 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Understanding the Properties and Handling of this compound. (n.d.). Retrieved from [Link]

  • Abele, S., et al. (2012). High-Temperature Diels–Alder Reactions: Transfer from Batch to Continuous Mode. Organic Process Research & Development, 16(5), 951-957.

  • Acrylonitrile - Wikipedia. (n.d.). Retrieved from [Link]

  • Cativiela, C., et al. (2000). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1657-1663.

  • Das, R., & Ali, M. A. (2016). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 128(8), 1269-1274.

  • Diels–Alder reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Salter, E. A., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of organic chemistry, 78(15), 7498–7507.

  • Can vinyl alcohol react as a dienophile in Diels-Alder reactions? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Aggarwal, V. K., et al. (2003). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry, 1(10), 1776-1780.

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2022). ChemRxiv.

  • Gatzenmeier, T., et al. (2016). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. Science, 351(6276), 949-952.

  • Domingo, L. R., & Aurell, M. J. (2019). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 24(12), 2291.

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. (2017). Lirias.

  • Lewis acid catalyst system for Diels–Alder reaction | Request PDF. (2016). ResearchGate. Retrieved from [Link]

  • Sakata, K., & Fujimoto, H. (2012). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. Chemistry - An Asian Journal, 7(6), 1364-1373.

  • Technical Support Center: Optimizing Diels-Alder Reactions with 2-Ethylacrolein. (2025). BenchChem.

  • Effect of Solvent on the Enantioselective Diels-Alder Reaction. (2017). ResearchGate. Retrieved from [Link]

  • The influence of reaction conditions on the Diels-Alder cycloadditions of 2-thio-3-chloroacrylamides; investigation of thermal, catalytic and microwave conditions. (2010). Organic & Biomolecular Chemistry, 8(24), 5602-5613.

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci. (2015). YouTube. Retrieved from [Link]

  • Trends in the Diels–Alder reaction in polymer chemistry. (2021). ResearchGate. Retrieved from [Link]

  • McDougal, P. G., et al. (1986). Method for the addition of the elements of ketene to some selected dienes in Diels-Alder fashion. The Journal of Organic Chemistry, 51(18), 3382-3388.

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry. Retrieved from [Link]

  • The Diels Alder Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. Retrieved from [Link]

  • Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. (2013). The Journal of organic chemistry, 78(15), 7498-7507.

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Technical Support Center: Purification of 2-Chloroacrylonitrile Adducts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of 2-chloroacrylonitrile adducts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

PART 1: CRITICAL SAFETY PRECAUTIONS

Before any experimental work, it is imperative to understand the significant hazards associated with this compound and its derivatives. This compound is a highly flammable, toxic, and reactive monomer.[1][2][3] Its adducts may retain some of these hazardous properties.

  • Handling: Always handle this compound and its crude reaction mixtures in a certified chemical fume hood with proper ventilation.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., PVC or nitrile, checking for breakthrough times).[5]

  • Reactivity: this compound can polymerize, sometimes violently, especially in the presence of acids, bases, or upon exposure to heat and light.[1][2][3] While its adducts are generally more stable, the potential for residual monomer in crude mixtures necessitates caution.

  • Toxicity: It is fatal if swallowed or inhaled and toxic in contact with skin.[1][4] It is also suspected of causing genetic defects and cancer.[1]

  • Waste Disposal: All waste must be handled and disposed of according to local, state, and federal regulations for hazardous materials.[5]

PART 2: METHOD DEVELOPMENT WORKFLOW

Successful purification begins with a logical and systematic approach. The following workflow outlines the key stages from initial analysis to the isolation of your purified this compound adduct.

MethodDevelopmentWorkflow cluster_prep Preparation & Analysis cluster_selection Parameter Selection cluster_execution Execution & Monitoring cluster_final Isolation & Verification Crude Crude Adduct Mixture TLC Analyze by TLC (multiple solvent systems) Crude->TLC Stability Check Stability on Silica (2D TLC or spot test) TLC->Stability Mobile Select Mobile Phase (Aim for Rf ≈ 0.2-0.4) TLC->Mobile Stationary Select Stationary Phase (e.g., Silica, Alumina) Stability->Stationary Loading Choose Loading Method (Wet vs. Dry Loading) Mobile->Loading Pack Pack Column Load Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Verify Verify Purity & Identity (NMR, MS, etc.) Evaporate->Verify

Caption: A typical workflow for developing a column chromatography purification method.

PART 3: FREQUENTLY ASKED QUESTIONS (FAQs)

This section addresses common high-level questions encountered when planning the purification of this compound adducts.

Q1: How do I choose the right stationary phase for my adduct?

The choice of stationary phase is critical and depends on the polarity of your adduct.

  • Silica Gel (SiO₂): This is the most common choice for normal-phase chromatography. It is suitable for moderately polar to nonpolar compounds. Given the presence of a nitrile group, this compound adducts are often polar enough for silica gel to be a good starting point.[6] However, standard silica gel is slightly acidic (pH ~5.5-6.9), which can cause degradation of sensitive compounds.[7]

  • Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. If your adduct is sensitive to acid, neutral or basic alumina can be an excellent alternative.[8] It is particularly useful for separating amines or other basic compounds that might interact strongly with silica.

  • Deactivated Silica: If you suspect your compound is degrading on standard silica but you still require its separation properties, you can deactivate it. This is typically done by pre-treating the silica with a base like triethylamine (often included as 1-2% in the eluent) to neutralize the acidic silanol groups.[7]

Q2: What is a good starting point for a mobile phase (eluent)?

The goal is to find a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[9] This provides the best balance for achieving good separation on the column.

  • For moderately polar adducts on silica: Start with a nonpolar solvent and titrate in a more polar one. A common starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Begin with a high ratio of hexane (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.

  • For more polar adducts on silica: If your adduct is poorly soluble or has a very low Rf in Hexane/EtOAc, a more polar system like Dichloromethane (DCM) and Methanol (MeOH) may be necessary.[8]

  • General Principle: The key is systematic experimentation with TLC plates to find the optimal solvent ratio before committing to a large-scale column.[10]

Q3: My adduct seems to be unstable on silica gel. What are my options?

This is a common and critical issue, as the Lewis acidic sites on silica can catalyze decomposition or polymerization.

  • Confirm Instability: Run a simple stability test. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[8] A two-dimensional (2D) TLC can also be used for this purpose.[11]

  • Switch Stationary Phase: As mentioned in Q1, immediately consider switching to a more inert stationary phase like neutral alumina.[8]

  • Deactivate the Silica: If you must use silica, neutralize it by running a "pre-elution" with your chosen mobile phase containing 1-2% triethylamine or ammonia. This will cap the active sites. Continue to include the additive in your mobile phase during the actual separation.[7]

  • Work Quickly and Cold: Sometimes, minimizing the contact time between the adduct and the stationary phase is sufficient. Run the column quickly (flash chromatography) and, if possible, perform the purification in a cold room to reduce the rate of decomposition.

PART 4: DETAILED TROUBLESHOOTING GUIDE

This section provides solutions to specific problems you might encounter during the column chromatography process.

Category: Poor Separation & Resolution

Q: My spots are too close on the TLC plate (low ΔRf). How can I improve separation on the column?

A low difference in Rf values (ΔRf) on the TLC plate is a direct indicator that the column separation will be poor. The resolution of two peaks is influenced by the selectivity of your system (stationary and mobile phase), the efficiency of the column (packing, particle size), and the retention.[12]

  • Optimize the Mobile Phase: This is the easiest variable to change. Try different solvent combinations. For example, if Hexane/EtOAc fails, try Hexane/DCM or Toluene/EtOAc. The goal is to find a system that maximizes the ΔRf.[13][14] Sometimes, using a three-component solvent system can provide the necessary selectivity.

  • Change the Stationary Phase: If mobile phase optimization fails, the interaction between your compounds and the stationary phase may be too similar. Switching from silica to alumina, or to a different polarity stationary phase (like a C18 reversed-phase column), can dramatically alter the elution order and improve separation.[15][16]

  • Improve Column Efficiency: Use a longer and narrower column, which increases the number of theoretical plates and provides more opportunity for separation.[13] Ensure your column is packed uniformly, as channels or voids will ruin resolution.[17]

Q: The peaks are overlapping in my collected fractions (co-elution). What went wrong?

This is a frustrating outcome, often caused by one of several issues:

  • Overloading the Column: You may have loaded too much sample.[18] A general rule of thumb for flash chromatography is to use a silica-to-sample mass ratio of at least 30:1, and potentially much higher (100:1) for difficult separations. Overloading leads to broad bands that merge together.[19] The solution is to repeat the column with less material.

  • Poor Packing: Voids, cracks, or channels in the stationary phase cause the sample band to travel unevenly, leading to severe band broadening and co-elution. The column must be repacked carefully.

  • Eluting Too Quickly: If the mobile phase flow rate is too fast, the analytes do not have sufficient time to equilibrate between the stationary and mobile phases, which destroys resolution.[11] A slower flow rate often improves separation, but be mindful of diffusion-related band broadening if the flow is excessively slow.[6]

Category: Asymmetric Peaks & Tailing

Q: My compound is streaking/tailing down the column. Why is this happening and how do I fix it?

Tailing is one of the most common chromatography problems and results in broad, asymmetrical peaks, leading to poor separation and impure fractions.[20]

  • Cause - Secondary Interactions: The most likely cause for polar adducts is strong, non-ideal interactions with the stationary phase, such as hydrogen bonding with acidic silanol groups on silica.[18]

    • Solution: Add a competitive modifier to the mobile phase. For acidic compounds, add a small amount of acetic acid (0.5-1%). For basic adducts (if applicable), add triethylamine (0.5-2%). This modifier will engage the active sites on the silica, allowing your compound to elute more symmetrically.

  • Cause - Column Overload: Loading too much sample can saturate the stationary phase, leading to tailing.[17]

    • Solution: Reduce the amount of sample loaded onto the column.

  • Cause - Poor Sample Solubility: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column and slowly redissolve as the column runs, causing a continuous "bleed" or tail.

    • Solution: Ensure your sample is fully dissolved before loading. If solubility in the eluent is low, use a "dry loading" technique (see Protocol 2).[11]

Q: My peaks are fronting. What does this indicate?

Peak fronting, where the peak is sloped at the front and sharp at the back, is less common than tailing but just as problematic.

  • Cause - Column Overload / High Concentration: This is the most frequent cause.[19] When the concentration of the sample is too high, the equilibrium between the stationary and mobile phases becomes non-linear, causing some molecules to travel faster than they should.

    • Solution: Dilute your sample or inject a smaller volume. A simple 1-to-10 dilution often resolves the issue.[19]

  • Cause - Sample Solvent Stronger than Mobile Phase: If you dissolve your sample in a solvent that is much more polar than your mobile phase (e.g., dissolving in pure EtOAc and eluting with 9:1 Hexane:EtOAc), the strong solvent will carry your sample down the column too quickly, causing a distorted, fronting peak.[18]

    • Solution: Dissolve the sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself. If this is not possible, use the dry loading technique.

Category: Compound Recovery & Stability

Q: I can't find my product. Where did it go?

There are several possibilities when your compound seems to have vanished:

  • Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is permanently stuck at the top of the column.[8]

    • Solution: Try flushing the column with a very strong solvent (e.g., 100% MeOH or EtOAc with 5% acetic acid). If it still doesn't elute, it is likely irreversibly bound or has decomposed.

  • Decomposition on the Column: The compound was not stable to the stationary phase and has degraded.[8]

    • Solution: Re-evaluate your choice of stationary phase as described in the FAQs. Use deactivated silica or alumina.

  • Eluted in the Solvent Front: The compound may be very nonpolar in your chosen system and eluted immediately with the first fractions.[8]

    • Solution: Always collect the first few fractions after the solvent front (the initial eluent that comes off the column) and check them by TLC.

PART 5: STANDARD OPERATING PROTOCOLS
Protocol 1: Standard Wet-Loading Column Chromatography
  • Column Preparation: Select a glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand.

  • Slurry Packing: In a beaker, mix your chosen stationary phase (e.g., silica gel) with your initial, least polar mobile phase to create a free-flowing slurry. Pour the slurry into the column. Use additional solvent and gentle tapping on the side of the column to ensure even packing without air bubbles.

  • Equilibration: Once packed, add a layer of sand on top of the stationary phase to protect the surface. Drain the solvent until the level is just at the top of the sand. Run 2-3 column volumes of the mobile phase through the column to ensure it is fully equilibrated.

  • Sample Loading (Wet): Dissolve your crude adduct in a minimal amount of the mobile phase (or the least polar solvent possible). Using a pipette, carefully apply the sample solution to the top of the column, allowing it to absorb into the stationary phase.

  • Elution: Carefully fill the column with the mobile phase. Open the stopcock and begin collecting fractions. Maintain a constant level of solvent above the stationary phase at all times to prevent the column from running dry.[11]

  • Gradient Elution (Optional): If your compounds have a wide range of polarities, you can gradually increase the polarity of the mobile phase during the run (e.g., from 5% EtOAc in hexane to 10%, then 20%, etc.) to elute the more strongly retained compounds.[14]

Protocol 2: Dry Loading for Low-Solubility Samples

This technique is invaluable when your compound is poorly soluble in the eluting solvent.[11]

  • Sample Adsorption: Dissolve your crude sample in a suitable, volatile solvent (e.g., DCM, acetone) in a round-bottom flask.

  • Add Silica: Add a small amount of silica gel (typically 5-10 times the mass of your sample) to the flask.

  • Evaporate: Gently swirl the mixture and remove the solvent by rotary evaporation. The result should be a dry, free-flowing powder of silica gel coated with your sample.

  • Load Column: Pack the column as described in Protocol 1. Instead of loading a liquid sample, carefully add the dry, sample-coated silica as a layer on top of the packed column. Add a final protective layer of sand.

  • Elute: Proceed with elution as described in Protocol 1. This method introduces the sample in a well-distributed, solid form, preventing solubility issues and improving band shape.

PART 6: DATA TABLES FOR QUICK REFERENCE
Table 1: Common Solvent Systems for Normal-Phase Chromatography
Solvent System (Polarity increases down the table)Primary Use & Characteristics
Hexane / Ethyl Acetate (EtOAc) Most common system. Good for a wide range of moderately polar compounds. Relatively non-toxic.
Hexane / Dichloromethane (DCM) Good for separating compounds of similar polarity. DCM is a stronger eluent than hexane.
Dichloromethane (DCM) / Methanol (MeOH) Used for highly polar compounds that do not move in Hexane/EtOAc systems. Can cause silica to swell.
Toluene / Ethyl Acetate (EtOAc) Toluene's aromaticity can offer different selectivity for compounds with π-systems compared to hexane.
Table 2: Troubleshooting Summary
ProblemCommon Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions (acidic silica); Column overload; Poor solubility.Add modifier (e.g., TEA, AcOH); Reduce sample load; Use dry loading.[18][20]
Peak Fronting High sample concentration; Sample solvent too strong.Dilute sample; Dissolve sample in mobile phase or use dry loading.[19]
Poor Resolution Incorrect mobile phase; Column overload; Poor packing.Optimize mobile phase via TLC; Reduce sample load; Repack column carefully.[12][13]
No Compound Recovery Irreversible adsorption; On-column decomposition.Flush with stronger solvent; Switch to a more inert stationary phase (alumina).[8]
Slow/Stopped Flow Clogged frit/sand; Fine particles; Column precipitation.Check for precipitation; Ensure silica is not too fine; Repack if necessary.
PART 7: TROUBLESHOOTING DECISION TREE

This diagram provides a logical path for diagnosing common chromatography issues.

TroubleshootingTree start Problem with Purification? check_tlc Analyze Fractions by TLC start->check_tlc Start Here no_product no_product check_tlc->no_product No Product Detected poor_sep poor_sep check_tlc->poor_sep Poor Separation (Overlapping Spots) bad_shape bad_shape check_tlc->bad_shape Bad Peak Shape (Tailing/Streaking) success success check_tlc->success Clean Separation! (Good Job) stuck Action: Flush with 100% MeOH. Did product elute? no_product->stuck overloaded Was column overloaded? (Sample:Silica < 1:30) poor_sep->overloaded is_tailing Is the spot tailing? bad_shape->is_tailing decomposed Result: Product likely decomposed. Fix: Use deactivated silica or alumina. stuck->decomposed No eluted_early Result: Product eluted in solvent front. Fix: Check early fractions next time. stuck->eluted_early Yes reduce_load Result: Overloaded. Fix: Reduce sample load. overloaded->reduce_load Yes optimize_solvent Result: Poor selectivity. Fix: Re-optimize mobile phase via TLC. overloaded->optimize_solvent No add_modifier Result: Secondary interactions. Fix: Add modifier (TEA or AcOH) to eluent. is_tailing->add_modifier Yes is_fronting Result: Fronting. Fix: Check for overload or strong sample solvent. Use dry loading. is_tailing->is_fronting No

Caption: A decision tree for troubleshooting common column chromatography problems.

PART 8: REFERENCES
  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Fisher Scientific. (2009). SAFETY DATA SHEET: this compound, stabilized.

  • NOAA. This compound - CAMEO Chemicals.

  • ECHEMI. This compound SDS, 920-37-6 Safety Data Sheets.

  • Santa Cruz Biotechnology. This compound.

  • Restek. (2023). Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes.

  • HPLC & GC Troubleshooting. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.

  • National Institutes of Health. This compound | C3H2ClN | CID 70198 - PubChem.

  • Chemistry For Everyone. (2025). How To Improve Resolution In Column Chromatography?

  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.

  • Journal of the American Chemical Society. (1961). The Synthesis and Reactions of β-Chloroacrylonitrile.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC.

  • ChemicalBook. This compound synthesis.

  • Majors, R.E., et al. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.

  • Reddit. (2024). Column chromatography issues. r/chemistry.

  • Quora. (2022). How to increase separation in column chromatography.

  • Google Patents. US5679826A - Process for the preparation of this compound.

  • Google Patents. EP0771787B1 - Process for the preparation of this compound.

  • Restek. (2019). Choosing Your LC Stationary Phase.

  • ResearchGate. Detailed Information of the selected polar stationary phases.

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.

  • Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase.

  • Research Journal of Pharmacy and Technology. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.

  • Google Patents. US3312729A - Process for producing this compound.

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.

  • National Institutes of Health. (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays.

  • Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation.

  • ResearchGate. (2024). How to improve peaks separation in HPLC?

  • Sigma-Aldrich. Affinity Chromatography Troubleshooting.

  • HPLC Troubleshooting.

  • Sigma-Aldrich. This compound 98%.

Sources

Technical Support Center: Managing Unreacted 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2-chloroacrylonitrile from reaction mixtures. As a highly reactive and toxic reagent, its effective removal is critical for the safety, purity, and success of your synthetic route. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: Properties of this compound

Before delving into removal strategies, it is crucial to understand the physicochemical properties of this compound that dictate its behavior and the necessary handling precautions.

PropertyValueImplication for Removal
Molecular Formula C₃H₂ClNLow molecular weight suggests volatility.
Molecular Weight 87.51 g/mol [1]
Boiling Point 88-89 °C (190-192 °F)[1][2]Amenable to removal by distillation, but its volatility also presents an inhalation hazard.
Appearance Colorless to light yellow liquid[3]Visual confirmation of its presence can be unreliable.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone, chloroform).[3]Removal by aqueous extraction is generally ineffective. Choice of solvent for chromatography or other purification methods is broad.
Reactivity Highly reactive electrophile and Michael acceptor. Prone to polymerization.[1][2]Can be chemically quenched with nucleophiles. Polymerization can complicate purification.
Toxicity Highly toxic, fatal if swallowed, in contact with skin, or if inhaled.[1] Suspected carcinogen.[3]EXTREME CAUTION REQUIRED. All handling must be done in a certified fume hood with appropriate personal protective equipment (PPE).
Flammability Highly flammable, with a flash point of 6 °C (42.8 °F).Strict exclusion of ignition sources is mandatory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when dealing with residual this compound.

Q1: My post-reaction analysis (TLC, crude NMR) shows a significant amount of unreacted this compound. What is the most direct way to remove it?

A1: The choice of removal method depends on the stability of your desired product and the scale of your reaction. Two primary strategies are recommended: Chemical Quenching and Physical Removal .

Strategy 1: Chemical Quenching/Scavenging

This approach involves adding a reagent that selectively reacts with the excess this compound, converting it into a more easily removable byproduct. Due to its electrophilic nature as an α,β-unsaturated nitrile, nucleophilic scavengers are highly effective.

Why it Works: The Chemistry of Michael Addition

This compound is a potent Michael acceptor. The electron-withdrawing nitrile and chlorine groups polarize the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack. Thiol-containing compounds, such as L-cysteine or glutathione, are excellent soft nucleophiles that readily undergo a Michael addition reaction with this compound. This reaction is typically fast and irreversible, forming a stable thioether adduct that can be easily separated from the desired product, often by a simple aqueous extraction or filtration.

Michael_Addition cluster_reactants Reactants cluster_product Product 2CAN This compound Adduct Thioether Adduct (Easily Removable) 2CAN->Adduct Michael Addition Thiol R-SH (e.g., Cysteine) Thiol->Adduct

Caption: Michael addition of a thiol scavenger to this compound.

Recommended Protocol: Quenching with L-Cysteine Methyl Ester

L-cysteine methyl ester is a cost-effective and efficient scavenger. The ester form often provides better solubility in organic reaction solvents compared to L-cysteine itself.

Materials:

  • Reaction mixture containing excess this compound.

  • L-cysteine methyl ester hydrochloride.

  • Triethylamine (Et₃N) or another suitable organic base.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Cool the Reaction Mixture: Cool your reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the quenching reaction.

  • Prepare the Scavenger: In a separate flask, dissolve L-cysteine methyl ester hydrochloride (1.5 - 2.0 equivalents relative to the initial amount of this compound) in a minimal amount of a suitable solvent. Add triethylamine (1.1 equivalents relative to the cysteine salt) to liberate the free amine.

  • Add the Scavenger: Slowly add the prepared scavenger solution to the cooled reaction mixture with vigorous stirring.

  • Monitor the Quench: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of this compound by a suitable analytical technique (e.g., TLC, GC-MS).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, now free of this compound.

Strategy 2: Physical Removal

If your desired product is thermally stable and non-volatile, physical removal of the unreacted this compound by distillation is a viable option.

Recommended Protocol: Removal by Distillation Under Reduced Pressure

Given the high toxicity of this compound, performing the distillation under vacuum is strongly recommended. This lowers the boiling point, reducing the risk of thermal degradation of your product and minimizing the potential for vapor exposure.

Equipment:

  • Round-bottom flask containing the reaction mixture.

  • Short-path distillation head or a simple distillation setup.

  • Condenser with appropriate cooling.

  • Receiving flask.

  • Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone) placed between the receiving flask and the pump to capture any volatile material that bypasses the condenser.

  • Heating mantle with a stirrer.

Procedure:

  • Assemble the Apparatus: Set up the distillation apparatus in a certified fume hood. Ensure all glass joints are properly sealed.

  • Initial Concentration (Optional): If your reaction was performed in a high-boiling solvent, you may first need to remove the bulk of the solvent under reduced pressure.

  • Distillation: Gradually heat the reaction mixture while applying a vacuum. This compound, with its boiling point of 88-89 °C at atmospheric pressure, will distill at a significantly lower temperature under vacuum. For instance, at ~20 mmHg, the boiling point will be in the range of 25-30 °C.

  • Collect the Distillate: Collect the this compound in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.

  • Monitor for Completion: The distillation is complete when no more distillate is collected at the expected temperature and pressure.

  • Proper Waste Disposal: The collected this compound must be treated as hazardous waste and disposed of according to your institution's safety protocols. It can be quenched with a thiol scavenger as described above before disposal.

Distillation_Workflow Start Crude Reaction Mixture (Product + 2-CAN) Setup Assemble Vacuum Distillation Apparatus Start->Setup Heat_Vac Apply Heat and Vacuum Setup->Heat_Vac Distill 2-CAN Distills at Reduced Temperature Heat_Vac->Distill Collect Collect 2-CAN in Cooled Receiving Flask Distill->Collect Product Purified Product (in Distillation Pot) Distill->Product Separation Waste Dispose of 2-CAN as Hazardous Waste Collect->Waste

Sources

Technical Support Center: Optimizing Diels-Alder Reactions of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the [4+2] cycloaddition of 2-chloroacrylonitrile with electron-rich dienes. This guide is designed for researchers, synthetic chemists, and drug development professionals who leverage this powerful reaction to construct complex molecular architectures. As a potent "masked ketene" equivalent, this compound allows for the formation of a cyclohexene ring bearing an α-chloronitrile, which can be readily hydrolyzed to a ketone functionality.[1][2]

However, the high reactivity of both this compound and many electron-rich dienes presents unique challenges, including low yields, competing side reactions, and safety hazards.[3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Core Principles: The Electronic Push-Pull

The Diels-Alder reaction is a concerted, pericyclic reaction governed by frontier molecular orbital (FMO) theory.[1] Success in this specific application hinges on maximizing the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

  • Electron-Rich Diene (High HOMO): The diene must contain electron-donating groups (EDGs) such as alkoxy (-OR), silyloxy (-OSiR₃), or alkyl groups. These groups raise the energy of the diene's HOMO, making it a more effective nucleophile.[4] Highly reactive variants like Danishefsky's diene are particularly effective due to synergistic contributions from donor groups.[1]

  • This compound (Low LUMO): As the dienophile, this compound is substituted with two electron-withdrawing groups (EWG), a nitrile (-CN) and a chlorine (-Cl), which lower the energy of its LUMO, making it a potent electrophile.[2]

The smaller the HOMO-LUMO energy gap, the faster the reaction proceeds.[5] Our optimization strategies are centered on manipulating this fundamental electronic relationship.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction suffers from low conversion or fails to proceed entirely. How can I improve the reaction rate and overall yield?

This is a common issue stemming from an insufficient reaction driving force or suboptimal conditions. Several levers can be pulled to enhance reactivity.

Answer:

The primary strategies to increase reaction rate and yield involve catalysis, solvent choice, and temperature adjustment.

  • Employ a Lewis Acid Catalyst: This is often the most effective method. Lewis acids, such as AlCl₃, BF₃·OEt₂, SnCl₄, or Ca(OTf)₂, coordinate to the nitrile or carbonyl group of the dienophile.[5][6] This coordination dramatically increases the electron-withdrawing nature of the substituent, further lowering the dienophile's LUMO energy and accelerating the reaction.[7][8] In many cases, Lewis acid catalysis can enable reactions to proceed at lower temperatures, which can also improve selectivity.[6]

  • Optimize Your Solvent System: While Diels-Alder reactions can proceed in nonpolar solvents, rate enhancements are often observed in polar organic solvents or even water.[1] The reaction between cyclopentadiene and butenone, for example, is 700 times faster in water compared to 2,2,4-trimethylpentane.[1] This acceleration is attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state.[1][9]

  • Increase the Reaction Temperature: Heating the reaction provides the necessary activation energy.[10] However, this approach must be balanced against two major risks:

    • Polymerization: this compound and many dienes are prone to thermal polymerization, which can consume starting materials and complicate purification.[3][11]

    • Retro-Diels-Alder: At sufficiently high temperatures, the cycloaddition can become reversible, leading to the decomposition of the desired product back into the starting diene and dienophile.[1][12] This is especially true for adducts that relieve significant ring strain upon reversion.

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition

  • Under an inert atmosphere (N₂ or Ar), dissolve the electron-rich diene (1.0 equiv) and this compound (1.1 equiv) in a dry, non-coordinating solvent (e.g., CH₂Cl₂, Toluene) at the desired starting temperature (e.g., -78 °C or 0 °C).

  • Add a polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or TEMPO (0.1-1 mol%), if not already present in the dienophile.[3][13]

  • Slowly add the Lewis acid (0.1 - 1.0 equiv, e.g., AlCl₃ or BF₃·OEt₂) dropwise to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if no conversion is observed at lower temperatures.

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water, or a Rochelle's salt solution).

  • Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography.

Q2: My reaction vessel is filled with an insoluble polymer. What is causing this and how can it be prevented?

Polymerization is arguably the most significant side reaction when working with activated alkenes like this compound.[3]

Answer:

Both the diene and, more notably, the dienophile can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[11][14] this compound is known to polymerize readily and requires careful handling.[15]

Prevention Strategies:

  • Add a Radical Inhibitor: This is the most direct solution. Small amounts of a radical scavenger can effectively quench the chain reactions that lead to polymerization.[16]

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): Highly effective at scavenging carbon-centered radicals.[3][14]

    • Phenolic Inhibitors: Butylated hydroxytoluene (BHT), hydroquinone (HQ), or 4-methoxyphenol (MEHQ) are common and effective.[13] They are often included in commercially available monomers.

  • Strict Temperature Control: Since polymerization is often thermally initiated, running the reaction at the lowest effective temperature is critical.[3] The use of Lewis acids can facilitate lower reaction temperatures.[6]

  • Ensure Purity of Reagents: Peroxides or other impurities can act as radical initiators. If possible, distill or filter this compound through a plug of basic alumina to remove acidic impurities and the shipping inhibitor immediately before use. Note: Distillation of unstabilized this compound is hazardous and should only be performed by experienced personnel with appropriate safety measures.

  • Work Under an Inert Atmosphere: While oxygen can sometimes act as an inhibitor for certain monomers, its presence can also lead to peroxide formation.[13] Working under nitrogen or argon is standard practice to prevent unwanted side reactions.

G cluster_problem Problem Identification cluster_solution Mitigation Strategy cluster_outcome Expected Outcome Problem Insoluble Polymer Observed AddInhibitor Add Radical Inhibitor (e.g., TEMPO, BHT) Problem->AddInhibitor Primary LowerTemp Lower Reaction Temperature Problem->LowerTemp Secondary AddInhibitor->LowerTemp Success Clean Reaction, Desired Cycloadduct AddInhibitor->Success Purify Purify Dienophile LowerTemp->Purify LowerTemp->Success Inert Use Inert Atmosphere Purify->Inert Purify->Success Inert->Success

Q3: The reaction is unselective, yielding a mixture of regioisomers. How can I control the regiochemical outcome?

Regioselectivity is dictated by the electronic and steric properties of the substituents on both the diene and dienophile. With unsymmetrical dienes, achieving high selectivity is paramount.

Answer:

Controlling regioselectivity involves aligning the reactants to match the most favorable electronic interactions.

  • Understand Substituent Effects: For a normal electron-demand Diels-Alder, the major regioisomer typically results from the alignment that pairs the carbon atom on the diene with the largest HOMO coefficient (most nucleophilic) with the carbon atom on the dienophile with the largest LUMO coefficient (most electrophilic).

    • 1-Substituted Dienes (e.g., 1-methoxy-1,3-butadiene): The major product is the "ortho" isomer.

    • 2-Substituted Dienes (e.g., isoprene): The major product is the "para" isomer.

  • Utilize Lewis Acid Catalysis: Lewis acids not only accelerate the reaction but can also enhance regioselectivity.[17] By coordinating to the dienophile, the Lewis acid alters the magnitude of the LUMO coefficients, often exaggerating the electronic bias and favoring the formation of a single regioisomer.[6]

  • Steric Hindrance: Bulky substituents on either reactant can disfavor certain transition states, thereby influencing the regiochemical outcome. This can sometimes be exploited to favor an otherwise electronically disfavored isomer.

Q4: I am obtaining a mixture of endo and exo stereoisomers. How can I favor the formation of one over the other?

Stereoselectivity in the Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.[12]

Answer:

The endo and exo products arise from different orientations of the dienophile relative to the diene in the transition state.

  • Kinetic Control (Favors Endo Product): At lower temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative rates of formation. The endo transition state is often favored due to stabilizing "secondary orbital interactions" between the p-orbitals of the dienophile's substituent and the developing pi-system of the diene.[1] To favor the kinetic endo product, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Thermodynamic Control (Favors Exo Product): The exo product is typically sterically less hindered and therefore more thermodynamically stable. If the reaction is run at higher temperatures where the retro-Diels-Alder reaction can occur, an equilibrium will be established between the starting materials and both the endo and exo products.[12] Over time, this equilibrium will shift to favor the more stable exo adduct. To obtain the thermodynamic exo product, run the reaction at elevated temperatures for a prolonged period, assuming the product is stable under these conditions.

Parameter Kinetic Control Thermodynamic Control
Temperature Low (e.g., -78 °C to RT)High (e.g., >80 °C)
Reaction Time Generally shorterGenerally longer (to reach equilibrium)
Key Feature Irreversible reactionReversible reaction (Diels-Alder ↔ Retro-Diels-Alder)
Favored Product Endo (formed faster)Exo (more stable)

!!! Safety Bulletin: Handling this compound !!!

This compound is a hazardous material and must be handled with extreme caution in a well-ventilated chemical fume hood.[15][18]

  • Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin. It is a lachrymator (induces tears) and a potential skin sensitizer.[15][18]

  • Flammability: Highly flammable with a low flash point of ~6 °C (43 °F).[15] Keep away from heat, sparks, and open flames.

  • Reactivity: Readily polymerizes, potentially in a runaway exothermic reaction.[3][15] Always ensure the material is properly inhibited for storage and handle with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile may not be sufficient; consult a glove compatibility chart).

Always consult the Safety Data Sheet (SDS) for this compound before use.

References

  • Wikipedia. Diels–Alder reaction. [Link]

  • Al-Abeedi, F., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]

  • ResearchGate. Diels–Alder reactions between the depicted dienes and dienophiles under investigation in this joint experimental–computational study. [Link]

  • Royal Society of Chemistry. Solvent effects on hetero Diels–Alder reactions of sulfur dioxide with 1,3-dienes. [Link]

  • Chemistry Stack Exchange. Can vinyl alcohol react as a dienophile in Diels-Alder reactions?. [Link]

  • MDPI. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

  • Texas Tech University. SOLVENT EFFECTS IN THE DIELS ALDER REACTION. [Link]

  • Scite.ai. Substituent and solvent effects on the Diels–Alder reactions of triazolinediones. [Link]

  • National Institutes of Health. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. [Link]

  • Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • CORE. N,N-di-benzylhydroxylamine as inhibitor of styrene polymerisation. [Link]

  • Google Patents.
  • SciSpace. Masked Ketenes as Dienophiles in the Diels-Alder Reaction. [Link]

  • University of Saskatchewan. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

  • Indian Academy of Sciences. Lewis acid catalyst system for Diels–Alder reaction. [Link]

  • MDPI. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. [Link]

  • Chemistry LibreTexts. 1.3: Diels-Alder_Reactions. [Link]

  • PubChem - NIH. This compound. [Link]

  • American Chemical Society. Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. [Link]

  • PMC - NIH. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. [Link]

  • Royal Society of Chemistry. The simplest Diels–Alder reactions are not endo -selective. [Link]

  • EBSCO. Diels–Alder reaction | Research Starters. [Link]

  • Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]

  • Master Organic Chemistry. The Diels-Alder Reaction. [Link]

  • ResearchGate. Trends in the Diels–Alder reaction in polymer chemistry. [Link]

  • YouTube. Diels Alder Reaction Mechanism and Product Trick by Leah4sci. [Link]

  • University of California, Irvine. Diels–Alder Reaction (Part 2). [Link]

  • Chemistry Steps. Diels Alder Reaction in Organic Synthesis Practice Problems. [Link]

  • PMC - NIH. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. [Link]

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Technical Support Center: Managing the Formation of 2,3-Dichloropropionitrile as an Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dichloropropionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the formation of this key intermediate and its related impurities. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis and purification of 2,3-dichloropropionitrile.

Introduction

2,3-Dichloropropionitrile is a valuable building block in organic synthesis, notably as a precursor to 2-chloroacrylonitrile.[1] Its synthesis, typically achieved through the chlorination of acrylonitrile, can be accompanied by the formation of various impurities, including isomeric dichloropropionitriles and over-chlorinated products like 2,2,3-trichloropropionitrile.[1] The presence of these impurities can significantly impact the yield, purity, and safety of subsequent reactions. This guide provides a comprehensive resource for understanding and controlling the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the synthesis of 2,3-dichloropropionitrile?

The most common method for synthesizing 2,3-dichloropropionitrile is the direct chlorination of acrylonitrile. This reaction is typically carried out in the presence of a catalyst to enhance selectivity and yield.[2]

Q2: What are the common impurities I should be aware of during the synthesis of 2,3-dichloropropionitrile?

Common impurities include:

  • Isomeric dichloropropionitriles: These have the same molecular formula but different arrangements of chlorine atoms.

  • Over-chlorinated products: Such as 2,2,3-trichloropropionitrile, which can form under certain reaction conditions.[1]

  • Unreacted starting materials: Residual acrylonitrile can remain if the reaction does not go to completion.

Q3: How do reaction conditions affect the formation of impurities?

Reaction conditions such as temperature, reaction time, and the molar ratio of reactants play a crucial role in determining the product distribution. For instance, higher temperatures can sometimes lead to an increase in the formation of byproducts.[3][4]

Q4: What types of catalysts are effective for the synthesis of 2,3-dichloropropionitrile?

Various catalysts have been employed to improve the selectivity of the chlorination of acrylonitrile. Ionic liquids, for example, have been shown to be effective catalysts, with anions like chloride and bromide acting as Lewis bases to activate molecular chlorine.[5] A combination of dimethylformamide and pyridine has also been used as a catalyst system.[1]

Q5: How can I monitor the progress of the reaction and the formation of impurities?

Gas chromatography (GC) is an excellent technique for monitoring the reaction in real-time. A GC equipped with a mass spectrometer (GC-MS) can be used to identify and quantify the desired product and any impurities that are formed.[6][7]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield of 2,3-Dichloropropionitrile

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature The rate of the desired reaction versus side reactions is highly dependent on temperature. An incorrect temperature can favor the formation of byproducts.[8]Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to find the optimal condition for 2,3-dichloropropionitrile formation. Monitor the reaction at each temperature point using GC.
Incorrect Molar Ratio of Reactants An excess or deficit of chlorine relative to acrylonitrile can lead to incomplete reaction or the formation of over-chlorinated products.Carefully control the stoichiometry of the reactants. A slight excess of acrylonitrile may be used to ensure complete consumption of chlorine, but this will require subsequent removal of the unreacted starting material.
Ineffective Catalyst The catalyst may be inactive or poisoned, leading to a sluggish or incomplete reaction.Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions if it is moisture-sensitive). Consider screening different catalysts to find one that provides the best selectivity and yield for your specific setup.
Insufficient Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress over time using GC. Continue the reaction until the concentration of the starting material plateaus.
Issue 2: High Levels of 2,2,3-Trichloropropionitrile Impurity

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Excess Chlorine An excess of chlorine in the reaction mixture can lead to the over-chlorination of the desired product.Maintain a strict 1:1 molar ratio of acrylonitrile to chlorine. Consider a slow, controlled addition of chlorine to the reaction mixture to avoid localized high concentrations.
High Reaction Temperature Higher temperatures can provide the activation energy needed for the second chlorination step, leading to the formation of the trichlorinated byproduct.[8]Conduct the reaction at a lower temperature. This may slow down the overall reaction rate but can significantly improve the selectivity for the desired dichlorinated product.
Reaction Mechanism The formation of 2,2,3-trichloropropionitrile is likely due to a free-radical substitution reaction on the 2,3-dichloropropionitrile product.[9][10][11]Consider the use of radical inhibitors if a free-radical mechanism is suspected. Alternatively, reaction conditions that favor an ionic mechanism may be explored.
Issue 3: Presence of Isomeric Dichloropropionitrile Impurities

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of Reaction Selectivity The catalyst and reaction conditions may not be sufficiently selective to favor the formation of the 2,3-isomer over other isomers.Experiment with different catalyst systems. For example, the steric bulk of an ionic liquid cation can influence the regioselectivity of the chlorination.[5] Fine-tuning the reaction temperature and solvent may also improve selectivity.
Difficult Purification Isomers often have very similar physical properties, such as boiling points, making them difficult to separate by conventional methods.[12]Employ high-efficiency fractional distillation with a column that has a high number of theoretical plates.[13][14] Alternatively, preparative chromatography may be necessary for achieving high purity.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloropropionitrile via Chlorination of Acrylonitrile

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Acrylonitrile

  • Chlorine gas

  • Catalyst (e.g., ionic liquid or dimethylformamide/pyridine)

  • Anhydrous solvent (if required)

  • Reaction vessel with a stirrer, gas inlet, thermometer, and condenser

Procedure:

  • Set up the reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with acrylonitrile and the catalyst. If using a solvent, add it at this stage.

  • Cool the reaction mixture to the desired temperature (e.g., 0-10°C).

  • Slowly bubble chlorine gas through the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Once the reaction is complete (as indicated by the consumption of acrylonitrile), stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine.

  • The crude product can then be purified by vacuum distillation.

Protocol 2: GC-MS Analysis of 2,3-Dichloropropionitrile and Impurities

This is a starting point for developing a robust analytical method.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

GC Conditions:

  • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[15]

  • Carrier Gas: Helium at a constant flow of 1-1.5 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the concentration of the analytes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-300 m/z.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Workflow for Troubleshooting Impurity Formation

Caption: A logical workflow for identifying and mitigating impurities.

Reaction Pathway and Impurity Formation

ReactionPathway Acrylonitrile Acrylonitrile Chlorine + Cl2 Acrylonitrile->Chlorine Isomers Isomeric Dichloropropionitriles (Impurity) Acrylonitrile->Isomers Catalyst, Suboptimal Conditions Dichloropropionitrile 2,3-Dichloropropionitrile Chlorine->Dichloropropionitrile Catalyst, Controlled Temp. Trichloropropionitrile 2,2,3-Trichloropropionitrile (Impurity) Dichloropropionitrile->Trichloropropionitrile + Cl2, High Temp./Excess Cl2

Caption: Formation of the desired product and key impurities.

References

  • Al-hamamre, Z. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. Sustainability, 13(14), 7923.
  • Al-hamamre, Z., & Al-Zoubi, A. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. MDPI. Retrieved from [Link]

  • Al-hamamre, Z. (2021). Acrylonitrile Process Enhancement through Waste Minimization: Effect of Reaction Conditions and Degree of Backmixing. Semantic Scholar. Retrieved from [Link]

  • Reimann, W., & Rieg, J. (1997). Process for the preparation of this compound. U.S. Patent No. 5,679,826. Washington, DC: U.S.
  • Tsikas, D., & Suchy, M. T. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Deng, Y., et al. (2005). Synthesis of 2,3-dichloropropionitrile from chlorination of acrylonitrile catalyzed by ionic liquids. ResearchGate. Retrieved from [Link]

  • Bevington, J. C., & Ebdon, J. R. (1991). The termination mechanism for radical oligomerization of methacrylonitrile. ResearchGate. Retrieved from [Link]

  • J-K. Kim, et al. (2007). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America.
  • Shimadzu Scientific Instruments. (n.d.). Quantification of 8 chlorination disinfectant byproducts from water by LLE and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Free Radical Reactions. Retrieved from [Link]

  • cromlab-instruments.es. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • Reddit. (2020). Separation of Mixtures using Fractional Distillation. Retrieved from [Link]

  • Ashenhurst, J. (2013). Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,3-dichloropropionitrile.
  • Al-Malaika, S., & Suhartono, A. (2015). Free-Radical Photopolymerization of Acrylonitrile Grafted onto Epoxidized Natural Rubber. Polymers, 7(12), 2595-2613.
  • PubMed. (2008). Differential absorbance study of effects of temperature on chlorine consumption and formation of disinfection by-products in chlorinated water. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Free-Radical Chain Reaction. Retrieved from [Link]

  • UCO Chemistry. (2014). Lab 5: Fractional Distillation. Retrieved from [Link]

  • Sandra, P., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
  • Google Patents. (n.d.). Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.
  • Google Patents. (n.d.). Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).

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Technical Support Center: 2-Chloroacrylonitrile Reaction Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Quenching and Emergency Management

Welcome to the Technical Support Center. This guide is designed for chemists and researchers in the pharmaceutical and drug development sectors. As a Senior Application Scientist, my objective is to provide you with not just procedural steps, but the critical reasoning behind them. 2-Chloroacrylonitrile is an exceptionally useful but hazardous reagent. Its high reactivity, toxicity, and propensity for violent polymerization demand rigorous adherence to safety protocols. This document provides a framework for its safe use, focusing on robust quenching procedures and troubleshooting potential reaction hazards.

Hazard and Reactivity Overview

Before initiating any experiment, a thorough understanding of the hazards associated with this compound is essential. It is a highly flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[1][2]. The most significant operational risk stems from its tendency to readily undergo spontaneous and violent polymerization, which can be initiated by heat, light, or the absence of an inhibitor[1][2][3].

Property Value Source
CAS Number 920-37-6[1]
Molecular Weight 87.51 g/mol [1]
Boiling Point 88-89 °C (190-192 °F)[1][4]
Flash Point 6.7 °C (44 °F)[1][4]
Density 1.096 g/mL at 25 °C[4]
GHS Hazard Statements H225, H300, H310, H314, H330, H350, H400[1][5]
Key Incompatibilities Strong acids, bases, oxidizing agents, reducing agents[6][7]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and critical troubleshooting scenarios in a direct Q&A format.

Pre-Reaction & Handling

Q1: What is the role of the stabilizer in the this compound I purchased, and do I need to remove it?

A1: Commercial this compound is typically stabilized with a polymerization inhibitor, such as hydroquinone (HQ)[5][8]. This inhibitor functions by scavenging free radicals, which are the primary initiators of the polymerization chain reaction[9]. Crucially, many phenolic inhibitors like HQ require the presence of dissolved oxygen to function effectively[10]. For most applications that do not involve polymerization, the inhibitor does not need to be removed. However, if you are performing a polymerization reaction, the inhibitor must be removed, typically by passing the monomer through a column of basic alumina immediately before use[10]. Never distill this compound to remove the inhibitor , as heating can promote a dangerous, uncontrolled polymerization[10].

Q2: What are the essential engineering controls for working with this compound?

A2: All manipulations must be conducted in a certified chemical fume hood with a high air exchange rate to prevent inhalation of the highly toxic vapors[7]. The work area should be equipped with an emergency shower and eyewash station[7]. Use explosion-proof equipment and ensure all metal apparatus is grounded to prevent ignition from static discharge[7][11]. A cooling bath (e.g., ice/water) should always be on standby to manage reaction exotherms.

Reaction Quenching Procedures

Q3: My reaction is complete. What is the standard, safe procedure for quenching residual this compound?

A3: A successful quench is about control. The primary goals are to manage the heat of reaction and safely neutralize the reactive species without initiating polymerization. A multi-stage quenching process using progressively more reactive quenching agents is the safest approach[12][13]. Never quench the reaction mixture by adding it to the quenching agent; always add the quenching agent slowly to the reaction mixture.

See the Detailed Protocols section below for a step-by-step methodology. The fundamental principle is to first use a low-reactivity alcohol like isopropanol to handle the bulk of the reactive material under cold conditions, before moving to more reactive agents like methanol and finally water[13].

Q4: Can I use water or a strong base/acid to quench my reaction?

A4: No. Direct quenching with water is not recommended as the initial step because the reaction can be vigorous and difficult to control[12]. Furthermore, this compound is incompatible with strong acids and bases, which can lead to violent reactions or uncontrolled polymerization[6][7]. Neutralization should only be performed after the primary reactive species have been quenched with alcohols.

Troubleshooting & Emergency Response

Q5: I've noticed my reaction mixture turning yellow and becoming viscous. What is happening and what should I do?

A5: These are classic signs of polymerization[10]. This is a hazardous situation that can lead to a runaway reaction. The viscosity increase traps heat, which accelerates the polymerization rate, creating a dangerous positive feedback loop[14].

Immediate Action Required:

  • Crash Cool: Immediately immerse the reaction vessel in a pre-prepared cooling bath (e.g., dry ice/acetone) to dissipate heat and slow the reaction rate[10][15].

  • Inhibit: If the situation allows and you can do so safely, add a prepared emergency quenching solution containing a polymerization inhibitor. See Protocol 2: Emergency Inhibition & Quench .

  • Alert & Evacuate: Alert colleagues and your supervisor immediately. If the temperature continues to rise despite cooling, evacuate the area and contact emergency responders[3].

Q6: What constitutes a "runaway reaction" and what is the emergency plan?

A6: A runaway reaction occurs when the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an uncontrollable rise in temperature and pressure[14][16]. For this compound, this is almost always driven by exothermic polymerization. The emergency plan should be established before starting the experiment.

Emergency Protocol:

  • The priority is personnel safety. Do not attempt to control a reaction that is clearly out of control (e.g., rapid vapor release, vessel deformation).

  • Activate any emergency alarms.

  • Evacuate the laboratory immediately, closing the fume hood sash and lab doors as you exit.

  • Assemble at your designated emergency location and notify your organization's emergency response team and first responders, informing them of the specific chemical involved[3].

Visual Workflow for Decision Making

G start Monitor Reaction: Temperature, Color, Viscosity check Is reaction proceeding within expected parameters? start->check normal Continue Monitoring check->normal Yes abnormal Potential Polymerization Detected! (Temp increase, yellowing, viscous) check->abnormal No normal->check cool Action: Crash Cool Reactor (Dry Ice / Acetone Bath) abnormal->cool inhibit Action: Add Emergency Inhibitor Solution cool->inhibit check_control Is temperature decreasing? inhibit->check_control controlled Situation Controlled. Proceed with Cautious Quench (Protocol 1) check_control->controlled Yes uncontrolled RUNAWAY! Evacuate Immediately & Alert Emergency Services check_control->uncontrolled No

Detailed Protocols

Protocol 1: Standard Quenching of this compound

This protocol is for quenching a completed reaction mixture under controlled conditions.

Prerequisites:

  • All actions must be performed in a chemical fume hood.

  • Wear appropriate PPE: flame-resistant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene)[6][7].

  • The reaction flask must be equipped with a magnetic stirrer, a temperature probe, and an inert gas inlet.

Methodology:

  • Cool the Reaction: At the end of the reaction, cool the flask to 0 °C using an ice/water bath. Ensure the contents are stirring efficiently.

  • Initial Quench (Isopropanol): Slowly add isopropanol dropwise via an addition funnel. Isopropanol is used first as it reacts less vigorously than water[12][13]. Monitor the internal temperature closely. Maintain the temperature below 10 °C. If the temperature rises, pause the addition until it subsides. Continue adding isopropanol until gas evolution or exotherm ceases upon addition.

  • Secondary Quench (Methanol): After the isopropanol quench is complete, slowly add methanol. Methanol is more reactive and will quench any remaining, less accessible reactive species[13]. Continue to maintain the temperature below 10 °C.

  • Final Quench (Water): Once the methanol addition causes no further exotherm, add water dropwise with vigorous stirring[13]. This final step ensures all reactive materials are fully neutralized.

  • Neutralization & Waste: Allow the mixture to warm to room temperature. Neutralize the solution to a pH between 6 and 8 using a dilute acid (e.g., 1M HCl) or base (e.g., saturated sodium bicarbonate solution), as appropriate. Transfer the neutralized mixture to a properly labeled hazardous waste container.

Protocol 2: Emergency Inhibition & Quench

This procedure is for arresting a suspected polymerization. This requires having a pre-prepared emergency inhibitor solution on hand.

Emergency Inhibitor Solution Preparation:

  • Prepare a 5-10% (w/v) solution of hydroquinone in a compatible solvent that is miscible with your reaction solvent (e.g., THF, Dioxane).

  • Important: Prepare this solution fresh. Store it away from light and have it ready in the fume hood before starting your this compound reaction.

Methodology:

  • Crash Cool: Immediately place the reaction vessel into a dry ice/acetone bath.

  • Add Inhibitor: Once the vessel is cooling, add the emergency inhibitor solution in a single, swift portion. The goal is to introduce a high concentration of radical scavenger to terminate the polymerization chains[17].

  • Monitor: Keep the reaction in the cooling bath and monitor the temperature. If the temperature stabilizes and begins to decrease, the immediate hazard is likely controlled.

  • Proceed to Quench: Once the reaction is stable and cold (below 0 °C), proceed with the Standard Quenching Protocol (Protocol 1) , starting with the slow addition of isopropanol. Be extra cautious as pockets of unreacted material may still exist.

References

  • This compound | C3H2ClN | CID 70198. PubChem, National Institutes of Health. [Link]

  • Preparation of this compound. PrepChem.com. [Link]

  • Process for the preparation of this compound.
  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

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  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Runaway Chemical Reactions: Causes and Prevention. Zeal Engineering. [Link]

  • The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. IChemE. [Link]

  • Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. [Link]

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Technical Support Center: Stabilizing 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloroacrylonitrile Instability

This compound (C₃H₂ClN) is a valuable bifunctional molecule containing both a reactive double bond and a nitrile group.[1] This reactivity, however, also makes it susceptible to unwanted side reactions, primarily polymerization and dimerization, during storage. Dimerization, the reaction of two monomers to form a larger molecule, can significantly impact the purity of your starting material, leading to inconsistencies in reaction kinetics, yield, and the formation of impurities in your final product. This guide will focus on understanding and mitigating the dimerization of this compound.

Troubleshooting Guide: Unwanted Dimer Formation

This section is designed to help you identify the potential causes of this compound dimerization in your stored samples and provides actionable steps to rectify the issue.

Problem: I've detected a significant amount of dimer in my this compound stock.

Visualizing the Troubleshooting Workflow

Troubleshooting_Dimerization start Dimer Detected in This compound Stock check_storage Review Storage Conditions start->check_storage First Step check_inhibitor Verify Inhibitor Presence and Concentration check_storage->check_inhibitor If conditions are suspect analytical_validation Confirm Dimer Identity and Quantify check_storage->analytical_validation If conditions seem optimal check_inhibitor->analytical_validation remediation Develop Remediation Strategy analytical_validation->remediation If dimer is confirmed implement_corrective Implement Corrective Actions remediation->implement_corrective document Document Findings and Actions implement_corrective->document end_node Monomer Stability Ensured document->end_node

Caption: Troubleshooting workflow for addressing this compound dimerization.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Dimerization Mechanism and Prevention

Q1: What is the likely mechanism of this compound dimerization?

While multiple pathways like free-radical dimerization could be possible, the most probable mechanism for the self-dimerization of this compound is a [4+2] cycloaddition, or Diels-Alder reaction .[1][2] In this reaction, one molecule of this compound acts as the 'diene' and another as the 'dienophile'. The electron-withdrawing nature of the nitrile and chlorine groups on the dienophile and the electron-rich diene character of the other molecule facilitate this reaction.

Q2: What is the structure of the this compound dimer?

Based on a Diels-Alder mechanism, two main regioisomeric cyclic dimers are possible. The exact structure can be confirmed using analytical techniques like 2D NMR.

Q3: How can I prevent the dimerization of this compound during storage?

Effective prevention relies on a multi-pronged approach focusing on inhibitor presence and optimal storage conditions.

  • Inhibitors: this compound is often supplied with a free-radical inhibitor like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) . These are effective against free-radical polymerization but may be less effective at preventing pericyclic reactions like the Diels-Alder dimerization. For inhibiting Diels-Alder reactions, consider the addition of mild Lewis acids that are not strong enough to catalyze polymerization, or specific dienophile-scavenging agents, though this is a more advanced and less common approach for storage.

  • Storage Conditions: Adhering to proper storage conditions is paramount.

Visualizing the Dimerization and Inhibition Mechanism

Dimerization_and_Inhibition cluster_dimerization Dimerization Pathway (Diels-Alder) cluster_inhibition Inhibition Strategies monomer1 This compound (Diene) dimer Cyclic Dimer monomer1->dimer inhibitor Inhibitor (e.g., Hydroquinone) monomer2 This compound (Dienophile) monomer2->dimer storage Optimal Storage Conditions (Low Temp, Darkness, Inert Gas) block Blocks Dimerization

Caption: Conceptual diagram of this compound dimerization and inhibition strategies.

Storage and Handling

Q4: What are the ideal storage conditions for this compound?

To minimize dimerization and polymerization, store this compound under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including dimerization.
Light Store in an amber or opaque containerPrevents photo-initiated polymerization.
Atmosphere Under an inert atmosphere (e.g., argon or nitrogen)Minimizes the presence of oxygen, which can participate in free-radical initiation.
Container Tightly sealed, appropriate material (e.g., glass or stainless steel)Prevents contamination and reactions with container materials.

Q5: How long can I store this compound?

The shelf life of this compound is highly dependent on the storage conditions and the initial inhibitor concentration. It is recommended to use the material as fresh as possible. For long-term storage, it is crucial to periodically re-analyze the monomer for purity and dimer content.

Analytical Detection and Quantification

Q6: How can I detect and quantify the this compound dimer?

A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of the dimer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the dimer from the monomer and confirming its identity based on its mass spectrum.[3][4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the monomer and dimer, with UV detection.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dimer and quantify its concentration relative to the monomer by integrating the respective signals.[10][11]

Q7: Can you provide a starting point for a GC-MS method to quantify the dimer?

Yes, here is a general protocol that can be adapted and optimized for your specific instrumentation.

Experimental Protocol: Quantification of this compound Dimer by GC-MS

Objective: To quantify the amount of dimer in a sample of this compound.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Internal standard (e.g., a stable chlorinated hydrocarbon with a different retention time)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a purified this compound monomer (if available, or assume the fresh monomer is >99% pure for initial assessment) and the dimer (if isolated) of known concentrations in the chosen solvent.

    • Prepare a stock solution of the internal standard.

    • Create a series of calibration standards containing varying concentrations of the monomer and dimer, each spiked with a constant concentration of the internal standard.

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample to be analyzed.

    • Dilute the sample with a known volume of the solvent.

    • Add a known amount of the internal standard to the diluted sample.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to identify the mass spectra of the monomer and dimer, then Selected Ion Monitoring (SIM) mode for accurate quantification. Select characteristic ions for the monomer, dimer, and internal standard.

  • Data Analysis:

    • Identify the retention times of the monomer, dimer, and internal standard from the chromatograms of the standards.

    • For each calibration standard, calculate the response factor for the monomer and dimer relative to the internal standard.

    • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration for both the monomer and the dimer.

    • Using the calibration curve, determine the concentration of the monomer and dimer in the analyzed sample.

    • Calculate the percentage of dimer in the original this compound sample.

References

  • This compound. PubChem. National Center for Biotechnology Information. [Link]

  • 2-Propenenitrile, 2-chloro-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • (a,b) One-pulse 1 H NMR spectrum of this compound (CAN;...). ResearchGate. [Link]

  • 2-Propenenitrile, 2-chloro-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Acrylonitrile. Wikipedia. [Link]

  • Can vinyl alcohol react as a dienophile in Diels-Alder reactions?. Chemistry Stack Exchange. [Link]

  • 2-Propenenitrile, 2-chloro-. NIST WebBook. National Institute of Standards and Technology. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Oligomer analysis by HPLC and GPC. SciTech Connect. OSTI.GOV. [Link]

  • Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews. Royal Society of Chemistry. [Link]

  • Diels Alder Reaction Mechanism and Product Trick. YouTube. [Link]

  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. National Institutes of Health. [Link]

  • Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. PubMed. [Link]

  • Process for the preparation of this compound.
  • Process for the preparation of this compound.
  • This compound as a cyclodipolarophile in 1,3-cycloadditions. 3-Cyanopyrroles. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Method 8031: Acrylonitrile by Gas Chromatography. Environmental Protection Agency. [Link]

  • Free-Radical Photopolymerization of Acrylonitrile Grafted onto Epoxidized Natural Rubber. MDPI. [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]

  • Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles. National Institutes of Health. [Link]

  • A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Mechanism of free-radical copolymerization of styrene with acrylonitrile and methacrylonitrile mediated by 2,2,6,6-tetramethyl-1-piperidinyloxy. ResearchGate. [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. OAE Publishing Inc.. [Link]

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. Agilent. [Link]

  • HPLC analysis of bioconversion of acrylonitrile to acrylamide by.... ResearchGate. [Link]

  • (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications. Royal Society of Chemistry. [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]

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Technical Support Center: Solvent Selection for 2-Chloroacrylonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-chloroacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in determining reaction outcomes. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format to ensure the scientific integrity and success of your experiments.

Section 1: Understanding the Critical Role of the Solvent

This compound is a highly reactive and versatile building block in organic synthesis, notably in the pharmaceutical and agrochemical industries.[1] Its reactivity, stemming from the electron-withdrawing nitrile group and the vinylic chloride, also makes it susceptible to side reactions, particularly polymerization.[2] The choice of solvent is paramount as it influences not only the solubility of reactants but also the reaction mechanism, rate, and the formation of undesired byproducts.

Q1: What are the primary considerations when selecting a solvent for a reaction with this compound?

When selecting a solvent, it is crucial to consider its polarity, protic or aprotic nature, and its potential to participate in the reaction. The ideal solvent should:

  • Fully dissolve all reactants: Ensuring a homogeneous reaction mixture is essential for optimal reaction kinetics.

  • Be inert under the reaction conditions: The solvent should not react with the starting materials, reagents, or products.[3]

  • Facilitate the desired reaction pathway: Different solvents can favor specific mechanisms, such as SN2, SNAr, or Diels-Alder reactions.

  • Minimize side reactions: A key challenge with this compound is preventing polymerization.[4] The solvent can play a significant role in mitigating this.

Section 2: Troubleshooting Common Issues in Nucleophilic Substitution Reactions

Nucleophilic substitution is a common transformation involving this compound. However, yields can be compromised by solvent-related issues.

Q2: My nucleophilic substitution reaction is giving a low yield. How can the solvent be the culprit?

Low yields in nucleophilic substitution reactions with this compound are frequently linked to the solvent's properties. The two primary nucleophilic substitution mechanisms to consider are SN2 and Michael addition-elimination. The solvent's polarity and its ability to form hydrogen bonds play a crucial role.[5]

Troubleshooting Low Yields in Nucleophilic Substitution:

Solvent Type Potential Issue Explanation Recommended Action
Polar Protic (e.g., Ethanol, Methanol, Water) Reduced NucleophilicityProtic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of this compound.[5] This effect is particularly pronounced for smaller, more electronegative nucleophiles.Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6] These solvents solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[7]
Polar Protic (e.g., Alcohols) Side reaction with the solventAlcohols can act as nucleophiles, leading to the formation of ether byproducts, especially at elevated temperatures or under basic conditions.[8][9]Use a non-nucleophilic solvent. If a protic solvent is necessary for solubility, consider using a more sterically hindered alcohol like tert-butanol to minimize its nucleophilic attack.
Nonpolar (e.g., Toluene, Hexane) Poor solubility of nucleophileMany common nucleophiles, especially ionic ones (e.g., sodium azide, sodium cyanide), have poor solubility in nonpolar solvents, leading to a heterogeneous reaction mixture and slow reaction rates.Use a polar aprotic solvent. If a nonpolar solvent is required for other reasons (e.g., a Diels-Alder reaction), consider using a phase-transfer catalyst to shuttle the nucleophile into the organic phase.[10]
Polar Aprotic (e.g., DMF, Acetonitrile) Reaction with the solvent under strongly basic conditionsSome polar aprotic solvents can react with strong bases. For instance, DMF can be a source of dimethylamine under certain conditions.[11]If using a very strong base (e.g., NaH), opt for a more inert polar aprotic solvent like THF or dioxane.

Section 3: Managing Polymerization - A Critical Challenge

The high reactivity of this compound makes it prone to spontaneous polymerization, a major cause of failed reactions and purification difficulties.[2]

Q3: My reaction mixture is turning viscous and forming a solid. How can I prevent the polymerization of this compound?

Uncontrolled polymerization is a common pitfall. The choice of solvent, along with other reaction parameters, is critical in preventing this unwanted side reaction.

Strategies to Prevent Polymerization:

  • Use of Inhibitors: Commercially available this compound often contains inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[4] For many applications, it is not necessary to remove the inhibitor. If removal is required, it should be done immediately before use by passing the monomer through a column of basic alumina.[4]

  • Solvent Choice:

    • Dilution: Running the reaction at a lower concentration by using more solvent can help dissipate heat and reduce the likelihood of initiating polymerization.[4]

    • Inertness: Solvents that can act as radical initiators should be avoided. For example, aged ethers can contain peroxides that can trigger polymerization.[4]

  • Temperature Control: Exothermic reactions can lead to a rapid increase in temperature, which can initiate polymerization. Maintaining a controlled, low temperature is crucial.

  • Exclusion of Light and Air: Some polymerization processes can be initiated by light or oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can be beneficial.[4]

Polymerization_Prevention cluster_Proactive_Measures Proactive Measures cluster_Reaction_Control In-Reaction Control Inhibitor_Check Check for Inhibitor Reaction_Mixture Reaction_Mixture Inhibitor_Check->Reaction_Mixture Inert_Atmosphere Use Inert Atmosphere Inert_Atmosphere->Reaction_Mixture Solvent_Purity Ensure Solvent Purity Solvent_Purity->Reaction_Mixture Low_Concentration Maintain Low Concentration Low_Concentration->Reaction_Mixture Temperature_Control Strict Temperature Control Temperature_Control->Reaction_Mixture Light_Exclusion Protect from Light Light_Exclusion->Reaction_Mixture This compound This compound This compound->Reaction_Mixture Desired_Product Desired_Product Reaction_Mixture->Desired_Product Successful Reaction Polymerization Polymerization Reaction_Mixture->Polymerization Uncontrolled Conditions

Caption: Workflow for preventing polymerization.

Section 4: Solvent Effects in Specific Reaction Types

Q4: I am planning a Diels-Alder reaction with this compound. What is the best solvent choice?

For Diels-Alder reactions, which are typically concerted and non-polar in nature, the solvent choice is guided by different principles than for ionic reactions.

  • Nonpolar Solvents: Solvents like toluene or xylene are often preferred for Diels-Alder reactions as they do not significantly solvate the transition state, which can be beneficial.[12]

  • Avoiding Side Reactions: Even in a non-ionic reaction like the Diels-Alder, the propensity of this compound to polymerize remains a concern, especially at the elevated temperatures often required for these reactions. Therefore, the inclusion of a polymerization inhibitor is highly recommended.[13]

Q5: How does solvent choice affect reactions of this compound with amines or thiols?

Reactions with amines and thiols are common in drug development. The nucleophilicity of these species is highly dependent on the solvent.

  • Amines: In polar aprotic solvents, the nucleophilicity of amines generally correlates with their basicity.[14] However, in polar protic solvents, hydrogen bonding can significantly reduce the nucleophilicity of primary and secondary amines. Therefore, for SNAr-type reactions with amines, polar aprotic solvents like DMF or acetonitrile are generally preferred.

  • Thiols: Thiols are excellent nucleophiles.[15] Their reactions with this compound are also best carried out in polar aprotic solvents to maximize the reactivity of the thiolate anion, which is a much stronger nucleophile than the neutral thiol.[16] In protic solvents, the equilibrium between the thiol and the more nucleophilic thiolate is less favorable.

Section 5: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine in a Polar Aprotic Solvent
  • To a solution of the amine (1.0 eq.) in anhydrous DMF, add a non-nucleophilic base such as diisopropylethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophilic_Substitution_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Step1 Dissolve amine and base in anhydrous DMF Step2 Cool to 0 °C Step1->Step2 Step3 Add this compound solution dropwise Step2->Step3 Step4 Warm to RT and stir for 2-4h Step3->Step4 Step5 Quench with water and extract Step4->Step5 Step6 Wash, dry, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7

Caption: Workflow for nucleophilic substitution.

References

  • EP0771787B1, Process for the preparation of this compound, Google Patents.

  • Preventing polymerization of acrylonitrile derivatives during reaction, Benchchem.

  • Acrylonitrile, Wikipedia.

  • Polar Protic and Polar Aprotic Solvents, Chemistry Steps.

  • Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide, Benchchem.

  • US2546238A, Inhibition of acrylonitrile polymerization, Google Patents.

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents, Master Organic Chemistry.

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR, PubMed Central.

  • Solvent Selection Guides: Summary and Further Reading, Royal Society of Chemistry.

  • This compound, PubChem.

  • US5679826A, Process for the preparation of this compound, Google Patents.

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients, MDPI.

  • optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide, Benchchem.

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships, Organic & Biomolecular Chemistry (RSC Publishing).

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1, St. Paul's Cathedral Mission College.

  • Sayam Sen Gupta, Krishnaswami S. Raja, Eiton Kaltgrad, Erica Strable, and MG Finn - Supporting Information, The Scripps Research Institute.

  • Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile, Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Troubleshooting low yields in nucleophilic substitution of triazines, Benchchem.

  • comparative study of different synthetic routes to 2-(4-Chlorophenoxy)acetonitrile, Benchchem.

  • Substituent Effects on Regioselectivity of the Diels-Alder Reactions: Reactions of 10-Allyl-1,8-dichloroanthracene with this compound, 1-Cyanovinyl Acetate and Phenyl Vinyl Sulfone, ResearchGate.

  • Polar Protic and Aprotic Solvents, Chemistry LibreTexts.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities, Journal of Biomedical Research & Environmental Sciences.

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile, ResearchGate.

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent, ACS Publications.

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean, MDPI.

  • Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity, RSC Publishing.

  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent, NIH.

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution, University of California, Riverside.

  • Synthesis of Organic Azide as reactant for "click" chemistry reaction?, ResearchGate.

  • 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides, Chemistry LibreTexts.

  • Polymer conformation in mixed aqueous-polar organic solvents, ResearchGate.

  • Chloroacetonitrile, PubChem.

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides, The University of Northern Colorado.

  • Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone.RTM. in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction, ResearchGate.

  • Comparative Study between 2‐Furonitrile and 2‐Cyanopyridine as Dehydrants in Direct Synthesis of Dialkyl Carbonates from CO2 and Alcohols over Cerium Oxide Catalyst, ResearchGate.

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Technical Support Center: Catalyst Selection for 2-Chloroacrylonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloroacrylonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve the efficiency and yield of your reactions.

Frequently Asked Questions (FAQs)

Section 1: Catalyst Systems & Reaction Mechanism

Q1: What is the most efficient and industrially viable method for synthesizing this compound?

The most advantageous and widely adopted method involves a two-step, one-pot process starting from acrylonitrile.[1][2] This process consists of:

  • Chlorination: The addition of elemental chlorine across the double bond of acrylonitrile to form the intermediate, 2,3-dichloropropionitrile.

  • Dehydrochlorination (Thermal Cleavage): The elimination of hydrogen chloride (HCl) from 2,3-dichloropropionitrile to yield the final product, this compound.

The key to the efficiency of this process lies in using a catalyst system that is effective for both steps, eliminating the need for intermediate purification and catalyst removal, which were significant drawbacks of older methods.[1]

Q2: Which catalyst system is recommended for the acrylonitrile chlorination and subsequent cleavage?

We strongly recommend a homogeneous catalyst system comprising dimethylformamide (DMF) and a pyridine derivative .[1][2] This system has proven superior to older heterogeneous catalysts (like alkali metal phosphates or carbonates) for several reasons:

  • High Efficiency: It effectively catalyzes both the initial chlorination and the subsequent thermal cleavage.

  • Simplified Workflow: The crude 2,3-dichloropropionitrile intermediate, containing the DMF/pyridine catalyst, can be directly used in the cleavage step without any intermediate workup, filtration, or addition of other catalysts.[1][2]

  • Reduced Waste: It avoids the production of highly polluted, solid waste associated with the filtration of heterogeneous catalysts.[1]

  • Excellent Yields: Overall yields for the two-step process are reported to be high, often around 87%.[1][2]

In contrast, using heterogeneous catalysts requires a filtration step and often intermediate distillation of the 2,3-dichloropropionitrile, complicating the process and potentially lowering the overall yield.[1]

Q3: How does the DMF/Pyridine catalyst system function mechanistically?

While the precise mechanism is complex, the DMF and pyridine components play synergistic roles. Pyridine is known to act as a catalyst in the chlorination of acrylonitrile.[2] It is believed to form a complex with chlorine, activating it for electrophilic addition to the acrylonitrile double bond. DMF, an acid amide, also catalyzes the chlorination, and the combination of the two in specific ratios appears to optimize the reaction rate and selectivity.[1]

Crucially, this same system facilitates the subsequent thermal elimination of HCl. The basic nature of pyridine can assist in the abstraction of a proton, while the polar, aprotic nature of DMF provides a suitable medium for the E2 elimination reaction to proceed at an elevated temperature.

Section 2: Troubleshooting & Optimization

Q4: My overall yield of this compound is low (<70%). What are the likely causes?

Low yield is a common issue that can typically be traced to several factors. Consult the table below to diagnose the problem.

SymptomPossible Cause(s)Recommended Actions
Low Overall Yield Suboptimal Catalyst System: Using pyridine alone can result in yields as low as 60%.[1][2] Use of inefficient heterogeneous catalysts can also be a factor.Implement the recommended DMF/pyridine catalyst system. Ensure the molar ratio of DMF to pyridine is optimized, typically between 7.5:1 and 2:1.[1]
Incorrect Reaction Temperatures: The chlorination step is highly exothermic. Poor temperature control can lead to side reactions. The cleavage step requires a specific temperature window to proceed efficiently without product degradation.For chlorination, maintain a temperature of 25-45°C.[1] For thermal cleavage, maintain the liquid phase temperature between 90-140°C.[1][2]
Polymerization of Product: this compound can readily polymerize, especially at elevated temperatures during cleavage and distillation.[3][4]Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture before thermal cleavage and final distillation.[3]
Loss During Workup: Older protocols involving intermediate distillation of 2,3-dichloropropionitrile inherently lead to material loss.Use the one-pot method where the crude product from chlorination is directly heated for the cleavage step, minimizing handling and transfer losses.[1]

Q5: I am observing the formation of unwanted byproducts. How can I improve the selectivity of the reaction?

Byproduct formation is primarily controlled by the catalyst system and reaction conditions.

  • Avoid Heterogeneous Catalysts: While catalysts like sodium hydrogen carbonate can produce the 2,3-dichloropropionitrile intermediate in high yield, they are not suitable for the direct cleavage step and require careful removal to avoid side reactions in subsequent steps.[1][5]

  • Strict Temperature Control: As mentioned, maintaining the chlorination temperature between 25-45°C is critical.[1] Overheating can lead to undesired side reactions.

  • Monitor Chlorine Addition: Ensure chlorine gas is bubbled through the reaction mixture at a controlled rate. An excess of unreacted chlorine can lead to over-chlorination or other side reactions. The reaction endpoint can be monitored by Gas Chromatography (GC).[6]

Q6: The reaction mixture becomes very thick and difficult to stir. What is happening?

This issue is most common when using older methods, particularly those involving thionyl chloride and pyridine for related syntheses, which are known to form thick slurries.[7] In the context of acrylonitrile chlorination, significant thickening could indicate:

  • Precipitation of Catalyst Byproducts: This was a major issue with heterogeneous phosphate catalysts, which had to be used in large molar quantities.[1]

  • Uncontrolled Polymerization: Premature polymerization of acrylonitrile or the product can drastically increase viscosity.

To resolve this, ensure you are using the soluble DMF/pyridine catalyst system and consider adding a polymerization inhibitor early if you suspect this is the cause.

Experimental Workflow & Protocols

Overall Synthesis Workflow

The recommended workflow is designed for efficiency, minimizing handling and purification steps.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Thermal Cleavage cluster_2 Step 3: Purification Acrylonitrile Acrylonitrile Reactor1 Jacketed Reactor (25-45°C) Acrylonitrile->Reactor1 Chlorine Chlorine Gas (Cl2) Chlorine->Reactor1 Catalyst Catalyst System: DMF + Pyridine Derivative Catalyst->Reactor1 CrudeDCPN Crude 2,3-Dichloropropionitrile (contains catalyst) Reactor1->CrudeDCPN Exothermic Addition Reactor2 Distillation Reactor (90-140°C) CrudeDCPN->Reactor2 Direct Transfer Product This compound (Distills with HCl) Reactor2->Product Elimination Reaction Purification Final Distillation Product->Purification Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reactor2 FinalProduct Pure this compound (>99%) Purification->FinalProduct

Caption: One-pot synthesis workflow for this compound.

Protocol: Synthesis via DMF/Pyridine Catalysis

This protocol is synthesized from established patent literature and represents a highly efficient method.[1][2]

Materials:

  • Acrylonitrile

  • Dimethylformamide (DMF)

  • Pyridine (or a suitable derivative)

  • Chlorine gas

  • Hydroquinone (polymerization inhibitor)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Reactor Setup: Charge a multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser with a gas outlet. Purge the system with nitrogen.

  • Charge Reagents: To the reactor, add acrylonitrile. Then, add the catalyst system: DMF (approx. 0.1 to 20 mol% based on acrylonitrile) and pyridine. A typical molar ratio of DMF to pyridine is between 7.5:1 and 2:1.[1]

  • Chlorination: Cool the reactor jacket to maintain an internal temperature of 25-45°C. Begin stirring and introduce a slow, steady stream of chlorine gas through the gas inlet tube below the liquid surface. Monitor the reaction temperature closely, as this step is exothermic. Continue chlorine addition until GC analysis shows complete consumption of acrylonitrile.

  • Transition to Cleavage: Once chlorination is complete, stop the chlorine flow. Add a small amount of hydroquinone (e.g., 0.1-0.5 wt%) to the crude 2,3-dichloropropionitrile mixture to prevent polymerization.

  • Thermal Cleavage & Distillation: Reconfigure the reactor for distillation by attaching a distillation column. Heat the reactor so the liquid phase reaches a temperature of 90-140°C (a range of 90-110°C is often preferred).[1]

  • Product Collection: As the mixture is heated, this compound and hydrogen chloride will form and distill off. The HCl gas is typically removed at the head of the column via the condenser, while the this compound condensate is collected. An overhead temperature of around 85°C is expected.[1][2]

  • Final Purification: The collected distillate can be subjected to a final fractional distillation, again in the presence of an inhibitor, to achieve high purity (>99%).

References

  • Decker, J., et al. (1997). Process for the preparation of this compound. U.S. Patent No. 5,679,826.
  • Decker, J., et al. (2001). Process for the preparation of this compound. European Patent No. EP0771787B1.
  • PrepChem. (n.d.). Preparation of this compound. PrepChem.com. [Link]

  • Scotti, F., & Frazza, E. J. (1963). The Synthesis and Reactions of β-Chloroacrylonitrile. The Journal of Organic Chemistry, 28(7), 1889-1892.
  • Dow Chemical Co. (1967). Process for producing this compound. U.S. Patent No. 3,312,729.
  • Wikipedia. (n.d.). Acrylonitrile. Wikipedia. [Link]

  • Ethyl Corp. (1984). Chloroacetonitrile synthesis. U.S. Patent No. 4,476,059.
  • E. I. du Pont de Nemours & Co. (1949). Production of vinyl cyanide. U.S. Patent No. 2,476,771.
  • Zhang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research.
  • American Cyanamid Co. (1962). Process for the production of acrylonitrile from acetylene and hydrogen cyanide. U.S. Patent No. 3,053,881.
  • Li, H., et al. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.
  • Cavani, F., & Ballarini, N. (2008). NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS.
  • Fengchen Group Co., Ltd. (n.d.). This compound: A Key Intermediate in Pharmaceutical Synthesis. Fengchen Group. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • E. I. du Pont de Nemours & Co. (1947). Catalytic synthesis of vinyl cyanide. U.S. Patent No. 2,417,068.
  • Ataman Kimya. (n.d.). VINYL CYANIDE. Ataman Kimya. [Link]

  • Cavani, F., & Ballarini, N. (2008). NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS. CORE.

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Navigating the Challenges of 2-Chloroacrylonitrile: A Technical Support Guide for Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-chloroacrylonitrile. This highly reactive and versatile building block is instrumental in the synthesis of a wide array of molecular targets. However, its hazardous nature and propensity for unwanted side reactions during work-up demand a thorough and informed approach. This guide provides in-depth, experience-driven answers to common challenges encountered during the work-up of reactions containing this compound, ensuring both the integrity of your experiment and the safety of your laboratory personnel.

Core Properties and Hazards of this compound: A Quick Reference

Before proceeding to specific work-up procedures, it is crucial to be thoroughly familiar with the intrinsic properties and hazards of this compound. This understanding forms the basis for all safe handling and troubleshooting protocols.

PropertyValueCitation
Appearance Colorless to light yellow liquid[1]
Boiling Point 88-89 °C[2]
Density 1.096 g/mL at 25 °C[2]
Flash Point 6 °C (42.8 °F)[3]
Hazards Highly flammable, highly toxic (fatal if swallowed, in contact with skin, or if inhaled), causes severe skin burns and eye damage, suspected carcinogen, readily polymerizes.[1][2][3]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that you may encounter during the work-up of your this compound-containing reaction. The advice provided is grounded in established safety protocols and practical laboratory experience.

Quenching the Reaction: Taming the Reactivity

Q1: My reaction is complete. How do I safely quench the excess this compound before proceeding with the work-up?

A1: Quenching unreacted this compound requires a careful and controlled approach to avoid rapid, exothermic polymerization or the release of toxic gases. The primary goal is to neutralize its reactivity in a manageable way.

Expert Insight: Direct quenching with strong aqueous acids or bases is generally not recommended as the initial step, as it can catalyze vigorous polymerization. A two-step quenching protocol is often the safest and most effective strategy.

Recommended Quenching Protocol:

  • Initial Quench with a Protic, Non-Aqueous Solvent:

    • Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of any potential exothermic reactions.

    • Slowly add a slight excess of a nucleophilic alcohol, such as isopropanol or n-butanol. These alcohols will react with the electrophilic double bond of this compound in a conjugate addition, effectively neutralizing it.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete reaction with the quenching agent.

  • Aqueous Quench:

    • After the initial quench, you can proceed with a more traditional aqueous work-up. Slowly add a saturated aqueous solution of a mild quenching agent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • The choice between a mildly acidic or basic quench will depend on the stability of your desired product.

Causality: The initial quench with an alcohol serves to "tame" the highly reactive Michael acceptor nature of this compound under controlled, non-aqueous conditions. This prevents the violent polymerization that can be initiated by the addition of water, especially under basic conditions.

Q2: I've observed the formation of a viscous or solid mass in my flask during the quench. What is happening and what should I do?

A2: The formation of a viscous liquid or solid during quenching is a strong indication of polymerization.[4] This is a hazardous situation as the polymerization can be highly exothermic and proceed uncontrollably.

Immediate Actions:

  • Cool the reaction vessel immediately in a large ice-water bath to dissipate heat and slow down the polymerization rate.

  • If possible and safe to do so, dilute the reaction mixture with a suitable, inert solvent to help control the temperature and reduce the concentration of the monomer.

  • Do not seal the flask tightly , as pressure can build up from any evolved gases or an increase in temperature.

Prevention is Key:

  • Ensure adequate cooling before and during the quenching process.

  • Add the quenching agent slowly and in a controlled manner.

  • Consider adding a polymerization inhibitor , such as hydroquinone (HQ) or its monomethyl ether (MEHQ), to the reaction mixture before starting the quench, especially if you are working on a larger scale or if the reaction work-up is expected to be lengthy.

Extraction and Phase Separation: Isolating Your Product

Q3: I'm having trouble with emulsion formation during the extraction of my product. How can I break the emulsion?

A3: Emulsions are a common problem when working with chlorinated solvents and can be particularly persistent in reactions involving polar, nitrogen-containing compounds.

Troubleshooting Emulsions:

  • "Salting out": Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with different polarity might help to break the emulsion.

Expert Insight: Often, the best solution is to prevent emulsion formation in the first place. This can be achieved by removing the reaction solvent (e.g., via rotary evaporation) before the aqueous work-up and then redissolving the residue in the desired extraction solvent.[5]

dot

Caption: Workflow for Extraction and Troubleshooting Emulsions.

Purification: Achieving the Desired Purity

Q4: What are the best methods for purifying my product from a reaction containing this compound?

A4: The choice of purification method will depend on the physical and chemical properties of your product (e.g., solid vs. liquid, polarity, thermal stability).

  • Column Chromatography: This is a versatile and widely used method for purifying a broad range of compounds.

    • Choosing the Stationary Phase: Silica gel is the most common stationary phase. For very polar or basic compounds, alumina (basic or neutral) may be a better choice.

    • Solvent System: A systematic approach to solvent system selection using thin-layer chromatography (TLC) is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: For liquid products with sufficient thermal stability, distillation (simple, fractional, or vacuum) can be an excellent purification technique.

Safety Note: When purifying by distillation, it is crucial to ensure that all traces of unreacted this compound have been removed to prevent polymerization in the distillation pot upon heating. Adding a small amount of a polymerization inhibitor like hydroquinone to the distillation flask is a wise precaution.[6]

Waste Disposal: Responsible Management of Hazardous Materials

Q5: How should I dispose of waste generated from a reaction involving this compound?

A5: All waste containing this compound, including aqueous layers from extractions, used chromatography adsorbents, and contaminated labware, must be treated as hazardous waste.[1]

Waste Management Protocol:

  • Segregation: Keep all this compound-containing waste separate from other waste streams.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Contains this compound."

  • Containerization: Use appropriate, sealed containers for liquid and solid waste.

  • Neutralization of Reactive Waste: Before disposal, it is good practice to quench any unreacted this compound in the waste streams using the methods described in Q1.

  • Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.[7][8]

dot

Waste_Management A Reaction Work-up B Aqueous Waste A->B C Organic Waste A->C D Solid Waste (e.g., Celite®, drying agents) A->D E Quench Unreacted 2-CAN B->E C->E F Segregated Hazardous Waste Container D->F E->F G Proper Labeling F->G H Institutional Disposal Protocol G->H

Caption: Waste Management Flowchart for this compound Reactions.

Conclusion: A Proactive Approach to Safety and Success

Working with this compound demands a proactive and informed approach to experimental design and execution, particularly during the critical work-up phase. By understanding the inherent reactivity of this compound and implementing the robust procedures outlined in this guide, you can mitigate risks, troubleshoot effectively, and achieve your synthetic goals with confidence. Always prioritize safety by wearing appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and being prepared for potential hazards.

References

  • 2-Chloroacetonitrile synthesis. (1984). U.S. Patent 4,476,059.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122.
  • Nitrile Hydrolysis. Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • Michael Addition. Chemistry LibreTexts. (2023, August 2). Retrieved from [Link]

  • Basic hydrolysis of α-chloronitrile to ketone. Chemistry Stack Exchange. (2017, March 15). Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. (n.d.). Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. (n.d.). Retrieved from [Link]

  • Acrylonitrile Analysis. Applied Analytics. (n.d.). Retrieved from [Link]

  • Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. (2018, April 9). [Video]. YouTube. Retrieved from [Link]

  • Preparation of this compound. PrepChem. (n.d.). Retrieved from [Link]

  • Process for producing this compound. (1967). U.S. Patent 3,312,729.
  • Preparation of this compound. PrepChem.com. (n.d.). Retrieved from [Link]

  • Process for the preparation of this compound. (1997). European Patent EP0771787B1.
  • This compound. PubChem. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Dienophile Reactivity: 2-Chloroacrylonitrile vs. Maleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a powerful and elegant tool for the construction of six-membered rings, a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. The judicious selection of the diene and dienophile is paramount to the success of this [4+2] cycloaddition, dictating not only the reaction's efficiency but also its stereochemical outcome. This guide provides an in-depth, objective comparison of two potent dienophiles: 2-chloroacrylonitrile and maleic anhydride. By examining their electronic and steric characteristics, supported by experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Differences in Dienophile Performance

FeatureThis compoundMaleic Anhydride
Activating Groups Cyano (-CN), Chloro (-Cl)Two Carbonyls (-C=O) in an anhydride ring
Reactivity HighVery High
Stereoselectivity Generally favors the exo productPredominantly favors the endo product
Steric Hindrance Moderate, from the chloro and cyano groupsSignificant, due to the cyclic anhydride structure

Delving Deeper: A Mechanistic and Experimental Comparison

The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[1][2] Both this compound and maleic anhydride are highly effective dienophiles due to the potent electron-withdrawing nature of their substituents.

Maleic Anhydride: The Archetype of a Reactive Dienophile

Maleic anhydride is a classic and highly reactive dienophile due to the synergistic electron-withdrawing effect of its two carbonyl groups.[3][4] Its rigid, cyclic structure locks the double bond in a cis conformation, which is stereospecifically transferred to the product, resulting in cis-fused ring systems.[5]

A hallmark of Diels-Alder reactions involving maleic anhydride, particularly with cyclic dienes like cyclopentadiene and furan, is the strong preference for the endo adduct.[6][7] This selectivity is attributed to favorable secondary orbital interactions between the p-orbitals of the diene and the carbonyl groups of the dienophile in the transition state.[6]

This compound: A Versatile Dienophile with Unique Stereoselectivity

This compound is also a highly reactive dienophile, activated by both a strongly electron-withdrawing cyano group and an inductive electron-withdrawing chloro group. This dual activation makes it a potent reactant in [4+2] cycloadditions.

A key distinguishing feature of this compound is its tendency to favor the formation of the exo adduct in its Diels-Alder reaction with cyclopentadiene. This is a notable exception to the "endo rule" and is primarily attributed to steric hindrance. The chloro and cyano groups on the same carbon atom create significant steric repulsion with the diene in the more compact endo transition state, making the exo pathway more favorable.

Experimental Evidence: A Comparative Look at Cyclopentadiene Reactions

To provide a concrete comparison, let's examine the Diels-Alder reaction of both dienophiles with cyclopentadiene, a highly reactive diene due to its locked s-cis conformation.[3]

Reaction with Maleic Anhydride:

The reaction between cyclopentadiene and maleic anhydride is a well-established and often-utilized transformation, known for its high yield and pronounced endo selectivity.[8][9][10] The reaction is typically rapid, often proceeding at or below room temperature.

  • Expected Outcome: High yield of the endo-adduct.

  • Reaction Time: Generally short, from minutes to a few hours.

Reaction with this compound:

While direct side-by-side comparative kinetic data is scarce in the literature, the reaction of this compound with cyclopentadiene is known to proceed efficiently. The most significant point of comparison is the stereochemical outcome.

  • Expected Outcome: Good to high yield, with a preference for the exo-adduct.

  • Reaction Time: While efficient, may require slightly more forcing conditions or longer reaction times compared to maleic anhydride to achieve comparable yields due to the steric factors influencing the transition state.

Experimental Protocols

To facilitate the practical application of this guide, detailed step-by-step methodologies for the Diels-Alder reaction of both dienophiles with cyclopentadiene are provided below.

Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Cyclopentadiene

This protocol is adapted from established laboratory procedures.[10]

Materials:

  • Maleic anhydride (1.0 g)

  • Ethyl acetate (4 mL)

  • Hexanes (4 mL)

  • Cyclopentadiene (1.0 mL, freshly cracked from dicyclopentadiene)

  • 50 mL Erlenmeyer flask

  • Ice bath

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.0 g of maleic anhydride in 4 mL of ethyl acetate. Gentle warming on a steam bath may be necessary to facilitate dissolution.

  • Allow the solution to cool to near room temperature and then add 4 mL of hexanes.

  • Cool the resulting solution in an ice bath for several minutes.

  • To the cold maleic anhydride solution, add 1.0 mL of freshly cracked, cold cyclopentadiene.

  • Gently swirl the flask. An exothermic reaction should be observed.

  • Allow the flask to stand at room temperature for approximately 10-15 minutes to ensure the reaction goes to completion.

  • If precipitation has not occurred, scratching the inside of the flask with a glass rod can induce crystallization.

  • Cool the flask in an ice bath to maximize product precipitation.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexanes.

  • Allow the product, endo-norbornene-5,6-dicarboxylic anhydride, to air dry.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

The following is a general protocol based on typical procedures for Diels-Alder reactions involving acrylonitrile derivatives.[11]

Materials:

  • This compound (1.0 equivalent)

  • Cyclopentadiene (1.2 equivalents, freshly cracked)

  • Anhydrous toluene or benzene (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add freshly cracked cyclopentadiene to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the exo- and endo-adducts.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the Diels-Alder reaction and a typical experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene (s-cis) Adduct Cyclohexene Adduct Diene->Adduct [4+2] Cycloaddition Dienophile Dienophile Dienophile->Adduct

Caption: The general mechanism of a Diels-Alder reaction.

Experimental_Workflow Reactant_Prep Reactant Preparation (e.g., cracking dicyclopentadiene) Reaction_Setup Reaction Setup (Solvent, Dienophile, Inert Atmosphere) Reactant_Prep->Reaction_Setup Diene_Addition Addition of Diene Reaction_Setup->Diene_Addition Reaction_Monitoring Reaction Monitoring (TLC) Diene_Addition->Reaction_Monitoring Workup Aqueous Workup / Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, Melting Point) Purification->Analysis

Caption: A typical experimental workflow for a Diels-Alder reaction.

Conclusion: Making the Right Choice for Your Synthesis

Both this compound and maleic anhydride are highly effective dienophiles, each offering distinct advantages.

Choose Maleic Anhydride when:

  • A high degree of endo selectivity is desired.

  • A rapid reaction under mild conditions is a priority.

  • The synthesis requires a cis-dicarboxylic anhydride functionality in the product.

Choose this compound when:

  • The synthesis targets the exo adduct.

  • A nitrile and a chloro substituent are desired in the final product, which can serve as handles for further functionalization.

  • Steric factors in the diene might hinder the approach of the bulkier maleic anhydride.

Ultimately, the choice between these two dienophiles will depend on the specific target molecule and the desired stereochemical outcome. By understanding the interplay of electronic and steric effects, researchers can strategically employ these reagents to achieve their synthetic goals with greater precision and efficiency.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
  • Kloetzel, M. C. The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions2011, 4, 1-59.
  • Chemistry LibreTexts. 16.7: Diels-Alder Stereochemistry. [Link][3]

  • Lumen Learning. The Diels-Alder reaction. [Link][5]

  • Chemistry LibreTexts. 17.16: Diels-Alder - a closer look. [Link][4]

  • University of California, Davis. 14. The Diels-Alder Cycloaddition Reaction. [Link][12]

  • Master Organic Chemistry. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? [Link][6]

  • Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link][2]

  • Cott, D. J.; Ziegler, K. J.; Owens, V. P.; Glennon, J. D.; Graham, A. E.; Holmes, J. D. Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry2005 , 7 (2), 105–110.[13]

  • Brainly. In the Diels-Alder reaction of maleic anhydride and furan, calculate the theoretical yield of the adduct. [Link][14]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. A Microscale Approach to Organic Laboratory Techniques, 5th ed.; Cengage Learning: Boston, MA, 2013.
  • Studylib. Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. [Link][15]

  • Studylib. Diels-Alder Reaction Lab: Cyclopentadiene & Maleic Anhydride. [Link][10]

  • Scribd. Diels Alder Lab. [Link][16]

  • Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link][7]

  • Paddon-Row, M. N.; Sherburn, M. S. The simplest Diels–Alder reactions are not endo-selective. Chemical Science2020 , 11 (44), 12053–12059.[17]

  • Taylor, R. T.; Goins, C. M.; Taylor, K. R. Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sci. Forum2015 , 1, 1.[18]

  • Master Organic Chemistry. Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link][19]

  • Google Docs. Lab report #4: Diels-Alder Reaction. [20]

  • YouTube. Endo and Exo Selectivity in the Diels-Alder Reaction. [Link][21]

  • ResearchGate. Diels–Alder reaction between cyclopentadiene and acrylonitrile. [Link][22]

  • Scribd. Diels Alder Lab. [Link][23]

  • Salavati-fard, T.; Davis, M. E. Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ACS Catalysis2020 , 10 (15), 8419–8429.[24]

  • Cauët, E.; et al. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances2015 , 5 (118), 97281-97289.[25]

  • Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link][26]

  • YouTube. Chem 334: Diels-Alder Reaction. [Link][27]

  • Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. [Link][28]

  • ResearchGate. Diels-Alder reaction between cyclopentadiene and acrylonitrile. EDC... [Link]

  • YouTube. Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. [Link][29]

  • Houk, K. N.; Strozier, R. W. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. J. Am. Chem. Soc.1973 , 95 (12), 4094–4096.[11]

  • ResearchGate. Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile;... [Link][30]

  • Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. [Link][1]

  • ResearchGate. (PDF) Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. [Link][31]

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A Comparative Analysis of the Reactivity of 2-Chloroacrylonitrile and Methyl Acrylate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Activated alkenes, such as acrylates and their derivatives, are fundamental building blocks in a myriad of chemical transformations, most notably in carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth technical comparison of the reactivity of two such activated alkenes: 2-chloroacrylonitrile and methyl acrylate. By examining their performance in key chemical reactions and providing a foundation in their underlying electronic and steric properties, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Molecular Structure and Electronic Profile: The Foundation of Reactivity

The reactivity of this compound and methyl acrylate is fundamentally governed by the electronic nature of their substituents and the resulting polarization of the carbon-carbon double bond.

This compound possesses two potent electron-withdrawing groups directly attached to the alkene: a nitrile (-CN) group and a chlorine (-Cl) atom at the α-position. Both groups exert a strong inductive effect, pulling electron density away from the double bond. This renders the β-carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[1][2]

Methyl acrylate , in contrast, features a methyl ester (-COOCH₃) group. While the carbonyl group is electron-withdrawing, its effect is less pronounced than the combined influence of the nitrile and chloro groups in this compound. The ester group primarily activates the double bond for conjugate addition.[3]

This disparity in electronic profiles is the primary determinant of the significant difference in reactivity between these two molecules.

Comparative Reactivity in Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for these substrates. The enhanced electrophilicity of the β-carbon in this compound makes it a significantly more potent Michael acceptor than methyl acrylate.

Table 1: Predicted Relative Reactivity in Michael Additions

FeatureThis compoundMethyl AcrylateRationale
Relative Rate Very HighModerateStronger electron-withdrawing groups (-Cl, -CN) in this compound lead to a more electrophilic β-carbon.
Nucleophile Scope Broad (soft and hard nucleophiles)Broad (primarily soft nucleophiles)The high reactivity of this compound allows for reactions with a wider range of nucleophiles.
Reaction Conditions Often proceeds at or below room temperatureMay require heating or catalysisThe lower activation energy for nucleophilic attack on this compound allows for milder reaction conditions.
Visualizing the Michael Addition Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Reactants Nucleophile (Nu⁻) + Activated Alkene Intermediate Enolate Intermediate Reactants->Intermediate Enolate Enolate Intermediate Product Michael Adduct Enolate->Product ProtonSource H⁺ Source

Caption: Generalized mechanism of the Michael addition reaction.

Comparative Reactivity in Radical Polymerization

Both this compound and methyl acrylate readily undergo free-radical polymerization to form polymers with a variety of applications.[1][4] The rate of polymerization is influenced by the stability of the propagating radical and the reactivity of the monomer.

Acrylates, in general, polymerize more rapidly than methacrylates due to reduced steric hindrance at the α-position.[5] While direct comparative kinetic data for the homopolymerization of this compound and methyl acrylate is scarce, the electronic effects of the substituents again play a crucial role. The electron-withdrawing groups on this compound can influence the stability of the propagating radical and the rate of monomer addition.

Table 2: Predicted and Known Parameters in Radical Polymerization

ParameterThis compoundMethyl AcrylateRationale / Reference
Tendency to Polymerize High[6]High[7]Both are activated alkenes susceptible to radical polymerization.
Propagation Rate Constant (k_p) at 60°C (L mol⁻¹ s⁻¹) Data not available~24,000[4]This value for methyl acrylate provides a benchmark for acrylate polymerization rates.
Copolymerization Behavior Readily copolymerizes[6]Readily copolymerizes with various monomers (e.g., acrylonitrile)[8]Both monomers are versatile partners in copolymerization reactions.
Visualizing the Radical Polymerization Workflow

G Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (R•) Initiator->Radical Initiation Propagating_Radical Propagating Radical (RM•) Radical->Propagating_Radical Addition to Monomer Monomer Monomer (M) Growing_Chain Growing Polymer Chain (RMn•) Propagating_Radical->Growing_Chain Propagation Termination Termination Growing_Chain->Termination

Caption: Key stages in a free-radical polymerization process.

Comparative Reactivity in Diels-Alder Reactions

Both this compound and methyl acrylate can act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings.[9][10] The reactivity of a dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, which lower the energy of the LUMO.

Given the superior electron-withdrawing capacity of the substituents on this compound compared to methyl acrylate, it is predicted to be the more reactive dienophile. This heightened reactivity can lead to higher yields and the ability to participate in cycloadditions with less reactive dienes.

Table 3: Predicted Relative Reactivity in Diels-Alder Reactions

FeatureThis compoundMethyl AcrylateRationale
Relative Rate HighModerateThe more electron-deficient double bond in this compound leads to a smaller HOMO-LUMO gap with the diene.[11]
Diene Scope BroadBroadBoth are effective dienophiles, but this compound is expected to react with a wider range of dienes under milder conditions.
Lewis Acid Catalysis EffectiveHighly Effective[12]Lewis acid catalysis can enhance the reactivity of both dienophiles by coordinating to the electron-withdrawing group.
Visualizing the Diels-Alder Reaction

G Diene Diene Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (this compound or Methyl Acrylate) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Caption: The concerted mechanism of the Diels-Alder cycloaddition.

Experimental Protocols for Reactivity Comparison

To obtain direct comparative data for the reactivity of this compound and methyl acrylate, the following experimental protocols can be employed.

Protocol 1: Comparative Kinetics of Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the reaction progress and the determination of reaction rates.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chosen nucleophile (e.g., benzylamine) in a deuterated solvent (e.g., CDCl₃).

    • Prepare separate stock solutions of this compound and methyl acrylate in the same deuterated solvent, each containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Reaction Setup:

    • In an NMR tube, combine the nucleophile stock solution and the internal standard.

    • Acquire a ¹H NMR spectrum at time t=0.

    • Initiate the reaction by adding a precise volume of either the this compound or methyl acrylate stock solution.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.[13][14]

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to the disappearance of the reactants and the appearance of the product, relative to the constant integral of the internal standard.

    • Plot the concentration of the reactants and/or product as a function of time to determine the reaction kinetics and calculate the rate constants.

Protocol 2: Comparative Rate of Polymerization by Gravimetry

This method provides a straightforward way to compare the overall rate of polymerization.

  • Reaction Setup:

    • In separate, identical reaction vessels, prepare solutions of this compound and methyl acrylate in a suitable solvent (e.g., toluene).

    • Add a radical initiator (e.g., azobisisobutyronitrile, AIBN) to each solution at the same concentration.

    • Place the reaction vessels in a constant temperature bath.

  • Sampling:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the polymerization in the aliquot by adding an inhibitor (e.g., hydroquinone).

  • Polymer Isolation and Quantification:

    • Precipitate the polymer from each aliquot by adding the solution to a non-solvent (e.g., methanol).

    • Filter, wash, and dry the precipitated polymer to a constant weight.

  • Data Analysis:

    • Calculate the percent conversion of monomer to polymer at each time point.

    • Plot the percent conversion versus time for both monomers to compare their polymerization rates under the specified conditions.[15]

Conclusion and Field-Proven Insights

The evidence strongly indicates that This compound is a significantly more reactive substrate than methyl acrylate in common synthetic transformations such as Michael additions and Diels-Alder reactions. This heightened reactivity stems from the powerful, cumulative electron-withdrawing effects of the chloro and nitrile substituents, which render the β-carbon of the double bond highly electrophilic.

For the synthetic chemist, this translates to several practical advantages when using this compound:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive substrates.

  • Broader Substrate Scope: The enhanced reactivity allows for successful reactions with a wider array of less reactive nucleophiles and dienes.

  • Faster Reaction Times: Increased reaction rates can lead to improved throughput and efficiency in multi-step syntheses.

However, the high reactivity of this compound also necessitates careful handling and storage to prevent unwanted polymerization.[6] Methyl acrylate, while less reactive, remains a versatile and widely used building block, particularly in polymer chemistry where its polymerization characteristics are well-established.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired balance between reactivity and stability. The experimental protocols provided herein offer a robust framework for researchers to quantify these reactivity differences within the context of their own specific applications.

References

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Spectroscopic analysis (NMR, MS) of 2-chloroacrylonitrile adducts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Chloroacrylonitrile Adducts by NMR and Mass Spectrometry

Introduction: The Analytical Challenge of this compound

This compound (2-CAN) is a reactive industrial monomer whose toxicological profile is of significant interest to researchers in environmental science, toxicology, and drug development. Its high electrophilicity, driven by the electron-withdrawing nitrile and chlorine groups, makes it susceptible to nucleophilic attack by biological macromolecules. This reactivity leads to the formation of covalent adducts with proteins and DNA, which are implicated in its mechanisms of toxicity and carcinogenicity.[1][2] Understanding the formation and structure of these adducts is paramount for assessing exposure, elucidating toxicological pathways, and developing potential safety interventions.

This guide provides a comprehensive comparison of the two cornerstone techniques for this analytical challenge: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for the unambiguous identification and structural characterization of 2-CAN adducts.

The Chemistry of Adduct Formation: A Michael Addition Paradigm

The primary mechanism for the reaction of 2-CAN with biological nucleophiles is a Michael addition reaction. The electron-deficient β-carbon of the alkene is a prime target for soft nucleophiles, particularly the thiol groups of cysteine residues in glutathione (GSH) and proteins.

The causality is clear: the polarization of the carbon-carbon double bond by the adjacent nitrile and chlorine substituents creates a potent electrophilic center. Thiolates (R-S⁻), being strong nucleophiles, readily attack this center, leading to a stable thioether linkage. This reaction is a critical first step in the potential detoxification or, conversely, the toxicological activation of the compound.

Caption: Michael addition of a thiol nucleophile to this compound.

Mass Spectrometry (MS): The Vanguard for Detection and Identification

Mass spectrometry is the ideal first-line technique for screening and identifying potential 2-CAN adducts due to its exceptional sensitivity and ability to provide precise molecular weight information. When coupled with liquid chromatography (LC), it allows for the separation of adducts from complex biological matrices prior to detection.

Expertise in Action: Why ESI-HRMS is the Tool of Choice

Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process.[3] This is critical for adduct analysis as it preserves the intact covalent adduct, which might otherwise fragment. The primary ion observed is typically the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS), for instance, using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable for this work. The rationale is that HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula of the adduct. This is a self-validating step; a measured mass that matches the theoretical mass of a putative adduct to four or five decimal places provides very strong evidence of its identity.

Comparative Data: Predicted Masses of Common 2-CAN Adducts

For any screening study, predicting the target masses is the first step. The table below compares the theoretical exact masses for adducts with common biological thiols. Note the inclusion of sodium adducts ([M+Na]⁺), as these are frequently and unavoidably observed in ESI-MS.[4][5]

NucleophileAdduct FormulaAdduct TypeTheoretical m/z
CysteineC₆H₇ClN₂O₂S[M+H]⁺207.0046
[M+Na]⁺229.0041
N-acetylcysteine (NAC)C₈H₁₁ClN₂O₃S[M+H]⁺249.0152
[M+Na]⁺271.0147
Glutathione (GSH)C₁₃H₁₉ClN₄O₆S[M+H]⁺395.0843
[M+Na]⁺417.0838
Trustworthiness Through Tandem MS (MS/MS)

While HRMS provides the "what," tandem mass spectrometry (MS/MS) provides the "how it's connected." In an MS/MS experiment, the parent adduct ion is isolated and fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint.

For glutathione adducts, a characteristic fragmentation is the neutral loss of the pyroglutamic acid moiety (129.0426 Da).[6][7] Observing this specific loss from a parent ion with the correct high-resolution mass is considered the gold standard for identifying GSH adducts in complex mixtures.[8][9]

Experimental Protocol: LC-MS/MS Screening for GSH Adducts
  • Sample Preparation (GSH Trapping Assay):

    • Incubate 2-CAN (e.g., 10 µM) with human liver microsomes (1 mg/mL protein) or a similar biological system.

    • Include a high concentration of glutathione (e.g., 1-5 mM) as the trapping agent.

    • Initiate the reaction with an NADPH regenerating system and incubate at 37°C.

    • Quench the reaction at various time points (e.g., 0, 15, 30, 60 min) with an equal volume of cold acetonitrile.

    • Centrifuge to pellet precipitated protein and transfer the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a gradient elution from 98% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 10-15 minutes. The formic acid aids in protonation for positive mode ESI.

  • MS Detection (Data-Dependent Acquisition):

    • Perform a full scan MS analysis in positive ion mode over a range of m/z 100-1000 using an HRMS instrument.

    • Set up a data-dependent MS/MS experiment to trigger fragmentation on the most intense ions in each scan, OR specifically on the predicted m/z of the GSH adduct (395.0843).

    • For targeted analysis, set the instrument to perform a precursor ion scan for m/z 272 (the γ-glutamyl-dehydroalanyl-glycine fragment) or a neutral loss scan for 129 Da.[7]

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (395.0843).

    • Verify the mass accuracy is < 5 ppm.

    • Analyze the corresponding MS/MS spectrum for the characteristic neutral loss of 129 Da and other expected fragments.

Nuclear Magnetic Resonance (NMR): The Arbiter of Structure

While MS is superb for detection, NMR spectroscopy is the definitive tool for unambiguous structure elucidation.[10] It provides direct evidence of covalent bond formation and the precise location of atoms relative to one another. For novel adducts or when MS/MS data is ambiguous, NMR is indispensable.

Expertise in Action: Interpreting Spectral Transformations

The power of NMR lies in comparing the spectrum of the adduct to that of the parent 2-CAN. The formation of a thioether adduct via Michael addition results in predictable and dramatic changes:

  • ¹H NMR: The two distinct vinyl proton signals of 2-CAN (typically between 6.1-6.3 ppm) will disappear completely.[11] They are replaced by new signals in the aliphatic region (typically 3.0-4.5 ppm) corresponding to the newly formed -S-CH₂-CH(Cl)- moiety. The coupling patterns (J-coupling) between these new protons provide direct evidence of their connectivity.

  • ¹³C NMR: The sp² carbons of the double bond in 2-CAN (around 115-125 ppm) will vanish and be replaced by sp³ carbon signals at higher field (typically 40-60 ppm).[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are the final arbiters of structure.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled to each other, confirming the -CH₂-CH- fragment.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the connection of the sulfur atom from the nucleophile to the CH₂ group of the former 2-CAN molecule.[13]

NMR_Workflow cluster_synthesis Adduct Synthesis & Purification cluster_analysis NMR Analysis cluster_elucidation Structure Confirmation Synthesis Synthesize Adduct (e.g., 2-CAN + NAC) Purification Purify via HPLC Synthesis->Purification H1 1. Acquire ¹H Spectrum (Identify key proton signals) Purification->H1 C13 2. Acquire ¹³C Spectrum (Identify carbon signals) H1->C13 HSQC 3. Acquire HSQC (Link ¹H to direct ¹³C) C13->HSQC COSY 4. Acquire COSY (Confirm ¹H-¹H connectivity) HSQC->COSY HMBC 5. Acquire HMBC (Confirm long-range C-H connectivity) COSY->HMBC Structure Unambiguous Structure Elucidation HMBC->Structure

Caption: A logical workflow for the definitive structural analysis of an adduct by NMR.

Comparative Data: Characteristic NMR Chemical Shifts (δ, ppm)

This table provides an illustrative comparison between 2-CAN and a hypothetical N-acetylcysteine (NAC) adduct. Actual values will vary with solvent and other factors.

MoietyAtom2-CAN (Observed/Predicted)NAC-Adduct (Predicted)Rationale for Change
Vinyl~6.24 (d)[11]N/ASaturation of double bond
~6.15 (d)[11]N/ASaturation of double bond
~118N/ASaturation of double bond
~122N/ASaturation of double bond
Aliphatic-S-C H₂-N/A~3.5New methylene group adjacent to sulfur
-C H(Cl)-N/A~4.8New methine group adjacent to Cl and CN
Nitrile-C≡N~116[12]~117Minor change due to altered electronic environment
Experimental Protocol: NMR Structural Elucidation
  • Sample Preparation: NMR is significantly less sensitive than MS, requiring a pure sample on the order of 1-10 mg.[14] The adduct must first be synthesized on a sufficient scale and purified, typically by preparative HPLC.

  • Solvent Selection: Dissolve the purified adduct in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) that fully solubilizes the compound.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess purity and identify the key proton resonances.

    • Acquire a 1D ¹³C spectrum (or use the ¹³C projection from a 2D experiment).

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton correlations.

    • Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons to their directly attached carbons.

    • Acquire a 2D ¹H-¹³C HMBC spectrum, optimizing the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.

  • Structure Assembly: Systematically use the correlations from the 2D spectra to piece together the molecular structure, confirming the site of attachment and the integrity of the nucleophile and 2-CAN fragments.

Conclusion: An Integrated Approach for Confident Characterization

Neither MS nor NMR alone tells the whole story. The most robust and trustworthy scientific approach involves an integrated workflow.[15]

  • Screening and Hypothesis Generation (LC-MS): Use sensitive LC-HRMS and MS/MS to rapidly screen biological samples, detect potential adducts, and propose candidate structures based on accurate mass and fragmentation patterns. This is the discovery phase.

  • Confirmation and Unambiguous Proof (NMR): For novel or particularly important adducts identified by MS, perform targeted chemical synthesis and purification followed by full 1D and 2D NMR analysis. This is the validation phase.

By leveraging the strengths of each technique—the sensitivity of MS and the structural resolving power of NMR—researchers, scientists, and drug development professionals can confidently and accurately characterize this compound adducts, paving the way for a deeper understanding of their biological impact.

References

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Unveiling Molecular Architectures: A Comparative Guide to X-ray Crystallography of Compounds Derived from 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. Among the arsenal of analytical techniques, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level architecture of compounds in the solid state.[1][2][3][4] This guide offers an in-depth, comparative analysis of the application of X-ray crystallography to an important class of synthetic building blocks: derivatives of 2-chloroacrylonitrile. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and functional materials.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative grounded in experience, explaining not just how to perform the analysis, but why specific choices are made, and how to interpret the results within the broader context of structural science. We will explore the unparalleled insights offered by this technique, compare its performance with other common analytical methods, and provide a practical, self-validating workflow for obtaining high-quality crystallographic data.

The Unambiguous Answer: Why X-ray Crystallography is the Gold Standard

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the connectivity and solution-state conformation of a molecule, X-ray crystallography provides an unambiguous, high-resolution map of atomic positions in the solid state.[5][6] This distinction is critical for this compound derivatives for several key reasons:

  • Absolute Stereochemistry: Many derivatives possess chiral centers. X-ray crystallography can directly determine the absolute configuration of these centers, which is crucial for pharmacological activity.

  • Isomer Differentiation: It can unequivocally distinguish between geometric isomers (E/Z) and positional isomers, which may have very similar spectroscopic signatures but vastly different chemical properties.

  • Intermolecular Interactions: The analysis reveals not just the molecule itself, but how it packs in a crystal lattice. This provides invaluable information about hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the material's bulk properties and can inform drug design.[3]

  • Conformational Analysis: It provides a precise snapshot of the molecule's preferred conformation in the solid state, including critical bond lengths, bond angles, and torsion angles.[2][7]

A Comparative Analysis: Crystallography in Context

No single technique tells the whole story. A comprehensive characterization of this compound derivatives relies on a suite of analytical methods. The following table compares X-ray crystallography with other common techniques, highlighting their respective strengths and weaknesses for this class of compounds.

Technique Information Provided Strengths for this compound Derivatives Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[2]Unambiguous structure determination; reveals subtle stereochemical and conformational details.[1][7]Requires a single, diffraction-quality crystal, which can be challenging to grow.[4] Provides solid-state data only.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), solution-state conformation, dynamic processes.[5]Excellent for determining the carbon-hydrogen framework and for studying molecules in a biologically relevant solution state.[8][9]Can be ambiguous for complex stereochemistry; does not provide precise bond lengths or angles.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res MS).Confirms molecular formula and identifies impurities.Provides no information on 3D structure or connectivity.
Infrared (IR) & Raman Spectroscopy Presence of functional groups (e.g., C≡N, C=C, C-Cl).[10]Quick and simple confirmation of the nitrile group (strong band around 2220-2230 cm⁻¹).[10]Provides limited structural information beyond functional group identification.

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized this compound derivative to a refined crystal structure is a meticulous process. Each step is critical for the final quality of the data. This workflow is designed to be self-validating, with checkpoints to ensure success before proceeding.

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction (Data Collection) mounting->diffractometer Screening integration Data Integration & Reduction diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution hkl file refinement Refinement & Validation solution->refinement Initial Model final_structure Final Structure & Reporting refinement->final_structure CIF File

Sources

A Comparative Guide to Ketene Equivalents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Ketenes, with their unique RR'C=C=O structure, are exceptionally potent reactive intermediates for this purpose.[1][2] However, their high electrophilicity and tendency to dimerize or polymerize make them notoriously unstable and challenging to handle directly.[1][2] This guide offers an in-depth, comparative review of ketene equivalents—more stable chemical surrogates that either generate ketenes in situ or mimic their reactivity in a controlled fashion. We will delve into the mechanistic underpinnings, comparative performance, and practical applications of the most vital classes of these reagents, providing researchers with the insights needed to select the optimal tool for their synthetic challenges.

The Dilemma of Direct Ketene Use: Stability vs. Reactivity

The synthetic power of ketenes lies in the sp-hybridized central carbon, which renders the molecule highly electrophilic and susceptible to nucleophilic attack and cycloaddition reactions.[1][3][4] This reactivity is the foundation for cornerstone transformations like the Staudinger synthesis of β-lactams and the formation of various carboxylic acid derivatives.[1][3][5] Yet, this same reactivity is their greatest drawback. Most ketenes, particularly monosubstituted variants, are too unstable for isolation and storage, readily reacting with themselves.[1][2] The development of ketene equivalents bypasses this problem, offering methods to harness ketene reactivity without the need to handle the transient intermediate itself.

Core Strategies for Taming Ketene Reactivity: A Comparative Analysis

The selection of a ketene equivalent is a critical strategic decision, contingent on factors like functional group tolerance, desired reaction type (cycloaddition vs. acylation), and scalability. Here, we compare the most prevalent strategies.

Acyl Chlorides: The Classic In Situ Generation

The dehydrohalogenation of acyl chlorides using a tertiary amine base is the oldest and most direct method for generating ketenes in situ.[3][6] The amine abstracts an α-proton, leading to the elimination of HCl and the formation of the transient ketene, which is immediately consumed by a co-reagent.

Mechanism: Ketene Formation from an Acyl Chloride

G AcylChloride R₂CH-COCl Acyl Chloride Enolate [R₂C=C(O⁻)Cl] Enolate Intermediate AcylChloride->Enolate + Et₃N Base Et₃N Triethylamine Ketene R₂C=C=O Ketene Enolate->Ketene - Cl⁻ Salt Et₃NH⁺Cl⁻ Ammonium Salt Ketene->Salt + Et₃NH⁺ G Diazoketone R-CO-CHN₂ α-Diazoketone Carbene R-CO-C̈H Acylcarbene Intermediate Diazoketone->Carbene hν, Δ, or Metal - N₂ Ketene RCH=C=O Ketene Carbene->Ketene 1,2-Rearrangement

Caption: Ketene generation via the Wolff rearrangement of an α-diazoketone.

  • Expert Insight: The Wolff rearrangement is exceptionally versatile. Because it can be triggered under neutral conditions (especially photochemically or with catalysts like silver oxide), it exhibits excellent functional group tolerance. [7][8]This makes it a superior choice for complex molecule synthesis where sensitive moieties would not survive the basic conditions of the acyl chloride method. Its application in ring-contraction strategies is particularly noteworthy. [9][7]* Advantages: The only byproduct is nitrogen gas, leading to significantly cleaner reactions and simpler purifications. [9]* Limitations: α-Diazoketones are potentially explosive and must be handled with appropriate care. The preparation of the diazoketone adds an extra step to the synthetic sequence.

Ketene Silyl Acetals: Stable and Nucleophilic Surrogates

Unlike the previous methods which generate transient, electrophilic ketenes, ketene silyl acetals are stable, isolable enolate surrogates. [10]They function as nucleophilic ketene equivalents, reacting readily with a variety of electrophiles. [10][11]

  • Expert Insight: Ketene silyl acetals fundamentally change the reactivity profile. Instead of the ketene acting as the electrophile in a [2+2] cycloaddition, the ketene silyl acetal acts as a potent nucleophile in Mukaiyama-type aldol and Michael reactions. [10]This opens a completely different set of possible transformations. The trimethylsilyl group enhances stability and solubility, making them easy to handle under a range of conditions. [10]* Advantages: High stability, ease of handling, and a unique nucleophilic reactivity pattern.

  • Limitations: Their synthesis often requires strong bases and anhydrous conditions. They do not undergo the pericyclic reactions characteristic of true ketenes.

Performance Comparison
FeatureAcyl Chloride / Amine BaseWolff RearrangementKetene Silyl Acetal
Reactivity Type Electrophilic (Cycloadditions)Electrophilic (Cycloadditions)Nucleophilic (Acylations)
Reaction Conditions Basic, often cryogenicNeutral (Photochemical/Catalytic)Generally neutral or Lewis acidic
Key Byproducts Ammonium SaltsNitrogen Gas (N₂)Silyl Halides
Functional Group Tolerance Moderate to LowHighHigh
Handling & Safety Corrosive reagentsPotentially explosive precursorsGenerally stable, moisture sensitive
Primary Application Staudinger β-Lactam SynthesisRing Contractions, Arndt-EistertAldol/Michael Additions

Experimental Protocol: Staudinger Synthesis of a β-Lactam

This protocol details a typical Staudinger [2+2] cycloaddition using the acyl chloride/amine base method for in situ ketene generation. This procedure is self-validating; the formation of the triethylammonium chloride precipitate provides a visual cue for the reaction's initiation, and the progress can be reliably tracked via TLC.

Materials:

  • Phenylacetic acid chloride (1.0 equiv)

  • N-Benzylideneaniline (imine, 1.0 equiv)

  • Triethylamine (Et₃N, 1.2 equiv, freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere glassware (N₂ or Ar)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, nitrogen inlet, and dropping funnel, add the imine (1.0 equiv) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirred imine solution.

  • Ketene Generation & Trapping: Dissolve phenylacetic acid chloride (1.0 equiv) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cold reaction mixture over 30-45 minutes. A white precipitate (Et₃NH⁺Cl⁻) should form.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the imine by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired β-lactam.

Workflow: Staudinger Synthesis

G cluster_workflow Staudinger Synthesis Protocol A 1. Dissolve Imine in anhydrous DCM, cool to 0 °C B 2. Add Triethylamine A->B C 3. Add Acid Chloride solution dropwise B->C D 4. Warm to RT, stir 3-5h (Monitor by TLC) C->D E 5. Aqueous Workup (Quench, Extract) D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify via Column Chromatography F->G H Final Product: β-Lactam G->H

Caption: A step-by-step workflow for the synthesis of a β-lactam.

Conclusion and Outlook

Ketene equivalents are indispensable tools in the synthetic chemist's arsenal, providing controlled and reliable access to the diverse reactivity of ketenes. While the classic acyl chloride method remains a cost-effective and straightforward option, the Wolff rearrangement offers superior cleanliness and functional group compatibility for more delicate substrates. In parallel, nucleophilic surrogates like ketene silyl acetals provide an entirely different strategic approach for constructing complex molecules. The continued development of new catalytic methods for generating ketenes under even milder conditions promises to further expand the utility of these remarkable intermediates, empowering researchers in the discovery and development of new medicines and materials.

References

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  • Wiley Online Library. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]

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A Comparative DFT Study of Dienophile Reactivity: Unveiling the Role of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Chemistry and Drug Development

In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, a structural motif prevalent in numerous natural products and pharmaceutical agents.[1][2] The efficiency and selectivity of this Nobel prize-winning reaction are critically dependent on the electronic nature of the reacting partners: the diene and the dienophile.[3][4] This guide provides a deep dive into the computational assessment of dienophile reactivity using Density Functional Theory (DFT), with a particular focus on the electronically distinct dienophile, 2-chloroacrylonitrile.

As a Senior Application Scientist, the aim here is not merely to present data but to illuminate the underlying principles that govern reactivity. We will explore how modern computational tools can predict, rationalize, and guide experimental efforts in harnessing the power of the Diels-Alder reaction.

Theoretical Pillars of Reactivity Analysis

To computationally dissect the reactivity of dienophiles, we stand on the shoulders of three major theoretical frameworks. Each provides a unique lens through which to view the intricate dance of electrons during a chemical reaction.

Frontier Molecular Orbital (FMO) Theory

Pioneered by Kenichi Fukui, FMO theory simplifies the complex orbital interactions between molecules to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] In a typical "normal electron-demand" Diels-Alder reaction, the reaction rate is governed by the energy gap between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[4][6] A smaller HOMO-LUMO gap signifies a stronger stabilizing interaction, leading to a lower activation barrier and a faster reaction.[4][6] Electron-withdrawing groups on the dienophile, such as the nitrile (-CN) and chlorine (-Cl) in this compound, lower the LUMO energy, thereby enhancing reactivity.[3]

Conceptual Density Functional Theory (Conceptual DFT)

Conceptual DFT provides a robust framework for quantifying the intrinsic reactivity of molecules through a set of global and local descriptors.[7][8] For assessing dienophile reactivity, the global electrophilicity index (ω) is particularly insightful.[8][9][10] Defined by Parr, this index measures the stabilization in energy when a system acquires additional electronic charge from the environment.[11] A higher electrophilicity index indicates a greater propensity of a molecule to act as an electrophile, which directly translates to higher reactivity for a dienophile in a normal electron-demand Diels-Alder reaction.[8]

The Activation Strain Model (ASM)

Also known as the Distortion/Interaction Model, the ASM deconstructs the activation energy (ΔE‡) of a reaction into two key components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int) .[12][13][14]

  • Strain Energy (ΔE_strain): This is the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state.[11]

  • Interaction Energy (ΔE_int): This represents the stabilizing interaction between the distorted reactants in the transition state.[11]

This model provides a powerful causal link between molecular structure and reactivity.[12][13][15] For instance, a dienophile that is pre-distorted towards its transition state geometry will have a lower strain energy contribution to the activation barrier.[14]

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and reproducible workflow for the DFT-based comparative analysis of dienophile reactivity. The emphasis is on not just what to do, but why each step is crucial for scientific rigor.

Step-by-Step Computational Methodology
  • Geometry Optimization:

    • Action: Optimize the ground state geometries of the diene (e.g., 1,3-butadiene or cyclopentadiene) and a series of dienophiles (e.g., ethylene, acrylonitrile, methyl acrylate, maleic anhydride, and this compound).

    • Causality: This step finds the lowest energy conformation of each molecule, which is the starting point for any reaction. An accurate initial geometry is fundamental for reliable energy calculations.

    • Method: A popular and well-benchmarked functional for pericyclic reactions is B3LYP or M06-2X.[16][17][18] A basis set such as 6-31G(d) or larger is typically sufficient for geometry optimizations.[18][19]

  • Frequency Analysis:

    • Action: Perform a frequency calculation on each optimized structure.

    • Causality: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. For transition states, a single imaginary frequency corresponding to the reaction coordinate is expected.

  • Transition State (TS) Search:

    • Action: Locate the transition state structure for the Diels-Alder reaction between the chosen diene and each dienophile.

    • Causality: The TS represents the highest energy point along the reaction pathway. Its energy relative to the reactants determines the activation energy (ΔE‡), a key indicator of reaction kinetics.

    • Method: Use a TS optimization algorithm (e.g., QST2, QST3, or Berny optimization with an initial guess). Follow this with a frequency calculation to verify the presence of a single imaginary frequency.

  • Energy Calculations and Reactivity Descriptor Analysis:

    • Action: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set like def2-TZVP) for greater accuracy.[15] From the output, extract the HOMO and LUMO energies to calculate the FMO gap and the global electrophilicity index (ω). The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the sum of the energies of the reactants.

    • Causality: This step provides the quantitative data for comparing the reactivity of the different dienophiles.

Below is a Graphviz diagram illustrating this computational workflow.

Computational_Workflow cluster_reactants Reactant Preparation cluster_optimization Geometry Optimization (B3LYP/6-31G(d)) cluster_validation Validation cluster_ts Transition State Search cluster_analysis Analysis (Higher Level of Theory) Diene Diene Geometry Opt_Diene Optimized Diene Diene->Opt_Diene Dienophile Dienophile Geometry Opt_Dienophile Optimized Dienophile Dienophile->Opt_Dienophile Freq_Diene Frequency Analysis (0 Imaginary Freq) Opt_Diene->Freq_Diene Freq_Dienophile Frequency Analysis (0 Imaginary Freq) Opt_Dienophile->Freq_Dienophile TS_Search TS Optimization Freq_Diene->TS_Search SPE Single Point Energy Freq_Diene->SPE Freq_Dienophile->TS_Search Freq_Dienophile->SPE TS_Freq TS Frequency Analysis (1 Imaginary Freq) TS_Search->TS_Freq TS_Freq->SPE Analysis Calculate: - ΔE‡ - FMO Gap - Electrophilicity (ω) SPE->Analysis

Caption: Computational workflow for the DFT analysis of Diels-Alder reactivity.

Comparative Analysis of Dienophile Reactivity

To illustrate the power of this approach, we present a comparative analysis of this compound against a selection of common dienophiles in their reaction with 1,3-butadiene. The data presented in the table below is representative of what would be obtained from the described computational protocol, calculated at the M06-2X/def2-TZVP//B3LYP/6-31G(d) level of theory.

DienophileLUMO Energy (eV)Electrophilicity (ω) (eV)Activation Energy (ΔE‡) (kcal/mol)
Ethylene1.980.1527.5
Acrylonitrile0.451.8520.1
Methyl Acrylate0.511.6221.3
This compound -0.15 2.55 17.8
Maleic Anhydride-0.893.1815.2

Note: These are illustrative values based on typical computational results and trends reported in the literature.

In-Depth Analysis of this compound

The data clearly positions this compound as a highly reactive dienophile. Let's dissect the reasons based on our theoretical pillars:

  • FMO Perspective: this compound possesses a significantly lower LUMO energy (-0.15 eV) compared to ethylene and even acrylonitrile. This is due to the combined inductive and mesomeric electron-withdrawing effects of both the chlorine atom and the nitrile group. This lowered LUMO leads to a smaller HOMO(diene)-LUMO(dienophile) energy gap, resulting in a stronger orbital interaction and a lower activation barrier.[3][4]

  • Conceptual DFT Perspective: With an electrophilicity index (ω) of 2.55 eV, this compound is classified as a strong electrophile.[8] This value is substantially higher than that of acrylonitrile (1.85 eV), indicating a greater energetic stabilization upon accepting electrons, which is the essence of its role in a normal electron-demand Diels-Alder reaction. The high ω value strongly correlates with its low activation energy.[11]

  • Activation Strain Model Perspective: While not explicitly quantified in the table, the ASM would likely reveal that the transition state for the reaction of this compound is stabilized by a highly favorable interaction energy (ΔE_int). This strong interaction, driven by the powerful electron-accepting nature of the dienophile, would more than compensate for the strain energy (ΔE_strain) required to distort the reactants. The presence of the chlorine atom can also influence the asynchronicity of the transition state, potentially leading to a more favorable interaction profile.[2]

Conclusion

This guide has demonstrated how a synergistic application of Frontier Molecular Orbital theory, Conceptual DFT, and the Activation Strain Model, underpinned by a rigorous computational protocol, can provide profound insights into dienophile reactivity. The case of this compound highlights the predictive power of these methods, rationalizing its high reactivity through the quantifiable metrics of LUMO energy and electrophilicity. For researchers in synthetic chemistry and drug development, leveraging these computational tools is not just an academic exercise; it is a strategic advantage, enabling the rational design of Diels-Alder reactions for the efficient synthesis of complex molecular architectures.

References

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A Comparative Guide to the Characterization of Polyacrylonitrile Modified with 2-Chloroacrylonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of polyacrylonitrile (PAN) polymers, with a specific focus on the characterization of PAN modified by the incorporation of 2-chloroacrylonitrile (CAN) analogs. For researchers, scientists, and professionals in drug development, understanding how subtle changes in polymer composition can impact physicochemical properties is paramount. This document moves beyond standard protocols to explain the causal relationships between monomer composition and the resulting polymer characteristics, offering field-proven insights into the analytical workflows required for comprehensive characterization.

Introduction to Polyacrylonitrile and Its Conventional Synthesis

Polyacrylonitrile (PAN) is a synthetic, semi-crystalline polymer prized for its thermal stability, chemical resistance, and high strength.[1] These properties make it an essential precursor for high-performance carbon fibers, as well as a component in filtration membranes, textiles, and various copolymers like styrene-acrylonitrile (SAN) and acrylonitrile butadiene styrene (ABS).[1]

The synthesis of PAN is most commonly achieved through free-radical polymerization of the acrylonitrile monomer.[1] The initiation of this chain reaction is typically accomplished using two main classes of initiators:

  • Azo Initiators: Molecules like azobisisobutyronitrile (AIBN) that thermally decompose to generate free radicals.

  • Redox Initiators: A pair of compounds that undergo an oxidation-reduction reaction to produce free radicals, often used in aqueous polymerization systems.[2]

The choice of initiator and polymerization method (e.g., solution, suspension, or emulsion polymerization) significantly influences the molecular weight, polydispersity, and, ultimately, the material properties of the resulting PAN.[3]

The Role of this compound Analogs in Modifying PAN

While not a conventional initiator, this compound (CAN) and its analogs are intriguing vinyl monomers for modifying the properties of PAN.[4][5] The introduction of a halogen atom onto the polymer backbone can impart significant changes in thermal behavior, solubility, and reactivity. Although direct studies on CAN as a primary initiator are scarce, its incorporation as a comonomer provides a clear indication of its potential influence on the final polymer.

The polymerization of acrylonitrile in the presence of a CAN analog would proceed via a free-radical mechanism. The CAN can be incorporated into the growing polymer chain, resulting in a copolymer with unique characteristics.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Δ M_AN Acrylonitrile (AN) R->M_AN Reacts with P1 Growing Chain (P•) P2 P-AN• M_CAN This compound (CAN) P3 P-CAN• P1->M_AN Adds to P1->M_CAN Adds to P_dead Dead Polymer P1->P_dead Combination or Disproportionation

Caption: Hypothetical free-radical copolymerization of acrylonitrile and this compound.

Comparative Performance Analysis: Standard PAN vs. CAN-Modified PAN

The introduction of a chlorinated comonomer is expected to significantly alter the properties of PAN. Based on studies of PAN copolymers with other halogenated monomers, such as vinylidene chloride (VDC), we can project the following performance differences.

PropertyStandard PAN (Homopolymer)CAN-Modified PAN (Copolymer)Rationale for Difference
Thermal Stability (TGA) Higher onset of degradation (>300 °C)Lower onset of degradationThe C-Cl bond is weaker than C-H and C-C bonds, providing an initiation site for thermal decomposition at lower temperatures. This can be advantageous for controlled carbonization.
Exothermic Behavior (DSC) Sharp, high-energy exothermic peakBroader, lower-temperature exothermic peakThe presence of chlorine can initiate cyclization reactions at lower temperatures, leading to a more controlled and less violent release of heat.
Flame Retardancy FlammableEnhanced flame retardancyHalogenated compounds act as flame retardants by scavenging free radicals in the gas phase during combustion.[6]
Solubility Soluble in polar aprotic solvents (DMF, DMSO)Potentially altered solubility profileThe introduction of the polar C-Cl bond can change the polymer's interaction with solvents.
Spectroscopic Signature (FTIR) Characteristic C≡N stretch at ~2244 cm⁻¹C≡N stretch at ~2244 cm⁻¹, plus additional peaks corresponding to C-Cl vibrations.The presence of the C-Cl bond will introduce new vibrational modes.

Experimental Protocols for Polymer Characterization

To validate the performance differences outlined above, a series of standardized characterization techniques should be employed. The following protocols are designed to provide a comprehensive understanding of the polymer's properties.

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Methodology:

  • Prepare polymer solutions in a suitable solvent (e.g., N,N-Dimethylformamide with 0.05 M LiBr) at a concentration of approximately 2-5 mg/mL.

  • Filter the solutions through a 0.45 µm PTFE filter to remove any particulates.

  • Calibrate the GPC system using narrow-polydispersity polystyrene or poly(methyl methacrylate) standards.

  • Inject the polymer samples into the GPC system equipped with a refractive index (RI) detector.

  • Analyze the resulting chromatograms to determine Mn, Mw, and PDI relative to the calibration standards.

Thermal Analysis: DSC and TGA

Objective: To evaluate the thermal stability and transitions of the polymers.

Methodology for Differential Scanning Calorimetry (DSC):

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell and heat under a nitrogen atmosphere at a rate of 10 °C/min from room temperature to 400 °C.

  • Record the heat flow as a function of temperature to identify the onset and peak of exothermic events associated with cyclization.

Methodology for Thermogravimetric Analysis (TGA):

  • Accurately weigh 10-15 mg of the polymer sample into a ceramic TGA pan.

  • Place the pan in the TGA furnace and heat under a nitrogen or air atmosphere at a rate of 10 °C/min from room temperature to 800 °C.

  • Record the weight loss as a function of temperature to determine the onset of degradation and the char yield at high temperatures.

Spectroscopic Analysis: FTIR and NMR

Objective: To confirm the chemical structure and incorporation of the CAN comonomer.

Methodology for Fourier-Transform Infrared Spectroscopy (FTIR):

  • Prepare a thin film of the polymer by casting from a solution or prepare a KBr pellet by mixing the polymer with dry KBr.

  • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, paying close attention to the nitrile (C≡N) stretch around 2244 cm⁻¹ and any new peaks in the C-Cl stretching region (typically 600-800 cm⁻¹).[7]

Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts and integration of the peaks to confirm the polymer backbone structure and the presence of protons and carbons adjacent to the chlorine atom in the CAN units.

G cluster_workflow Characterization Workflow Start Polymer Synthesis (PAN and CAN-Modified PAN) GPC GPC (Mw, Mn, PDI) Start->GPC Thermal Thermal Analysis Start->Thermal Spectroscopy Spectroscopic Analysis Start->Spectroscopy End Comparative Analysis GPC->End DSC DSC (Cyclization Exotherm) Thermal->DSC TGA TGA (Degradation Temp, Char Yield) Thermal->TGA DSC->End TGA->End FTIR FTIR (Functional Groups) Spectroscopy->FTIR NMR NMR (Chemical Structure) Spectroscopy->NMR FTIR->End NMR->End

Caption: Experimental workflow for the comparative characterization of PAN polymers.

Structure-Property Relationships

The incorporation of CAN into the PAN backbone establishes a clear structure-property relationship that can be leveraged for specific applications.

G Structure Incorporation of This compound Property1 Lower Thermal Degradation Temperature Structure->Property1 Property2 Modified Cyclization (Lower Temp, Broader Peak) Structure->Property2 Property3 Enhanced Flame Retardancy Structure->Property3 Application1 Controlled Carbonization for Carbon Fibers Property1->Application1 Property2->Application1 Application2 Flame-Retardant Textiles and Materials Property3->Application2

Caption: Logical relationship between the incorporation of this compound and the resulting polymer properties and applications.

Conclusion

The characterization of polyacrylonitrile polymers initiated or modified by this compound analogs reveals a significant deviation from the properties of standard PAN. The presence of the chloro-group acts as an internal catalyst for thermal decomposition and cyclization, lowering the temperatures at which these events occur. This modification can be strategically employed to create PAN-based materials with enhanced flame retardancy or to facilitate more controlled processing conditions for carbon fiber production. A comprehensive analytical approach, combining chromatography, thermal analysis, and spectroscopy, is essential for fully elucidating the structure-property relationships in these modified polymers.

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A Comparative Guide to Thermal vs. Lewis Acid-Catalyzed Reactions of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, 2-chloroacrylonitrile stands out as a highly versatile C3 building block. Its unique electronic structure, featuring a nitrile group, a chlorine atom, and a carbon-carbon double bond, makes it a potent reactant in a variety of transformations, most notably cycloaddition reactions for the construction of complex cyclic systems.[1] The activation of this powerful dienophile is paramount to achieving high yields and selectivities. This guide provides an in-depth comparison of the two primary strategies for its activation: classical thermal induction and Lewis acid catalysis.

Mechanistic Foundations: A Tale of Two Activation Pathways

The reactivity of this compound in cycloadditions, such as the Diels-Alder reaction, is governed by the principles of Frontier Molecular Orbital (FMO) theory, which describes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the dienophile, this compound).[2] The efficiency of the reaction is inversely proportional to the energy gap between these two orbitals. Both thermal and catalytic methods aim to facilitate this interaction, but they do so in fundamentally different ways.

Thermal Reactions: Brute Force Activation

In the absence of a catalyst, the Diels-Alder reaction is a concerted, pericyclic process that relies on thermal energy to overcome the activation barrier.[3] Sufficient heat (typically 80-160 °C or higher) provides the necessary energy for the molecules to adopt the correct transition state geometry, allowing for the formation of two new sigma bonds.

However, this approach has inherent limitations. The high temperatures can be detrimental to sensitive functional groups on the substrates. Furthermore, highly reactive dienophiles like this compound are susceptible to competing side reactions under thermal stress, most notably radical-initiated polymerization, which can significantly reduce the yield of the desired cycloadduct.[4][5] In some cases, polymerization can become the dominant pathway.[5]

Lewis Acid Catalysis: Finessed Electronic Activation

Lewis acid catalysis offers a more elegant and efficient alternative. A Lewis acid, an electron-pair acceptor (e.g., AlCl₃, BF₃, SnCl₄, TiCl₄), coordinates to a Lewis basic site on the this compound molecule.[6][7] In this case, the most likely coordination site is the nitrogen atom of the nitrile group.[8]

This coordination has a profound electronic effect:

  • LUMO Energy Reduction : The Lewis acid withdraws electron density from the dienophile, significantly lowering the energy of its LUMO.[9] This narrows the HOMO-diene/LUMO-dienophile energy gap, dramatically accelerating the reaction rate according to FMO theory.[10][11]

  • Enhanced Polarization : The complexation increases the polarization of the dienophile's double bond, leading to more effective orbital overlap in the transition state. This enhancement often translates to superior regioselectivity and stereoselectivity.[6][12]

  • Reduced Pauli Repulsion : More recent computational studies suggest an additional, crucial role for the Lewis acid. By polarizing electron density away from the reacting C=C double bond, the Lewis acid reduces the destabilizing steric Pauli repulsion between the electron clouds of the diene and dienophile, further lowering the activation barrier.[7][10]

This catalytic activation allows reactions to proceed under much milder conditions (often at room temperature or below), preserving thermally labile groups and often preventing undesirable side reactions like polymerization.[13][14]

Head-to-Head Performance Comparison

The choice between thermal and Lewis acid-catalyzed methods depends on the specific substrate, desired outcome, and process limitations. The following table summarizes the key performance differences, using a representative Diels-Alder reaction between cyclopentadiene and this compound as a model.

ParameterThermal MethodLewis Acid-Catalyzed MethodRationale & Justification
Catalyst NoneAlCl₃ (0.2 - 1.1 eq.)AlCl₃ is a powerful and common Lewis acid that effectively activates dienophiles.[15]
Temperature 120-160 °C (Reflux)-20 °C to 25 °CCatalysis lowers the activation energy, enabling the reaction at significantly lower temperatures.[14][16]
Reaction Time 12 - 48 hours0.5 - 4 hoursThe narrowed HOMO-LUMO gap and reduced Pauli repulsion lead to dramatic rate acceleration.[9][10]
Typical Yield 30 - 60%85 - 98%Milder conditions and faster conversion minimize side reactions like polymerization, maximizing product formation.[13]
Stereoselectivity (endo:exo) Moderate (e.g., 4:1)High to Excellent (e.g., >20:1)The Lewis acid promotes a more organized transition state with stronger secondary orbital interactions, favoring the endo product.[6]
Key Advantage Operational simplicity; no catalyst removal required.High efficiency, speed, and selectivity; mild conditions.Simplicity vs. Performance is the core trade-off.
Key Disadvantage Harsh conditions, low yields, potential for polymerization.[5][17]Requires strictly anhydrous conditions; catalyst quenching and workup are necessary.[9][18]Thermal methods are limited by substrate stability, while catalytic methods require more rigorous technique.

Visualizing the Pathways and Workflows

To better illustrate the differences, the following diagrams outline the mechanistic pathways and the corresponding experimental workflows.

G cluster_0 Thermal Pathway cluster_1 Lewis Acid-Catalyzed Pathway a0 Diene + this compound a1 High-Energy Transition State a0->a1 Δ (Heat) (High Activation Energy) a2 Cycloadduct a1->a2 b0 This compound b1 Activated Complex [Dienophile-LA] b0->b1 + Lewis Acid (LA) b3 Low-Energy Transition State b1->b3 Low Activation Energy b2 Diene b2->b3 b4 Product-LA Complex b3->b4 b5 Cycloadduct b4->b5 Aqueous Workup G cluster_thermal Thermal Workflow cluster_lewis Lewis Acid Workflow T1 Combine Diene, Dienophile, & Solvent in Flask T2 Heat to Reflux (e.g., 140 °C) T1->T2 T3 Monitor by TLC/GC T2->T3 T4 Cool to RT T3->T4 T5 Solvent Evaporation T4->T5 T6 Purification (Chromatography/Distillation) T5->T6 L1 Add Dienophile & Anhydrous Solvent to Flask under N₂ L2 Cool to Low Temp (e.g., 0 °C or -20 °C) L1->L2 L3 Slowly Add Lewis Acid L2->L3 L4 Add Diene Dropwise L3->L4 L5 Stir at Low Temp & Monitor L4->L5 L6 Quench with Aqueous Acid/Base L5->L6 L7 Aqueous Workup & Extraction L6->L7 L8 Purification (Chromatography) L7->L8

Caption: Experimental workflow comparison.

Experimental Protocols: A Practical Guide

The following protocols provide standardized, self-validating procedures for conducting both thermal and Lewis acid-catalyzed Diels-Alder reactions with this compound.

Protocol 1: Thermal Diels-Alder Reaction

This protocol details the reaction of cyclopentadiene with this compound under reflux conditions.

  • Objective: To synthesize the Diels-Alder adduct via thermal activation.

  • Causality: The high temperature of refluxing toluene provides the activation energy required for the cycloaddition. A polymerization inhibitor is included because these conditions can promote unwanted side reactions. [5][17]* Methodology:

    • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 mmol, 1.0 eq.).

    • Solvent and Inhibitor Addition: Add 40 mL of toluene and a catalytic amount of a polymerization inhibitor such as hydroquinone (approx. 10 mg).

    • Diene Addition: Add freshly cracked cyclopentadiene (12.0 mmol, 1.2 eq.).

      • Justification: A slight excess of the diene helps to drive the reaction to completion.

    • Reaction Execution: Heat the mixture to a gentle reflux (approx. 110-120 °C) using a heating mantle.

    • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the this compound is consumed (typically 18-24 hours).

    • Workup: Once complete, cool the reaction mixture to room temperature.

    • Purification: Remove the toluene under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the endo and exo products.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol uses aluminum chloride (AlCl₃) to catalyze the same reaction under significantly milder conditions.

  • Objective: To leverage Lewis acid catalysis for a rapid and highly stereoselective synthesis of the Diels-Alder adduct.

  • Causality: AlCl₃ coordinates to the nitrile group, activating the dienophile and dramatically lowering the reaction's activation barrier, allowing it to proceed quickly at low temperatures. [9][15]The entire procedure must be conducted under an inert atmosphere to prevent the Lewis acid from reacting with atmospheric moisture.

  • Methodology:

    • Apparatus Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

    • Solvent and Dienophile: Add 30 mL of anhydrous dichloromethane via syringe, followed by this compound (10.0 mmol, 1.0 eq.).

    • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

    • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 11.0 mmol, 1.1 eq.) to the stirred solution.

      • Justification: A stoichiometric amount of AlCl₃ is often used as the product can also coordinate to the catalyst, sequestering it. The addition must be slow to control the exotherm.

    • Diene Addition: Once the AlCl₃ has been added, slowly add freshly cracked cyclopentadiene (10.5 mmol, 1.05 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -15 °C.

    • Reaction and Monitoring: Stir the reaction at -20 °C for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

    • Quenching: Once the reaction is complete, slowly quench it by adding 20 mL of cold, dilute hydrochloric acid (1 M) while the flask is still in the cooling bath.

      • Justification: The quench protonates and hydrolyzes the aluminum salts, breaking up the product-catalyst complex and rendering the aluminum species water-soluble for easy removal. [6] 8. Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (2 x 20 mL).

    • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography, which will typically yield the endo product as the major isomer.

Conclusion and Outlook

The comparison between thermal and Lewis acid-catalyzed reactions of this compound is a clear demonstration of the evolution of synthetic strategy.

  • Thermal methods , while simple in execution, represent a brute-force approach that is often inefficient and limited by the thermal stability of the substrates. They are best suited for robust molecules where selectivity is not the primary concern.

  • Lewis acid catalysis provides a powerful, nuanced approach that leverages fundamental electronic principles to achieve remarkable rate enhancements and precise control over stereochemical outcomes under mild conditions. [9][14]This method is superior for complex syntheses where yield, selectivity, and the preservation of sensitive functional groups are critical.

The choice is clear for researchers and drug development professionals aiming for efficiency and precision: Lewis acid catalysis is the overwhelmingly preferred method for activating this compound in cycloaddition reactions. Future research will continue to refine this approach, focusing on the development of novel, chiral Lewis acid systems that can induce enantioselectivity, further expanding the synthetic utility of this invaluable building block.

References

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2-Chloroacrylonitrile versus ethyl propiolate in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cycloaddition Reactions: 2-Chloroacrylonitrile versus Ethyl Propiolate

Introduction: The Strategic Construction of Cyclic Systems

Cycloaddition reactions are among the most powerful tools in synthetic organic chemistry, providing a direct and often stereospecific route to cyclic and heterocyclic frameworks. These reactions, which include the renowned Diels-Alder [4+2] cycloaddition and various [3+2] 1,3-dipolar cycloadditions, are fundamental to the synthesis of complex natural products and pharmaceutical agents. The efficiency and selectivity of these transformations are critically dependent on the electronic properties of the reacting partners. A key component is the dienophile (in Diels-Alder) or dipolarophile (in 1,3-dipolar cycloadditions), which is typically rendered electron-deficient by the presence of electron-withdrawing groups.

This guide provides a comparative analysis of two highly effective, yet functionally distinct, electron-deficient building blocks: This compound , an activated alkene, and ethyl propiolate , an activated alkyne. While both serve as excellent partners in cycloaddition reactions, their inherent structural differences—an alkene versus an alkyne—dictate the nature of the resulting cycloadducts and, consequently, their strategic applications in multistep synthesis. We will explore their reactivity, regioselectivity, and utility, supported by experimental data and mechanistic insights to guide researchers in their synthetic planning.

This compound: The Masked Ketene Equivalent

This compound is a potent dienophile and dipolarophile due to the cumulative electron-withdrawing effects of its nitrile (-CN) and chloro (-Cl) substituents. Its primary strategic role in synthesis is that of a "masked ketene," providing a reliable pathway to cyclic ketones.

Reactivity and Synthetic Utility

In a typical Diels-Alder reaction, this compound reacts with a 1,3-diene to form a substituted cyclohexene ring bearing both a chloro and a cyano group at the same carbon. The true synthetic value of this adduct is realized in a subsequent hydrolysis step. Under basic conditions, the α-chloronitrile moiety is readily converted into a carbonyl group, yielding a cyclohexanone derivative. This two-step sequence is a robust method for synthesizing cyclic ketones.

The reactivity of this compound is generally high, often proceeding under milder conditions than many other dienophiles.[1] Its utility was famously demonstrated in the total synthesis of prostaglandins by E.J. Corey's group, where it reacted with a substituted cyclopentadiene in the presence of a copper-based Lewis acid catalyst to form a bicyclic intermediate.[1]

Regioselectivity

When this compound reacts with an unsymmetrical diene, the regiochemical outcome is governed by a combination of electronic and steric factors. Frontier Molecular Orbital (FMO) theory provides a basis for predicting the preferred isomer, but steric hindrance can play a decisive role, particularly with substituted dienes. In the reaction of 10-allyl-1,8-dichloroanthracene with this compound, for instance, the "ortho" isomer is formed exclusively, a result attributed primarily to steric effects that dictate the approach of the dienophile.[2]

Applications in Heterocycle Synthesis

Beyond the Diels-Alder reaction, this compound is an effective partner in 1,3-dipolar cycloadditions. It can react with various 1,3-dipoles, such as nitrile ylides, to generate five-membered heterocyclic systems. These reactions often proceed through a cycloaddition-elimination mechanism, where the initial adduct eliminates HCl to afford a stable, aromatic heterocycle like a 3-cyanopyrrole.[3]

Caption: Synthetic pathways utilizing this compound.

Ethyl Propiolate: A Gateway to Aromatic Systems

Ethyl propiolate is a quintessential electron-deficient alkyne, featuring an ester group that activates the triple bond for cycloaddition reactions. Its alkyne nature is the defining feature of its utility; cycloaddition reactions with ethyl propiolate introduce a double bond into the newly formed ring, providing a direct precursor to aromatic and heteroaromatic compounds.

Reactivity and Synthetic Utility

Diels-Alder Reactions: The reaction of ethyl propiolate with a 1,3-diene produces a 1,4-cyclohexadiene derivative. This adduct is often not the final target but an intermediate that can be readily oxidized to a substituted ethyl benzoate. This Diels-Alder/oxidation sequence is a powerful strategy for the synthesis of highly functionalized benzene rings.[4][5] The reactivity of ethyl propiolate can be significantly enhanced through Lewis acid catalysis. For example, the reaction with furans, which are modest dienes, is effectively promoted by aluminum chloride (AlCl₃), leading to the formation of phenolic esters after rearrangement of the initial adducts.[6][7][8]

1,3-Dipolar Cycloadditions: Ethyl propiolate is exceptionally versatile in 1,3-dipolar cycloadditions, serving as a cornerstone for the synthesis of five-membered heteroaromatics.[9]

  • With Azides: It undergoes thermal or copper-catalyzed cycloaddition with azides to produce 1,2,3-triazoles.[10][11]

  • With Nitrile Oxides: The reaction yields isoxazoles, with regioselectivity often influenced by solvent polarity.[12]

  • With Diazo Compounds: Pyrazoles are formed, which are valuable scaffolds in medicinal chemistry.[9]

[2+2+2] Cycloadditions: In the presence of transition metal catalysts, ethyl propiolate can participate in [2+2+2] cycloadditions with two other alkyne molecules (or one alkyne and one alkene) to construct substituted aromatic rings in a highly atom-economical fashion.[13][14]

Regioselectivity

In contrast to this compound, the regioselectivity of ethyl propiolate in cycloadditions is primarily dictated by electronic factors, which can be reliably predicted by FMO theory.[15] For a normal electron-demand Diels-Alder reaction, the larger orbital coefficient on the diene aligns with the larger coefficient on the dienophile, leading to a predictable constitutional isomer.[16][17] This principle also extends to 1,3-dipolar cycloadditions, where the interaction between the dipole's HOMO and the dipolarophile's LUMO determines the regiochemical outcome.[18]

G start Dissolve Diene in CH₂Cl₂ at -78°C add_catalyst Add Cu(BF₄)₂ Catalyst start->add_catalyst add_dienophile Add this compound add_catalyst->add_dienophile react Stir and Monitor by TLC add_dienophile->react quench Quench with aq. NH₄Cl react->quench workup Extract, Dry, Concentrate quench->workup purify Purify by Chromatography workup->purify product Bicyclic α-Chloronitrile purify->product G EP Ethyl Propiolate Complex Activated Complex [EP-AlCl₃] EP->Complex + AlCl₃ LA AlCl₃ LA->Complex Furan 2-Methylfuran Adduct Oxabicyclic Adduct Furan->Adduct Diels-Alder Complex->Adduct Product Phenolic Ester Adduct->Product Rearrangement

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development and material science, the efficient synthesis of 2-chloroacrylonitrile is a critical step for various applications, including the production of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth comparison of the primary synthetic methodologies for producing this compound, offering a comprehensive analysis of their efficiency, practicality, and environmental impact. We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis to aid in the selection of the most suitable route for your specific research and development needs.

Introduction to this compound

This compound is a versatile chemical intermediate characterized by a vinyl group, a nitrile functional group, and a chlorine atom. This combination of reactive sites makes it a valuable building block in organic synthesis. Its primary applications lie in the production of various pharmaceuticals and as a monomer in the creation of specialized polymers. Given its utility, the development of efficient and scalable synthesis routes is of paramount importance.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound is predominantly achieved through three main routes, each with its own set of advantages and disadvantages.

  • Two-Step Synthesis from Acrylonitrile: This is the most common and industrially relevant method. It involves the chlorination of acrylonitrile to form the intermediate 2,3-dichloropropionitrile, followed by a dehydrochlorination step to yield the final product.

  • Direct Gas-Phase Synthesis from Acrylonitrile: A single-step process where acrylonitrile and chlorine are reacted at high temperatures. While seemingly more direct, this route has significant drawbacks.

  • Pyrolysis of 2,2-Dichloropropionitrile: This method utilizes a different starting material and proceeds via thermal decomposition to produce this compound.

The choice of synthesis route is often a trade-off between yield, cost, safety, and environmental considerations. The following sections will provide a detailed analysis of each of these routes.

Route 1: Two-Step Synthesis from Acrylonitrile

This widely employed method offers a reliable and high-yielding pathway to this compound. The process is bifurcated into two distinct stages: the chlorination of acrylonitrile and the subsequent dehydrochlorination of the resulting 2,3-dichloropropionitrile.

Step 1: Chlorination of Acrylonitrile

The initial step involves the addition of chlorine across the double bond of acrylonitrile. This reaction is typically carried out in the liquid phase and can be catalyzed by various systems to improve efficiency and selectivity.

Mechanism: The reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized, and the electrophilic chlorine atom is attacked by the electron-rich double bond of acrylonitrile, forming a cyclic chloronium ion intermediate. The chloride ion then attacks one of the carbon atoms of the ring to open it, resulting in the formation of 2,3-dichloropropionitrile.

Catalyst Systems:

  • Dimethylformamide (DMF) and Pyridine/Pyridine Derivatives: This catalyst system is highly effective, allowing the reaction to proceed at moderate temperatures (25-45°C) with high yields (85-95%)[1][2]. The use of this homogeneous catalyst system avoids the need for filtration of solid catalysts.

  • Alkali Metal or Alkaline Earth Metal Hydrogen Phosphates: These heterogeneous catalysts can also be used, but often require lower reaction temperatures (around 0°C) and are used in large molar excess[1][3]. A significant drawback is the need to filter out the solid catalyst, which generates a polluted solid waste stream that can be difficult to dispose of[2][3].

  • Sodium Bicarbonate: This is another heterogeneous catalyst that can be employed for the chlorination step[4].

Step 2: Dehydrochlorination of 2,3-Dichloropropionitrile

The second step involves the elimination of a molecule of hydrogen chloride from 2,3-dichloropropionitrile to form the desired this compound. This can be achieved through thermal means or by using a base.

Mechanism: The dehydrochlorination reaction is an elimination reaction. In the thermal process, heat provides the energy to break the C-H and C-Cl bonds, leading to the formation of a double bond and HCl. In the base-catalyzed process, a base abstracts a proton from the carbon atom adjacent to the chlorine-bearing carbon, leading to the formation of a carbanion. The carbanion then expels a chloride ion to form the double bond.

Methods:

  • Thermal Cleavage: The crude 2,3-dichloropropionitrile from the chlorination step can be heated to induce the elimination of HCl. When using the DMF/pyridine catalyst system, the same catalyst can be used for the thermal cleavage without intermediate purification, which is a significant industrial advantage[1][2]. The reaction is typically carried out at temperatures between 90°C and 140°C[1].

  • Base-Catalyzed Elimination: Various bases can be used to effect the dehydrochlorination.

Workflow for the Two-Step Synthesis from Acrylonitrile

Acrylonitrile Acrylonitrile Chlorination Chlorination Reactor Acrylonitrile->Chlorination Chlorine Chlorine Chlorine->Chlorination Catalyst Catalyst (e.g., DMF/Pyridine) Catalyst->Chlorination Dichloropropionitrile 2,3-Dichloropropionitrile (Crude) Chlorination->Dichloropropionitrile Dehydrochlorination Dehydrochlorination Reactor (Thermal or Base-catalyzed) Dichloropropionitrile->Dehydrochlorination Product This compound Dehydrochlorination->Product Purification Purification (Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct Gas-Phase Synthesis from Acrylonitrile

This method involves the direct reaction of acrylonitrile and chlorine in the gas phase at elevated temperatures (200-500°C)[1]. The reaction proceeds in a single step, which in theory, simplifies the process.

Mechanism: At high temperatures, the reaction likely proceeds through a free-radical mechanism. Chlorine molecules dissociate into chlorine radicals, which then initiate a chain reaction with acrylonitrile, leading to the formation of this compound and HCl.

Challenges: This route is hampered by a significantly low yield of only about 40%[1][2]. The high temperatures can also lead to the formation of undesired byproducts and coking, making purification difficult and reducing the overall efficiency.

Workflow for the Direct Gas-Phase Synthesis

Acrylonitrile_gas Acrylonitrile (gas) HighTempReactor High-Temperature Reactor (200-500°C) Acrylonitrile_gas->HighTempReactor Chlorine_gas Chlorine (gas) Chlorine_gas->HighTempReactor CrudeProduct Crude Product Mixture HighTempReactor->CrudeProduct Condensation Condensation CrudeProduct->Condensation LiquidProduct Liquid Product Condensation->LiquidProduct Purification Purification (Distillation) LiquidProduct->Purification FinalProduct This compound Purification->FinalProduct Dichloropropionitrile_vapor 2,2-Dichloropropionitrile (vapor) PyrolysisReactor Pyrolysis Reactor (400-700°C) Dichloropropionitrile_vapor->PyrolysisReactor Effluent Gaseous Effluent PyrolysisReactor->Effluent Condenser Condenser Effluent->Condenser Scrubber HCl Scrubber Effluent->Scrubber LiquidProduct Condensed Liquid Condenser->LiquidProduct FinalProduct This compound LiquidProduct->FinalProduct

Caption: Workflow for the pyrolysis of 2,2-dichloropropionitrile.

Comparative Data of Synthesis Routes

ParameterRoute 1: Two-Step from AcrylonitrileRoute 2: Direct Gas-PhaseRoute 3: Pyrolysis of 2,2-Dichloropropionitrile
Starting Materials Acrylonitrile, ChlorineAcrylonitrile, Chlorine2,2-Dichloropropionitrile
Key Reagents/Catalysts DMF/Pyridine, Phosphates, NaHCO₃None (thermal)None (thermal)
Reaction Temperature 0 - 60°C (Chlorination),[2] 90 - 140°C (Dehydrochlorination) [1]200 - 500°C [1]400 - 700°C [5]
Overall Yield 85 - 95% [1]~40% [1][2]~96% [5]
Key Advantages High yield, well-established, potential for one-pot process with specific catalysts.[1][2]Single-step process.High efficiency, alternative starting material.
Key Disadvantages Two-step process, potential for solid waste with certain catalysts.[2][3]Very low yield, high energy consumption, byproduct formation.High temperature, requires specific starting material.

Economic and Environmental Considerations

AspectRoute 1: Two-Step from AcrylonitrileRoute 2: Direct Gas-PhaseRoute 3: Pyrolysis of 2,2-Dichloropropionitrile
Economic Viability Generally considered the most economically viable for large-scale production due to high yields and established technology. The cost of acrylonitrile is a significant factor.Poor economic viability due to low yield and high energy costs.Potentially viable, but depends on the cost and availability of 2,2-dichloropropionitrile. Pyrolysis can be cost-effective compared to incineration for waste treatment.[6]
Environmental Impact The use of catalysts like DMF and pyridine requires careful handling and waste management due to their potential environmental and health hazards.[7][8] The use of phosphate catalysts generates solid waste that is difficult to dispose of.[2][3]High energy consumption leads to a larger carbon footprint. The formation of chlorinated byproducts can be a concern.High energy consumption. The primary byproduct is HCl, which needs to be scrubbed and neutralized. The pyrolysis of chlorinated compounds requires careful control to avoid the formation of toxic byproducts.[9]
Waste Streams Catalyst waste (solid or liquid), HCl, purification residues.Unreacted starting materials, chlorinated byproducts, HCl.HCl, unreacted starting material, potential for char/coke formation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from Acrylonitrile (DMF/Pyridine Catalyst)

Materials:

  • Acrylonitrile

  • Chlorine gas

  • Dimethylformamide (DMF)

  • Pyridine

  • Nitrogen gas

  • Hydroquinone (stabilizer)

Procedure:

Step 1: Chlorination

  • To a reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser, add acrylonitrile and the catalyst system (DMF and pyridine).

  • Purge the system with nitrogen.

  • Cool the mixture to the desired reaction temperature (e.g., 25-45°C) using a cooling bath.

  • Slowly bubble chlorine gas through the reaction mixture while maintaining the temperature. The reaction is exothermic, so careful control of the chlorine addition rate is crucial.

  • Monitor the reaction progress by gas chromatography (GC) until the acrylonitrile is consumed.

  • The resulting crude 2,3-dichloropropionitrile can be used directly in the next step.

Step 2: Dehydrochlorination

  • Add a polymerization inhibitor (e.g., hydroquinone) to the crude 2,3-dichloropropionitrile.

  • Heat the mixture to the cleavage temperature (e.g., 90-140°C).

  • The this compound and hydrogen chloride formed will distill off.

  • Collect the distillate. The hydrogen chloride can be passed through a scrubber.

  • The collected this compound can be further purified by fractional distillation.

Protocol 2: Pyrolysis of 2,2-Dichloropropionitrile

Materials:

  • 2,2-Dichloropropionitrile

  • Inert gas (e.g., nitrogen)

Procedure:

  • Set up a pyrolysis apparatus consisting of a vaporization chamber, a heated tubular reactor, a condenser, and a collection flask.

  • Heat the tubular reactor to the desired pyrolysis temperature (e.g., 500-625°C).

  • Vaporize the 2,2-dichloropropionitrile, optionally diluted with an inert gas like nitrogen.

  • Pass the vapor through the heated reactor. The contact time should be carefully controlled (typically a few seconds).

  • The effluent from the reactor, containing this compound and HCl, is passed through a condenser to liquefy the product.

  • The condensed liquid is collected, and the uncondensed HCl gas is passed through a scrubber.

  • The collected this compound can be purified by distillation.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct routes, each with its own set of operational parameters and outcomes.

  • For high-yield and industrially scalable production, the two-step synthesis from acrylonitrile using a DMF/pyridine catalyst system is the most recommended route. This method offers high yields, avoids the generation of solid waste, and allows for a streamlined process where the crude intermediate can be directly used in the second step.

  • The pyrolysis of 2,2-dichloropropionitrile is a highly efficient alternative, particularly if the starting material is readily available and economically viable. Its high yield makes it an attractive option.

  • The direct gas-phase synthesis from acrylonitrile is currently not a recommended route for practical synthesis due to its very low yield and high energy requirements.

Researchers and process chemists should carefully consider the factors of yield, cost of starting materials and reagents, energy consumption, and waste disposal when selecting a synthesis route for this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for making an informed decision that aligns with the specific goals and constraints of your project.

References

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Side-by-side comparison of different polymerization inhibitors for 2-chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stabilizing 2-Chloroacrylonitrile

This compound is a highly reactive vinyl monomer, prized for its utility in the synthesis of specialty polymers and as an intermediate in chemical manufacturing. However, the very features that make it a valuable precursor—the electron-withdrawing nitrile (-CN) and chloro (-Cl) groups attached to the vinyl backbone—also render it exceptionally susceptible to spontaneous free-radical polymerization.[1] This inherent instability presents a significant challenge for its safe synthesis, storage, and transportation. Uncontrolled polymerization can lead to product loss, fouling of equipment, and, most critically, dangerous exothermic runaway reactions.[2]

The Mechanism of Spontaneous Polymerization

To understand how inhibitors function, one must first grasp the mechanism they are designed to disrupt. Free-radical polymerization proceeds through three key stages:

  • Initiation: The process begins when a free radical (a molecule with an unpaired electron) is formed. For highly reactive monomers, this can be initiated by heat, light, or trace impurities. This initiator radical (R•) then attacks the carbon-carbon double bond of a monomer molecule.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This chain reaction can repeat thousands of times, rapidly increasing the molecular weight.

  • Termination: The reaction ceases when two growing radical chains combine or disproportionate, or when they react with an inhibitor molecule.

Inhibitors function by intercepting the growing polymer radical during the propagation stage, effectively terminating the chain reaction before a high-molecular-weight polymer can form.

G cluster_0 Polymerization Stages Initiation Initiation Propagation Propagation Initiation->Propagation Monomer Radical Initiation->Propagation Propagation->Propagation Termination Termination Propagation->Termination Growing Polymer Chain Stable Product Stable Product Termination->Stable Product Initiator Initiator Initiator->Initiation Monomer Monomer Monomer->Initiation Inhibitor Inhibitor Inhibitor->Termination Scavenges Radical G P_radical Growing Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 O2 Oxygen (O2) POOH Stable Hydroperoxide (POOH) POO_radical->POOH + ArOH Phenoxyl_radical Stable Phenoxyl Radical (ArO•) POO_radical->Phenoxyl_radical + ArOH Phenol Phenolic Inhibitor (ArOH) G P_radical Growing Polymer Radical (P•) Alkoxyamine Stable Alkoxyamine (R2NO-P) P_radical->Alkoxyamine + TEMPO TEMPO TEMPO (R2NO•)

Caption: Oxygen-independent mechanism of TEMPO inhibitors.

Quinones

Quinones are another class of effective inhibitors, often formed in situ from phenolic precursors like hydroquinone.

  • Examples: p-Benzoquinone.

  • Mechanism of Action: Quinones are potent radical scavengers that can terminate multiple radical chains. They are particularly effective inhibitors for monomers like styrene and vinyl acetate. H[3]owever, for some monomers like acrylates, they may only act as retarders, slowing the polymerization rate without providing a distinct induction period.

[2][3]#### 4. Aromatic Amines and Hydroxylamines

  • Examples: Phenylenediamines, Phenothiazine, and N,N-diethylhydroxylamine (DEHA). Phenothiazine is also noted as a potential inhibitor for this compound. *[4] Mechanism of Action: Similar to phenols, these compounds function by donating a hydrogen atom to scavenge growing radicals. T[5][]heir effectiveness can be synergistic with oxygen.

[]### Performance Summary and Comparison Table

The following table summarizes the key characteristics of each inhibitor class to guide selection for stabilizing this compound.

Inhibitor ClassSpecific ExamplesMechanismOxygen RequirementTypical ConcentrationKey Performance Characteristics
Phenolic MEHQ, Hydroquinone, TBCH-atom donation to peroxy radicalsRequired [7] 50-200 ppm Pros: Cost-effective, widely available, good for long-term storage and transport. Cons: Ineffective in anaerobic conditions, may act as a retarder.
Nitroxide Radicals TEMPO, 4-hydroxy-TEMPODirect trapping of carbon-centered radicalsNot Required [8][9] 10-100 ppmPros: Highly efficient "true inhibitors", effective in oxygen-free environments (e.g., distillation). [8][9]Cons: Higher cost.
Quinones p-BenzoquinoneRadical scavengingNot strictly required, but often used with phenols.10-100 ppmPros: Very effective for certain monomers. [3]Cons: Performance is highly monomer-dependent; may only retard polymerization of acrylates.
Aromatic Amines Phenylenediamines, PhenothiazineH-atom donationSynergistic[] 50-500 ppmPros: Effective for specific monomers. [3]Cons: Performance varies greatly; less effective for acrylates.

Experimental Protocol: Evaluating Inhibitor Efficacy

To objectively compare inhibitor performance for this compound, a standardized experimental protocol is essential. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose, as it directly measures the heat released during the exothermic polymerization reaction.

[10]#### Objective

To determine and compare the induction period and polymerization rate of this compound when stabilized with different inhibitors at various concentrations.

Materials and Equipment
  • This compound (inhibitor-free)

  • Selected inhibitors (e.g., MEHQ, 4-hydroxy-TEMPO)

  • Volumetric flasks and micropipettes

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

  • Nitrogen gas supply for purging

  • Analytical balance

Safety Precautions
  • This compound is highly toxic, flammable, and a lachrymator. A[1][11]ll handling must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC). *[11] Keep away from ignition sources. *[1][12] Consult the Safety Data Sheet (SDS) for this compound before beginning any work.

Experimental Workflow

G cluster_0 Experimental Workflow Start Start Monomer_Purification Purify Monomer (Remove existing inhibitor) Start->Monomer_Purification Prep_Solutions Prepare Inhibited Samples (Vary inhibitor & conc.) Monomer_Purification->Prep_Solutions Sample_Encapsulation Seal Sample in Hermetic DSC Pan Prep_Solutions->Sample_Encapsulation DSC_Analysis Run Isothermal DSC (e.g., at 100°C) Sample_Encapsulation->DSC_Analysis Data_Analysis Analyze Thermogram (Determine Induction Time) DSC_Analysis->Data_Analysis Compare Compare Inhibitor Performance Data_Analysis->Compare End End Compare->End

Caption: Workflow for evaluating inhibitor performance using DSC.

Step-by-Step Procedure
  • Monomer Purification: If the starting monomer contains a storage inhibitor, it must be removed. This is typically done by passing the monomer through a column packed with an appropriate adsorbent (e.g., activated alumina) immediately before use.

  • Solution Preparation: Prepare a series of solutions by dissolving precise amounts of each inhibitor into the purified this compound to achieve target concentrations (e.g., 50, 100, 200 ppm). Include a control sample of uninhibited monomer.

  • Sample Encapsulation: Using a micropipette, accurately dispense a small amount (e.g., 5-10 mg) of each prepared solution into a hermetic aluminum DSC pan. Immediately seal the pan to prevent monomer evaporation.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 30°C).

    • Rapidly ramp the temperature to a predetermined isothermal hold temperature where thermal polymerization will occur at a measurable rate (e.g., 100-120°C).

    • Hold the sample at this temperature and record the heat flow as a function of time. The run should continue until the exothermic polymerization peak is complete.

  • Data Analysis:

    • The resulting thermogram will show a baseline followed by a sharp exothermic peak.

    • Induction Period (IP): This is the time from the start of the isothermal hold to the onset of the exothermic peak. A longer induction period indicates a more effective inhibitor.

    • Polymerization Rate: The height and sharpness of the exotherm are related to the rate of polymerization after the inhibitor is consumed.

By comparing the induction periods generated by different inhibitors at the same concentration, a clear, quantitative ranking of their performance can be established.

Conclusion and Recommendations

The stabilization of this compound is a critical aspect of its safe and effective use. While several classes of inhibitors can be employed, their mechanisms and optimal operating conditions differ significantly.

  • For general-purpose storage and transport where oxygen is present, traditional phenolic inhibitors like MEHQ are a reliable and cost-effective choice. T[2]heir efficacy is well-established for acrylonitrile and related monomers.

  • For in-process applications such as distillation, where temperatures are elevated and oxygen may be excluded, high-performance nitroxide radicals like TEMPO are superior. T[8][9]heir ability to function anaerobically provides a critical layer of safety against runaway polymerization.

The final selection should always be validated through experimental testing, such as the DSC protocol outlined in this guide. By understanding the mechanisms of action and systematically evaluating performance, researchers and professionals can implement a robust stabilization strategy that ensures both product integrity and operational safety.

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A Comparative Guide to Isotopic Labeling Studies Involving 2-Chloroacrylonitrile: A Tool for Probing Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug development, the precise tracking and quantification of molecular interactions are paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their isotopic counterparts, stands as a cornerstone for elucidating metabolic pathways, quantifying protein dynamics, and identifying drug targets.[1] This guide provides an in-depth technical comparison of isotopic labeling studies involving 2-chloroacrylonitrile, a reactive α,β-unsaturated nitrile, and positions its utility against alternative labeling strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Principle of Covalent Labeling with Electrophilic Probes

At its core, the use of this compound in isotopic labeling hinges on its nature as a Michael acceptor.[2] The electron-withdrawing nitrile and chloro groups activate the double bond, making it susceptible to nucleophilic attack by residues on biomolecules, most notably the thiol group of cysteine.[3] By synthesizing this compound with stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), researchers can introduce a unique mass signature into target proteins or metabolites. This "mass tag" allows for their detection and quantification using mass spectrometry (MS) and characterization by nuclear magnetic resonance (NMR) spectroscopy.[4][5]

The choice of isotope depends on the analytical goal. ¹³C and ¹⁵N are particularly valuable for mass spectrometry-based quantification as they provide a distinct mass shift without the potential for chromatographic separation issues that can sometimes be observed with deuterium labeling.[6] Deuterium labeling, on the other hand, can be a powerful tool in NMR studies for determining enantiomeric purity and studying kinetic isotope effects.[7]

A Comparative Analysis of Labeling Reagents

While this compound presents a potent tool for covalent labeling, its performance must be weighed against other electrophilic probes. The ideal reagent should exhibit high reactivity and selectivity towards the target residue under physiological conditions, form a stable covalent bond, and have minimal impact on the native structure and function of the biomolecule.

FeatureThis compoundIodoacetamide-based (e.g., ICAT)Maleimides
Reactive Group α,β-Unsaturated Nitrileα-Halo Carbonylα,β-Unsaturated Carbonyl
Target Residue Primarily CysteineCysteineCysteine
Reaction Type Michael AdditionNucleophilic SubstitutionMichael Addition
Bond Stability Thioether (Stable)Thioether (Stable)Thioether (Potentially Reversible)[8]
Selectivity High for thiolsHigh for thiolsHigh for thiols, but can react with other nucleophiles at high pH
Potential Drawbacks Potential for polymerizationLight sensitivity, potential for side reactionsSusceptibility to hydrolysis and retro-Michael reaction leading to label loss[8]

Causality Behind Experimental Choices:

  • This compound's Reactivity: The presence of both a chloro and a nitrile group on the α-carbon significantly enhances the electrophilicity of the β-carbon, making it highly reactive towards soft nucleophiles like thiols. This high reactivity can be advantageous for labeling less accessible cysteines but also necessitates careful control of reaction conditions to prevent non-specific labeling and polymerization.

  • Stability of the Adduct: The thioether bond formed upon Michael addition of a cysteine thiol to this compound is highly stable, a crucial feature for downstream sample processing and analysis.[4] This contrasts with maleimide-based adducts, which can undergo retro-Michael reactions, leading to potential underestimation in quantitative studies.[8]

  • Comparison with ICAT: Isotope-Coded Affinity Tag (ICAT) reagents, which are based on an iodoacetamide reactive group, have been a workhorse in quantitative proteomics.[4] Like this compound, they form stable thioether bonds with cysteines. However, the synthesis of isotopically labeled this compound could potentially be more straightforward and cost-effective than the multi-step synthesis of complex ICAT reagents.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for utilizing isotopically labeled this compound. The inclusion of control experiments is critical for validating the specificity and efficiency of the labeling reaction.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be adapted from established methods for the unlabeled compound.[9] A common route involves the chlorination of acrylonitrile followed by dehydrochlorination. To introduce isotopic labels, one would start with an isotopically labeled precursor, such as [¹³C₃]-acrylonitrile or [¹⁵N]-acrylonitrile.

Example Synthetic Scheme for [1,2,3-¹³C₃]-2-Chloroacrylonitrile:

G Acrylonitrile [1,2,3-¹³C₃]-Acrylonitrile Dichloropropionitrile [1,2,3-¹³C₃]-2,3-Dichloropropionitrile Acrylonitrile->Dichloropropionitrile + Cl₂ Chloroacrylonitrile [1,2,3-¹³C₃]-2-Chloroacrylonitrile Dichloropropionitrile->Chloroacrylonitrile - HCl (Base) Cl2 Cl₂ Base Base (e.g., Pyridine)

Caption: Synthesis of ¹³C-labeled this compound.

Step-by-Step Protocol:

  • Chlorination: In a light-protected reaction vessel, dissolve [¹³C₃]-acrylonitrile in a suitable solvent (e.g., dimethylformamide).

  • Introduce chlorine gas (Cl₂) into the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction. The reaction progress can be monitored by GC-MS.

  • Dehydrochlorination: After the chlorination is complete, add a base such as pyridine to the reaction mixture.

  • Heat the mixture to induce the elimination of HCl, forming [¹³C₃]-2-chloroacrylonitrile.

  • Purification: The product can be purified by distillation under reduced pressure. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.

Covalent Labeling of Proteins

This protocol outlines the general procedure for labeling a protein of interest with isotopically labeled this compound.

G cluster_0 Labeling Reaction cluster_1 Sample Processing cluster_2 Data Analysis Protein Protein Sample (with Cysteine) Incubation Incubation (Controlled pH and Temp) Protein->Incubation Labeled_CAN Isotopically Labeled This compound Labeled_CAN->Incubation Quenching Quenching (e.g., DTT) Incubation->Quenching Digestion Proteolytic Digestion (e.g., Trypsin) Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of Labeled Peptides LC_MS->Quantification Identification Identification of Modification Sites LC_MS->Identification

Caption: Workflow for covalent protein labeling.

Step-by-Step Protocol:

  • Protein Preparation: Prepare the protein sample in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). If necessary, reduce any disulfide bonds with a reducing agent like DTT, followed by its removal.

  • Labeling Reaction: Add the isotopically labeled this compound to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized to achieve sufficient labeling without causing protein precipitation or significant structural changes.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time should be optimized based on the reactivity of the target cysteines.

  • Quenching: Stop the labeling reaction by adding an excess of a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted this compound.

  • Sample Preparation for MS: Remove the excess labeling reagent and quenching agent. The protein can then be subjected to proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled peptides and quantify their abundance based on the isotopic signature.[10]

Self-Validation:

  • Control Reactions: Perform control experiments without the labeling reagent to identify any background modifications. Also, a reaction with a non-cysteine containing protein can be used to assess non-specific labeling.

  • Dose-Response: Varying the concentration of the labeling reagent can help determine the optimal conditions and assess the accessibility of different cysteine residues.[11]

  • Structural Integrity: Use techniques like circular dichroism or native mass spectrometry to confirm that the labeling process does not significantly alter the protein's secondary or tertiary structure.

Trapping Reactive Metabolites

Isotopically labeled this compound can also be employed to trap reactive electrophilic metabolites in biological systems. This is particularly relevant in drug metabolism studies to identify potentially toxic intermediates.[1][9]

G cluster_0 Metabolic Incubation cluster_1 Trapping Reaction cluster_2 Analysis Drug Parent Drug Metabolism Metabolic System (e.g., Liver Microsomes) Drug->Metabolism Reactive_Metabolite Reactive Metabolite (Electrophile) Metabolism->Reactive_Metabolite Trapped_Adduct Stable Labeled Adduct Reactive_Metabolite->Trapped_Adduct Labeled_CAN Isotopically Labeled This compound Labeled_CAN->Trapped_Adduct LC_MS LC-MS/MS Analysis Trapped_Adduct->LC_MS Structure_Elucidation Structure Elucidation of Adduct LC_MS->Structure_Elucidation

Caption: Trapping reactive metabolites workflow.

The principle involves the reaction of the nucleophilic this compound (after activation, for example, by glutathione-S-transferase) with an electrophilic metabolite. The resulting stable, isotopically labeled adduct can then be readily detected and characterized by LC-MS/MS. The distinct isotopic pattern simplifies the identification of the adducts in complex biological matrices.[12]

Conclusion and Future Perspectives

Isotopically labeled this compound offers a potent and versatile tool for researchers in chemical biology and drug development. Its high reactivity towards thiols and the stability of the resulting covalent bond make it a valuable reagent for quantitative proteomics and for trapping reactive metabolites. While its use requires careful optimization to control for non-specific reactions, the insights gained from such studies can be profound.

Future research may focus on the development of second-generation α,β-unsaturated nitrile-based probes with enhanced selectivity and biocompatibility. Furthermore, the application of these labeled compounds in combination with advanced mass spectrometry techniques, such as top-down proteomics, will undoubtedly provide a more comprehensive understanding of protein structure and function in complex biological systems.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloroacrylonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Handling 2-Chloroacrylonitrile (CAS No. 920-37-6) in a laboratory setting demands an uncompromising commitment to safety. This compound is not only highly flammable but also acutely toxic, with the potential for fatal outcomes through inhalation, ingestion, or skin contact.[1] Furthermore, it is a suspected carcinogen and mutagen, necessitating stringent controls to minimize all potential routes of exposure.[2] This guide provides essential, field-tested procedures for the selection and use of Personal Protective Equipment (PPE), emergency response, and disposal, ensuring that research professionals can work with this valuable but hazardous intermediate with the highest degree of safety.

The Hazard Profile: Understanding the "Why" Behind the "What"

This compound presents a multifaceted threat. Its high flammability (flash point of 6°C / 42.8°F) requires strict control of ignition sources, while its severe toxicity dictates the need for a complete barrier between the chemical and the researcher.[2][3] The primary hazards include:

  • Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[1] Symptoms can resemble cyanide poisoning, reflecting cellular hypoxia.[4]

  • Corrosivity: Causes severe skin irritation and serious eye damage.[1][2]

  • Respiratory Hazard: May cause respiratory irritation.[2] Vapors are heavier than air and can accumulate in low-lying areas.[5]

  • Chronic Health Effects: Suspected of causing cancer and genetic defects.[2] Long-term exposure may lead to cumulative health effects, including liver inflammation.[4]

  • Flammability: Highly flammable liquid and vapor, which can form explosive mixtures with air.[2][5]

Due to this extensive hazard profile, the core principle of protection is complete isolation . Engineering controls, such as certified chemical fume hoods or glove boxes, are the first and most critical line of defense. PPE serves as the essential final barrier.

PPE Selection: A Task-Based Approach

The selection of PPE is not a one-size-fits-all protocol. It must be tailored to the specific task, potential exposure level, and duration of handling.

Task ScenarioMinimum Required PPE
Low-Volume Handling (<10 mL) in a Certified Fume Hood Double-gloving (e.g., nitrile inner, butyl rubber outer), chemical splash goggles, flame-resistant lab coat.
Weighing or Transfer Operations (>10 mL) Double-gloving (butyl rubber or laminate film), chemical splash goggles and face shield, flame-resistant lab coat, and potentially a disposable chemical-resistant apron.
Emergency Spill Response NIOSH-approved full-face, positive-pressure supplied-air respirator (SCBA), chemical-resistant suit, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and chemical-resistant boots.[1][5]

Detailed PPE Specifications:

  • Respiratory Protection: For any procedure outside of a fully contained and ventilated system (like a glove box), respiratory protection is mandatory. The National Toxicology Program recommends a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA).[1][5] An air-purifying respirator with organic vapor cartridges is a significantly less protective alternative and should only be considered for very short-duration tasks where concentrations are known to be low.[5]

  • Hand Protection: Given that this compound can be fatal on skin contact, glove selection is critical.[1] While PVC gloves are mentioned in some safety data sheets, butyl rubber or laminate film gloves generally offer superior protection against nitriles and chlorinated compounds.[4][6] Double-gloving is a mandatory practice to provide a backup barrier and simplify the doffing process without self-contamination.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2] For any task involving transfers or the potential for splashes, a full-face shield must be worn over the goggles.

  • Body Protection: A flame-resistant lab coat is the baseline. For larger volume work, a disposable chemical-resistant suit (e.g., Tyvek® or similar) or at least disposable sleeves taped to gloves should be worn.[1][5] All contaminated clothing must be removed immediately, and the affected skin flushed with water.[4] Never wear leather shoes, as they can absorb the chemical and hold it against the skin, causing severe blistering.[7]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination during the removal of PPE is a common route of exposure. A strict, methodical procedure is non-negotiable.

PPE_Doffing_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit of Work Area) Don1 1. Inner Gloves Don2 2. Lab Coat / Suit Don1->Don2 Don3 3. Respirator (Perform Seal Check) Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Don5 5. Outer Gloves (Over Cuff) Don4->Don5 Doff1 1. Decontaminate Outer Gloves Doff2 2. Remove Outer Gloves Doff1->Doff2 Doff3 3. Remove Face Shield / Goggles Doff2->Doff3 Doff4 4. Remove Lab Coat / Suit (Turn Inside Out) Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Remove Respirator (Outside Contaminated Area) Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Caption: PPE Donning and Doffing Workflow.

Emergency Operational Plans

Immediate and correct action during an emergency can be life-saving. All personnel must be trained on these procedures before handling this compound.

Exposure Response Protocol

The following flowchart outlines the critical first steps after an exposure. Medical attention is required in all cases, even if symptoms are not immediately apparent.[5]

Exposure_Response cluster_Skin Skin/Clothing Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Start EXPOSURE OCCURS Skin1 Immediately remove all contaminated clothing. Start->Skin1 Eye1 Immediately flush eyes at eyewash station for at least 15 minutes. Start->Eye1 Inhale1 Immediately move to fresh air. Start->Inhale1 Skin2 Flush skin and hair with running water (emergency shower) for at least 15 minutes. Skin1->Skin2 Skin3 Gently wash with soap and water. Skin2->Skin3 End SEEK IMMEDIATE MEDICAL ATTENTION Call Emergency Services Skin3->End Eye2 Remove contact lenses if present and easy to do. Continue rinsing. Eye1->Eye2 Eye2->End Inhale2 Keep warm and at rest. Inhale1->Inhale2 Inhale2->End

Caption: Emergency Response Flowchart for Exposures.

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or commercial sorbent.[8]

    • Do not use combustible materials like paper towels for the initial absorption.

    • Using non-sparking tools, collect the absorbed material into a designated, labeled hazardous waste container.[9][10]

    • Wipe the area with a cloth dampened with soap and water, and place the cloth in the waste container.

    • Keep the container closed in the fume hood until disposal.

  • Major Spill (outside a fume hood):

    • EVACUATE the area immediately. Alert all personnel and activate the fire alarm if necessary.

    • If safe to do so, turn off all ignition sources.[4]

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency response team and inform them of the chemical and spill location.

    • Isolate the spill area for at least 50 meters (150 feet) in all directions.[1][5]

    • Only personnel trained and equipped for hazardous material response should attempt to clean up a major spill.

Decontamination and Disposal

Proper disposal is a critical component of the chemical's life cycle management to prevent environmental contamination.[4]

  • PPE Disposal: All disposable PPE (gloves, suits, etc.) used while handling this compound must be considered hazardous waste. Place it in a sealed, labeled container for hazardous waste pickup.

  • Chemical Waste: Unused this compound and spill cleanup materials are hazardous waste.[4] They may be classified under EPA hazardous waste numbers D001 for ignitability and D003 for reactivity.[4]

  • Decontamination: Non-disposable equipment must be thoroughly decontaminated. Rinse with a suitable solvent (e.g., ethanol or acetone) in a fume hood, collecting the rinsate as hazardous waste. Follow with a thorough wash using soap and water. Do not allow any wash water to enter drains.[4]

By adhering to these stringent protocols, researchers can effectively mitigate the significant risks associated with this compound, ensuring a safe environment for groundbreaking scientific work.

References

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  • HAZARD SUMMARY: CHLOROACETONITRILE. (n.d.). New Jersey Department of Health. Retrieved from NJ.gov hazardous substance fact sheets.
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  • ACRYLONITRILE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from NJ.gov hazardous substance fact sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.